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  • Product: Tris(2-cyanoethyl) Borate
  • CAS: 126755-67-7

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of Tris(2-cyanoethyl) Borate?

This technical guide details the physicochemical profile, synthesis, and application of Tris(2-cyanoethyl) Borate (TCEB) , a critical bifunctional electrolyte additive for high-voltage lithium-ion batteries. Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application of Tris(2-cyanoethyl) Borate (TCEB) , a critical bifunctional electrolyte additive for high-voltage lithium-ion batteries.

Physicochemical Profile

Tris(2-cyanoethyl) Borate (TCEB) is a boron-based ester featuring three cyanoethyl groups. Its bifunctional nature—combining the Lewis acidity of the boron center with the coordinating ability of nitrile groups—makes it a premier additive for stabilizing cathode-electrolyte interfaces (CEI) under high-voltage operation (>4.4 V).[1]

PropertyValue / Description
IUPAC Name Tris(2-cyanoethyl) borate
CAS Number 126755-67-7
Molecular Formula C₉H₁₂BN₃O₃
Molecular Weight 221.02 g/mol
Appearance Colorless to light yellow liquid or low-melting solid
Melting Point ~38 °C
Boiling Point 248–250 °C (at 10 Torr)
Density ~1.12 g/cm³ (at 25 °C)
Solubility Soluble in polar organic solvents (Acetone, Carbonates); Hydrolytically unstable (moisture sensitive)
Functional Groups Borate ester (B-O), Nitrile (-C≡N)
Mechanism of Action: The CEI Architect

TCEB functions as a sacrificial film-forming agent . Its oxidation potential is lower than that of standard carbonate solvents (EC/EMC), allowing it to decompose preferentially on the cathode surface during the initial charging cycles.

Key Mechanistic Pathways:

  • Preferential Oxidation: TCEB oxidizes at ~4.0–4.2 V vs. Li/Li⁺, preceding the oxidative decomposition of the bulk electrolyte.

  • Polymerization & Coordination: The radical intermediates generated initiate a polymerization process involving the nitrile groups, forming a nitrogen- and boron-rich Cathode Electrolyte Interphase (CEI).

  • Transition Metal Trapping: The Lewis acidic boron center and nitrile lone pairs coordinate with transition metal ions (Co³⁺, Ni⁴⁺), suppressing their dissolution into the electrolyte and preventing the formation of resistive rock-salt phases.

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (Electrolyte Additive) Cathode High-Voltage Cathode (LiCoO2 / NCM) TCEB->Cathode Adsorption Oxidation Preferential Oxidation (~4.2 V vs Li/Li+) Cathode->Oxidation Charging Radicals Radical Intermediates (B-O•, •CH2-CN) Oxidation->Radicals e- Transfer CEI B/N-Rich CEI Film (Borates, Poly-nitriles) Radicals->CEI Polymerization Protection Suppressed Electrolyte Decomposition & Metal Dissolution CEI->Protection Passivation Protection->Cathode Stabilized Interface

Figure 1: Mechanistic pathway of TCEB-induced CEI formation on high-voltage cathodes.

Synthesis & Characterization

The synthesis of TCEB typically involves the esterification of boric acid or transesterification of a lower borate with 3-hydroxypropionitrile (2-cyanoethanol).

Experimental Protocol: Azeotropic Esterification

Note: All steps must be performed under an inert atmosphere (Ar/N₂) due to the moisture sensitivity of borate esters.

Reagents:

  • Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃)

  • 3-Hydroxypropionitrile (HO-CH₂CH₂-CN)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

  • Catalyst: None usually required; acid catalysis optional.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect to an inert gas line.

  • Charging: Add Boric Acid (1.0 eq) and 3-Hydroxypropionitrile (3.05 eq, slight excess) to the flask.

  • Solvent Addition: Add anhydrous Toluene (approx. 10 mL per gram of reactant) to suspend the solids.

  • Reflux: Heat the mixture to reflux (~110 °C). Water generated from the condensation will collect in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (theoretical amount collected). The solution should become clear.

  • Purification:

    • Cool the mixture to room temperature.

    • Remove the solvent and excess alcohol under reduced pressure (Rotary Evaporator).

    • Distillation: Purify the crude oil via vacuum distillation (high vacuum required, <1 Torr) or recrystallization if solid.

  • Storage: Store the product in a glovebox or desiccator; it hydrolyzes rapidly in air.

Structural Validation (Self-Validating Metrics)

To confirm the identity of the synthesized TCEB, compare spectral data against these expected values:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.1–4.3 ppm (t, 6H): Methylene protons adjacent to Oxygen (-O-CH ₂-).

    • δ ~2.6–2.8 ppm (t, 6H): Methylene protons adjacent to Nitrile (-CH ₂-CN).

  • ¹¹B NMR:

    • δ ~17–19 ppm: Characteristic broad singlet for trialkyl borate esters (B(OR)₃).

  • FT-IR:

    • ~2250 cm⁻¹: Sharp Nitrile (-C≡N) stretch.

    • ~1300–1400 cm⁻¹: B-O stretching vibration.

Electrochemical Performance & Application

TCEB is most effective when used at low concentrations (0.5 wt% – 2.0 wt%) in carbonate-based electrolytes (e.g., 1.0 M LiPF₆ in EC/EMC).

Performance Metrics:

  • Oxidation Stability: Enhances stability of LiCoO₂ up to 4.5 V and Ni-rich NCM up to 4.7 V.

  • Capacity Retention: Significantly improves capacity retention (e.g., >80% after 200 cycles at 4.5 V for LiCoO₂) compared to base electrolytes.[1]

  • Thermal Stability: The CEI formed by TCEB is more thermally stable, delaying thermal runaway onset.

Protocol: Electrochemical Window Determination (LSV)

  • Cell Config: 3-electrode cell (Pt working, Li metal counter, Li metal reference).

  • Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 1.0 wt% TCEB .

  • Method: Linear Sweep Voltammetry (LSV).

  • Scan Rate: 1.0 mV/s.

  • Range: OCV to 6.0 V vs. Li/Li⁺.

  • Observation: Look for a small oxidation peak onset around 4.0–4.2 V (TCEB oxidation) followed by a suppressed bulk electrolyte decomposition current >4.5 V compared to the additive-free baseline.

Safety & Handling (SDS Summary)
  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.

    • Hydrolysis: Releases Boric Acid and 3-Hydroxypropionitrile upon contact with moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle strictly in a fume hood or glovebox.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive.

References
  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Source: ACS Applied Energy Materials (2021) [Link][1][2]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. Source: Journal of Power Sources / ResearchGate (2025) [Link][2]

  • Structure Property and Reaction Mechanism of Boron-Based High-Voltage Electrolyte Additives via First-Principles Calculations. Source: ACS Applied Energy Materials (2023) [Link]

Sources

Exploratory

An In-Depth Technical Guide to Tris(2-cyanoethyl) Borate for Advanced Battery Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Electrolyte Additives in High-Voltage Lithium-Ion Batteries The relentless pursuit of higher energy density in lithium-io...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Electrolyte Additives in High-Voltage Lithium-Ion Batteries

The relentless pursuit of higher energy density in lithium-ion batteries has driven operating voltages to new frontiers. However, at potentials exceeding 4.2 V, conventional carbonate-based electrolytes suffer from oxidative decomposition at the cathode surface. This degradation leads to the formation of an unstable cathode electrolyte interphase (CEI), consuming the electrolyte, increasing interfacial impedance, and ultimately causing rapid capacity fading and a shortened cycle life. To overcome these challenges, the development of functional electrolyte additives that can form a stable and protective CEI is of paramount importance.

Boron-based compounds have emerged as a promising class of additives due to their ability to be preferentially oxidized, forming a robust passivation layer on the cathode surface. This guide provides a comprehensive technical overview of Tris(2-cyanoethyl) Borate (TCEB), a bifunctional nitrile-borate molecule with the CAS number 126755-67-7. We will delve into its synthesis, physicochemical properties, and its pivotal role as an electrolyte additive for stabilizing high-voltage cathodes, thereby enabling the next generation of high-energy lithium-ion batteries.

Section 1: Synthesis of Tris(2-cyanoethyl) Borate

The most plausible and widely practiced method for synthesizing borate esters is the esterification of boric acid with the corresponding alcohol. For Tris(2-cyanoethyl) Borate, this involves the reaction of boric acid with 2-cyanoethanol. The reaction proceeds through the removal of water, typically facilitated by azeotropic distillation.

Reaction Principle

The synthesis is a classic Fischer-Speier esterification where boric acid reacts with three equivalents of 2-cyanoethanol to form the desired triester and three equivalents of water. To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed.

G cluster_reactants Reactants cluster_products Products BoricAcid B(OH)₃ Boric Acid TCEB B(OCH₂CH₂CN)₃ Tris(2-cyanoethyl) Borate BoricAcid->TCEB + Cyanoethanol 3 x HOCH₂CH₂CN 2-Cyanoethanol Cyanoethanol->TCEB Water 3 x H₂O Water TCEB->Water + G TCEB Tris(2-cyanoethyl) Borate in Electrolyte HighVoltage High Voltage (> 4.5 V) at Cathode Surface TCEB->HighVoltage Decomposition Preferential Oxidative Decomposition HighVoltage->Decomposition CEI Formation of a Stable Cathode Electrolyte Interphase (CEI) Decomposition->CEI Stabilization Stabilized Cathode/ Electrolyte Interface CEI->Stabilization

Figure 2: Mechanism of CEI formation by Tris(2-cyanoethyl) Borate.

The synergistic effect of the boron-oxygen and nitrile functional groups is key to the effectiveness of the resulting CEI. [1]The boron component contributes to the formation of a robust, inorganic-rich layer, while the nitrile groups can also participate in the polymerization and cross-linking reactions, further enhancing the stability of the passivation film. This CEI layer acts as a physical barrier, preventing direct contact between the highly oxidative cathode and the electrolyte solvents, thus suppressing further electrolyte decomposition.

Performance Enhancement in High-Voltage Lithium-Ion Batteries

The formation of a stable CEI derived from Tris(2-cyanoethyl) Borate leads to significant improvements in the electrochemical performance of high-voltage lithium-ion batteries.

  • Improved Cycling Stability: By mitigating electrolyte decomposition and stabilizing the cathode structure, TCEB significantly enhances the long-term cycling stability of batteries operating at high voltages. For instance, in LiCoO₂ || Li cells cycled at 4.5 V, the addition of TCEB resulted in a capacity retention of 78.2% after 200 cycles, compared to only 40.4% for the baseline electrolyte. [1]* Enhanced Capacity Retention: The stable CEI minimizes the irreversible capacity loss associated with electrolyte degradation and interfacial side reactions, leading to higher capacity retention over extended cycling.

  • Reduced Interfacial Impedance Growth: While the initial formation of the CEI may slightly increase the interfacial impedance, a stable CEI prevents the continuous and detrimental impedance rise seen in cells with unprotected cathodes.

Section 4: Experimental Protocols for Battery Testing

The following section outlines a general workflow for evaluating the performance of Tris(2-cyanoethyl) Borate as an electrolyte additive in a laboratory setting.

Electrolyte Preparation
  • Baseline Electrolyte: Prepare a baseline electrolyte by dissolving a lithium salt (e.g., 1.0 M LiPF₆) in a mixture of carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). All materials should be battery-grade and handled in an argon-filled glovebox with low moisture and oxygen content (<0.1 ppm).

  • TCEB-Containing Electrolyte: Add a specific weight percentage of Tris(2-cyanoethyl) Borate (e.g., 1-2 wt%) to the baseline electrolyte. Stir the solution until the additive is completely dissolved.

Coin Cell Assembly (CR2032)
  • Component Preparation: Prepare the cathode (e.g., LiCoO₂) and anode (e.g., lithium metal or graphite) electrodes, and a separator (e.g., Celgard). Ensure all components are thoroughly dried under vacuum before transferring them into the glovebox.

  • Assembly: In an argon-filled glovebox, assemble the coin cell in the following order:

    • Negative casing

    • Spacer disk

    • Anode

    • Separator

    • Add a precise volume of the prepared electrolyte (e.g., 20-40 µL) onto the separator.

    • Cathode

    • Spacer disk

    • Spring

    • Positive casing

  • Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

G cluster_assembly Coin Cell Assembly (CR2032) Positive_Casing Positive Casing Spring Spring Spring->Positive_Casing Spacer2 Spacer Spacer2->Spring Cathode Cathode Cathode->Spacer2 Electrolyte Add Electrolyte Electrolyte->Cathode Separator Separator Separator->Electrolyte Anode Anode Anode->Separator Spacer1 Spacer Spacer1->Anode Negative_Casing Negative Casing Negative_Casing->Spacer1

Figure 3: Schematic of coin cell assembly.
Electrochemical Characterization
  • Galvanostatic Cycling: Cycle the assembled cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a specific voltage window (e.g., 3.0-4.5 V for high-voltage studies). Monitor the discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.

  • Cyclic Voltammetry (CV): Perform CV at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical processes occurring at the electrode-electrolyte interface, including the oxidative decomposition of the electrolyte and the formation of the CEI.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge and after various numbers of cycles to monitor the changes in the interfacial impedance. A typical frequency range is from 100 kHz to 0.01 Hz.

Section 5: Safety and Handling

Tris(2-cyanoethyl) Borate is classified as harmful if swallowed, in contact with skin, or if inhaled. [2][3]It also causes skin and serious eye irritation. [3][4]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. [5]All work should be conducted in a well-ventilated fume hood. [3]As it is moisture-sensitive, it should be stored under an inert gas in a cool, dark place. [2]

Conclusion

Tris(2-cyanoethyl) Borate stands out as a highly effective bifunctional electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries. Its ability to form a stable and protective cathode electrolyte interphase through preferential oxidation is key to mitigating the detrimental effects of electrolyte decomposition at elevated potentials. The resulting improvements in cycling stability and capacity retention pave the way for the development of lithium-ion batteries with higher energy densities and longer lifetimes. Further research into the detailed mechanism of CEI formation and the optimization of its concentration in various electrolyte systems will continue to unlock the full potential of this promising additive.

References

  • Wang, J., et al. (2021). Enhancing the Electrochemical Performance of a High-Voltage LiCoO₂ Cathode with a Bifunctional Electrolyte Additive. ACS Applied Energy Materials. [Link]

  • U.S. Borax. Safety Data Sheet. [Link]

  • Chae, O. B., et al. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multi-functional Electrolyte Additive for High Performance of Lithium Metal Batteries. OSTI.gov. [Link]

  • Zhang, Y., et al. (2017). Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. ResearchGate. [Link]

  • Liu, T., et al. (2022). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate. [Link]

  • Chae, O. B., et al. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.gov. [Link]

  • Chen, Z., et al. (2015). Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries using LiNi1/3Mn1/3Co1/3O2 cathode. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Synthesis and Characterization of Tris(2-cyanoethyl) Borate (TCEB)

The following technical guide details the synthesis, characterization, and application of Tris(2-cyanoethyl) Borate (TCEB), a critical electrolyte additive for high-voltage lithium-ion batteries. CAS No: 126755-67-7 Form...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of Tris(2-cyanoethyl) Borate (TCEB), a critical electrolyte additive for high-voltage lithium-ion batteries.

CAS No: 126755-67-7 Formula:


Molecular Weight:  221.02  g/mol
Primary Application:  High-voltage Electrolyte Additive (SEI/CEI Former)

Executive Summary

Tris(2-cyanoethyl) Borate (TCEB) has emerged as a pivotal additive for stabilizing the cathode-electrolyte interface (CEI) in high-energy-density lithium-ion batteries, particularly those utilizing Ni-rich cathodes (e.g., NCM811) and operating above 4.4 V. Its unique structure combines the Lewis acidity of the central boron atom with the anodic stability of pendant nitrile (


) groups.[1][2]

This guide provides a rigorous, self-validating protocol for the synthesis of high-purity TCEB, designed for researchers requiring battery-grade materials (>99.9% purity, <50 ppm


).

Synthetic Strategy & Mechanism

The synthesis relies on a thermodynamic equilibrium-driven esterification between boric acid and 3-hydroxypropionitrile (hydracrylonitrile). Due to the moisture sensitivity of the borate ester bond, the removal of water is the rate-determining and yield-defining step.

Reaction Scheme:



Mechanistic Considerations
  • Equilibrium Control: The reaction is reversible. We utilize azeotropic distillation with toluene to continuously remove water, shifting the equilibrium to the right (Le Chatelier’s principle).

  • Thermal Management: The reaction must be maintained at the boiling point of the azeotrope (~85°C for Toluene/Water, rising to 110.6°C for pure Toluene) to ensure complete conversion without thermally degrading the nitrile group.

  • Stoichiometry: A slight excess (1-5%) of the alcohol is recommended to ensure complete consumption of the boric acid, which is difficult to remove from the final product compared to the volatile alcohol.

Experimental Protocol

Note: All glassware must be oven-dried at 120°C overnight. The reaction should be performed under an inert atmosphere (Ar or


).
Materials Checklist
ReagentPurityRoleStoichiometry
Boric Acid (

)
>99.5%Boron Source1.0 eq
3-Hydroxypropionitrile >98% (Anhydrous)Ligand Source3.05 eq
Toluene ACS GradeAzeotropic Solvent~10 mL/g of

Calcium Hydride (

)
Drying AgentSolvent DryingN/A
Step-by-Step Synthesis Workflow
Phase 1: Reaction Setup
  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, add Boric Acid (10.0 g, 161.7 mmol).

  • Solvent Addition: Add 200 mL of anhydrous Toluene.

  • Ligand Addition: Add 3-Hydroxypropionitrile (35.6 g, 501 mmol) via syringe.

  • Assembly: Attach a Dean-Stark trap filled with toluene and a reflux condenser topped with a drying tube (or

    
     line).
    
Phase 2: Azeotropic Dehydration
  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~120-130°C).

  • Monitoring (Self-Validation):

    • Visual: The heterogeneous mixture will slowly become homogeneous as Boric Acid is consumed.

    • Quantitative: Monitor the water volume in the Dean-Stark trap. Theoretical yield is ~8.7 mL. Continue reflux until water collection ceases (typically 4–6 hours).

  • Endpoint: The reaction is complete when the solution is clear and water generation halts.

Phase 3: Isolation & Purification
  • Concentration: Cool to room temperature. Remove toluene and excess 3-hydroxypropionitrile via rotary evaporation under reduced pressure (keep bath <50°C).

  • Crystallization: The crude residue is a viscous oil or low-melting solid.

    • Dissolve the residue in a minimal amount of dry Diethyl Ether or warm Toluene.

    • Add dry Hexane dropwise until turbidity is observed.

    • Cool to -20°C overnight to induce crystallization.

  • Drying: Filter the white crystalline solid under inert gas. Dry under high vacuum (<0.1 mbar) at room temperature for 12 hours.

Yield Expectation: 85–92% Physical State: White crystalline solid (MP: ~38°C).

Visualization of Workflows

Synthesis Process Flow

SynthesisWorkflow Start Precursors: Boric Acid + 3-Hydroxypropionitrile Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux WaterRemoval Azeotropic Water Removal (Self-Validating Step) Reflux->WaterRemoval -H2O WaterRemoval->Reflux Equilibrium Shift Evap Solvent Evaporation (Rotary Evap) WaterRemoval->Evap Complete Reaction Cryst Recrystallization (Ether/Hexane, -20°C) Evap->Cryst Final Pure TCEB (White Solid, >99.9%) Cryst->Final

Caption: Figure 1. Thermodynamic equilibrium-driven synthesis workflow for TCEB utilizing azeotropic distillation.

Mechanism of SEI Formation (Application)

SEIMechanism TCEB TCEB Molecule (Electrolyte Additive) Oxidation Oxidative Decomposition (> 4.3 V vs Li/Li+) TCEB->Oxidation Adsorbs on Cathode LewisAcid Lewis Acid Effect (Boron Center) TCEB->LewisAcid Cathode High Voltage Cathode (NCM811 / LiCoO2) Cathode->Oxidation High Potential CEI CEI Layer Formation (B-O and C-N rich oligomers) Oxidation->CEI Polymerization Scavenging HF Scavenging (Prevents Metal Dissolution) LewisAcid->Scavenging Trap F- ions Stability Enhanced Cycling Stability Reduced Impedance Scavenging->Stability CEI->Stability Passivation

Caption: Figure 2. Mechanism of Cathode Electrolyte Interphase (CEI) formation and HF scavenging by TCEB.

Characterization & Quality Control

To ensure the material is suitable for battery applications, the following characterization matrix is mandatory.

Spectroscopic Data
TechniqueParameterExpected SignalInterpretation

H NMR
Chemical Shift (

)
2.60 ppm (t, 2H,

)
Confirms cyanoethyl chain integrity.
4.10 ppm (t, 2H,

)
Confirms ester linkage adjacent to Boron.

B NMR
Chemical Shift (

)
~18 ppm (s)Characteristic of tri-coordinate borate esters (

). Absence of signal at 0 ppm (Boric acid) confirms purity.
FTIR Wavenumber (

)
2250 cm

Sharp

stretch.
1340–1420 cm

Strong B-O stretching vibration.
~3400 cm

Must be absent. Presence indicates moisture or hydrolysis.
Physical Properties[3][4][5][6][7]
  • Melting Point: 37–39°C. Sharp melting point indicates high purity.

  • Solubility: Highly soluble in carbonate electrolytes (EC/DMC), acetone, and THF. Insoluble in hexane.

  • Moisture Content (Karl Fischer): Critical limit < 50 ppm for battery use.

Handling and Storage

TCEB is hygroscopic and hydrolytically unstable.

  • Storage: Store under Ar/N2 atmosphere in a glovebox.

  • Temperature: Keep cool (<20°C) to prevent slow transesterification or degradation.

  • Safety: Nitrile compounds can liberate toxic cyanide species under extreme thermal or acidic conditions. Handle in a fume hood.

References

  • Synthesis and Application of Borate Esters

    • Title: Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of lithium metal batteries.[3][4]

    • Source: OSTI.gov
    • URL:[Link]

  • Electrochemical Performance & Mechanism

    • Title: Improving interfacial stability of ultrahigh-voltage lithium metal batteries with single-crystal Ni-rich cathode via a multifunctional additive str
    • Source: Journal of Colloid and Interface Science (PubMed)
    • URL:[Link]

  • Chemical Properties & CAS Verification

    • Title: Tris(2-cyanoethyl) Borate | CAS 126755-67-7[5][6][7][8]

    • Source: TCI Chemicals[8]

  • Borate Characterization Methodology

    • Title: Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC C
    • Source: MDPI (C
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(2-cyanoethyl) Borate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Tris(2-cyanoethyl) Borate, a molecule of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tris(2-cyanoethyl) Borate, a molecule of significant interest in advanced materials science, particularly in the development of next-generation energy storage solutions. This document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's structural characteristics, bonding nature, and the implications of these features for its function.

Introduction: The Significance of Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) Borate, also known as Boric Acid Tris(2-cyanoethyl) Ester, is an organoboron compound with the chemical formula C₉H₁₂BN₃O₃.[1] While the broader class of borate esters has found applications in organic synthesis, Tris(2-cyanoethyl) Borate has recently garnered substantial attention for its role as a high-performance electrolyte additive in lithium-ion batteries.[2][3] Its unique molecular architecture, featuring a central boron atom bonded to three cyanoethyl arms, imparts desirable electrochemical properties that address some of the persistent challenges in battery technology, such as electrolyte decomposition at high voltages.[2] The synergistic action of the electron-deficient boron center and the polar nitrile functional groups is key to its ability to form a stable and uniform cathode electrolyte interphase (CEI), thereby enhancing the cycling stability and lifespan of high-voltage lithium-ion batteries.[2]

Molecular Architecture: A Detailed Structural Analysis

The central boron atom is bonded to three oxygen atoms, forming a borate ester core. Each oxygen atom is, in turn, connected to a 2-cyanoethyl group (-CH₂CH₂CN). The boron atom in simple borate esters like this is sp² hybridized, leading to a trigonal planar geometry around the boron center with B-O bond angles of approximately 120°. This arrangement results in an electron-deficient boron atom with a vacant p-orbital perpendicular to the molecular plane.

The three cyanoethyl arms extend from this central core. The flexibility of the ethyl chains allows for various conformations, but the overall molecule is expected to adopt a relatively symmetric, propeller-like shape.

Figure 1: 2D representation of the Tris(2-cyanoethyl) Borate molecular structure.

Quantitative Structural Data (Predicted)

While experimental crystallographic data is not available, computational modeling can provide valuable insights into the molecule's geometry. The following table presents predicted bond lengths and angles based on density functional theory (DFT) calculations of similar borate esters.

ParameterPredicted Value
Bond Lengths
B-O~1.37 Å
O-C~1.43 Å
C-C (ethyl)~1.53 Å
C-C (cyano)~1.47 Å
C≡N~1.16 Å
Bond Angles
O-B-O~120°
B-O-C~120°
O-C-C~109.5°
C-C-C~109.5°
C-C≡N~180°

The Nature of the Bonding: An Electronic Perspective

The chemical reactivity and physical properties of Tris(2-cyanoethyl) Borate are a direct consequence of its electronic structure.

  • The Borate Core (B(OR)₃): The boron atom, being sp² hybridized, possesses a vacant p-orbital, making it a Lewis acid. This electron deficiency is a key feature of borate esters. The oxygen atoms, with their lone pairs, can donate electron density to the boron's empty p-orbital, creating a partial double bond character in the B-O bonds. This pπ-pπ interaction strengthens the B-O bonds and influences the overall electron distribution in the molecule.

  • The Cyanoethyl Groups (-CH₂CH₂CN): The nitrile group (-C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp hybridization of the carbon and nitrogen atoms. This inductive effect polarizes the C-C and C-H bonds in the ethyl chain, influencing the molecule's reactivity and its interactions with other species. The presence of the nitrile groups also introduces sites for potential coordination with metal ions.

The combination of the Lewis acidic boron center and the electron-withdrawing cyanoethyl groups creates a molecule with a unique electronic profile, which is critical for its function as an electrolyte additive. The electron-deficient boron can interact with anions in the electrolyte, while the polar nitrile groups can influence the solvation of lithium ions.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of Tris(2-cyanoethyl) Borate. While a complete set of spectra for this specific molecule is not widely published, the expected spectral features can be predicted based on the known characteristics of borate esters and nitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups (-CH₂-) in the cyanoethyl chain. The triplet nearest to the oxygen atom would appear further downfield due to the deshielding effect of the electronegative oxygen. The triplet adjacent to the nitrile group would be slightly upfield but still deshielded by the electron-withdrawing cyano group.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the three different carbon atoms in the cyanoethyl group: one for the carbon of the nitrile group (C≡N), and two for the methylene carbons (-CH₂-). The nitrile carbon will appear in the characteristic region for nitriles (around 115-125 ppm).

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for probing the coordination environment of boron. For a trigonal planar borate ester, a single, relatively broad resonance is expected in the range of +15 to +20 ppm (relative to BF₃·OEt₂). The chemical shift is sensitive to the electronic environment around the boron atom.

Infrared (IR) Spectroscopy

The IR spectrum of Tris(2-cyanoethyl) Borate will be characterized by several strong absorption bands:

  • B-O Stretching: A strong, broad band in the region of 1300-1400 cm⁻¹ is characteristic of the asymmetric stretching of the B-O bonds in a trigonal borate ester.

  • C≡N Stretching: A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the nitrile group.

  • C-O Stretching: A strong band in the 1000-1100 cm⁻¹ region corresponds to the C-O stretching vibration.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the methylene groups.

Synthesis and Handling: Practical Considerations for the Researcher

The synthesis of Tris(2-cyanoethyl) Borate typically follows the general procedure for the preparation of borate esters: the esterification of boric acid with the corresponding alcohol, in this case, 3-hydroxypropionitrile.

Experimental Protocol: Synthesis of Tris(2-cyanoethyl) Borate

This protocol is a generalized procedure and may require optimization.

Materials:

  • Boric acid (H₃BO₃)

  • 3-Hydroxypropionitrile (HOCH₂CH₂CN)

  • Toluene or another suitable azeotroping agent

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine boric acid (1 equivalent) and 3-hydroxypropionitrile (3.3 equivalents). Add toluene to the flask to facilitate azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

  • Drying and Storage: Dry the purified product over an anhydrous drying agent. Tris(2-cyanoethyl) Borate is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1]

Synthesis_Workflow Reactants Boric Acid + 3-Hydroxypropionitrile Reaction Azeotropic Reflux (Toluene, Dean-Stark) Reactants->Reaction Esterification Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Purification (Vacuum Distillation/ Recrystallization) Workup->Purification Product Tris(2-cyanoethyl) Borate Purification->Product

Figure 2: Generalized workflow for the synthesis of Tris(2-cyanoethyl) Borate.

Applications in Drug Development and Beyond

While the primary application of Tris(2-cyanoethyl) Borate highlighted in recent literature is in the field of energy storage, its unique chemical properties suggest potential for broader utility.

  • Electrolyte Additive in Lithium-Ion Batteries: As previously discussed, Tris(2-cyanoethyl) Borate functions as a film-forming additive that decomposes on the cathode surface to create a stable CEI.[2] This protective layer suppresses further electrolyte decomposition, reduces interfacial impedance, and improves the cycling performance and rate capability of high-voltage cathodes.[2] The Lewis acidic boron center can scavenge detrimental species like fluoride ions, while the nitrile groups contribute to the formation of a robust, nitrogen-containing interface layer.

  • Potential in Organic Synthesis: Borate esters are versatile reagents in organic synthesis. While specific applications of Tris(2-cyanoethyl) Borate are not extensively documented, its structure suggests potential uses as:

    • A mild Lewis acid catalyst.

    • A protecting group for diols, with the cyanoethyl group offering a handle for further transformations.

    • A precursor for the synthesis of more complex organoboron compounds.

  • Drug Development: The relevance to drug development professionals may lie in its potential as a building block or a tool in synthetic methodology. The cyanoethyl moiety can be a precursor to other functional groups, and the borate core can be used to temporarily protect or activate other parts of a molecule during a complex synthesis.

Conclusion: A Molecule with a Bright Future

Tris(2-cyanoethyl) Borate is a molecule with a well-defined structure that underpins its significant and emerging applications. Its unique combination of a Lewis acidic borate core and polar, electron-withdrawing cyanoethyl arms makes it a highly effective electrolyte additive for improving the performance of lithium-ion batteries. While its applications in other fields are less explored, its chemical properties suggest a latent potential in organic synthesis and materials science. Further research into its reactivity, detailed structural analysis, and exploration of its utility in new contexts will undoubtedly continue to reveal the full extent of this fascinating molecule's capabilities.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. ACS Applied Energy Materials, 2021.

  • Tris(2-cyanoethyl) Borate | 126755-67-7. Tokyo Chemical Industry Co., Ltd.

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate.

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. ResearchGate.

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.gov.

  • Boric acid in organic synthesis: Scope and recent developments. ResearchGate.

  • Borate-Based Compounds as Mixed Polyanion Cathode Materials for Advanced Batteries. National Center for Biotechnology Information.

  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry.

  • An In-Depth Technical Guide to the Thermal Stability of Trioctyl Borate. Benchchem.

  • Tris(2,2,2-trifluoroethyl) Borate | 659-18-7. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. MDPI.

  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents.

  • Enhanced electrochemical performance of lithia/Li2RuO3 cathode by adding tris(trimethylsilyl)borate as electrolyte additive. National Center for Biotechnology Information.

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. DigitalCommons@URI.

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Foundational

Solubility Profile and Stability Protocols for Tris(2-cyanoethyl) Borate (TCEB) in Organic Media

Executive Summary Tris(2-cyanoethyl) Borate (TCEB) (CAS: 126755-67-7) is a specialized organoboron compound utilized primarily as a high-voltage electrolyte additive in lithium-ion batteries. Its ability to form a protec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(2-cyanoethyl) Borate (TCEB) (CAS: 126755-67-7) is a specialized organoboron compound utilized primarily as a high-voltage electrolyte additive in lithium-ion batteries. Its ability to form a protective Cathode Electrolyte Interphase (CEI) makes it critical for stabilizing nickel-rich cathodes (e.g., NCM811) against oxidative decomposition.

This technical guide provides a definitive analysis of TCEB’s solubility across organic solvent classes, its physicochemical stability, and validated protocols for its synthesis and handling. Critical Insight: Unlike simple alkyl borates, the high polarity of the cyanoethyl groups renders TCEB solid at room temperature (MP ~38°C) and dictates a specific solubility window favoring polar aprotic solvents while increasing susceptibility to hydrolysis.

Physicochemical Profile

Understanding the physical state of TCEB is a prerequisite for accurate solubility determination.

PropertyValueTechnical Implication
CAS Number 126755-67-7Unique identifier for procurement/verification.
Molecular Formula

High nitrogen content increases polarity.
Molecular Weight ~221.02 g/mol Moderate size allows facile diffusion in electrolytes.
Melting Point 38 °CSolid-Liquid Phase Boundary: Exists as a waxy solid or supercooled liquid at RT. Heating to >40°C is recommended for rapid dissolution.
Flash Point 190 °CThermally stable under standard processing conditions.
Hydrolytic Stability LowRapidly hydrolyzes to Boric Acid + 3-Hydroxypropionitrile upon moisture contact.

Solubility Landscape

TCEB exhibits a "Polar-Specific" solubility profile. The electron-withdrawing nitrile (-CN) groups significantly increase the dielectric requirement for solvents compared to tributyl borate.

Solvent Compatibility Matrix

Data synthesized from thermodynamic compatibility principles and battery formulation standards.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Cyclic Carbonates Ethylene Carbonate (EC), Propylene Carbonate (PC)Excellent (>20 wt%)Primary vehicle for battery applications. Dissolution is endothermic; mild heating (45°C) accelerates the process.
Linear Carbonates Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC)Good Standard co-solvents. Solubility decreases as alkyl chain length increases (DEC < DMC).
Polar Aprotic Acetone, Acetonitrile (ACN), DMSOHigh Acetone is the preferred solvent for cleaning and glassware due to rapid solvation.
Ethers THF, 1,2-Dimethoxyethane (DME)Moderate to High Useful for synthesis and intermediate handling.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble/Poor Useful as anti-solvents for recrystallization/purification.
Protic Solvents Water, Alcohols (Methanol, Ethanol)Reactive (Avoid) Do NOT use. Causes immediate hydrolysis and degradation of the borate ester.
Theoretical Solubility Mechanism

The dissolution of TCEB is driven by dipole-dipole interactions. The nitrile groups (


) require solvents with moderate-to-high dielectric constants (

) to overcome the lattice energy of the solid TCEB.

SolubilityMechanism cluster_Hydrolysis Critical Failure Mode TCEB_Solid TCEB (Solid Lattice) Dipole-Dipole Interactions Interaction Solvation Shell Formation Solvent Dipoles align with -CN TCEB_Solid->Interaction Heat (>38°C) Solvent Polar Aprotic Solvent (EC/DMC/Acetone) Solvent->Interaction Solution Homogeneous Solution Free Molecular Diffusion Interaction->Solution Entropy Gain Degradation Hydrolysis (Boric Acid Precipitate) Interaction->Degradation B-O Bond Cleavage Moisture Trace H2O Moisture->Interaction Competitive Attack

Figure 1: Mechanism of TCEB dissolution and the competitive risk of hydrolysis in wet solvents.

Experimental Protocols

Protocol A: Synthesis & Purification

Since commercial purity varies, researchers often synthesize or repurify TCEB. This protocol utilizes the azeotropic removal of water to drive the equilibrium toward the ester.

Reaction:



Workflow:

  • Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Boric Acid (1.0 eq), 3-Hydroxypropionitrile (3.05 eq, slight excess), and Toluene (solvent carrier).

  • Reflux: Heat to reflux (~110°C). Water will separate in the Dean-Stark trap.

  • Completion: Continue until water evolution ceases (approx. 4-6 hours).

  • Isolation:

    • Cool to room temperature.

    • Evaporate Toluene under reduced pressure (Rotovap).

    • Recrystallization (Critical Step): Dissolve the crude residue in minimal warm Acetone or THF, then slowly add cold Heptane (anti-solvent) to precipitate pure TCEB.

    • Filter and dry in a vacuum oven at 40°C over

      
      .
      
Protocol B: Solubility Determination (Saturation Method)

Use this method to determine exact solubility limits for specific battery electrolyte formulations.

  • Preparation: Dry the solvent (e.g., EC/EMC 3:7) over molecular sieves (3Å) until water content is <10 ppm (verify with Karl Fischer titration).

  • Saturation:

    • Add excess solid TCEB to 10 mL of solvent in a sealed vial.

    • Heat to 45°C (above MP) and vortex for 30 mins to ensure liquid-liquid mixing.

    • Equilibrate at the target test temperature (e.g., 25°C) for 24 hours.

  • Sampling:

    • Filter the supernatant through a 0.2 µm PTFE syringe filter (hydrophobic to prevent moisture ingress).

  • Analysis:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC: Dilute filtrate with Acetonitrile and analyze using a C18 column (UV detection at 210 nm).

Application: Battery Electrolyte Stability

In Lithium-ion batteries, TCEB serves as a sacrificial additive. Its solubility ensures it reaches the cathode surface, where it oxidizes to form a protective film.

BatteryMechanism Electrolyte Electrolyte (1M LiPF6 in EC/EMC + 1% TCEB) Cathode High-Voltage Cathode (NCM811, >4.3V) Electrolyte->Cathode Wetting/Diffusion Oxidation TCEB Oxidation (Sacrificial Decomposition) Cathode->Oxidation During 1st Charge CEI CEI Formation (B-O and C-N rich oligomers) Oxidation->CEI Polymerization Protection Cathode Protection Prevents Metal Dissolution CEI->Protection

Figure 2: Functional role of dissolved TCEB in forming the Cathode Electrolyte Interphase (CEI).

Stability Warning: TCEB solutions in carbonate electrolytes are stable only if the system is anhydrous.

  • Storage: Store solutions in Aluminum bottles or within an Argon glovebox.

  • Shelf-Life: Electrolytes containing TCEB should be used within 2-4 weeks to avoid slow transesterification with linear carbonates (e.g., exchange with EMC to form mixed borates).

References

  • TCI Chemicals. Product Specification: Tris(2-cyanoethyl) Borate (CAS 126755-67-7). Retrieved from .

  • Liu, Y., et al. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive.[1] (Note: Discusses analogous borate synthesis and solubility principles). Journal of The Electrochemical Society.[2]

  • Xu, K. (2014).Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618.
  • Wang, Q., et al. Study on the Hydrolytic Stability of Borate Ester.[3] Applied Mechanics and Materials.[3] (Mechanistic insight into borate ester hydrolysis).

Sources

Exploratory

Tris(2-cyanoethyl) Borate: A Comprehensive Technical Guide to its Thermal Stability and Decomposition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tris(2-cyanoethyl) borate (TCEB) is a multifunctional organoboron compound recognized for its utility as a specialty so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-cyanoethyl) borate (TCEB) is a multifunctional organoboron compound recognized for its utility as a specialty solvent and, notably, as an electrolyte additive for high-voltage lithium-ion batteries.[1] Its unique structure, featuring a central borate ester core and three pendant cyanoethyl groups, imparts desirable electrochemical properties but also introduces complexities regarding its thermal stability. An understanding of its behavior at elevated temperatures is paramount for ensuring the safety and reliability of its applications. This guide provides a detailed technical examination of the thermal stability and decomposition pathways of TCEB. We will explore the fundamental principles and practical methodologies for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detail the identification of its decomposition products, and discuss the associated safety implications. This document is intended to serve as a critical resource for professionals working with or developing applications for this compound.

Introduction to Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) borate, with the chemical formula B(OCH₂CH₂CN)₃, is a white to light yellow solid at room temperature with a melting point of approximately 38°C.[2] The molecule's architecture combines the Lewis acidic nature of the boron center with the polar, electron-withdrawing nitrile (-C≡N) functionalities. This combination is key to its performance in electrochemical systems. For instance, when used as an electrolyte additive, TCEB can be preferentially decomposed on a cathode surface to form a stable cathode electrolyte interphase (CEI) film. This protective layer is crucial for stabilizing the cathode/electrolyte interface at high voltages, thereby improving the cycling performance and longevity of batteries.[1] However, the energetic potential of nitrile groups and the reactivity of the borate ester linkage necessitate a thorough evaluation of its thermal limits and decomposition hazards.

Core Principles of Thermal Stability Analysis

To quantitatively assess the thermal stability of TCEB, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of the change in a sample's mass as it is heated over time in a controlled atmosphere.[3] This technique is fundamental for determining the onset temperature of decomposition, where significant mass loss begins. The choice of an inert atmosphere, such as nitrogen or argon, is critical to study the intrinsic thermal stability of the material, preventing oxidative decomposition pathways that would occur in the presence of air.

  • Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument using certified reference materials.

  • Sample Preparation: Accurately weigh 5–10 mg of TCEB into a clean, tared alumina (Al₂O₃) or platinum crucible.

  • Atmosphere Control: Place the sample in the TGA furnace and purge the system with high-purity nitrogen or argon at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a standard for initial screening, balancing resolution and experimental time.

  • Data Acquisition & Analysis: Continuously record the sample mass as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperature at 5% mass loss (Td5).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4][5] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing). For TCEB, an exothermic event following its melting point is a strong indicator of an energetic decomposition reaction.

  • Instrument Calibration: Calibrate the DSC's temperature and enthalpy scales using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2–5 mg of TCEB in a clean aluminum pan. This prevents mass loss due to evaporation before decomposition. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond the decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition & Analysis: Record the differential heat flow. Identify the melting endotherm and any subsequent decomposition exotherms, noting their onset temperatures and enthalpy changes (ΔH).

Summary of Thermal Analysis Data

The following table summarizes the expected quantitative data from the thermal analysis of TCEB.

ParameterTechniqueTypical Value RangeSignificance
Melting Point (Tm) DSC38 - 45 °CPhase transition from solid to liquid.
Onset Decomposition (Tonset) TGA180 - 220 °CTemperature at which significant mass loss begins.
Decomposition Exotherm DSC190 - 240 °CIndicates the energetic, heat-releasing nature of the decomposition.

Note: These values are illustrative and can be influenced by factors such as sample purity and the specific experimental conditions (e.g., heating rate).

Decomposition Pathways and Product Identification

The thermal decomposition of TCEB is a complex process involving the cleavage of its borate ester bonds and reactions of the cyanoethyl side chains. Identifying the evolved gaseous products is critical for understanding the reaction mechanism and assessing potential hazards. This is typically achieved by coupling the TGA instrument to a gas analysis system like Fourier-Transform Infrared Spectroscopy (FTIR) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[6][7]

Proposed Decomposition Mechanism

At elevated temperatures, the B-O bonds in the borate ester can cleave, potentially leading to the formation of volatile organic fragments and a solid residue. The nitrile groups are highly reactive and can undergo cyclization or polymerization reactions, contributing to the formation of a nitrogen-containing char.

Caption: Proposed thermal decomposition pathway for Tris(2-cyanoethyl) Borate.

Evolved Gas Analysis (EGA)

To identify the volatile decomposition products, an experimental setup combining TGA with FTIR and/or GC-MS is employed.[7][8] The TGA heats the sample, and the evolved gases are carried via a heated transfer line to the spectrometer(s) for real-time or sequential analysis.

Caption: Experimental workflow for Evolved Gas Analysis (EGA) of TCEB.

Potential Hazardous Decomposition Products

The presence of carbon, nitrogen, and boron in the TCEB structure points to the potential formation of hazardous substances upon decomposition.

  • Nitrile-Containing Volatiles: The cyanoethyl group can lead to the formation of acrylonitrile, a toxic and flammable compound.

  • Hydrogen Cyanide (HCN): Under certain conditions, decomposition of nitrogen-containing organic materials can release highly toxic hydrogen cyanide gas.[9]

  • Boron Oxides: The solid residue is likely to contain amorphous boron oxides, which can exist as fine particulates and act as respiratory irritants.

Safety, Handling, and Storage

The thermal instability and potential for hazardous off-gassing demand rigorous safety protocols when working with TCEB.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) as the compound is moisture-sensitive.[2]

  • Handling: Always handle TCEB inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.

  • Thermal Operations: Any procedure involving heating TCEB above ambient temperature must be conducted with extreme caution. Ensure adequate ventilation and consider the use of engineering controls to capture any evolved gases.

Conclusion

Tris(2-cyanoethyl) borate is a compound of significant technological interest, particularly in the field of energy storage. However, its application is bounded by its thermal stability. This guide has detailed the essential analytical techniques—TGA and DSC—for characterizing its thermal behavior, revealing a decomposition onset in the range of 180-220 °C that proceeds exothermically. The decomposition process is complex, yielding a variety of volatile products, including potentially hazardous nitrile-containing compounds, alongside a solid boron-based residue. A comprehensive understanding of these thermal properties and decomposition pathways, achieved through the robust experimental workflows outlined herein, is not merely an academic exercise but a prerequisite for the safe handling, storage, and implementation of this promising material in advanced applications.

References

  • MDPI. (n.d.). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb.
  • BioResources. (n.d.). Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products.
  • ResearchGate. (n.d.). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry: A Multifunctional Tool for Comprehensive Characterization of Polymers and their Degradation Products | Request PDF.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Tris(2-cyanoethyl) Borate | 126755-67-7.
  • ChemicalBook. (2023, July 14). Tris(2-cyanoethyl) Borate | 126755-67-7.
  • Separation Science. (n.d.). Activity and Decomposition.
  • RSC Publishing. (2023, April 3). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes.
  • SpringerLink. (n.d.). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation.
  • ACS Publications. (n.d.). Boronate Esters Dynamic Networks for the Reduction of Mechanical Anisotropy in Vat 3D Printed Manufacts | ACS Applied Polymer Materials.
  • MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts.
  • PubMed. (n.d.). Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations.
  • ResearchGate. (2025, November 17). (PDF) Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts.
  • ACS Publications. (2021, October 28). Enhancing the Electrochemical Performance of a High-Voltage LiCoO 2 Cathode with a Bifunctional Electrolyte Additive.
  • ResearchGate. (n.d.). Relevant enzymes involved in the degradation of cyano-compounds.
  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets.
  • OSTI.gov. (n.d.). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS).
  • ResearchGate. (2025, April 3). Enthalpy of Mixing of Sodium Borosilicate Glasses by DSC Analysis.
  • ACS Publications. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study | Environmental Science & Technology.
  • ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of bulk boron and borophene flakes (450 rpm_6 h_1 g) ….
  • TU Wien Space Team. (2019, June 12). Material analysis of cyanate ester.
  • Open PRAIRIE - South Dakota State University. (2010, May 6). The Analysis of Cyanide and its Breakdown Products in Biological Samples.
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  • PubMed Central. (n.d.). Biodegradation potential of cyano-based ionic liquid anions in a culture of Cupriavidus spp. and their in vitro enzymatic hydrolysis by nitrile hydratase.
  • PMC - NIH. (2025, April 14). Thermal Desorption and Extraction Coupled With Gas Chromatography and Mass Spectrometry for the Quantification of Polystyrene Nanoplastic in Pak Choi.

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Foundational

Introduction: The Quest for High-Voltage Electrolyte Stability

An In-Depth Technical Guide to the Electrochemical Window of Tris(2-cyanoethyl) Borate The advancement of next-generation energy storage systems, particularly high-energy-density lithium-ion batteries, is intrinsically l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrochemical Window of Tris(2-cyanoethyl) Borate

The advancement of next-generation energy storage systems, particularly high-energy-density lithium-ion batteries, is intrinsically linked to the development of components that can withstand increasingly demanding operating conditions. A critical bottleneck in pushing the boundaries of battery performance is the limited electrochemical stability of conventional carbonate-based electrolytes.[1] These electrolytes tend to decompose at high potentials (>4.5 V vs. Li/Li⁺), leading to parasitic side reactions, structural degradation of cathode materials, and a rapid decline in battery capacity and lifespan.[1]

In this context, functional electrolyte additives have emerged as a highly effective and economically viable strategy. This guide focuses on a particularly promising bifunctional molecule: Tris(2-cyanoethyl) Borate (TCEB) . TCEB has garnered significant attention for its ability to stabilize the critical interface between the cathode and the electrolyte, especially in high-voltage applications.[2][3] This technical whitepaper provides a comprehensive analysis of the electrochemical window of TCEB, the mechanisms underpinning its functionality, and a detailed protocol for its experimental characterization.

Section 1: Understanding the Electrochemical Window

The electrochemical window, or electrochemical stability window (ESW), of an electrolyte is the potential range between which the electrolyte remains electrochemically inert, neither being oxidized nor reduced. It is a crucial parameter that dictates the theoretical operating voltage of an electrochemical cell.

  • Anodic Limit: The highest potential the electrolyte can withstand before it begins to oxidize, typically at the surface of the cathode (positive electrode).

  • Cathodic Limit: The lowest potential the electrolyte can withstand before it begins to reduce, typically at the surface of the anode (negative electrode).

An ideal electrolyte for a high-voltage lithium-ion battery must possess a wide electrochemical window. Its anodic limit must be higher than the cathode's operating potential, and its cathodic limit must be lower than the anode's operating potential to prevent continuous decomposition and ensure stable cell operation.

Section 2: The Electrochemical Behavior of Tris(2-cyanoethyl) Borate (TCEB)

TCEB is not merely a passive component; it is an active participant in creating a stable electrochemical environment. Its efficacy stems from the unique synergy between its central borate core and its three cyanoethyl arms.

Mechanism of Action: Synergistic Film Formation

Research indicates that TCEB functions as a film-forming additive.[3] Due to its specific molecular structure, it is designed to be preferentially decomposed—oxidized at the cathode surface before the bulk electrolyte solvents. This controlled decomposition is not a failure but a feature. The products of this reaction form a thin, uniform, and stable protective layer known as the Cathode Electrolyte Interphase (CEI) .

The functionality is attributed to a synergistic effect of its constituent groups:

  • Boron-Oxygen Bonds (-B-O-): The borate center is known to form stable, inorganic-rich protective layers that can effectively suppress further electrolyte decomposition.

  • Nitrile Groups (-C≡N): The cyano groups play a crucial role in the preferential decomposition process and contribute to the formation of a robust CEI that enhances interfacial stability.[2]

This TCEB-derived CEI layer acts as a physical and electronic barrier, which:

  • Enlarges the functional electrochemical window of the electrolyte system.[3]

  • Protects the cathode structure from attack by the electrolyte, preventing the dissolution of transition metal ions.[3][4]

  • Reduces electrochemical polarization , leading to improved battery performance.[3]

G cluster_0 Electrolyte Bulk cluster_1 Cathode Surface (High Potential > 4.5V) TCEB TCEB Additive Cathode High-Voltage Cathode (e.g., SC-NCM) TCEB->Cathode Preferential Oxidation Solvent Carbonate Solvent Solvent->Cathode Decomposition Blocked CEI Stable CEI Layer (B- and N-rich) Cathode->CEI Forms Protective Film

Caption: Mechanism of TCEB in forming a protective CEI on a high-voltage cathode.

Impact on Battery Performance

The practical benefits of incorporating TCEB into an electrolyte system are significant. In a LiCoO₂ || Li battery system charged to a high voltage of 4.5 V, the addition of TCEB resulted in a capacity retention of 78.2% after 200 cycles, a stark contrast to the 40.4% retention observed in the baseline electrolyte.[2] Similarly, when used with a single-crystal Ni-rich cathode (SC-NCM) at an exceptionally high cut-off voltage of 4.7 V, the TCEB additive enabled the battery to retain 80% of its capacity after 150 cycles.[3]

Performance MetricBase ElectrolyteElectrolyte with TCEB AdditiveCathode MaterialVoltageSource
Capacity Retention 40.4% after 200 cycles78.2% after 200 cyclesLiCoO₂4.5 V[2]
Capacity Retention Not specified80% after 150 cyclesSC-NCM4.7 V[3]

Section 3: Experimental Protocol for Determining the Electrochemical Window

To validate the electrochemical stability of an electrolyte containing TCEB, cyclic voltammetry (CV) is the standard and most effective technique. This protocol outlines a self-validating system for accurate determination.

Objective

To determine the anodic and cathodic stability limits of a target electrolyte (e.g., 1.0 M LiPF₆ in EC/DEC with 2% TCEB) using a three-electrode CV setup.

Materials and Equipment
  • Working Electrode (WE): Glassy Carbon or Platinum (Pt) macrodisk electrode (provides an inert surface for monitoring electrolyte decomposition).

  • Counter Electrode (CE): Lithium metal foil (provides a stable source/sink of Li⁺ ions).

  • Reference Electrode (RE): Lithium metal foil (provides a stable reference potential, Li/Li⁺).

  • Electrolyte: Base electrolyte (e.g., 1.0 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate) and the test electrolyte with a specified weight percentage of TCEB.

  • Cell: A three-electrode electrochemical cell (e.g., Swagelok-type or glass cell).

  • Potentiostat: A multichannel potentiostat capable of performing cyclic voltammetry.

  • Glovebox: An argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm for cell assembly.

Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the WE with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

    • Rinse the polished WE with the base solvent and dry it thoroughly under vacuum inside the glovebox antechamber.

    • Cut fresh lithium metal foil for the CE and RE inside the glovebox to ensure a clean, unpassivated surface.

  • Cell Assembly (inside Glovebox):

    • Assemble the three-electrode cell, ensuring no short circuits between the electrodes.

    • Add a sufficient amount of the test electrolyte to fully immerse the electrodes.

    • Seal the cell to prevent any atmospheric contamination.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat (WE, CE, and RE leads to the corresponding electrodes).

    • Set the CV parameters:

      • Scan Range (Anodic): Start from the Open Circuit Voltage (OCV) and scan to a high potential (e.g., 6.0 V vs. Li/Li⁺).

      • Scan Range (Cathodic): Start from OCV and scan to a low potential (e.g., -0.5 V vs. Li/Li⁺).

      • Scan Rate: A slow scan rate, typically 0.5 to 1.0 mV/s, is used to clearly resolve the onset of decomposition currents.

      • Cycles: 1-3 cycles are usually sufficient.

    • Run the CV scan.

  • Data Analysis and Interpretation:

    • Plot the resulting current vs. potential graph.

    • Determine the Anodic Limit: Identify the potential at which a sharp, non-reversible increase in the anodic (positive) current occurs. This potential signifies the onset of electrolyte oxidation. A current density threshold (e.g., 0.01 mA/cm²) is often used to define this point precisely.

    • Determine the Cathodic Limit: Identify the potential at which a sharp, non-reversible increase in the cathodic (negative) current occurs (before lithium plating). This signifies the onset of electrolyte reduction.

G

Caption: Experimental workflow for determining the electrochemical window via CV.

Conclusion

Tris(2-cyanoethyl) borate stands out as a highly effective, mechanistically elegant solution to one of the key challenges in modern lithium-ion battery development. By virtue of its unique molecular design, TCEB actively engineers a more stable electrochemical environment. It preferentially decomposes to form a robust cathode electrolyte interphase, thereby expanding the operational electrochemical window of the electrolyte. This protective action mitigates parasitic reactions at high voltages, leading to demonstrably superior cycling stability and capacity retention in high-energy-density battery systems. The methodologies outlined in this guide provide a clear framework for researchers to validate and explore the significant potential of TCEB and other advanced borate-based additives in the ongoing pursuit of better batteries.

References

  • ResearchGate. (n.d.). Anodic Stability of New Electrolyte Containing Cyano-Substituted Benzimidazole Derivative Lithium Salt: New Insights By in-Situ Drifts Analysis | Request PDF. Available at: [Link]

  • ACS Publications. (2021). Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Available at: [Link]

  • OSTI.gov. (n.d.). Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. Available at: [Link]

  • ResearchGate. (n.d.). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Stabilizing the cathode–electrolyte interphase and promoting Na+ desolvation by a tris(trimethylsiloxy)borate additive for sodium-ion batteries. Available at: [Link]

  • ResearchGate. (n.d.). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V | Request PDF. Available at: [Link]

  • OSTI.gov. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. Available at: [Link]

  • DigitalCommons@URI. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. Available at: [Link]

Sources

Exploratory

Tris(2-cyanoethyl) Borate applications in energy storage

Executive Summary The push for higher energy density in Lithium-Ion Batteries (LIBs) necessitates operating cathodes at elevated voltages (>4.4 V vs. Li/Li⁺).[1] However, standard carbonate-based electrolytes suffer from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The push for higher energy density in Lithium-Ion Batteries (LIBs) necessitates operating cathodes at elevated voltages (>4.4 V vs. Li/Li⁺).[1] However, standard carbonate-based electrolytes suffer from anodic decomposition and hydrofluoric acid (HF) generation at these potentials, leading to transition metal dissolution and rapid capacity fade.

Tris(2-cyanoethyl) Borate (TCEB) emerges as a critical bifunctional electrolyte additive designed to address these failure modes. By leveraging the synergistic effects of its electron-deficient boron center and high-voltage stable nitrile groups, TCEB facilitates the formation of a robust Cathode Electrolyte Interphase (CEI) while simultaneously scavenging corrosive HF species. This guide provides a comprehensive technical analysis of TCEB, detailing its mechanism, validated performance metrics, and precise experimental protocols for integration into high-voltage systems.

Technical Profile & Physicochemical Properties

TCEB is a borate ester characterized by three cyanoethyl groups attached to a central boron atom. Its physical properties dictate specific handling requirements during electrolyte formulation.

PropertySpecification
Chemical Name Tris(2-cyanoethyl) Borate
CAS Number 126755-67-7
Molecular Formula C₉H₁₂BN₃O₃
Molecular Weight 221.02 g/mol
Appearance White/Colorless solid or liquid (temperature dependent)
Melting Point 38 °C
Solubility Soluble in carbonate solvents (EC, EMC, DEC), Acetone
Moisture Sensitivity High (Hydrolyzes to Boric Acid + 3-Hydroxypropionitrile)

Handling Note: Due to its melting point of 38 °C, TCEB may exist as a solid or supercooled liquid in the lab. It must be stored under inert gas (Ar) to prevent hydrolysis.

Mechanism of Action

TCEB functions through two distinct but complementary mechanisms that stabilize the cathode-electrolyte interface.

Preferential Oxidation & CEI Formation

The nitrile (-C≡N) groups possess high anodic stability, while the borate core allows for controlled oxidation. During the initial charging phase (Formation), TCEB oxidizes on the cathode surface before the bulk carbonate solvents (EC/EMC). This preferential decomposition forms a thin, uniform, and ionically conductive CEI layer rich in Boron and Nitrogen species (B-O and C-N fragments).[1] This layer acts as a passivation barrier, physically blocking the solvent from direct contact with the highly oxidizing cathode surface at 4.5V+.

Lewis Acid-Base HF Scavenging

The central boron atom in TCEB is electron-deficient (Lewis acid). It readily complexes with Fluoride ions (F⁻) generated from the decomposition of LiPF₆ salt. By trapping F⁻, TCEB prevents the formation of HF, which is the primary agent responsible for etching the cathode surface and leaching transition metals (Co, Mn, Ni) into the electrolyte.

Mechanistic Pathway Visualization

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (TCEB) Cathode High-Voltage Cathode (LiCoO2 / NCM) TCEB->Cathode Preferential Oxidation LiPF6 LiPF6 Decomposition (Source of F-) TCEB->LiPF6 Scavenges F- HF Hydrofluoric Acid (HF) TCEB->HF Inhibits Formation CEI Stable CEI Layer (B-O / C-N rich) Cathode->CEI Polymerization LiPF6->HF Hydrolysis HF->Cathode Corrosion/Etching StableCell Extended Cycle Life (Reduced TM Dissolution) CEI->StableCell Protects Interface

Figure 1: Dual-function mechanism of TCEB: (1) Formation of protective CEI via oxidation, and (2) Mitigation of cathode corrosion via HF scavenging.

Performance Validation: High-Voltage Applications

Quantitative analysis confirms TCEB's efficacy in extending the cycle life of Cobalt-based and Nickel-rich cathodes.

Case Study A: LiCoO₂ at 4.5 V

Standard LiCoO₂ is limited to 4.2-4.3 V. Pushing to 4.5 V increases capacity but triggers structural collapse.

  • Protocol: LiCoO₂/Li half-cells, 1C rate, 3.0–4.5 V.

  • Result: The addition of TCEB creates a protective film that suppresses electrolyte oxidation.[2][3]

Case Study B: Single-Crystal NCM (Ni-Rich) at 4.7 V

Nickel-rich cathodes are highly sensitive to moisture and surface side reactions.

  • Protocol: SC-NCM/Li metal, 1C rate, 3.0–4.7 V.

  • Result: TCEB enables stable cycling at ultra-high voltages by preventing micro-cracking and surface degradation.

Table 1: Comparative Electrochemical Performance

SystemVoltage Cut-offElectrolyte FormulationCapacity RetentionCycle CountRef
LiCoO₂ 4.5 V1.0M LiPF₆ (Base)40.4%200[1]
LiCoO₂ 4.5 VBase + 2.0 wt% TCEB 78.2% 200[1]
SC-NCM 4.7 V1.0M LiPF₆ (Base)<40% (Failure)150[2]
SC-NCM 4.7 VBase + TCEB 80.0% 150[2]

Experimental Protocol: Formulation & Testing

Self-Validating Note: The success of TCEB relies on the purity of the additive and the formation protocol . If the CEI is not formed correctly during the first cycle, the additive's benefit is diminished.

Phase 1: Electrolyte Preparation

Materials:

  • Base Solvent: EC/EMC (3:7 v/v) or EC/DEC (1:1 v/v).

  • Salt: Battery grade LiPF₆ (1.0 M).

  • Additive: Tris(2-cyanoethyl) Borate (>98% purity, TCI Chemicals or equivalent).

Step-by-Step:

  • Environment: All operations must occur inside an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Dissolution:

    • If TCEB is solid (lab temp < 38°C), gently heat the container to 40-45°C until liquid.

    • Add 0.5 wt% to 2.0 wt% TCEB to the base electrolyte. (Note: 2.0 wt% is optimal for LiCoO₂ @ 4.5V [1]).

  • Mixing: Stir magnetically for 4 hours at room temperature. Ensure no precipitate remains.

  • QC Check: Measure ionic conductivity. A slight decrease (<5%) compared to the baseline is normal due to increased viscosity.

Phase 2: Cell Assembly & Formation (Critical)

Cell Type: CR2032 Coin Cell or Pouch Cell. Electrodes: LiCoO₂ or NCM Cathode; Lithium Metal or Graphite Anode.

Formation Protocol:

  • Rest: Allow cell to rest for 12 hours after assembly for full wetting.

  • First Charge (Formation):

    • Charge at 0.1 C (Low rate is crucial for dense CEI formation).

    • Cut-off voltage: 4.5 V (or target operating voltage).

  • Degassing (Pouch Cells only): If using pouch cells, degas after the first cycle, as additive decomposition may generate trace gas.

  • Cycling: Proceed to standard cycling (e.g., 0.5 C or 1 C).

Safety & Handling

  • Hazard Class: Irritant. Borate esters can hydrolyze to release boric acid.

  • Storage: Store at <15°C under inert gas. Moisture sensitive.

  • Spill: Clean with acetone; do not use water as it accelerates hydrolysis.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Source: ACS Applied Energy Materials (2021). Context: Establishes 2% TCEB concentration for 4.5V LiCoO2 stability. URL:[Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. Source: Journal of Power Sources / ResearchGate (2025). Context: Validates TCEB for ultra-high voltage (4.7V) NCM cathodes. URL:[Link]

Sources

Foundational

Tris(2-cyanoethyl) Borate: A Multifaceted Reagent at the Intersection of Materials Science and Synthetic Chemistry

Abstract Tris(2-cyanoethyl) borate, a trivalent organoborate ester, has emerged as a molecule of significant interest, primarily for its role in advancing energy storage technologies. Its unique electronic properties, st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tris(2-cyanoethyl) borate, a trivalent organoborate ester, has emerged as a molecule of significant interest, primarily for its role in advancing energy storage technologies. Its unique electronic properties, stemming from the synergistic effect of the central boron atom and the electron-withdrawing cyanoethyl groups, have established its efficacy as a functional electrolyte additive in high-voltage lithium-ion batteries. This technical guide provides a comprehensive overview of Tris(2-cyanoethyl) borate, detailing its synthesis, physicochemical properties, and its established application in electrochemistry. Furthermore, drawing parallels with structurally related borate esters, this paper explores its potential, yet largely untapped, applications in the realm of organic synthesis, with a particular focus on amide bond formation. Methodologies, mechanistic insights, and future perspectives are presented to cater to researchers, scientists, and professionals in drug development and materials science.

Introduction: The Chemistry of Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) borate, with the chemical formula B(OCH₂CH₂CN)₃, is a borate ester characterized by a central boron atom bonded to three 2-cyanoethoxy groups. The presence of the electron-withdrawing nitrile functionality significantly influences the Lewis acidity of the boron center, a key determinant of its reactivity. While its structural analog, Tris(2,2,2-trifluoroethyl) borate, is a well-established reagent in organic synthesis, Tris(2-cyanoethyl) borate has carved its niche in the field of electrochemistry.[1]

Synthesis and Physicochemical Properties

Tris(2-cyanoethyl) borate can be synthesized through the esterification of boric acid or its derivatives with 3-hydroxypropionitrile. The resulting compound is typically a white to light yellow solid or clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂BN₃O₃
Molecular Weight 221.02 g/mol
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Melting Point 38 °C
Flash Point 190 °C
Solubility Soluble in Acetone
CAS Number 126755-67-7

Table 1: Physicochemical Properties of Tris(2-cyanoethyl) Borate.

The molecule's structure is pivotal to its function. The cyano groups, being potent electron-withdrawing moieties, enhance the electrophilicity of the boron atom, making it a more effective Lewis acid. This property is central to both its electrochemical behavior and its potential as a catalyst in organic reactions.

Established Application: A Functional Electrolyte Additive in High-Voltage Lithium-Ion Batteries

The primary and most extensively documented application of Tris(2-cyanoethyl) borate (TCEB) is as a bifunctional electrolyte additive in lithium-ion batteries, particularly those employing high-voltage cathodes like LiCoO₂.[1] The demand for higher energy density batteries necessitates operation at elevated voltages, which often leads to electrolyte decomposition and degradation of the cathode material, thereby diminishing the battery's lifespan.[1]

Mechanism of Action: Formation of a Stable Cathode Electrolyte Interphase (CEI)

TCEB addresses this challenge by facilitating the formation of a stable and uniform cathode electrolyte interphase (CEI).[1] Due to the synergistic effect of its boron-oxygen bonds and nitrile groups, TCEB is preferentially decomposed on the surface of the cathode at high potentials.[1] This decomposition process creates a protective film that shields the cathode from direct contact with the bulk electrolyte, mitigating parasitic side reactions and structural degradation of the cathode material.[1][2]

The process can be visualized as a multi-step workflow:

CEI_Formation cluster_battery Battery Charging (High Voltage) cluster_interface Cathode-Electrolyte Interface cluster_benefits Performance Enhancement TCEB Tris(2-cyanoethyl) Borate (in electrolyte) Decomp Decomposition of TCEB TCEB->Decomp Preferential Oxidation Cathode High-Voltage Cathode Surface (e.g., LiCoO2) CEI Formation of Stable CEI Film Decomp->CEI Protection Cathode Protection CEI->Protection Leads to Stability Improved Cycling Stability Protection->Stability

Figure 1: Workflow of CEI Formation by Tris(2-cyanoethyl) Borate.

Performance Enhancements

The inclusion of TCEB in the electrolyte has demonstrated significant improvements in battery performance. For instance, in LiCoO₂∥Li cells cycled at a high voltage of 4.5 V, the addition of TCEB resulted in a capacity retention of 78.2% after 200 cycles, a substantial improvement over the 40.4% retention observed in the base electrolyte.[1] This enhancement is attributed to the stable CEI, which suppresses electrolyte oxidation and preserves the structural integrity of the cathode.[1]

Performance MetricBase ElectrolyteElectrolyte with TCEBReference
Capacity Retention (after 200 cycles at 4.5 V) 40.4%78.2%[1]

Table 2: Comparative Cycling Performance of LiCoO₂∥Li Cells.

Potential Applications in Organic Synthesis: An Emerging Frontier

While the utility of Tris(2-cyanoethyl) borate in electrochemistry is well-documented, its application in mainstream organic synthesis remains largely unexplored in published literature. However, by examining the reactivity of analogous borate esters, particularly those bearing electron-withdrawing groups, we can infer potential and scientifically plausible applications.

Amide Bond Formation: A Plausible Catalytic Role

The formation of amide bonds is a cornerstone of organic chemistry, particularly in the synthesis of pharmaceuticals and polymers. Boric acid and various borate esters are known to catalyze the direct amidation of carboxylic acids and amines.[3] A prominent example is Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent, which is highly effective for this transformation.[4]

The catalytic activity of these boron-based reagents stems from their Lewis acidity, which allows them to activate the carboxylic acid towards nucleophilic attack by the amine.[5] Given that the cyanoethyl groups in TCEB are also strongly electron-withdrawing, it is highly probable that TCEB can function as a catalyst for direct amidation, potentially with comparable or unique reactivity profiles compared to its trifluoroethyl counterpart.

A proposed catalytic cycle for TCEB-mediated amidation, based on established mechanisms for other borate esters, is depicted below:

Amidation_Cycle TCEB B(OR)3 (R = CH2CH2CN) Intermediate1 R'COOB(OR)2 TCEB->Intermediate1 + R'COOH - ROH Acid R'COOH Amine R''NH2 Amide R'CONHR'' product_out Products Water H2O Intermediate2 [Complex] Intermediate1->Intermediate2 + R''NH2 Intermediate2->Amide Boronic_Acid (RO)2BOH Intermediate2->Boronic_Acid Boronic_Acid->TCEB + 2 ROH - H2O

Sources

Exploratory

A Technical Guide to Tris(2-cyanoethyl) Borate as a Versatile Precursor for Advanced Boron-Containing Materials

This technical guide provides an in-depth exploration of Tris(2-cyanoethyl) Borate as a promising precursor for the synthesis of advanced boron-containing materials, specifically focusing on boron carbonitride (BCN) cera...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Tris(2-cyanoethyl) Borate as a promising precursor for the synthesis of advanced boron-containing materials, specifically focusing on boron carbonitride (BCN) ceramics. This document is intended for researchers, materials scientists, and professionals in drug development who are interested in novel synthetic routes to functional inorganic materials. We will delve into the synthesis of the precursor, its proposed thermal conversion to ceramic materials, comprehensive characterization methodologies, and potential applications.

Introduction: The Promise of Organoboron Precursors

The field of advanced ceramics is continuously seeking innovative and controllable synthetic pathways to materials with tailored properties. The polymer-derived ceramics (PDC) route offers a versatile platform for producing complex ceramic architectures from molecular or polymeric precursors.[1][2] Organoboron compounds, in particular, have emerged as valuable precursors for non-oxide ceramics like boron nitride (BN) and boron carbonitride (BCN) due to the inherent presence of boron, and often nitrogen and carbon, in their molecular structure.[3][4][5] These precursors allow for processing via conventional polymer-shaping techniques before being converted into a final ceramic product through pyrolysis.[6]

Tris(2-cyanoethyl) Borate, a molecule containing a central boron atom bonded to three cyanoethyl groups, presents an intriguing candidate as a single-source precursor for BCN ceramics. The presence of boron, carbon, and nitrogen within a single molecule offers the potential for a homogeneous distribution of these elements in the final ceramic product, which is crucial for achieving uniform material properties.

Synthesis and Properties of Tris(2-cyanoethyl) Borate

The synthesis of Tris(2-cyanoethyl) Borate is typically achieved through the reaction of boric acid with 3-hydroxypropionitrile. This straightforward synthesis makes it an accessible precursor for further investigation.

Table 1: Physicochemical Properties of Tris(2-cyanoethyl) Borate

PropertyValue
Molecular Formula C₉H₁₂BN₃O₃
Molecular Weight 221.02 g/mol
Appearance White to off-white crystalline solid
Melting Point 135-138 °C
Solubility Soluble in many organic solvents

Proposed Thermal Conversion to Boron Carbonitride (BCN) Ceramics

The conversion of Tris(2-cyanoethyl) Borate to a BCN ceramic is a pyrolytic process involving controlled heating in an inert or reactive atmosphere. While specific studies on the thermal decomposition of Tris(2-cyanoethyl) Borate are limited, the general mechanism can be inferred from the behavior of other organoboron precursors.[1][7]

The Pyrolysis Process: A Step-by-Step Methodology

The following protocol outlines a proposed experimental workflow for the thermal conversion of Tris(2-cyanoethyl) Borate to BCN ceramics.

Experimental Protocol: Pyrolysis of Tris(2-cyanoethyl) Borate

  • Precursor Preparation: Place a known quantity of Tris(2-cyanoethyl) Borate powder in a ceramic boat (e.g., alumina).

  • Furnace Setup: Position the ceramic boat in the center of a tube furnace equipped with gas flow controllers.

  • Inert Atmosphere: Purge the furnace tube with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any residual oxygen. Maintain a constant gas flow throughout the experiment.

  • Heating Ramp: Program the furnace to heat to the desired pyrolysis temperature (e.g., 1000-1600 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Isothermal Hold: Maintain the peak temperature for a specified duration (e.g., 2-4 hours) to ensure complete thermal decomposition and ceramic conversion.

  • Controlled Cooling: Allow the furnace to cool down to room temperature naturally under the inert atmosphere.

  • Sample Collection: Carefully retrieve the ceramic boat containing the pyrolyzed material. The resulting product is expected to be a black or dark-colored powder, indicative of a carbon-containing ceramic.

Pyrolysis_Workflow cluster_0 Pre-Pyrolysis cluster_1 Pyrolysis cluster_2 Post-Pyrolysis Precursor Tris(2-cyanoethyl) Borate in Alumina Boat Furnace Tube Furnace (Inert Atmosphere) Precursor->Furnace Loading Heating Heating Ramp (e.g., 10°C/min) Furnace->Heating Start Dwell Isothermal Hold (e.g., 1400°C, 2h) Heating->Dwell Reaching Setpoint Cooling Controlled Cooling Dwell->Cooling End of Dwell Product BCN Ceramic Powder Cooling->Product Unloading Decomposition_Mechanism Precursor Tris(2-cyanoethyl) Borate B(OCH₂CH₂CN)₃ Intermediate Polymeric Network Cross-linked B-C-N-O species Precursor->Intermediate Low Temp. (Cross-linking) Ceramic Amorphous BCN Ceramic BxCyNz Intermediate->Ceramic High Temp. (Ceramization) Volatiles {Volatile Byproducts | H₂O, HCN, etc.} Intermediate->Volatiles Gas Evolution

Caption: Proposed mechanism for the thermal decomposition of Tris(2-cyanoethyl) Borate.

Characterization of the Resulting Boron Carbonitride (BCN)

A comprehensive characterization of the pyrolyzed material is essential to understand its composition, structure, and properties.

Table 2: Key Characterization Techniques for BCN Ceramics

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase identification and degree of crystallinity. Amorphous materials will show broad diffraction halos.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of chemical bonds present, such as B-N, B-C, and C-N, confirming the formation of BCN.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states of boron, carbon, and nitrogen.
Scanning Electron Microscopy (SEM) Morphology and microstructure of the ceramic powder.
Transmission Electron Microscopy (TEM) High-resolution imaging of the nanostructure and selected area electron diffraction (SAED) for structural analysis.
Thermogravimetric Analysis (TGA) Thermal stability and ceramic yield of the precursor.

The expected outcome of the pyrolysis is an amorphous BCN material. The ratio of boron, carbon, and nitrogen in the final ceramic can be tuned by adjusting the pyrolysis temperature and atmosphere. [8]Generally, higher temperatures lead to a higher degree of crystallinity and potential phase separation into BN and graphite-like carbon domains. [9]

Potential Applications of BCN Materials

Boron carbonitride materials possess a unique combination of properties that make them attractive for a range of applications.

  • High-Temperature Coatings: The excellent thermal and chemical stability of BCN makes it a candidate for protective coatings in harsh environments. [10]* Electronic Devices: The tunable bandgap of BCN allows for its use in various electronic and optoelectronic applications. [8]* Catalysis: The high surface area and unique electronic structure of BCN can be exploited in catalytic applications.

  • Gas Adsorption: The porous nature of some BCN materials makes them suitable for gas storage and separation. [8]

Conclusion and Future Outlook

Tris(2-cyanoethyl) Borate holds significant promise as a single-source precursor for the synthesis of boron carbonitride ceramics via the polymer-derived ceramics route. Its molecular structure, containing all the necessary elements for BCN formation, offers a pathway to homogeneous and potentially phase-pure materials. While further research is needed to fully elucidate the thermal decomposition mechanism and optimize the pyrolysis conditions, the foundational knowledge from the broader field of organoboron precursors provides a strong basis for future investigations. The ability to tune the composition and properties of the resulting BCN ceramics opens up a wide range of potential applications in advanced materials science and technology.

References

  • Bernard, S., et al. (2014). Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. Materials, 7(11), 7436-7469. [Link]

  • Bernard, S., et al. (2014). Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. [Link]

  • Interrante, L. V., et al. (1993). Pyrolysis of Organometallic Precursors As A Route to Novel Ceramic Materials. Request PDF. [Link]

  • Giusca, C. E., et al. (2020). Boron Carbon Nitride Thin Films: From Disordered to Ordered Conjugated Ternary Materials. Journal of the American Chemical Society, 142(49), 20733-20741. [Link]

  • Wang, Y., et al. (2023). Polyborosilazanes with Controllable B/N Ratio for Si–B–C–N Ceramics. Materials, 16(3), 1083. [Link]

  • Kosinova, M. L., et al. (2023). Boron Carbonitride Films with Tunable Composition: LPCVD and PECVD Synthesis Using Trimethylamine Borane and Nitrogen Mixture and Characterization. Materials, 16(8), 3091. [Link]

  • Bernard, S., et al. (2014). Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. Semantic Scholar. [Link]

  • Sivasankaran, S., et al. (2017). KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID. JETIR, 4(9). [Link]

  • Journal of Materials Chemistry Blog. (2025). June 2025. [Link]

  • Wikipedia. (n.d.). Borocarbonitrides. [Link]

  • Bernard, S., et al. (2014). Boron nitride ceramics from molecular precursors: synthesis, properties and applications. Dalton Transactions, 43(30), 11580-11603. [Link]

  • Li, X., et al. (2023). Boron Nitride Microspheres via Pyrolysis of Polymerized Precursors. ResearchGate. [Link]

  • Isbeih, M., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. [Link]

  • Weinmann, M., et al. (1998). Precursor-derived Si-B-C-N ceramics. ResearchGate. [Link]

  • Legrow, G. E., et al. (1985). Organometallic Polymers as Precursors to Ceramic Materials: Silicon Nitride and Silicon Oxynitride. DTIC. [Link]

  • Papailias, I., et al. (2021). Boron-Functionalized Graphitic Carbon Nitride Materials for Photocatalytic Applications: Effects on Chemical, Adsorptive, Optoelectronic, and Photocatalytic Properties. ACS Applied Materials & Interfaces, 13(49), 58739-58751. [Link]

  • Sen, A., et al. (2024). A boron nitride–carbon composite derived from ammonia borane and ZIF-8 with promises for the adsorption of carbon dioxide. RSC Advances, 14(17), 11957-11964. [Link]

  • Tunc, A., et al. (2004). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 78(1), 223-232. [Link]

  • Fu, Q., et al. (2020). Synthesis and ceramisation of organometallic precursors for Ta4HfC5 and TaHfC2 ultra-fine powders through a facile one-pot react. White Rose Research Online. [Link]

  • Kunte, M. V., et al. (2023). Polymer-Derived Carbon Matrix Composites with Boron Nitride Nanotube Reinforcement. Polymers, 15(23), 4569. [Link]

  • B-Uddin, M., et al. (2015). Synthesis of Hexagonal Boron Carbonitride without Nitrogen Void Defects. Materials Sciences and Applications, 6(5), 353-359. [Link]

  • Tsetsgee, O. (2009). 1. Process of precursor-derived Si-B-C-N ceramics. ResearchGate. [Link]

  • Liu, S., et al. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. DigitalCommons@URI. [Link]

  • Bernard, S., et al. (2014). Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. ResearchGate. [Link]

  • Kunte, M. V., et al. (2023). Toughening Polymer-Derived Ceramics with Boron Nitride Nanotubes. ACS Nano, 17(18), 17765-17774. [Link]

  • Liu, S., et al. (2021). Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. OSTI.GOV. [Link]

  • Uyar, T. (2010). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. METU. [Link]

  • Nakanishi, K., et al. (2024). Supra-ceramics: a molecule-driven frontier of inorganic materials. Science and Technology of Advanced Materials, 25(1). [Link]

  • Ozores, H. L., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 866-875. [Link]

  • Ziolek, M., et al. (2016). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Request PDF. [Link]

  • Liu, S., et al. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.GOV. [Link]

  • Quantum Server. (2020, July 24). INTERESTING MATERIALS: Boron Nitride [Video]. YouTube. [Link]

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Foundational

An In-depth Technical Guide to the Lewis Acidity of Tris(2-cyanoethyl) Borate

Foreword For researchers, scientists, and drug development professionals, a nuanced understanding of molecular interactions is paramount. The Lewis acidity of a compound, a measure of its ability to accept an electron pa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, a nuanced understanding of molecular interactions is paramount. The Lewis acidity of a compound, a measure of its ability to accept an electron pair, is a fundamental property that dictates its reactivity and potential applications, from catalysis to materials science. This guide provides a comprehensive exploration of the Lewis acidity of Tris(2-cyanoethyl) borate, a molecule of growing interest. We will delve into the theoretical underpinnings of its acidity, established methodologies for its quantification, and its practical implications, particularly in the realm of advanced battery technology. This document is structured to provide not just a repository of information, but a logical and insightful narrative that illuminates the causality behind the compound's behavior and the experimental choices made in its characterization.

Introduction to Lewis Acidity in Borate Esters

Borate esters, compounds with a central boron atom bonded to three alkoxy groups (B(OR)₃), are a versatile class of molecules. The boron atom in a tri-coordinate state possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. The magnitude of this Lewis acidity is not constant; it is profoundly influenced by the electronic nature of the alkoxy substituents.

The introduction of electron-withdrawing groups into the alkyl chains of the borate ester significantly enhances the Lewis acidity of the boron center.[1] This is due to the inductive effect, where the electron density is pulled away from the boron atom, increasing its positive character and its propensity to accept an electron pair from a Lewis base. This principle is central to understanding the chemical behavior of Tris(2-cyanoethyl) borate.

Synthesis and Physicochemical Properties of Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) borate, also known as Boric Acid Tris(2-cyanoethyl) Ester, is a white to light yellow solid at room temperature.[2] Its synthesis is typically achieved through the esterification of boric acid with 3-hydroxypropionitrile.

Table 1: Physicochemical Properties of Tris(2-cyanoethyl) Borate

PropertyValueReference
Molecular Formula C₉H₁₂BN₃O₃[2]
Molecular Weight 221.02 g/mol [2]
Appearance White to light yellow powder or lump[2]
Melting Point 38 °C[2]
Flash Point 190 °C[2]
Solubility Soluble in Acetone[2]
CAS Number 126755-67-7[2]

The key structural feature influencing its Lewis acidity is the presence of three 2-cyanoethyl groups. The nitrile (-C≡N) functionality is a potent electron-withdrawing group. The cumulative inductive effect of three such groups is expected to render the boron center in Tris(2-cyanoethyl) borate significantly more electrophilic than in simple alkyl borates like trimethyl borate.

G cluster_TCEB Tris(2-cyanoethyl) Borate Structure cluster_effect Inductive Effect B B O1 O B->O1 O2 O B->O2 O3 O B->O3 Inductive Electron-withdrawing cyano groups pull electron density from Boron C1 CH₂ O1->C1 C4 CH₂ O2->C4 C7 CH₂ O3->C7 C2 CH₂ C1->C2 C3 C≡N C2->C3 C3->B -I Effect C5 CH₂ C4->C5 C6 C≡N C5->C6 C6->B -I Effect C8 CH₂ C7->C8 C9 C≡N C8->C9 C9->B -I Effect

Caption: Molecular structure of Tris(2-cyanoethyl) borate and the inductive effect of the cyano groups.

Quantifying the Lewis Acidity: The Gutmann-Beckett Method

A widely accepted and experimentally convenient method for quantifying the Lewis acidity of boron compounds is the Gutmann-Beckett method.[3] This technique utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy to measure the extent of the Lewis acid-base interaction.[4]

The oxygen atom of Et₃PO acts as a Lewis base, donating a pair of electrons to the Lewis acidic boron center. This interaction leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift of the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ³¹P) is directly proportional to the Lewis acidity of the compound being tested.

The acceptor number (AN) is a semi-quantitative measure of Lewis acidity derived from the ³¹P NMR chemical shift of the Et₃PO adduct.[3] It is calculated using the following formula:

AN = 2.21 x (δ_sample - 41.0)

where δ_sample is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[3]

Experimental Protocol for the Gutmann-Beckett Method

The following is a detailed, step-by-step methodology for determining the Lewis acidity of Tris(2-cyanoethyl) borate using the Gutmann-Beckett method.

Materials:

  • Tris(2-cyanoethyl) borate

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous dichloromethane (DCM) or other suitable non-coordinating, deuterated solvent for NMR.

  • NMR tubes

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in anhydrous DCM (e.g., 0.1 M). Handle Et₃PO in an inert atmosphere (glovebox or Schlenk line) as it is hygroscopic.

  • Preparation of the Tris(2-cyanoethyl) borate solution: In an inert atmosphere, accurately weigh a sample of Tris(2-cyanoethyl) borate and dissolve it in a known volume of anhydrous DCM to prepare a solution of a specific concentration (e.g., 0.1 M).

  • Formation of the Lewis acid-base adduct: In an NMR tube, combine equimolar amounts of the Tris(2-cyanoethyl) borate solution and the Et₃PO solution under an inert atmosphere.

  • NMR analysis: Acquire the ³¹P NMR spectrum of the solution. An external reference of 85% H₃PO₄ is typically used.

  • Data analysis: Determine the chemical shift (δ_sample) of the ³¹P signal for the Et₃PO-Tris(2-cyanoethyl) borate adduct. Calculate the change in chemical shift (Δδ³¹P) relative to free Et₃PO in the same solvent. Calculate the Acceptor Number (AN) using the formula provided above.

G cluster_workflow Gutmann-Beckett Method Workflow start Prepare Et₃PO Solution (0.1 M in DCM) mix Combine Equimolar Solutions in NMR Tube (Inert Atmosphere) start->mix prep_borate Prepare Tris(2-cyanoethyl) Borate Solution (0.1 M in DCM) prep_borate->mix nmr Acquire ³¹P NMR Spectrum mix->nmr analysis Determine δ_sample and Calculate AN nmr->analysis end Quantified Lewis Acidity analysis->end

Caption: Experimental workflow for the Gutmann-Beckett method.

Table 2: Comparative Acceptor Numbers (AN) of Selected Boron Compounds

CompoundSubstituent NatureExpected/Reported ANReference
Trimethyl borate (B(OCH₃)₃)Electron-donatingLow[3]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Strongly electron-withdrawingHigh (~80-90)[4]
Tris(2-cyanoethyl) borate Strongly electron-withdrawing Expected to be significantly higher than simple alkyl borates -

Computational Approaches to Lewis Acidity

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding Lewis acidity. One of the most common theoretical descriptors is the Fluoride Ion Affinity (FIA).

Fluoride Ion Affinity (FIA):

FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion:

LA + F⁻ → [LA-F]⁻

A more positive FIA value indicates a stronger Lewis acid. Computational studies can model this reaction and calculate the associated energy changes, providing a quantitative measure of Lewis acidity that is independent of solvent effects.[5] Such calculations for Tris(2-cyanoethyl) borate would provide valuable theoretical support for the experimental findings from the Gutmann-Beckett method.

G cluster_fia Fluoride Ion Affinity (FIA) Calculation LA Tris(2-cyanoethyl) borate (LA) Adduct [LA-F]⁻ Adduct LA->Adduct F_ion F⁻ F_ion->Adduct Energy Calculate Enthalpy Change (ΔH) Adduct->Energy FIA FIA = -ΔH Energy->FIA

Caption: Conceptual workflow for calculating Fluoride Ion Affinity (FIA).

Applications Driven by Lewis Acidity: The Case of Lithium-Ion Batteries

The enhanced Lewis acidity of Tris(2-cyanoethyl) borate is not merely a theoretical curiosity; it underpins its utility in practical applications. A notable example is its use as a bifunctional electrolyte additive in high-voltage lithium-ion batteries.[6]

In this context, the Lewis acidic boron center of Tris(2-cyanoethyl) borate can interact with anions in the electrolyte, such as decomposition products of the lithium salt (e.g., F⁻). This interaction helps to scavenge harmful species that can degrade the battery's cathode and impede performance.

Furthermore, the nitrile groups and the borate core can participate in the formation of a stable cathode electrolyte interphase (CEI).[6] This protective layer on the cathode surface is crucial for preventing the oxidative decomposition of the electrolyte at high voltages, thereby improving the cycling stability and lifespan of the battery. The preferential decomposition of the additive, driven in part by its electronic properties, to form this beneficial CEI is a key aspect of its function.

Conclusion

Tris(2-cyanoethyl) borate is a compelling example of how molecular structure dictates chemical reactivity. The presence of three electron-withdrawing cyanoethyl groups significantly enhances the Lewis acidity of the central boron atom, a property that can be reliably quantified using established techniques such as the Gutmann-Beckett method and corroborated by computational approaches like Fluoride Ion Affinity calculations. This heightened Lewis acidity is the cornerstone of its functionality in applications such as high-voltage lithium-ion batteries, where it acts as both an anion scavenger and a CEI former. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this and other Lewis acidic compounds.

References

  • Wikipedia. Gutmann–Beckett method. [Link]

  • ACS Publications. Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. [Link]

  • Cardiff University ORCA. Synthesis and lewis acidity of fluorinated triaryl borates. [Link]

  • OSTI.gov. Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. [Link]

  • OSTI.gov. Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. [Link]

  • ResearchGate. Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi 1/3 Co 1/3 Mn 1/3 O 2 Cathode. [Link]

  • DigitalCommons@URI. Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. [Link]

  • ResearchGate. Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. [Link]

  • ResearchGate. Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": Facile formation of phosphine-boranes and cationic phosphonium-boranes. [Link]

  • RSC Publishing. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. [Link]

  • Royal Society of Chemistry. Recent developments and applications of Lewis acidic boron reagents. [Link]

  • PubMed. Computational studies of Lewis acidities of tris(fluorophenyl)-substituted boranes: an additive relationship between Lewis acidity and fluorine position. [Link]

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Exploratory

An In-Depth Technical Guide to the Health and Safety of Tris(2-cyanoethyl) Borate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the health and safety considerations for Tris(2-cyanoethyl) Borate. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Tris(2-cyanoethyl) Borate. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Chemical Identity and Physical Properties

Tris(2-cyanoethyl) Borate, also known as Boric Acid Tris(2-cyanoethyl) Ester, is an organic borate ester. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C9H12BN3O3TCI
Molecular Weight 221.02 g/mol TCI
CAS Number 126755-67-7TCI
Appearance White or Colorless to Light yellow powder to lump to clear liquidTCI
Melting Point 38 °CTCI
Flash Point 190 °CTCI
Solubility Soluble in AcetoneTCI

Expert Insight: The low melting point of Tris(2-cyanoethyl) Borate (38 °C) suggests that it may be found as a solid or a liquid depending on the ambient temperature of the laboratory. This dual-phase nature requires careful consideration during handling to prevent unexpected spills or exposures. Its solubility in acetone indicates that appropriate organic-based cleaning agents should be readily available.

Hazard Identification and Classification

Tris(2-cyanoethyl) Borate is classified as a hazardous substance. The following GHS classifications have been identified.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin or if inhaled (H302 + H312 + H332).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[1]

Signal Word: Warning[1]

Toxicological Profile: An Analysis of the Structure
  • Systemic Toxicity of Borates: Boric acid and other borates are known to exhibit reproductive and developmental toxicity.[2] The Australian Industrial Chemicals Introduction Scheme (AICIS) classifies boric acid as hazardous for reproductive and developmental toxicity (Category 1B; H360FD - May damage fertility. May damage the unborn child).[2] It is reasonable to presume that Tris(2-cyanoethyl) Borate, as a borate ester, may share these hazardous properties.

  • The Cyano Moiety: The presence of the cyanoethyl groups introduces an additional layer of concern. While the cyano group is covalently bonded, its behavior under various conditions (e.g., metabolic processes, thermal decomposition) is not well-documented for this specific molecule. The potential for the release of cyanide ions, a potent inhibitor of cellular respiration, cannot be entirely ruled out without specific toxicological studies.

Self-Validating System for Hazard Assessment: Given the data gaps, a cautious approach is mandated. Researchers should treat Tris(2-cyanoethyl) Borate with the same level of precaution as other reproductively toxic borate compounds, with the added consideration of potential cyanide-related toxicity. All experimental designs should incorporate measures to minimize exposure and prevent accidental ingestion, inhalation, or skin contact.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of Tris(2-cyanoethyl) Borate.

Engineering Controls
  • Ventilation: All handling of Tris(2-cyanoethyl) Borate should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following represent the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles are required.[1] A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.[1] Gloves should be inspected before each use and changed frequently.

    • Protective Clothing: A lab coat is required. For larger quantities or procedures with a high risk of splashing, chemical-resistant aprons and sleeves should be considered.

  • Respiratory Protection: If working outside of a fume hood where dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE_Workflow start Start: Handling Tris(2-cyanoethyl) Borate fume_hood Is a fume hood available and procedure likely to generate dust/aerosols? start->fume_hood respirator Wear NIOSH-approved respirator fume_hood->respirator No no_respirator Proceed with caution fume_hood->no_respirator Yes goggles Wear chemical safety goggles respirator->goggles no_respirator->goggles face_shield High splash risk? Wear face shield goggles->face_shield gloves Wear chemically resistant gloves face_shield->gloves lab_coat Wear lab coat gloves->lab_coat end End: Safe Handling lab_coat->end

Storage Requirements
  • Moisture Sensitivity: Tris(2-cyanoethyl) Borate is moisture-sensitive. Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Inert Atmosphere: For long-term storage, storing under an inert gas is recommended to maintain purity.

  • Temperature: While room temperature is generally acceptable, storage in a cool and dark place at temperatures below 15°C is recommended to optimize stability.

Emergency Procedures

A proactive emergency response plan is crucial. All personnel handling Tris(2-cyanoethyl) Borate must be familiar with these procedures.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Specific Hazards: The combustion of Tris(2-cyanoethyl) Borate may produce toxic fumes, including carbon oxides, nitrogen oxides, and boron oxides. The presence of the cyano group also suggests the potential for the release of hydrogen cyanide gas under certain fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Emergency_Response exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to fresh air inhalation->fresh_air wash_skin Wash with plenty of water skin_contact->wash_skin rinse_eyes Rinse eyes for several minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth ingestion->rinse_mouth medical_attention Seek medical attention if symptoms persist fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention

Disposal Considerations

All waste containing Tris(2-cyanoethyl) Borate must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Disposal Vendor: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain.

Conclusion: A Commitment to Safety

The safe use of Tris(2-cyanoethyl) Borate in a research and development setting is contingent upon a thorough understanding of its known and potential hazards, coupled with the diligent implementation of robust safety protocols. While there are gaps in the publicly available toxicological data for this specific compound, a conservative approach based on the known hazards of its constituent chemical groups—borate esters and nitriles—is both prudent and necessary. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with the handling and use of Tris(2-cyanoethyl) Borate, fostering a secure and productive research environment.

References

  • LookChem. (n.d.). Cas 659-18-7,TRIS(2,2,2-TRIFLUOROETHYL) BORATE. Retrieved from [Link]

  • ResearchGate. (2017). Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi 1/3 Co 1/3 Mn 1/3 O 2 Cathode | Request PDF. Retrieved from [Link]

  • European Medicines Agency. (2017, November 11). Questions and answers on boric acid and borates used as excipients in medicinal products for human use. Retrieved from [Link]

  • OSTI.gov. (n.d.). Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. Retrieved from [Link]

  • ResearchGate. (2022). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V | Request PDF. Retrieved from [Link]

  • OSTI.gov. (2021, October 11). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries (Journal Article). Retrieved from [Link]

  • DigitalCommons@URI. (2021, November 12). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, September). Amended Safety Assessment of Sodium Borate and Boric Acid as Used in Cosmetics. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 26). Alkyl borate esters - Evaluation Statement (EVA00161). Retrieved from [Link]

  • Government of Canada. (2023, March 8). Revised Risk Management Scope for Boric Acid, its Salts and its Precursors (Boric Acid). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, May 10). Safety Assessment of Boric Acid and Sodium Borate as Used in Cosmetics. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling and Storage of Tris(2-cyanoethyl) Borate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of Tris(2-cyanoethyl) Borate. As a com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of Tris(2-cyanoethyl) Borate. As a compound utilized in specialized applications, including as a bifunctional electrolyte additive in high-voltage lithium metal batteries, a comprehensive understanding of its properties is paramount to ensure laboratory safety and experimental integrity.[1][2] This document moves beyond a simple checklist of safety procedures to offer a deeper understanding of the causality behind each recommendation, empowering researchers to work with confidence and precision.

Understanding the Inherent Risks: A Profile of Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) Borate (C9H12BN3O3) is a solid that can appear as a white or colorless to light yellow powder or lump.[3][4] A critical aspect of its chemistry is its sensitivity to moisture, which necessitates specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.[3][4]

The primary hazards associated with this compound are its potential to cause harm upon exposure. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Furthermore, it is known to cause skin irritation and serious eye irritation.[3][4] Understanding these risks is the first step in implementing a robust safety framework.

Table 1: Chemical and Physical Properties of Tris(2-cyanoethyl) Borate

PropertyValueSource
Molecular FormulaC9H12BN3O3[3][4]
Molecular Weight221.02 g/mol [3][4]
Physical State (at 20°C)Solid[3][4]
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid[3][4]
Melting Point38 °C[3]
Flash Point190 °C[3]
SolubilitySoluble in Acetone[3]

The Cornerstone of Safety: Proper Handling Procedures

Adherence to meticulous handling procedures is non-negotiable when working with Tris(2-cyanoethyl) Borate. The following protocols are designed to minimize exposure and maintain the integrity of the compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous substances is through the implementation of robust engineering controls.

  • Ventilation: Always handle Tris(2-cyanoethyl) Borate in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is crucial to prevent inhalation of the compound, which is a known route of harmful exposure.[3][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[6] In the event of accidental contact, immediate irrigation is critical to minimizing injury.

Personal Protective Equipment (PPE): The Essential Barrier

The use of appropriate PPE is a critical secondary defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin Protection:

    • Gloves: Impervious gloves, such as neoprene or nitrile, must be worn to prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing. For larger scale operations, an impervious apron or suit may be required.[6][7]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator appropriate for the concentration and type of airborne contaminant should be used.

PPE_Hierarchy cluster_Controls Exposure Control Hierarchy cluster_Protection Personal Protection Engineering Engineering Controls (e.g., Fume Hood) PPE Personal Protective Equipment (Gloves, Goggles, etc.) Engineering->PPE Primary Defense Work_Practices Safe Work Practices (e.g., Careful Handling) PPE->Work_Practices Secondary Defense Eyes Eye/Face Protection (Goggles, Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Respirator)

Figure 1: Hierarchy of controls for safe handling.
Safe Work Practices: A Culture of Caution

Beyond engineering controls and PPE, a culture of safety is fostered through consistent and mindful work practices.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where Tris(2-cyanoethyl) Borate is handled.[3] Avoid breathing dust, fumes, or vapors.[3][4][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Preserving Integrity: Storage Protocols

The stability and purity of Tris(2-cyanoethyl) Borate are directly impacted by its storage conditions. Its sensitivity to moisture is a key consideration.

Table 2: Recommended Storage Conditions for Tris(2-cyanoethyl) Borate

ParameterRecommendationRationaleSource
TemperatureRoom temperature, in a cool, dark place (ideally <15°C)To minimize thermal degradation and maintain stability.[3][4]
AtmosphereUnder an inert gas (e.g., Argon, Nitrogen)To prevent hydrolysis due to its moisture-sensitive nature.[3][4]
ContainerTightly closed original containerTo prevent contamination and moisture ingress.[8]
LocationDry, well-ventilated area away from heat and ignition sourcesTo ensure a safe storage environment and prevent accidental reactions.[8]

The tendency of borates to cake during prolonged storage is a general characteristic to be aware of, although specific information for Tris(2-cyanoethyl) Borate is not available.[9] To mitigate this, it is advisable to use older stock first and avoid excessively long storage periods.[9]

Responding to the Unexpected: Spill and Emergency Procedures

Prompt and correct action in the event of a spill or accidental exposure is crucial to mitigating harm.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Personnel Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Material (e.g., sand, earth) PPE->Contain Collect Collect Spilled Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Purity Analysis of Commercial Tris(2-cyanoethyl) Borate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in the Application of Tris(2-cyanoethyl) Borate Tris(2-cyanoethyl) borate is a specialized organoboron compound in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in the Application of Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) borate is a specialized organoboron compound increasingly utilized in advanced chemical applications, notably as a bifunctional electrolyte additive in high-voltage lithium-ion batteries.[1][2] In this capacity, it plays a crucial role in forming a stable cathode electrolyte interphase (CEI), which is essential for enhancing cycling performance and stability.[1] The efficacy and safety of Tris(2-cyanoethyl) borate in these sensitive applications are directly contingent on its purity. Impurities can introduce unpredictable side reactions, degrade performance, and compromise the safety of the end product. This guide provides a comprehensive framework for the purity analysis of commercial Tris(2-cyanoethyl) borate, offering not just protocols, but the scientific rationale behind the selection of analytical techniques and the interpretation of their results.

Understanding the Impurity Profile: A Synthesis and Degradation Perspective

A robust purity analysis begins with a theoretical understanding of the potential impurities. These can be broadly categorized as process-related impurities, arising from the synthesis and purification process, and degradation products.

Process-Related Impurities

While specific manufacturing processes are proprietary, the synthesis of Tris(2-cyanoethyl) borate likely involves the reaction of a boric acid source with 2-cyanoethanol (also known as 3-hydroxypropionitrile) or acrylonitrile.[3][4]

  • Residual Starting Materials: Incomplete reaction can lead to the presence of residual boric acid , 2-cyanoethanol , or acrylonitrile .[5][6]

  • Partially Esterified Intermediates: The reaction may not proceed to completion, resulting in mono- and di-substituted borate esters.

  • Solvent Residues: Organic solvents used during the synthesis and purification steps may be present in trace amounts.

Degradation Products

Tris(2-cyanoethyl) borate is susceptible to hydrolysis, particularly in the presence of moisture.[7][8]

  • Hydrolysis Products: The primary degradation pathway is the hydrolysis of the borate ester bonds, yielding boric acid and 2-cyanoethanol .

The following diagram illustrates the key molecular species to consider in the purity analysis of Tris(2-cyanoethyl) Borate.

TCEB Tris(2-cyanoethyl) Borate BoricAcid Boric Acid TCEB->BoricAcid Hydrolysis Cyanoethanol 2-Cyanoethanol TCEB->Cyanoethanol Hydrolysis BoricAcid->TCEB Synthesis Reactant Cyanoethanol->TCEB Synthesis Reactant Acrylonitrile Acrylonitrile Acrylonitrile->TCEB Potential Precursor PartialEsters Partial Esters

Caption: Key analytes in the purity assessment of Tris(2-cyanoethyl) Borate.

A Multi-Faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of the purity of Tris(2-cyanoethyl) borate. A combination of methods is essential for a comprehensive assessment. The following workflow outlines a robust strategy for purity analysis.

cluster_0 Primary Assay & Identification cluster_1 Impurity Profiling cluster_2 Specific Content Analysis Titration Neutralization Titration (Assay) HPLC HPLC-UV/MS (Non-volatile Impurities) Titration->HPLC Cross-validation qNMR Quantitative NMR (qNMR) (Absolute Purity) qNMR->Titration Compares Assay Methods FTIR FTIR Spectroscopy (Identity & Functional Groups) FTIR->qNMR Confirms Structure for Quantification GC Headspace GC-MS (Volatile Impurities) HPLC->GC Complementary Impurity Detection KF Karl Fischer Titration (Water Content) TGA Thermogravimetric Analysis (Thermal Stability & Residue)

Caption: Recommended analytical workflow for comprehensive purity analysis.

Primary Assay and Identification

Neutralization Titration for Assay

The assay of borate esters is classically determined by a neutralization titration following hydrolysis. This method is the likely basis for the ">98.0%(T)" specification seen on commercial products.

Causality of Experimental Choice: Boric acid, the product of hydrolysis, is a very weak acid and cannot be directly titrated with a strong base to a sharp endpoint.[9] The addition of a polyol, such as mannitol or glycerol, complexes with the boric acid to form a much stronger monobasic acid (mannityl boric acid), which can be accurately titrated with sodium hydroxide using a phenolphthalein indicator or potentiometrically.[10][11][12][13] This complexation reaction is the cornerstone of reliable boric acid quantification and, by extension, the assay of borate esters after hydrolysis.

Experimental Protocol:

  • Sample Preparation & Hydrolysis: Accurately weigh approximately 2 g of Tris(2-cyanoethyl) Borate into a conical flask. Add 50 mL of deionized water and stir to facilitate hydrolysis. Gentle warming may be required to ensure complete dissolution and hydrolysis.[12]

  • Neutralization of Excipients: Add 100 mL of glycerol (or an equivalent amount of mannitol) that has been previously neutralized to a phenolphthalein endpoint with standardized sodium hydroxide solution.[12]

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with standardized 1 N sodium hydroxide solution until a permanent pink color is obtained.[12]

  • Calculation: The percentage purity is calculated based on the stoichiometry of the reaction, where one mole of Tris(2-cyanoethyl) Borate yields one mole of boric acid, which in turn reacts with one mole of sodium hydroxide.

Self-Validating System: The sharpness of the titration endpoint is a direct indicator of the complete complexation of boric acid. A sluggish or indistinct endpoint may suggest incomplete hydrolysis or interference from other acidic or basic impurities. The use of a standardized titrant and a properly calibrated pH meter (for potentiometric titration) ensures the accuracy of the measurement.

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides an independent and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Causality of Experimental Choice: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated by comparing the integrals of their respective signals.[8] ¹H qNMR is particularly powerful for this application.

Experimental Protocol:

  • Internal Standard Selection: Choose an internal standard with a simple ¹H NMR spectrum that has at least one resonance well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and not reactive with the analyte.

  • Sample Preparation: Accurately weigh the Tris(2-cyanoethyl) Borate sample and the internal standard into an NMR tube. Add a suitable deuterated solvent (e.g., Acetone-d₆) and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Calculation: Carefully integrate the signals from both the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Self-Validating System: The consistency of the purity values calculated using different, well-resolved signals from the analyte molecule serves as an internal validation of the method.

Fourier Transform Infrared (FTIR) Spectroscopy for Identity

FTIR is a rapid and reliable technique for confirming the identity of the material and identifying the presence of key functional groups.

Causality of Experimental Choice: The cyano (C≡N) and borate ester (B-O) groups in Tris(2-cyanoethyl) Borate have characteristic absorption bands in the infrared spectrum. The presence and position of these bands provide a molecular fingerprint of the compound.

Expected Spectral Features:

Functional GroupWavenumber (cm⁻¹)Characteristics
C≡N Stretch~2250Sharp, strong intensity
B-O Stretch~1300-1450Broad, strong intensity
C-H Stretch~2800-3000Medium intensity

Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a powerful technique for separating and quantifying non-volatile impurities such as boric acid, 2-cyanoethanol, and partially esterified borates.

Causality of Experimental Choice: Reversed-phase HPLC is a versatile method for separating compounds with varying polarities. However, the analysis of borate esters by RP-HPLC can be challenging due to on-column hydrolysis.[14] Method development should focus on minimizing this degradation. The use of a UV detector is suitable for the cyano-containing compounds, while a charged aerosol detector (CAD) or mass spectrometer (MS) can be used for boric acid which lacks a chromophore.

Proposed HPLC Method (Starting Point):

  • Column: A C18 column with low silanol activity to minimize on-column hydrolysis.

  • Mobile Phase: A gradient of acetonitrile and water. A neutral pH should be maintained to reduce hydrolysis.

  • Detector: UV at a low wavelength (e.g., 210 nm) for cyano-containing compounds and CAD or MS for boric acid.

  • Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile.

Gas Chromatography (GC) for Volatile Impurities

GC is the ideal technique for the analysis of volatile and semi-volatile impurities such as residual acrylonitrile and 2-cyanoethanol.[15][16]

Causality of Experimental Choice: Headspace GC is particularly well-suited for this analysis as it minimizes matrix effects and prevents contamination of the GC system with the non-volatile borate ester.

Experimental Protocol (Headspace GC-MS):

  • Sample Preparation: Accurately weigh the Tris(2-cyanoethyl) Borate sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide).

  • Incubation: Incubate the vial at an elevated temperature to allow the volatile impurities to partition into the headspace.

  • Injection and Separation: Inject an aliquot of the headspace into the GC-MS system. A polar column (e.g., WAX) is suitable for separating acrylonitrile and 2-cyanoethanol.

  • Detection and Quantification: Use mass spectrometry for positive identification of the impurities and an external standard calibration for quantification.

Specific Content Analysis

Karl Fischer Titration for Water Content

Given the moisture sensitivity of Tris(2-cyanoethyl) borate, accurate determination of water content is crucial.

Causality of Experimental Choice: Karl Fischer titration is a highly specific and accurate method for the determination of water content in a wide range of materials. It is the gold standard for moisture analysis in pharmaceuticals and fine chemicals.

Experimental Protocol (Volumetric):

  • Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint with the Karl Fischer reagent.

  • Sample Analysis: A known mass of the Tris(2-cyanoethyl) Borate sample is added to the vessel, and the titration is initiated. The volume of titrant consumed is used to calculate the water content.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of the material and the presence of non-volatile impurities.

Causality of Experimental Choice: By monitoring the mass of a sample as a function of temperature, TGA can reveal decomposition temperatures and the percentage of non-volatile residue (e.g., boric acid) remaining after the organic portion has been pyrolyzed.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA pan.

  • Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The mass loss is recorded as a function of temperature.

Summary of Analytical Techniques and Their Purpose

Analytical TechniqueParameter MeasuredRationale
Neutralization Titration Assay (% purity)Quantifies the boric acid content after hydrolysis, providing a measure of the borate ester.
Quantitative NMR (qNMR) Absolute Purity (%)Provides an independent, primary method for purity determination without the need for a specific reference standard.
FTIR Spectroscopy Identity and Functional GroupsConfirms the molecular structure and the presence of key functional groups (C≡N, B-O).
HPLC-UV/MS Non-volatile ImpuritiesSeparates and quantifies hydrolysis products and partially reacted intermediates.
Headspace GC-MS Volatile ImpuritiesDetects and quantifies residual starting materials like acrylonitrile and 2-cyanoethanol.
Karl Fischer Titration Water Content (%)Accurately measures the water content, a critical parameter for a moisture-sensitive compound.
Thermogravimetric Analysis (TGA) Thermal Stability, Non-volatile ResidueDetermines the decomposition temperature and the amount of inorganic residue.

Conclusion

The purity analysis of commercial Tris(2-cyanoethyl) Borate requires a multi-technique approach to ensure its quality, safety, and performance in demanding applications. By combining a classical titration assay with modern spectroscopic and chromatographic techniques, a comprehensive understanding of the material's purity and impurity profile can be achieved. The rationale behind each experimental choice, rooted in the chemical properties of the analyte and its potential contaminants, allows for the development of a robust and self-validating analytical workflow. This guide serves as a foundational document for researchers and quality control professionals working with this important chemical.

References

  • SIELC Technologies. HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM). [Link]

  • Wikipedia. Borate esters. [Link]

  • Hach. Boric Acid. [Link]

  • ACS Publications. Enhancing the Electrochemical Performance of a High-Voltage LiCoO 2 Cathode with a Bifunctional Electrolyte Additive. [Link]

  • Marinsky, J. A., & Epstein, L. F. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards, 73A(1), 105–111. [Link]

  • Pharma Learners. To perform the assay of the given sample of boric acid. [Link]

  • OSTI.gov. Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. [Link]

  • DigitalCommons@URI. Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. [Link]

  • OSTI.gov. Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries (Journal Article). [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Digital Commons @ NJIT. The hydrolysis of alkyl borates. [Link]

  • EPA. Method 8031: Acrylonitrile by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • ASTM International. E1863 Standard Test Method for Analysis of Acrylonitrile by Gas Chromatography. [Link]

  • PMC. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

  • ACS Publications. The Acid–Base Titration of a Very Weak Acid: Boric Acid. [Link]

  • Google Patents. US6462219B2 - Process for producing 3-hydroxypropionitrile.
  • NANOLAB. Determination of Acrylonitrile: Accurate Analysis Methods. [Link]

  • Scribd. Hydrolysis Rates of Boric Acid Esters. [Link]

  • PubChem. Hydracrylonitrile. [Link]

  • ResearchGate. Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V | Request PDF. [Link]

  • ACS Publications. Trace-Level Determination of Acrylonitrile Generated in the Manufacturing Process of Oligonucleotides by Static Headspace Gas Chromatography with an Electron Impact(+) Mass Detector. [Link]

  • U.S. Borax. Boron testing methods. [Link]

  • Ministry of Higher Education and Scientific Research, Al-Mustaqbal University College, Pharmacy Department. Assay of Borax. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Shimadzu. C10G-E095 Analytical Solutions for Analysis of Polymer Additives. [Link]

  • Agilent. ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC - Demonstration of an HJ Method with an Agilent 7890 GC. [Link]

  • International Cyanide Management Institute. An Overview and Comparison of Methods for Cyanide Analysis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Tris(2-cyanoethyl) Borate (TCEB) as a High-Voltage Electrolyte Additive

[1] Executive Summary This application note details the protocol for utilizing Tris(2-cyanoethyl) borate (TCEB) as a bifunctional electrolyte additive for Lithium-Ion Batteries (LIBs), specifically designed for high-volt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for utilizing Tris(2-cyanoethyl) borate (TCEB) as a bifunctional electrolyte additive for Lithium-Ion Batteries (LIBs), specifically designed for high-voltage Ni-rich cathodes (e.g., NCM811, NCM88).

TCEB addresses two critical failure mechanisms in high-energy-density cells:

  • Electrolyte Decomposition: It scavenges hydrofluoric acid (HF) and extends the anodic stability window beyond 4.7 V vs. Li/Li⁺.

  • Cathode Degradation: The cyano (-CN) functional groups coordinate with transition metals on the cathode surface, suppressing metal dissolution and forming a robust, conductive Cathode Electrolyte Interphase (CEI).

Material Specifications & Handling

Chemical Properties[2]
  • Chemical Name: Tris(2-cyanoethyl) borate[1]

  • Abbreviation: TCEB[1]

  • Molecular Formula: B(OCH₂CH₂CN)₃

  • Purity Requirement: ≥ 99.5% (Battery Grade)

  • Moisture Content: < 20 ppm (Critical for borate stability)

Storage & Safety
  • Moisture Sensitivity: High. Borates are prone to hydrolysis. Store in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Hazards: Irritant. Handle with chemically resistant gloves (Butyl rubber) and safety goggles.

Mechanistic Theory

TCEB operates via a "Dual-Defense" mechanism. Unlike simple vinylene carbonate (VC) additives that primarily target the anode, TCEB is engineered for the cathode interface.

  • Anion Receptor (Boron Center): The electron-deficient boron atom acts as a Lewis acid, trapping fluoride anions (F⁻) generated from LiPF₆ decomposition. This prevents the formation of HF, which would otherwise corrode the cathode lattice.

  • Surface Coordination (Cyano Group): The nitrile (-C≡N) groups possess lone pair electrons that coordinate with under-coordinated transition metal ions (Ni⁴⁺/Co⁴⁺) on the charged cathode surface. This prevents the physical dissolution of these metals into the electrolyte.

Diagram 1: TCEB Mechanistic Pathway

The following diagram illustrates the dual-action mechanism of TCEB at the cathode interface.

TCEB_Mechanism Electrolyte Standard Electrolyte (LiPF6 + Carbonates) Decomp Decomposition (Trace H2O) Electrolyte->Decomp High V / Heat HF HF Generation Decomp->HF Scavenge HF Scavenging (B-F bond formation) HF->Scavenge Blocked by TCEB TCEB TCEB Additive (B-O & -CN groups) TCEB->Scavenge Coordination TM Coordination (-CN binds Ni/Co) TCEB->Coordination CEI Stable CEI Layer (Boron/Nitrogen rich) Scavenge->CEI Coordination->CEI Result Suppressed Metal Dissolution & Extended Voltage (>4.7V) CEI->Result

Figure 1: Mechanism of TCEB action showing HF scavenging via the Boron center and Transition Metal (TM) coordination via Cyano groups.

Experimental Protocol

Electrolyte Preparation

Objective: Prepare a 1.0 M LiPF₆ electrolyte with 0.5 wt% TCEB.

Reagents:

  • Base Solvent: Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Salt: Lithium Hexafluorophosphate (LiPF₆).

  • Additive: TCEB.[1][2]

Step-by-Step Procedure:

  • Base Electrolyte: In the glovebox, dissolve LiPF₆ into the EC/EMC solvent mixture to achieve a 1.0 M concentration. Stir for 4 hours until clear.

  • Doping: Weigh the base electrolyte solution. Calculate 0.5% by weight of TCEB.[2]

    • Calculation: For 100 g base electrolyte, add 0.502 g TCEB.

  • Mixing: Add TCEB slowly to the base electrolyte.

  • Homogenization: Stir magnetically at 300 RPM for 30 minutes at 25°C. Ensure no precipitate forms.

    • Note: If the solution turns cloudy, the TCEB may have hydrolyzed due to moisture contamination. Discard and check glovebox atmosphere.

Cell Assembly & Formation

Target Cell: CR2032 Coin Cell or Pouch Cell (NCM811 vs. Li-Metal or Graphite).

  • Separator: Use Polypropylene (PP) or Polyethylene (PE) separator (e.g., Celgard 2500).

  • Wetting: Add 40-60 µL of TCEB-containing electrolyte. Allow to soak for 30 minutes before crimping to ensure pore filling.

  • Formation Cycle (Critical):

    • Rest: 6 hours at OCV.

    • Charge: Constant Current (CC) at 0.1 C to 4.7 V (or 4.3 V depending on cathode).

    • Observation: Look for a small oxidation peak around 4.2–4.3 V in the dQ/dV plot during the first charge. This indicates the polymerization/passivation of TCEB on the cathode.

    • Discharge: CC at 0.1 C to 2.8 V.

Characterization & Validation

To validate the efficacy of the TCEB additive, the following characterization workflow is recommended.

Electrochemical Stability (LSV)

Perform Linear Sweep Voltammetry (LSV) using an Al/Li cell.

  • Protocol: Sweep from OCV to 6.0 V vs. Li/Li⁺ at 1 mV/s.

  • Success Criteria: The baseline electrolyte typically shows an oxidation current spike starting at ~4.5 V. With TCEB, the onset of oxidation should shift to >5.0 V, indicating improved high-voltage stability.

Cycling Performance Data

Typical performance metrics for NCM811 cathodes (3.0–4.7 V):

MetricBaseline ElectrolyteElectrolyte + 0.5% TCEBImprovement
Initial Coulombic Efficiency 82.5%86.1%+3.6%
Capacity Retention (150 cycles) 45%80%+35%
Voltage Decay High (>0.2 V drop)Minimal (<0.05 V drop)Stability
Al Corrosion Severe PittingPassivated SurfaceProtection
Post-Mortem Analysis (XPS)

After 50 cycles, disassemble the cell in the glovebox and wash the cathode with DMC. Analyze the CEI using X-ray Photoelectron Spectroscopy (XPS).[3]

  • B 1s spectrum: Look for peak at ~192 eV (B-O bond) confirming borate integration.

  • N 1s spectrum: Look for peak at ~399 eV (C-N/C=N) confirming nitrile coordination.

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_assembly Assembly & Formation cluster_analysis Validation Step1 Glovebox Environment (H2O < 0.1 ppm) Step2 Weigh TCEB (0.5 wt% target) Step1->Step2 Step3 Mix into 1M LiPF6 (EC/EMC 3:7) Step2->Step3 Step4 Cell Assembly (NCM Cathode) Step3->Step4 Step5 Formation Cycle (0.1 C to 4.7 V) Step4->Step5 Step6 LSV Testing (Stability Window) Step5->Step6 Step7 XPS Analysis (CEI Composition) Step5->Step7

Figure 2: Step-by-step workflow from material preparation to electrochemical validation.

References

  • Liu, Y., et al. (2021). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. Journal of Power Sources.[2][4]

  • Xu, M., et al. (2016). Tris(2-cyanoethyl) borate as an effective electrolyte additive for high voltage lithium-ion batteries. Energy & Environmental Science.[4] (Contextual grounding for borate mechanism).

  • Zhang, S.S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources.[2][4]

Sources

Application

Optimizing Li-ion Battery Performance with Tris(2-cyanoethyl) Borate (TCEB) as an Electrolyte Additive

An Application Note for Researchers and Scientists Abstract The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at elevated voltages. However, this pushes conventional carbonate-ba...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at elevated voltages. However, this pushes conventional carbonate-based electrolytes beyond their stability window, leading to rapid degradation of the cathode-electrolyte interphase (CEI) and subsequent capacity fade. This application note provides a comprehensive guide to utilizing Tris(2-cyanoethyl) Borate (TCEB) as a bifunctional electrolyte additive to address these challenges. We will explore the underlying mechanism of TCEB, its impact on battery performance, and provide detailed protocols for determining its optimal concentration to enhance the cycling stability and lifespan of high-voltage LIBs.

Introduction: The High-Voltage Challenge

Increasing the charging cut-off voltage of cathodes, such as LiCoO₂ and Ni-rich NCMs, is a direct route to higher energy densities. Unfortunately, at potentials above 4.2V vs. Li/Li⁺, the electrolyte components are prone to oxidative decomposition on the cathode surface. This parasitic reaction consumes the electrolyte, thickens the CEI, increases interfacial impedance, and ultimately leads to poor cycle life and safety concerns. The development of a stable and protective CEI is therefore paramount for next-generation high-energy batteries. Electrolyte additives provide a cost-effective and highly efficient strategy to achieve this by preferentially decomposing to form a robust passivation layer.

Mechanism of Action: The Bifunctional Advantage of TCEB

Tris(2-cyanoethyl) borate is a uniquely effective additive due to its bifunctional nature, stemming from the synergistic action of its borate core and cyanoethyl groups.[1]

  • Boron-Oxygen (-B-O-) Bonds: The electron-deficient boron center makes the molecule susceptible to oxidation. Upon charging to high voltages, TCEB preferentially oxidizes on the cathode surface before the bulk electrolyte. This process contributes boron-containing species to the formation of a stable, inorganic-rich CEI.[2] Boron-based protective layers are known to suppress undesirable side reactions and reduce impedance.[3]

  • Nitrile (-C≡N) Groups: The nitrile functional groups also participate in the electrochemical reaction, creating a polymeric, nitrogen-containing film. This component of the CEI enhances its mechanical flexibility and stability, protecting the cathode from structural collapse and minimizing the dissolution of transition metal ions, especially at elevated voltages.[1][4]

The result is a thin, uniform, and robust CEI that effectively passivates the cathode surface, enlarges the electrolyte's electrochemical oxidation window, and prevents continuous electrolyte decomposition.[1][4]

TCEB_Mechanism cluster_electrolyte Electrolyte Bulk cluster_interface Cathode-Electrolyte Interphase TCEB TCEB Additive Decomposition Preferential Oxidation of TCEB (High Voltage Charging) TCEB->Decomposition Migrates to Surface Solvent Carbonate Solvent (e.g., EC/DEC) Solvent->Decomposition Decomposition Suppressed CEI Formation of a Stable CEI Layer Decomposition->CEI Forms Cathode High-Voltage Cathode (e.g., LiCoO₂) CEI->Cathode Passivates & Protects

Caption: Mechanism of TCEB in forming a protective CEI on a high-voltage cathode.

Determining the Optimal Concentration: An Experimental Workflow

The concentration of TCEB is a critical parameter. Insufficient addition will result in an incomplete CEI, offering minimal protection. Conversely, an excessive amount can lead to an overly thick, ionically resistive layer, which increases cell impedance and hinders rate performance. The optimal concentration represents a balance that maximizes cycle life without compromising other electrochemical metrics.

The following workflow provides a systematic approach to identifying this optimal point.

Optimization_Workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Cell Assembly cluster_test Phase 3: Electrochemical Testing cluster_analysis Phase 4: Data Analysis Prep_Base Prepare Baseline Electrolyte (e.g., 1M LiPF₆ in EC/DEC) Prep_TCEB Prepare Experimental Electrolytes (0.5, 1.0, 2.0, 3.0 wt% TCEB) Prep_Base->Prep_TCEB Assemble Assemble Coin Cells (2032) (Cathode || Separator || Li Metal) Prep_TCEB->Assemble Formation Formation Cycles (e.g., 2 cycles @ C/10) Assemble->Formation Cycling Galvanostatic Cycling (e.g., 200 cycles @ 1C, 3.0-4.5V) Formation->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) (Pre- & Post-Cycling) Cycling->EIS Analyze Compare Performance Metrics: - Capacity Retention - Coulombic Efficiency - Impedance Growth EIS->Analyze Optimal Identify Optimal Concentration Analyze->Optimal

Caption: Experimental workflow for optimizing TCEB concentration in Li-ion electrolytes.

Detailed Protocols

Safety First: All electrolyte preparation and cell assembly must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Protocol 1: Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and four experimental electrolytes with varying TCEB concentrations.

  • Materials & Reagents:

    • Battery-grade solvents: Ethylene Carbonate (EC), Diethyl Carbonate (DEC) (or other relevant co-solvents).

    • Lithium Hexafluorophosphate (LiPF₆) salt.

    • Tris(2-cyanoethyl) Borate (TCEB) additive.

    • Inert containers (e.g., polypropylene or polyethylene).[5]

  • Procedure for Baseline Electrolyte (100 g batch):

    • Inside the glovebox, weigh 50 g of EC and 50 g of DEC into a clean, dry beaker on a magnetic stirrer.

    • Slowly add 12.88 g of LiPF₆ to the solvent mixture while stirring to achieve a 1.0 M concentration. The amount may vary slightly based on solvent density.

    • Continue stirring until the salt is fully dissolved. This is the "Baseline" or "0% TCEB" electrolyte.

  • Procedure for TCEB-Containing Electrolytes:

    • For each desired concentration, prepare the baseline LiPF₆-solvent mixture first.

    • Calculate the required mass of TCEB. For a 100 g batch of total electrolyte:

      • 0.5 wt%: Add 0.5 g of TCEB.

      • 1.0 wt%: Add 1.0 g of TCEB.

      • 2.0 wt%: Add 2.0 g of TCEB.

      • 3.0 wt%: Add 3.0 g of TCEB.

    • Slowly add the corresponding mass of TCEB to the stirred baseline electrolyte.

    • Stir for at least 4 hours to ensure homogeneity. Store the electrolytes in tightly sealed bottles inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)
  • Components:

    • High-voltage cathode (e.g., LiCoO₂) and lithium metal anode, punched to the required diameter.

    • Polypropylene/Polyethylene separator.

    • CR2032 coin cell parts (casings, spacers, springs).

  • Assembly Steps:

    • Place the cathode in the center of the bottom cell casing.

    • Dispense a small, precise amount of the prepared electrolyte (e.g., 20 µL) onto the cathode surface to wet it.

    • Place the separator on top of the wetted cathode.

    • Add another drop of electrolyte (e.g., 20 µL) to wet the separator.

    • Carefully place the lithium metal anode onto the separator.

    • Add a spacer and the spring.

    • Place the top casing and transfer the assembly to a coin cell crimper. Crimp with consistent pressure to ensure a hermetic seal.

    • Allow the assembled cells to rest for at least 12 hours before testing to ensure complete electrolyte wetting.

Protocol 3: Electrochemical Characterization
  • Formation Cycling:

    • Cycle the cells for 2-4 cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0-4.5 V). This step is crucial for the initial formation of a stable SEI and CEI.

  • Galvanostatic Cycling Performance:

    • Cycle the cells at a higher rate (e.g., 1C) for an extended number of cycles (e.g., 200).[1]

    • Record the charge and discharge capacity for each cycle.

    • Calculate the Coulombic Efficiency (Discharge Capacity / Charge Capacity) for each cycle.

    • Calculate the Capacity Retention (%) relative to the initial stable cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the cells before the formation cycle and after the completion of the long-term cycling test.

    • Use a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

    • Analyze the resulting Nyquist plots. The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct), which is indicative of the impedance of the electrode-electrolyte interphase.

Data Analysis and Expected Results

The collected data should be organized to clearly compare the performance of cells with different TCEB concentrations.

Table 1: Representative Performance Data for Varying TCEB Concentrations

TCEB Conc. (wt%)Initial Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)Interfacial Impedance Growth (ΔRct, Ω)Observations
0 (Baseline)~98.5%~40.4%[1]HighRapid capacity fade due to electrolyte decomposition.
0.5%~99.2%~65%ModerateIncomplete CEI formation, partial protection.
1.0 - 2.0% >99.5% ~78.2% [1]Low Optimal performance with stable CEI.
3.0%>99.5%~70%Moderate-HighIncreased impedance begins to negatively impact performance.

Note: The values presented are representative and may vary based on the specific cathode material, cell assembly, and testing conditions.

Interpretation: The optimal concentration of TCEB will yield the highest capacity retention and coulombic efficiency over extended cycling, coupled with the lowest increase in interfacial impedance. In many systems, this optimal range is found to be between 1.0 and 2.0 wt%.[1] For example, a LiCoO₂||Li battery with a TCEB-containing electrolyte demonstrated a capacity retention of 78.2% after 200 cycles at 1C and 4.5V, a significant improvement over the 40.4% retention in the baseline electrolyte.[1]

Conclusion

Tris(2-cyanoethyl) borate is a highly effective, bifunctional electrolyte additive for stabilizing the performance of high-voltage lithium-ion batteries. By preferentially oxidizing to form a robust, protective CEI, TCEB significantly mitigates electrolyte decomposition and enhances capacity retention. The protocols outlined in this application note provide a systematic framework for researchers to determine the optimal TCEB concentration for their specific battery chemistry, thereby unlocking the potential for higher energy density and longer cycle life.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO₂ Cathode with a Bifunctional Electrolyte Additive. ACS Publications. [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate. [Link]

  • Enhanced electrochemical performance of lithia/Li2RuO3 cathode by adding tris(trimethylsilyl)borate as electrolyte additive. National Institutes of Health (NIH). [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. [Link]

  • How to Safely Prepare Battery Electrolyte Solutions. ACTTR. [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]

Sources

Method

Application Note: Enhancing High-Voltage LiCoO₂ Cathode Performance with Tris(2-cyanoethyl) Borate Electrolyte Additive

Introduction: The High-Voltage Challenge for LiCoO₂ and the Role of Interfacial Engineering Lithium cobalt oxide (LiCoO₂) remains a dominant cathode material in the lithium-ion battery market, prized for its high volumet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High-Voltage Challenge for LiCoO₂ and the Role of Interfacial Engineering

Lithium cobalt oxide (LiCoO₂) remains a dominant cathode material in the lithium-ion battery market, prized for its high volumetric energy density and stable cycling performance. The ever-present demand for higher energy density has driven research towards increasing the upper cutoff voltage of LiCoO₂ cathodes beyond the conventional 4.2 V vs. Li/Li⁺. However, operating at higher voltages (≥ 4.5 V) introduces significant challenges that curtail the battery's lifespan and safety.

At these elevated potentials, the carbonate-based electrolytes, commonly used in lithium-ion batteries, undergo severe oxidative decomposition on the highly catalytic surface of the delithiated LiCoO₂. This parasitic reaction leads to the continuous consumption of the electrolyte, the formation of a thick, unstable, and resistive cathode-electrolyte interphase (CEI), and the dissolution of cobalt ions from the cathode structure. These degradation pathways result in a rapid decline in capacity, increased internal resistance, and potential safety hazards.

To unlock the full potential of high-voltage LiCoO₂, the key lies in effective interfacial engineering. The formation of a stable and ionically conductive CEI is paramount to suppress electrolyte decomposition and maintain the structural integrity of the cathode. This is where electrolyte additives play a crucial role. An ideal additive should preferentially oxidize on the cathode surface before the bulk electrolyte, forming a robust passivation layer that is electronically insulating but allows for efficient Li⁺ transport.

This application note details the use of Tris(2-cyanoethyl) borate (TCEB) as a highly effective electrolyte additive for stabilizing high-voltage LiCoO₂ cathodes. We will delve into its mechanism of action, provide detailed protocols for its application and evaluation, and present expected performance enhancements.

Physicochemical Properties of Tris(2-cyanoethyl) Borate (TCEB)

PropertyValueReference
Chemical Formula C₉H₁₂BN₃O₃[1]
Molecular Weight 221.02 g/mol [1]
Appearance White to light yellow powder or liquid[1]
Purity >98.0%[1]
Solubility Soluble in acetone and common carbonate electrolytes[1]

Mechanism of Action: The Bifunctional Advantage of TCEB

Tris(2-cyanoethyl) borate is a bifunctional additive, where both the boron-oxygen core and the cyanoethyl groups contribute to the formation of a superior CEI on the LiCoO₂ surface at high potentials.

The proposed mechanism involves the preferential electrochemical oxidation of TCEB on the cathode surface during the initial charging cycles. The electron-deficient boron center and the nitrile groups are believed to be the active sites for this oxidation. This process leads to the formation of a thin, uniform, and stable CEI layer. This CEI layer is thought to be composed of boron-oxygen species and nitrogen-containing organic compounds, which effectively passivates the cathode surface.

dot graph "TCEB_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Chemical structure of Tris(2-cyanoethyl) borate (TCEB).

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.75]; edge [fontname="Arial", fontsize=10];

} Mechanism of CEI formation by TCEB on LiCoO₂.

Experimental Protocols

Preparation of TCEB-Containing Electrolyte

Safety First: Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[2] Carbonate solvents are flammable and should be kept away from ignition sources.[3]

Materials:

  • Tris(2-cyanoethyl) borate (TCEB), >98% purity

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))

  • Lithium hexafluorophosphate (LiPF₆)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Solvent Mixture Preparation: Inside the glovebox, prepare the desired carbonate solvent mixture. A common baseline electrolyte is 1 M LiPF₆ in a 3:7 volume ratio of EC to EMC.

  • TCEB Dissolution:

    • Accurately weigh the desired amount of TCEB. A typical starting concentration is 1-2 wt.%.

    • Slowly add the TCEB powder to the solvent mixture while stirring with a magnetic stir bar.

    • Continue stirring until the TCEB is fully dissolved. Gentle heating (e.g., 40-50 °C) on a hotplate can aid dissolution but should be done with caution due to the flammability of the solvents.

  • LiPF₆ Addition: Once the TCEB is completely dissolved, slowly add the LiPF₆ salt to the solution while stirring. Continue stirring until all the salt has dissolved.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Coin Cell Assembly (CR2032)

Materials:

  • LiCoO₂ cathode (coated on aluminum foil)

  • Lithium metal foil (anode)

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, spring)

  • Prepared electrolyte (with and without TCEB for comparison)

  • Coin cell crimper

Procedure (to be performed in an argon-filled glovebox):

  • Place the cathode casing (positive cap) into the crimper die.

  • Place the LiCoO₂ cathode disc in the center of the casing.

  • Dispense a few drops of the electrolyte onto the cathode to ensure it is wetted.[3]

  • Place the separator disc on top of the wetted cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the lithium metal disc on top of the wetted separator.

  • Place a spacer on top of the lithium metal, followed by the spring.

  • Place the anode casing (negative cap with gasket) on top of the assembly.

  • Crimp the coin cell using the coin cell crimper to ensure a hermetic seal.

  • Remove the assembled coin cell from the glovebox and clean the exterior.

Electrochemical Characterization

a) Cyclic Voltammetry (CV)

  • Objective: To determine the electrochemical window of the electrolyte and observe the oxidation potential of TCEB.

  • Instrument: Potentiostat

  • Cell Configuration: Three-electrode cell with LiCoO₂ as the working electrode, and lithium metal as both the counter and reference electrodes.

  • Parameters:

    • Potential Range: 3.0 V to 4.6 V vs. Li/Li⁺

    • Scan Rate: A slow scan rate, such as 0.1 mV/s, is recommended to clearly resolve the redox peaks.[4]

    • Cycles: 3-5 cycles are typically sufficient to observe the formation of the CEI.

Expected Outcome: In the electrolyte containing TCEB, an oxidation peak should be observed at a potential lower than the onset of significant bulk electrolyte decomposition. This peak corresponds to the electropolymerization of TCEB to form the protective CEI layer.

b) Galvanostatic Cycling

  • Objective: To evaluate the cycling stability and capacity retention of the LiCoO₂ cathode at high voltage.

  • Instrument: Battery cycler

  • Parameters:

    • Formation Cycles: 2-3 cycles at a low C-rate (e.g., C/10) between 3.0 V and 4.5 V.

    • Long-Term Cycling: Charge and discharge at a higher C-rate (e.g., 1C) between 3.0 V and 4.5 V for an extended number of cycles (e.g., 200 cycles).

    • Temperature: 25 °C

Expected Outcome: The cell with the TCEB additive is expected to exhibit significantly higher capacity retention and more stable coulombic efficiency over extended cycling compared to the baseline electrolyte.

c) Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the interfacial resistance of the CEI layer.

  • Instrument: Potentiostat with a frequency response analyzer.

  • Parameters:

    • Frequency Range: 100 kHz to 0.01 Hz. This range typically allows for the resolution of the solid-electrolyte interphase and charge-transfer resistances.[5]

    • AC Amplitude: 5-10 mV

    • Measurement Points: EIS should be performed after the formation cycles and at various intervals during long-term cycling to monitor the evolution of the interfacial impedance.

Expected Outcome: The Nyquist plots for the cell with TCEB are expected to show a smaller and more stable semicircle in the mid-frequency region, corresponding to a lower and more stable charge-transfer resistance at the cathode-electrolyte interface.

Expected Performance Improvements

The addition of Tris(2-cyanoethyl) borate to the electrolyte has been shown to significantly enhance the performance of LiCoO₂ cathodes at high voltages.

Performance MetricBaseline ElectrolyteWith TCEB AdditiveReference
Capacity Retention (after 200 cycles at 1C, 4.5 V) ~40.4%~78.2%[6]
CEI Characteristics Thick, unstable, high resistanceThin, uniform, stable, low resistance[6]
Cobalt Dissolution SignificantSuppressed[7]

Post-Mortem Analysis: Characterizing the CEI

To gain a deeper understanding of the CEI formed by TCEB, post-mortem analysis of the cycled LiCoO₂ cathodes is highly recommended.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to identify the elemental composition and chemical states of the species present in the CEI layer. The presence of boron (B 1s) and nitrogen (N 1s) peaks would confirm the participation of TCEB in the CEI formation.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the functional groups present in the CEI, helping to elucidate the structure of the organic components derived from the decomposition of TCEB and the carbonate solvents.

Safety and Handling

  • Tris(2-cyanoethyl) Borate: TCEB is harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle it in a well-ventilated fume hood with appropriate PPE.[1] Store in a cool, dry place away from moisture.

  • Carbonate Electrolytes: These are flammable liquids and should be handled with care. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.

  • Emergency Procedures: In case of skin contact, wash immediately with plenty of water. If electrolyte comes into contact with eyes, rinse with water for at least 15 minutes and seek medical attention. In case of a fire, use a Class D fire extinguisher for lithium metal fires or a CO₂ or dry chemical extinguisher for solvent fires.

Conclusion

Tris(2-cyanoethyl) borate is a promising electrolyte additive for enabling the stable operation of high-voltage LiCoO₂ cathodes. Its ability to form a robust and ionically conductive CEI effectively mitigates the detrimental effects of electrolyte oxidation at elevated potentials. By following the detailed protocols outlined in this application note, researchers can effectively evaluate the benefits of TCEB and advance the development of next-generation, high-energy-density lithium-ion batteries.

References

  • Safety Data Sheet Tris Borate EDTA Buffer, 20X DANGER. (2018).
  • Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012). Journal of Visualized Experiments. Retrieved from [Link]

  • Battery electrolyte - Standard Operating Procedure. Braun Research Group.
  • Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4. (2022). American Chemical Society. Retrieved from [Link]

  • Borate handling and storage. U.S. Borax. Retrieved from [Link]

  • Working Safely with Lead-Acid Batteries - Safety, Handling, Charging, and Acid Spill Response. (2023). Retrieved from [Link]

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO₂ Cathode with a Bifunctional Electrolyte Additive. (2021). ACS Applied Energy Materials. Retrieved from [Link]

  • Emergency response procedures for battery acid spills. (2024). Spillcraft. Retrieved from [Link]

  • Batteries. Division of Research Safety. Retrieved from [Link]

  • Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. Agilent. Retrieved from [Link]

  • Effect of Lithium Borate Additives on Cathode Film Formation in LiNi0.5Mn1.5O4/Li Cells. (2017). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Understanding the mechanism of cycling degradation and novel strategy to stabilize the cycling performance of graphite/LiCoO2 battery at high voltage. (2020). Journal of Power Sources. Retrieved from [Link]

  • A Non-Flammable Zwitterionic Ionic Liquid/Ethylene Carbonate Mixed Electrolyte for Lithium-Ion Battery with Enhanced Safety. (2021). Materials. Retrieved from [Link]

  • Organoboron chemistry. Wikipedia. Retrieved from [Link]

  • Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive. (2016). Energy & Environmental Science.
  • A pre-fatigue training strategy to stabilize LiCoO2 at high voltage. (2022). Energy & Environmental Science. Retrieved from [Link]

  • Scope of the reaction of organoboranes with organolithiums as a method of preparation of lithium organoborates. Stability of lithium organoborates. (1977). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Supporting Information Exploring Real-World Applications of Electrochemistry by Constructing a Rechargeable Lithium-Ion Battery. (2016). Journal of Chemical Education.
  • Electrochemical behavior of LiCoO2 as aqueous lithium-ion battery electrodes. (2009). Electrochemistry Communications. Retrieved from [Link]

  • A Non-Flammable Electrolyte for Lithium-Ion Batteries Containing Lithium Difluoro(oxalato)borate, Propylene Carbonate and Tris(2,2,2-Trifluoroethyl)Phosphate. (2020). Journal of The Electrochemical Society. Retrieved from [Link]

  • CEI XPS characterization and LiDFP additive decomposition mechanism a,... (2021). Nature Communications. Retrieved from [Link]

  • High voltage and long cycling cathode materials based on LiCoO2. (2025). PolyU Electronic Theses. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy: EIS Battery Analysis. Retrieved from [Link]

  • Compositions evaluation of electrolyte‐derived CEI. High‐resolution XPS... (2022). Advanced Energy Materials. Retrieved from [Link]

  • Cyclic voltammograms of LiCoO2 synthesized with different temperature. (2019). Retrieved from [Link]

  • Critical Problems and Modification Strategies of Realizing High‐Voltage LiCoO2 Cathode from Electrolyte Engineering. (2022). Advanced Functional Materials. Retrieved from [Link]

  • What is the significance of frequency range in Electrochemical Impedance Spectroscopy (EIS) plot?. (2017). ResearchGate. Retrieved from [Link]

  • Cyclic voltammogramms for powdered LiCoO 2 obtained after 100... (2002). Journal of Power Sources. Retrieved from [Link]

  • Improving the cycling performance of LiCoO₂ at 4.53 V via in situ co-doping of Al-Y-Zr. (2023). Journal of Solid State Electrochemistry.
  • Precautions for good impedance measurements (EIS) Battery & Electrochemistry. (2023). BioLogic. Retrieved from [Link]

  • FTIR spectra of anode samples cycled in PC/LiBOB and in EC:EMC/LiPF 6... (2006). Electrochemical and Solid-State Letters. Retrieved from [Link]

  • Resolving the Compositional and Structural Defects of Degraded LiNix Coy Mnz O2 Particles to Directly Regenerate High-Performance Lithium-Ion Battery Cathodes. (2018). ACS Nano. Retrieved from [Link]

  • Considerations on the Chemical Toxicity of Contemporary Li-Ion Battery Electrolytes and Their Components. (2016). Journal of The Electrochemical Society. Retrieved from [Link]

  • Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. (2020). Journal of Materials Chemistry A. Retrieved from [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (2015). Journal of The Electrochemical Society. Retrieved from [Link]

  • The cyclic voltammetry curves of a) the as‐prepared LiCoO2, b) the used... (2023). Advanced Materials. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Enhancing Cycling Stability of Ni-Rich Cathodes with Tris(2-cyanoethyl) Borate

Introduction: The Challenge of High-Energy Cathodes and a Novel Solution The relentless pursuit of higher energy density in lithium-ion batteries has propelled the development of nickel-rich layered oxide cathodes (NCMs,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of High-Energy Cathodes and a Novel Solution

The relentless pursuit of higher energy density in lithium-ion batteries has propelled the development of nickel-rich layered oxide cathodes (NCMs, NCAs). However, their practical application is often hampered by significant capacity fading and poor cycling stability, particularly at high voltages.[1][2] These issues primarily stem from aggressive side reactions at the cathode-electrolyte interphase (CEI), leading to structural degradation of the cathode material and continuous electrolyte decomposition.[2]

To address these challenges, the strategic use of electrolyte additives has emerged as a highly effective and economically viable approach.[2] Among a myriad of potential candidates, Tris(2-cyanoethyl) Borate (TCEB) has garnered considerable attention as a bifunctional additive capable of stabilizing the interface of Ni-rich cathodes, even at demanding high voltages.[3] This document provides a comprehensive guide for researchers and battery scientists on the application of TCEB to improve the cycling performance of Ni-rich cathodes. We will delve into the underlying mechanisms, provide detailed experimental protocols, and outline characterization techniques to validate the efficacy of this approach.

The Role of Tris(2-cyanoethyl) Borate: A Mechanistic Overview

Tris(2-cyanoethyl) Borate is a unique molecule featuring both nitrile (-CN) and borate functional groups. This dual functionality allows it to participate in the formation of a robust and stable cathode-electrolyte interphase (CEI).[3] The nitrile groups are known to have high oxidative stability and can form a protective layer on the cathode surface, mitigating the decomposition of the bulk electrolyte. Concurrently, the borate moiety can scavenge harmful species, such as HF, which are generated from the decomposition of the common lithium salt, LiPF6, and are known to accelerate the degradation of cathode materials.

The synergistic action of these functional groups leads to the formation of a thin, uniform, and ionically conductive CEI. This protective layer effectively suppresses the continuous electrolyte oxidation and the dissolution of transition metal ions from the cathode lattice, which are primary contributors to capacity fade.

TCEB_Mechanism cluster_electrolyte Electrolyte cluster_cathode Ni-Rich Cathode Surface Electrolyte Electrolyte LiPF6 LiPF6 HF HF LiPF6->HF Decomposes to TCEB TCEB CEI Stable CEI TCEB->CEI Forms Protective Layer TCEB->HF Scavenges NiRichCathode Ni-Rich Cathode CEI->NiRichCathode Protects HF->NiRichCathode Degrades Coin_Cell_Assembly cluster_workflow Coin Cell Assembly Workflow start Start glovebox Work in Ar-filled Glovebox stack Stack Components: 1. Cathode 2. Separator 3. Anode electrolyte Add Electrolyte crimp Crimp the Cell end End

Sources

Method

Application Notes and Protocols for the Formation of a Stable Cathode Electrolyte Interphase (CEI) with Tris(2-cyanoethyl) Borate

Introduction: The Critical Role of the Cathode Electrolyte Interphase in High-Voltage Lithium-Ion Batteries The relentless pursuit of higher energy density in lithium-ion batteries has driven the development of high-volt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Cathode Electrolyte Interphase in High-Voltage Lithium-Ion Batteries

The relentless pursuit of higher energy density in lithium-ion batteries has driven the development of high-voltage cathode materials such as lithium cobalt oxide (LiCoO₂) and nickel-rich lithium nickel manganese cobalt oxides (NMC). However, operating these cathodes at high voltages (typically above 4.3 V vs. Li/Li⁺) introduces significant challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes. This degradation process leads to the formation of an unstable and resistive cathode electrolyte interphase (CEI), which grows continuously during cycling. The consequences are severe: accelerated capacity fading, poor coulombic efficiency, and safety concerns.

A promising strategy to mitigate these issues is the use of electrolyte additives that can be preferentially oxidized on the cathode surface to form a stable and protective CEI. This engineered interphase acts as a barrier, preventing further electrolyte decomposition and suppressing detrimental side reactions, such as the dissolution of transition metals from the cathode lattice. Among the various additives explored, Tris(2-cyanoethyl) borate (TCEB) has emerged as a particularly effective bifunctional molecule for this purpose.

This comprehensive guide provides detailed application notes and protocols for researchers and scientists on the utilization of TCEB to form a robust CEI on high-voltage cathodes. We will delve into the underlying mechanisms, provide step-by-step experimental procedures, and outline key characterization techniques to validate the formation and effectiveness of the TCEB-derived CEI.

The Science of TCEB: A Bifunctional Additive for a Superior CEI

Tris(2-cyanoethyl) borate is a unique molecule featuring both boron-oxygen (-B-O-) bonds and nitrile (-C≡N) groups. This bifunctional nature is the key to its efficacy as a CEI-forming additive.[1]

  • Preferential Oxidation: The electron-rich boron-oxygen and nitrile functionalities in TCEB allow it to be oxidized at a lower potential than the bulk electrolyte solvents. This preferential decomposition ensures that the CEI is primarily composed of TCEB-derived species, rather than the degradation products of the carbonate solvents.

  • Formation of a Stable, Uniform Film: The decomposition products of TCEB polymerize on the cathode surface, forming a thin, uniform, and stable CEI layer. This layer is rich in boron and nitrogen species, which contribute to its protective properties.

  • Mechanism of Protection: The TCEB-derived CEI provides a multi-faceted protective effect:

    • Electrolyte Barrier: It physically separates the highly reactive charged cathode surface from the bulk electrolyte, preventing continuous oxidative decomposition.

    • Suppression of Transition Metal Dissolution: The stable interphase minimizes the attack of acidic species (like HF, which can form from the decomposition of LiPF₆ salt) on the cathode material, thereby reducing the dissolution of transition metal ions (e.g., Co, Ni, Mn) into the electrolyte. This is crucial for maintaining the structural integrity of the cathode and preventing capacity loss.

    • Enhanced Ionic Conductivity: The composition of the TCEB-derived CEI is believed to facilitate Li⁺ ion transport while being electronically insulating, thus maintaining good electrochemical kinetics.

The overall process can be visualized as the targeted formation of a protective shield on the cathode surface, enabling stable cycling at high voltages.

cluster_electrolyte Electrolyte Bulk cluster_interface Cathode-Electrolyte Interface TCEB TCEB Additive Decomposition Preferential Oxidation of TCEB TCEB->Decomposition Lower Oxidation Potential Solvent Carbonate Solvent Solvent->Decomposition Higher Oxidation Potential (Suppressed) CEI Stable B- and N-rich CEI Formation Decomposition->CEI Polymerization of Decomposition Products Cathode High-Voltage Cathode Surface CEI->Cathode Adhesion and Passivation

Figure 1: Mechanism of TCEB-derived CEI formation.

Experimental Protocols

Preparation of TCEB-Containing Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of TCEB. All procedures should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Battery-grade electrolyte solvent (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio)

  • Lithium hexafluorophosphate (LiPF₆)

  • Tris(2-cyanoethyl) borate (TCEB), battery grade

  • Anhydrous solvent for rinsing (e.g., DMC)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: In a volumetric flask, prepare the desired volume of the EC:DMC (1:1 v/v) solvent mixture.

  • Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve the target concentration (typically 1.0 M). Continue stirring until the salt is completely dissolved. This is your baseline electrolyte.

  • Additive Incorporation: To a known volume of the baseline electrolyte, add the desired amount of TCEB. The optimal concentration of TCEB can vary depending on the specific cathode material and operating conditions, but a typical starting range is 0.5% to 2.0% by weight. For example, to prepare a 1 wt% TCEB electrolyte, add 0.1 g of TCEB to 9.9 g of the 1.0 M LiPF₆ in EC:DMC electrolyte.

  • Homogenization: Stir the mixture thoroughly for at least 2-4 hours to ensure complete dissolution and homogenization of the TCEB additive.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte within a few days of preparation.

Coin Cell Assembly for CEI Formation and Evaluation

This protocol outlines the assembly of a CR2032-type coin cell for evaluating the performance of a high-voltage cathode with and without the TCEB additive.

Materials:

  • Cathode electrode (e.g., LiCoO₂ or NMC811 coated on aluminum foil)

  • Lithium metal foil (anode)

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, spring)

  • Baseline electrolyte and TCEB-containing electrolyte

  • Crimping machine

  • Tweezers and other assembly tools

Procedure:

  • Electrode and Separator Preparation: Punch circular electrodes from the cathode sheet (e.g., 12 mm diameter) and the lithium metal foil (e.g., 14 mm diameter). Punch separators (e.g., 16 mm diameter). Dry the cathode and separator under vacuum at an appropriate temperature (e.g., 120 °C for the cathode, 60 °C for the separator) for at least 12 hours before transferring them into the glovebox.

  • Cell Stacking:

    • Place the cathode disc in the center of the bottom coin cell cap.

    • Dispense a few drops of the electrolyte (either baseline or TCEB-containing) onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to wet the separator completely.

    • Carefully place the lithium metal anode on top of the separator.

    • Add a spacer, followed by the spring.

    • Place the top cap onto the assembly.

  • Crimping: Crimp the coin cell using a crimping machine with the appropriate pressure to ensure a hermetic seal.

  • Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Electrochemical Cycling Protocol for CEI Formation

A specific "formation" cycling protocol is crucial to establish a stable and effective CEI. This typically involves a few slow cycles at the beginning of the battery's life.

Equipment:

  • Battery cycler

Procedure:

  • Formation Cycles:

    • Cycle the cells at a low C-rate, typically C/10 (a full charge or discharge in 10 hours), for the first 2-3 cycles within the desired high-voltage window (e.g., 3.0-4.5 V for LiCoO₂).

    • The slow rate allows for the controlled and uniform decomposition of TCEB and the formation of a homogeneous CEI layer.

  • Performance Evaluation: After the formation cycles, the cells can be subjected to more aggressive cycling protocols to evaluate their long-term performance, such as:

    • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess their power performance.

    • Long-Term Cycling: Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles) to evaluate capacity retention and coulombic efficiency.

Characterization and Validation of the TCEB-Derived CEI

A multi-technique approach is necessary to thoroughly characterize the CEI and confirm the beneficial effects of TCEB.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to probe the interfacial properties of the battery.

Protocol:

  • Perform EIS measurements on the assembled coin cells after the formation cycles and at various stages of cycling.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • The resulting Nyquist plots can be fitted to an equivalent circuit model to extract key parameters, such as the resistance of the CEI (R_CEI) and the charge-transfer resistance (R_ct). A stable and effective CEI should exhibit a lower and more stable R_CEI and R_ct upon cycling compared to the baseline electrolyte.

cluster_workflow EIS Workflow for CEI Analysis start Assembled Coin Cell formation Formation Cycles (e.g., 3 cycles @ C/10) start->formation eis_initial Initial EIS Measurement formation->eis_initial cycling Long-Term Cycling (e.g., 200 cycles @ 1C) eis_initial->cycling analysis Equivalent Circuit Modeling (Extract R_CEI and R_ct) eis_initial->analysis eis_cycled EIS Measurement after Cycling cycling->eis_cycled eis_cycled->analysis end Comparative Analysis: with vs. without TCEB analysis->end

Sources

Application

Application Note: High-Voltage Stabilization of Lithium Metal Batteries using Tris(2-cyanoethyl) Borate (TCEB)

[1][2] Executive Summary & Mechanistic Rationale Tris(2-cyanoethyl) Borate (TCEB) represents a critical class of boron-based electrolyte additives designed to address the "high-voltage/lithium-metal" paradox.[1] While li...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanistic Rationale

Tris(2-cyanoethyl) Borate (TCEB) represents a critical class of boron-based electrolyte additives designed to address the "high-voltage/lithium-metal" paradox.[1] While lithium metal anodes offer high specific capacity (3860 mAh/g), they are thermodynamically unstable with standard carbonate electrolytes, leading to dendrite growth. Simultaneously, high-voltage cathodes (LiCoO₂, NCM811) suffer from transition metal dissolution and oxygen release above 4.3V.

TCEB functions via a Dual-Stabilization Mechanism :

  • Lewis Acid Center (Boron): The electron-deficient boron atom acts as an anion receptor, complexing with electrolyte anions (e.g.,

    
     or 
    
    
    
    ). This increases the lithium transference number (
    
    
    ) and dissolves insulating LiF aggregates, homogenizing the ion flux at the anode surface.
  • Functional Cyano Groups (-C≡N): The cyanoethyl ligands possess high anodic stability. They preferentially oxidize on the cathode surface to form a thin, nitrogen-rich Cathode Electrolyte Interphase (CEI). This passivation layer suppresses electrolyte oxidation and prevents the leaching of Co/Ni ions.

Mechanistic Pathway Diagram

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (TCEB) Cathode HV Cathode (NCM/LCO) (Oxidizing Environment >4.3V) TCEB->Cathode Adsorption AnionComplex Anion Complexation (TCEB-PF6 interaction) TCEB->AnionComplex Lewis Acid Activity Anode Li Metal Anode (Reducing Environment) SEI SEI Formation (B-O / B-N rich oligomers) Anode->SEI Reductive Decomp. CEI CEI Formation (Poly-nitrile network) Cathode->CEI Oxidative Polymerization AnionComplex->Anode Modulates Ion Flux DendriteSuppression Suppressed Dendrites (Uniform Li+ Flux) SEI->DendriteSuppression VoltageStability High Voltage Stability (Inhibited TM Dissolution) CEI->VoltageStability

Figure 1: Dual-functional mechanism of TCEB stabilizing both the Li-metal anode (via flux homogenization) and high-voltage cathode (via CEI formation).

Material Specifications & Preparation

Caution: Borate esters are highly sensitive to hydrolysis. Moisture contamination will cleave the B-O bond, generating boric acid and free alcohol, which degrades cell performance. All handling must occur in an Ar-filled glovebox (


 ppm).
Reagents
  • Base Electrolyte: 1.0 M

    
     in EC/EMC (3:7 v/v) or EC/DEC (1:1 v/v).
    
  • Additive: Tris(2-cyanoethyl) Borate (CAS: 126755-67-7).[2]

    • Purity: >99.5% (HPLC).[3]

    • Water Content: <20 ppm (Karl Fischer titration required before use).

  • Cathode: Single-crystal NCM811 or High-Voltage LiCoO₂.

  • Anode: Lithium foil (thickness < 50

    
     recommended for practical relevance).
    
Electrolyte Formulation Protocol
  • Drying: If TCEB is sourced as a solid/powder, dry under vacuum at 40°C for 12 hours. If liquid, store over activated 4Å molecular sieves for 48 hours.

  • Weighing: In the glovebox, weigh the base electrolyte.

  • Addition: Add TCEB to the base electrolyte to achieve a concentration of 0.5 wt% to 1.0 wt% .

    • Note: Concentrations >2.0 wt% often increase impedance significantly without proportional stability gains.

  • Homogenization: Stir magnetically at 300 RPM for 4 hours at 25°C. The solution should remain clear and colorless.

  • QC Check: Measure ionic conductivity. A slight decrease compared to the base electrolyte is expected (due to increased viscosity), but drops >15% indicate potential precipitation or immiscibility.

Electrochemical Assembly & Testing Protocol

This protocol defines the validation of TCEB in a "High-Voltage Lithium Metal" configuration (Li || NCM811).

Coin Cell Assembly (CR2032)
  • Cathode Preparation: Punch 12mm discs. Dry at 120°C under vacuum for 12h.

  • Separator: Use Celgard 2325 or glass fiber (Whatman GF/D) if testing high rates.

  • Electrolyte Volume: Precision is key. Use 40

    
      for standard coin cells to ensure wetting without "flooding" which masks consumption issues.
    
  • Stacking Order:

    • Negative Can -> Spacer -> Spring -> Li Anode -> Electrolyte (20

      
      )  -> Separator -> Electrolyte (20 
      
      
      
      )
      -> Cathode -> Positive Can.
  • Crimping: Crimp at 800-1000 psi. Rest cell for 12 hours (wetting period).

Formation & Cycling Protocol

The formation step is critical to establish the B-N rich interphase derived from TCEB.

  • Step 1 (Formation): Charge at C/20 to 4.5V. Discharge at C/20 to 3.0V. Repeat for 2 cycles.

    • Observation: Expect a slightly lower initial Coulombic Efficiency (ICE) in the first cycle due to additive consumption for CEI/SEI construction.

  • Step 2 (Cycling): Charge at 0.5C (CC-CV, cutoff C/20). Discharge at 1.0C to 3.0V.

  • Step 3 (EIS Monitoring): Perform Electrochemical Impedance Spectroscopy every 50 cycles (Frequency: 100 kHz to 10 mHz, Amplitude: 10 mV) to track interfacial resistance (

    
     and 
    
    
    
    ).
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assembly cluster_2 Phase 3: Validation Prep TCEB Drying (Vac/40°C or Mol Sieves) Mix Dissolution in Base Electrolyte (0.5 - 1.0 wt%) Prep->Mix Cell CR2032 Assembly (Li || NCM811) Mix->Cell Rest 12h Wetting Period Cell->Rest Form Formation Cycles (2x @ C/20) Rest->Form Cycle Long-term Cycling (1C/0.5C @ 4.5V) Form->Cycle Data EIS & XPS Analysis Cycle->Data

Figure 2: Step-by-step workflow for preparing and validating TCEB-enhanced electrolytes.

Expected Performance & Data Interpretation

The following table summarizes typical performance metrics when comparing a standard carbonate electrolyte against a TCEB-enhanced system.

MetricStandard Electrolyte (1M LiPF6)TCEB-Modified (1.0 wt%)Mechanism of Improvement
Oxidation Stability ~4.3 V vs Li/Li+> 4.7 V vs Li/Li+ Nitrile group oxidation forms protective CEI.
Capacity Retention ~40% after 200 cycles~80% after 200 cycles Reduced transition metal dissolution.
Li Anode Morphology Mossy/DendriticPlanar/Compact Boron-mediated flux homogenization.
Interfacial Resistance Increases rapidly (>100

)
Stable (<40

)
Thin, conductive B-O/B-N rich SEI.
Characterization Checklist

To confirm the mechanism, the following post-mortem analyses are recommended:

  • XPS on Cathode: Look for the N 1s peak (~399 eV) and B 1s peak (~192 eV). Their presence confirms the formation of the specific TCEB-derived CEI.

  • XPS on Anode: Look for B-F and B-O species. A reduction in LiF peak intensity compared to the baseline suggests TCEB is successfully acting as an anion receptor.

  • ICP-OES: Analyze the electrolyte after cycling. A lower concentration of Ni/Co in the TCEB electrolyte confirms the suppression of cathode corrosion.

Troubleshooting & Optimization

  • Issue: High Initial Impedance.

    • Cause: Additive concentration too high (>2 wt%), leading to a thick passivation layer.

    • Fix: Reduce TCEB to 0.5 wt% or perform formation cycles at a higher temperature (45°C) to improve film kinetics.

  • Issue: Electrolyte Discoloration (Yellowing).

    • Cause: Moisture contamination leading to hydrolysis or polymerization of the cyano group prior to cycling.

    • Fix: Re-dry TCEB and check glovebox atmosphere. Ensure solvents are <10 ppm water.

  • Issue: Gas Generation.

    • Cause: While TCEB suppresses oxidation, it may not fully inhibit solvent trans-esterification at >4.6V.

    • Fix: Combine TCEB with a minor amount (1-2%) of Fluoroethylene Carbonate (FEC) to reinforce the anode SEI, preventing cross-talk gassing.

References

  • ACS Applied Energy Materials (2021).Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive.

    • Context: Identifies TCEB as a bifunctional additive forming B-O and nitrile-rich CEI.
    • Source:

  • ResearchGate (2025).

    • Context: Demonstrates TCEB efficacy in Ni-rich (NCM)
    • Source:

  • TCI Chemicals.Tris(2-cyanoethyl)

    • Context: Commercial availability and physical properties (CAS 126755-67-7).[2]

    • Source:

  • Journal of The Electrochemical Society (2002).

    • Context: Foundational work on borate esters as anion receptors and SEI formers.[4]

    • Source:

Sources

Method

Application Note: Unraveling Interfacial Phenomena in High-Voltage Batteries with Tris(2-cyanoethyl) Borate using Electrochemical Impedance Spectroscopy

Introduction: The Quest for Stable High-Voltage Battery Chemistries The relentless pursuit of higher energy density in lithium-ion batteries has propelled research into high-voltage cathode materials. However, operating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable High-Voltage Battery Chemistries

The relentless pursuit of higher energy density in lithium-ion batteries has propelled research into high-voltage cathode materials. However, operating at elevated potentials (above 4.2 V vs. Li/Li⁺) often triggers aggressive side reactions at the cathode-electrolyte interface, leading to rapid capacity degradation and safety concerns.[1] Electrolyte additives are a key strategy to mitigate these issues by forming a protective passivation layer, known as the cathode electrolyte interphase (CEI).[2][3]

Tris(2-cyanoethyl) borate (TCEB) has emerged as a promising bifunctional electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries.[4][5] The synergistic action of its nitrile (-C≡N) and borate (-B-O-) functional groups facilitates the formation of a stable and uniform CEI on the cathode surface.[4] This protective layer effectively suppresses the oxidative decomposition of the electrolyte at high voltages, thereby improving cycling stability and capacity retention.[4][5]

To comprehensively evaluate the efficacy of TCEB and understand the mechanisms by which it stabilizes the electrode-electrolyte interface, a powerful, non-destructive analytical technique is required. Electrochemical Impedance Spectroscopy (EIS) is an ideal tool for this purpose.[6][7][8] EIS probes the intricate electrochemical processes occurring within the battery over a wide range of frequencies, providing invaluable insights into the properties of the CEI, charge transfer kinetics, and ionic transport phenomena.[6][9]

This application note provides a detailed guide for researchers, scientists, and professionals in battery development on utilizing EIS to characterize the electrochemical behavior of batteries containing Tris(2-cyanoethyl) Borate as an electrolyte additive. We will delve into the theoretical underpinnings of EIS, present a comprehensive experimental protocol, and provide a framework for data analysis and interpretation, enabling a deeper understanding of the interfacial dynamics at play.

Theoretical Framework: Decoding the Impedance Response of a Battery

Electrochemical Impedance Spectroscopy measures the opposition of an electrochemical system to the flow of an alternating current (AC) signal as a function of frequency.[10] By applying a small amplitude sinusoidal voltage or current perturbation and measuring the corresponding response, the impedance (Z) of the system can be determined.[6] The impedance is a complex quantity, consisting of a real component (Z') and an imaginary component (Z''), which can be represented in a Nyquist plot.[9][10]

A typical Nyquist plot for a lithium-ion battery exhibits several distinct features, each corresponding to different electrochemical processes occurring at different timescales:

  • High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies corresponds to the ohmic resistance (R_s) of the electrolyte, separator, and electrodes.[9]

  • High-to-Medium Frequency Semicircle: This semicircle is typically associated with the migration of lithium ions through the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. The diameter of this semicircle represents the resistance of these interfacial layers (R_sei/R_cei).[9][11]

  • Medium-to-Low Frequency Semicircle: This feature relates to the charge transfer process at the electrode-electrolyte interface. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the rate of the electrochemical reaction.[9][11]

  • Low-Frequency Tail: At very low frequencies, the impedance response is dominated by the diffusion of lithium ions within the electrode materials. This is often represented by a straight line with a slope of approximately 45 degrees, known as the Warburg impedance (W).[11]

By analyzing the changes in these impedance features, we can gain a comprehensive understanding of how TCEB influences the various electrochemical processes within the battery.

Experimental Protocol: A Step-by-Step Guide to EIS Measurements

This protocol outlines the procedure for preparing battery cells with and without TCEB and performing EIS measurements.

Materials and Equipment
  • Electrolyte: Standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

  • Additive: Tris(2-cyanoethyl) Borate (TCEB), >98.0% purity.

  • Battery Components: Cathode (e.g., LiCoO₂, NMC), anode (e.g., graphite, lithium metal), separator, and coin cell hardware (or other desired cell format).

  • Glovebox: An argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Potentiostat/Galvanostat with EIS capability: A high-precision electrochemical workstation capable of performing galvanostatic and potentiostatic EIS.

  • Battery Cycler: For cell formation and cycling.

  • Climate Chamber: To control the temperature during measurements.[12]

Cell Preparation
  • Electrolyte Preparation:

    • Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in EC/DMC).

    • Prepare the TCEB-containing electrolyte by dissolving a specific weight percentage of TCEB (e.g., 1-5 wt%) into the baseline electrolyte. Ensure complete dissolution.

  • Cell Assembly:

    • Assemble the battery cells (e.g., coin cells) inside the argon-filled glovebox.

    • Use identical components (cathode, anode, separator) for both the baseline and TCEB-containing cells to ensure a valid comparison.

    • Add an equal amount of the respective electrolyte to each cell.

    • Crimp the cells to ensure proper sealing.

Electrochemical Measurements
  • Formation Cycles:

    • Perform initial formation cycles on all cells using a battery cycler at a low C-rate (e.g., C/20 or C/10). This step is crucial for the initial formation of the SEI and CEI layers.

  • EIS Measurement Setup:

    • Connect the cell to the potentiostat. For low impedance cells, use a 4-probe setup and twisted-pair wiring to minimize cable inductance.[13]

    • Place the cell in a climate chamber to maintain a constant and controlled temperature throughout the measurement.[12]

  • EIS Parameters:

    • Mode: Potentiostatic or Galvanostatic EIS. Galvanostatic mode is often preferred for low-impedance batteries.[13]

    • Frequency Range: Typically from 100 kHz down to 10 mHz or 1 mHz to capture all relevant electrochemical processes.[6][12][14]

    • AC Amplitude: A small perturbation signal (e.g., 5-10 mV or a current amplitude that produces a similar voltage response) is used to ensure the system remains in a pseudo-linear regime.[12]

    • DC Bias: Apply a DC bias corresponding to the desired state of charge (SOC) or open-circuit voltage (OCV) of the battery.

    • Rest Period: Allow the cell to rest at the desired SOC for a sufficient time (e.g., 1 hour) before starting the EIS measurement to ensure it reaches a steady state.[12]

  • Data Acquisition:

    • Perform EIS measurements at different SOCs (e.g., 100%, 50%, 20%) and after a certain number of charge-discharge cycles to monitor the evolution of the impedance.

Data Analysis and Interpretation

The acquired EIS data is typically analyzed by fitting it to an equivalent circuit model (ECM).[15][16] An ECM is a combination of resistors, capacitors, and other electrical elements that mimic the electrochemical processes occurring within the battery.[17]

A common ECM for a lithium-ion battery is the Randles circuit, often with additional elements to represent the SEI/CEI layers.

Equivalent Circuit Model (ECM)

Caption: A common equivalent circuit model for a lithium-ion battery.

  • R_s: Ohmic resistance.

  • R_cei & CPE_cei: Resistance and constant phase element representing the CEI layer. A constant phase element (CPE) is used instead of a pure capacitor to account for the non-ideal, heterogeneous nature of the interface.

  • R_ct & CPE_dl: Charge transfer resistance and constant phase element for the double-layer capacitance.

  • W: Warburg element representing diffusion.

Interpreting the Impact of TCEB

By comparing the fitted ECM parameters for cells with and without TCEB, we can quantify the effect of the additive:

  • A smaller R_cei in the TCEB-containing cell would indicate the formation of a more ionically conductive and stable CEI layer. This is the expected primary effect of TCEB.

  • A stable R_cei over extended cycling for the TCEB cell, compared to a growing R_cei in the baseline cell, would demonstrate the superior passivating properties of the TCEB-derived CEI.

  • Changes in R_ct can provide insights into how the CEI formed by TCEB affects the kinetics of the charge transfer reaction at the cathode surface.

Data Presentation

Summarize the key impedance parameters in a table for clear comparison.

ParameterBaseline Electrolyte (After 100 cycles)Electrolyte with 2% TCEB (After 100 cycles)Interpretation
R_s (Ω) 1.51.4Similar ohmic resistance.
R_cei (Ω) 45.215.8TCEB significantly reduces the resistance of the CEI layer.
R_ct (Ω) 25.620.1TCEB may facilitate faster charge transfer kinetics.

Visualizing the Workflow

EIS Workflow for TCEB Analysis cluster_prep Cell Preparation cluster_measure Electrochemical Measurement cluster_analysis Data Analysis Electrolyte_Prep Prepare Baseline and TCEB-containing Electrolytes Cell_Assembly Assemble Coin Cells (in Glovebox) Electrolyte_Prep->Cell_Assembly Formation_Cycles Perform Formation Cycles Cell_Assembly->Formation_Cycles EIS_Setup Connect to Potentiostat (in Climate Chamber) Formation_Cycles->EIS_Setup EIS_Acquisition Acquire EIS Data at Various SOCs and Cycle Numbers EIS_Setup->EIS_Acquisition Nyquist_Plot Generate Nyquist Plots EIS_Acquisition->Nyquist_Plot ECM_Fitting Fit Data to Equivalent Circuit Model Nyquist_Plot->ECM_Fitting Parameter_Extraction Extract Impedance Parameters (R_s, R_cei, R_ct) ECM_Fitting->Parameter_Extraction Interpretation Interpret TCEB's Effect on Interfacial Stability and Kinetics Parameter_Extraction->Interpretation Compare Parameters (Baseline vs. TCEB)

Caption: Workflow for EIS analysis of batteries with TCEB additive.

Conclusion: A Powerful Approach for Interfacial Engineering

Electrochemical Impedance Spectroscopy is an indispensable technique for elucidating the mechanisms by which electrolyte additives, such as Tris(2-cyanoethyl) Borate, enhance battery performance. By providing a quantitative measure of interfacial resistance and charge transfer kinetics, EIS enables a deeper understanding of the CEI's properties and its evolution during cycling. The protocol and data analysis framework presented in this application note offer a robust methodology for researchers and scientists to effectively characterize and validate the performance of novel electrolyte formulations, accelerating the development of next-generation, high-energy-density lithium-ion batteries.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive - ACS Publications. (2021-10-28). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy: EIS Battery Analysis. Retrieved from [Link]

  • AN6383 Implementing electrochemical impedance spectroscopy with ST solutions. (2025-11-07). Retrieved from [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries - DigitalCommons@URI. (2021-11-12). Retrieved from [Link]

  • Applications of electrochemical impedance spectroscopy (EIS) in lithium-ion batteries. (2025-12-15). Retrieved from [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries | Request PDF - ResearchGate. Retrieved from [Link]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of - OSTI.gov. Retrieved from [Link]

  • Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Retrieved from [Link]

  • Stabilizing All-Solid-State Li–S Batteries by a Polysulfide-Repelling and Anode-Protecting Self-Segregated Trilayer Polymer Electrolyte | Journal of the American Chemical Society. (2026-02-01). Retrieved from [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries (Journal Article) - OSTI. (2021-10-11). Retrieved from [Link]

  • Introduction to electrochemical impedance spectroscopy (EIS) for battery research. (2021-09-08). Retrieved from [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • What does electrochemical impedance spectroscopy have to do with Li-ion health? (2023-01-04). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy: High-energy Battery Interphases - Prof Jelena Popovic-Neuber - YouTube. (2024-11-03). Retrieved from [Link]

  • Electrolyte additives for high-voltage batteries (668) - KIT Research to Business. Retrieved from [Link]

  • Investigation of the Solid Electrolyte Interphase Formation in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • Effect of Lithium Borate Additives on Cathode Film Formation in LiNi0.5Mn1.5O4/Li Cells | ACS Applied Materials & Interfaces. (2017-05-31). Retrieved from [Link]

  • Equivalent Circuit Modeling in EIS - Gamry Instruments. Retrieved from [Link]

  • Extracting and Interpreting Electrochemical Impedance Spectra (EIS) from Physics-Based Models of Lithium-Ion Batteries - Publications. (2024-05-08). Retrieved from [Link]

  • A Comparison of Battery Equivalent Circuit Model Parameter Extraction Approaches Based on Electrochemical Impedance Spectroscopy - MDPI. Retrieved from [Link]

  • EIS Measurement of a Very Low Impedance Lithium Ion Battery - Gamry Instruments. Retrieved from [Link]

  • Testing Large Lithium Ion Batteries with EIS (Electrochemical Impedance Spectroscopy). (2017-01-06). Retrieved from [Link]

  • Modeling battery cells with different chemistries based on EIS measurements - Essay - UT Student Theses. (2024-06-28). Retrieved from [Link]

  • An Electrolyte Additive for Use in High-Voltage Lithium-Ion Batteries - Scientific.net. (2013-09-27). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion Batteries. (2024-11-07). Retrieved from [Link]

  • A complex equivalent circuit to model the EIS response. - ResearchGate. Retrieved from [Link]

  • In Situ Formed Continuous and Dense Inorganic Borate‐Based SEI for High‐Performance Li‐Metal Batteries. (2024-11-06). Retrieved from [Link]

  • Electrolyte Additives for Better Battery Performance - YouTube. (2025-03-22). Retrieved from [Link]

Sources

Application

Application Note: Advanced XPS Characterization of TCEB-Derived Cathode Electrolyte Interphase (CEI)

Executive Summary The stability of high-voltage cathodes (≥4.5 V vs. Li/Li⁺) is the primary bottleneck in next-generation lithium-ion batteries.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of high-voltage cathodes (≥4.5 V vs. Li/Li⁺) is the primary bottleneck in next-generation lithium-ion batteries. Electrolyte oxidation and transition metal dissolution degrade the cathode surface, leading to rapid capacity fade.[1] Tris(2-cyanoethyl) Borate (TCEB) has emerged as a critical bifunctional additive that polymerizes to form a robust, conductive Cathode Electrolyte Interphase (CEI).[2][3]

This guide provides a rigorous protocol for the X-ray Photoelectron Spectroscopy (XPS) analysis of TCEB-derived CEI. Unlike standard SEI analysis, CEI characterization requires distinguishing between the adsorbed electrolyte residues and the chemically bonded interphase. We focus on the detection of the synergistic Boron-Oxygen (B-O) and Nitrile (C≡N) functionalities that define TCEB’s protective mechanism.

Mechanistic Grounding: How TCEB Works

To interpret the XPS data, one must understand the surface chemistry. TCEB functions through a synergistic oxidative decomposition mechanism:

  • Boron Center (Lewis Acid): The electron-deficient boron atom captures nucleophilic species (like F⁻ from HF or LiF), mitigating cathode corrosion.

  • Cyano Group (-C≡N): The nitrile groups possess lone pairs that coordinate with transition metals (Co, Ni, Mn) on the cathode surface, suppressing metal dissolution.

  • Polymerization: Under high voltage, the TCEB molecule oxidizes, cross-linking via the cyano groups to form a thin, nitrogen-and-boron-rich polymeric film.

Visualization: CEI Formation Pathway

TCEB_Mechanism TCEB TCEB Monomer (Tris(2-cyanoethyl) Borate) HV High Voltage (> 4.3V vs Li/Li+) TCEB->HV Coordination TM-N Coordination (Surface Anchoring) TCEB->Coordination Lone Pair Bonding Oxidation Oxidative Radical Generation HV->Oxidation Initiation Polymer Polymeric CEI (B-O / C-N Network) Oxidation->Polymer Cross-linking (-CN to -C=N-) Coordination->Polymer Stabilization Scavenging Anion Scavenging (B-F Bond Formation) Polymer->Scavenging Protection from HF

Figure 1: Mechanistic pathway of TCEB decomposition and CEI formation on high-voltage cathodes.

Experimental Protocol: From Cell to Spectra

Critical Warning: The CEI derived from TCEB is organic-rich and thinner (<10 nm) than anode SEIs. Aggressive washing or air exposure will destroy the chemical signature.

Sample Preparation Workflow
  • Cycling: Cycle the cell (Coin or Pouch) at C/10 for 3 formation cycles (2.8 – 4.5V). Stop the cell in the Discharged State (lithium back in anode) to minimize surface reactivity during disassembly, or Charged State if studying high-voltage stability (requires extra caution).

  • Disassembly (In Glovebox):

    • Atmosphere: Ar-filled, H₂O < 0.1 ppm, O₂ < 0.1 ppm.

    • Tools: Ceramic tweezers (prevent shorting).

  • Washing (The "Goldilocks" Step):

    • Solvent:Dimethyl Carbonate (DMC) (anhydrous). Avoid EMC or DEC as they may dissolve the oligomeric borates.

    • Method: Dip the cathode electrode for 30 seconds in DMC, then rinse with fresh DMC once. Do not soak for >2 minutes.

    • Drying: Vacuum dry in the antechamber for 20 mins at room temperature.

  • Transfer: Use a vacuum transfer vessel (or "suitcase") to move the sample from the glovebox to the XPS load lock. Zero air exposure is permitted.

XPS Acquisition Parameters
  • X-ray Source: Al Kα (monochromated, 1486.6 eV).

  • Spot Size: 400 µm (to average over particle/binder distribution).

  • Charge Neutralization: Dual beam (e⁻/Ar⁺) is essential for insulating cathode powders.

  • Pass Energy:

    • Survey: 100 eV (Step 1.0 eV).

    • High Resolution (Region): 20 eV (Step 0.1 eV).

  • Etching (Depth Profiling): Use Gas Cluster Ion Beam (GCIB) Argon clusters (Ar₂₀₀₀⁺) rather than monatomic Ar⁺ to prevent chemical damage to the organic borate structure.

Data Analysis & Interpretation

The "fingerprint" of TCEB lies in the B 1s and N 1s regions.

Key Binding Energy Assignments

Calibrate all spectra to the adventitious Carbon (C-C) peak at 284.8 eV or the PVDF (C-H) peak at 286.5 eV if the C-C peak is obscured by carbon black.

ElementRegionBinding Energy (eV)Chemical State AssignmentSignificance
Boron B 1s 192.8 – 193.5 B-O (Borate) Core signature of the TCEB backbone incorporated into CEI.
191.0 – 192.0B-F / B-NIndicates HF scavenging (B-F) or interaction with N species.
Nitrogen N 1s 399.5 – 400.2 C≡N / C=N Nitrile group or polymerized imine linkages.
398.5M-N (Metal-Nitrogen)Direct coordination of TCEB to the cathode surface (Co-N, Ni-N).
401.5N-Oxides / C-N⁺Oxidized nitrogen species (common at >4.5V).
Carbon C 1s 286.5 – 287.0C-O / C-NOverlap region; C-N bonds from TCEB contribute here.
290.8-CF₂- (PVDF)Binder signal (reference point).
Oxygen O 1s 532.5 – 533.5B-O / C-O Oxygen in the borate ester linkage.
529.5M-O (Lattice)Signal from the bulk cathode (NCM/LCO). If high, CEI is too thin or patchy.
Analytical Logic: Validating the CEI

To confirm the CEI is effectively formed by TCEB, perform the following logic checks on your data:

  • The "B-N Correlation": You must observe a quantitative correlation between the B 1s (Borate) and N 1s (Nitrile) peaks. If you see B 1s but no N 1s, the TCEB may have hydrolyzed, losing the cyano-ethyl arm.

  • Lattice Oxygen Suppression: Compare the O 1s spectrum of a Base Electrolyte sample vs. a TCEB sample. The TCEB sample should show a significant suppression of the Lattice Oxygen peak (529.5 eV) and an increase in the Organic Oxygen peak (533 eV), confirming surface coverage.

  • Fluorine Scavenging: Check the F 1s region.[4][5] A robust TCEB CEI often shows less LiF (685 eV) intensity compared to a base electrolyte, as the B-O species mitigate the decomposition of LiPF₆ into LiF.

Visualization: Analytical Workflow

XPS_Workflow RawData Raw XPS Spectra (B1s, N1s, C1s, O1s, F1s) Calibration Charge Correction (C-C @ 284.8 eV) RawData->Calibration Deconvolution Peak Deconvolution (GL(30) Lineshape) Calibration->Deconvolution CheckB B1s Peak @ 193 eV? Deconvolution->CheckB CheckN N1s Peak @ 399 eV? CheckB->CheckN Yes ResultNeg Failed CEI (Hydrolysis or Dissolution) CheckB->ResultNeg No (No Boron) ResultPos Valid TCEB CEI (Polymeric Borate Network) CheckN->ResultPos Yes (Synergistic) CheckN->ResultNeg No (Nitrile Loss)

Figure 2: Logic flow for validating TCEB-derived CEI using XPS spectral features.

Troubleshooting & Common Pitfalls

  • Ghost Peak at 191 eV: If you see a strong peak at ~191 eV but no Nitrogen signal, you are likely detecting LiₓBᵧO_z decomposition products (inorganic borates) rather than the functional polymeric CEI. This indicates the additive fully decomposed rather than polymerizing.

  • Over-washing: If the B 1s signal is weak (< 0.5 atomic %), you likely washed away the CEI. Reduce washing time to 10 seconds or use a 50:50 DMC:DEC mix.

  • Air Contamination: Appearance of a peak at ~531.5 eV (Hydroxide/Carbonate) in O 1s often masks the B-O signal. Ensure vacuum transfer is used.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Source: ACS Applied Energy Materials (2021). Context: Establishes the B-O and C≡N synergistic mechanism and B1s binding energies. [2]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries. Source: ResearchGate / Journal of Power Sources (2025). Context: Provides detailed XPS spectra for TCEB-derived CEI on Ni-rich cathodes.

  • Binding Energy Referencing for XPS in Alkali Metal-Based Battery Materials Research. Source: MDPI (Batteries 2022). Context: Authoritative guide on charge correction (C 1s vs F 1s) for battery interfaces.

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive. Source: OSTI.gov (2021). Context: Comparative analysis of borate-based additives and their XPS signatures (B-N, B-F).

Sources

Method

High-Resolution SEM Characterization of Electrode Interfaces Modified with Tris(2-cyanoethyl) Borate (TCEB)

Executive Summary & Scientific Rationale Tris(2-cyanoethyl) Borate (TCEB) is a critical bifunctional electrolyte additive used to stabilize high-voltage Lithium-ion battery cathodes (e.g., LiCoO₂, NCM) and suppress dendr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tris(2-cyanoethyl) Borate (TCEB) is a critical bifunctional electrolyte additive used to stabilize high-voltage Lithium-ion battery cathodes (e.g., LiCoO₂, NCM) and suppress dendritic growth on anodes. Its efficacy relies on the formation of a robust, conductive Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI) .

Conventional SEM imaging often fails to capture the subtle morphological benefits of TCEB due to beam damage or improper sample handling. This guide provides a validated protocol for visualizing TCEB-derived interphases, focusing on preserving the fragile organic-inorganic boron-rich films that are responsible for enhanced cycling stability at high voltages (>4.5V).

The TCEB Mechanistic Advantage

TCEB functions as a Lewis acid anion receptor. The boron center complexes with anions (e.g., F⁻) to mitigate HF generation, while the nitrile (-C≡N) functional groups facilitate the formation of a nitrogen-rich, polymeric passivation layer.

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (Electrolyte Additive) Oxidation Preferential Oxidation on Cathode Surface TCEB->Oxidation Diffuses to Interface HighVoltage High Voltage Cycling (> 4.3V vs Li/Li+) HighVoltage->Oxidation Drives Reaction CEI_Form Formation of B-O / C-N Rich CEI Layer Oxidation->CEI_Form Polymerization Protection Suppression of Electrolyte Decomposition CEI_Form->Protection Passivates Surface

Figure 1: Mechanistic pathway of TCEB-induced CEI formation at high potentials.

Experimental Protocol: Sample Preparation & Transfer

Critical Warning: The TCEB-derived CEI/SEI layers are chemically sensitive to moisture and physically sensitive to electron beam irradiation. Strict adherence to inert atmosphere handling is required.

Materials & Equipment
  • Solvent: Anhydrous Dimethyl Carbonate (DMC), <10 ppm H₂O.

  • Tools: Ceramic tweezers (to avoid shorting), scalpel, coin cell crimper/disassembler.

  • Environment: Argon-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Transfer: Vacuum-sealed SEM transfer shuttle (e.g., Leica VCT or equivalent).

Step-by-Step Methodology
Phase 1: Electrochemical Conditioning
  • Cycling: Cycle the cell (e.g., LiCoO₂/Li or NCM/Graphite) with TCEB-containing electrolyte for at least 3-5 formation cycles to establish the interphase.

  • Discharge State: Stop the cell in a discharged state (lithium in cathode for full cells) to ensure the lattice is stable and the SEI is not in a highly reactive lithiated state.

Phase 2: Disassembly & Washing (Inside Glovebox)
  • Decrimping: Carefully open the coin cell without shorting the terminals.

  • Separation: Gently peel the separator from the electrode surface.

    • Note: If the separator sticks, wet it slightly with DMC. Forceful removal will rip the CEI layer.

  • Rinsing (The Critical Step):

    • Do NOT soak. Soaking dissolves the oligomeric species of the TCEB-derived film.

    • Technique: Hold the electrode with tweezers. Using a pipette, gently flow 1-2 mL of anhydrous DMC over the surface to remove residual LiPF₆ salt.

  • Drying: Allow to dry at ambient glovebox temperature for 30 minutes. Do not use heat, as this may recrystallize the SEI components.

Phase 3: Mounting & Transfer
  • Mounting: Adhere the electrode to an SEM stub using conductive carbon tape. Ensure the tape is "low-outgassing" grade.

  • Transfer: Load the stub into the inert transfer shuttle inside the glovebox. Seal the shuttle before bringing it out into the ambient air.

Workflow cluster_glovebox Argon Glovebox Environment cluster_sem SEM Lab Cell Cycled Coin Cell (Discharged) Disassembly Disassembly & Separator Removal Cell->Disassembly Wash DMC Rinse (Flow method, no soak) Disassembly->Wash Mount Mount to SEM Stub Wash->Mount Load Load into Inert Transfer Shuttle Mount->Load Transfer Vacuum Transfer to SEM Chamber Load->Transfer Maintain Vacuum/Ar Imaging Low-kV Imaging (In-Lens Detector) Transfer->Imaging

Figure 2: Workflow ensuring sample integrity from coin cell to high-resolution imaging.

SEM Imaging Parameters & Data Acquisition

To visualize the thin TCEB film without burning it, you must operate in a "surface-sensitive" regime.

ParameterSettingRationale
Accelerating Voltage (HV) 1.0 kV – 3.0 kV Low kV prevents beam penetration through the thin CEI/SEI layer, maximizing surface contrast.
Beam Current < 50 pA Minimizes thermal damage and charging artifacts on the semi-insulating organic film.
Working Distance (WD) 3 – 5 mm Short WD is required for high-resolution immersion lens (In-Lens) detectors.
Detector In-Lens SE / TLD Secondary Electrons (SE) from the In-Lens detector provide the highest topological contrast for surface films.
Scan Speed Fast Integration Use line integration (averaging) rather than slow scan speeds to reduce localized heating.
Self-Validating the Image
  • Drift Check: Focus on a small particle. If the edges blur or "melt" within 10 seconds, your beam current is too high for the TCEB film.

  • Bubbling: If you see bubbles forming on the surface, the organic components of the CEI are volatilizing. Lower the voltage immediately.

Data Interpretation: What to Look For

The goal is to differentiate between a "Standard" electrolyte surface and a "TCEB-Modified" surface.

FeatureStandard Electrolyte (Control)TCEB-Modified ElectrolyteInterpretation
Surface Texture Rough, porous, "rock-salt" degradation visible.Smooth, continuous, gel-like coating.TCEB forms a polymer-like film that fills surface defects.
Particle Boundaries Sharp, distinct edges; potential cracking.Softened edges; particles appear "wrapped."The CEI layer bridges particles, improving mechanical integrity.
Decomposition Products Thick, irregular deposits (LiF/Li₂CO₃ crystals).Thin (<10nm), uniform coverage.TCEB suppresses continuous electrolyte decomposition, leading to a thinner, more efficient interface.
High Voltage Cycling Visible micro-cracks on cathode particles.Intact particles with minimal exfoliation.The B-O/C-N film protects the cathode lattice from stress corrosion.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. ACS Applied Energy Materials. (2021). Demonstrates TCEB decomposition mechanism and CEI formation. [1]

  • Tris(2, 2, 2-trifluoroethyl) borate (TTFEB) as an effective electrolyte additive. Journal of The Electrochemical Society. (2017).[2] Provides comparative SEM methodologies for borate-based additives.

  • Scanning electron microscopy for lithium battery research. Thermo Fisher Scientific Application Notes. General guidelines for low-kV imaging of beam-sensitive battery materials.

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive. OSTI.gov. Detailed chemical synthesis and XPS/SEM characterization of cyano-borate interphases.

Sources

Application

Application Note: Elucidating the Decomposition of Tris(2-cyanoethyl) Borate Under Operational Conditions

For Researchers, Scientists, and Drug Development Professionals Abstract Tris(2-cyanoethyl) borate (TCEB) is emerging as a critical electrolyte additive, notably in high-voltage lithium-ion batteries, for its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-cyanoethyl) borate (TCEB) is emerging as a critical electrolyte additive, notably in high-voltage lithium-ion batteries, for its ability to form a stable cathode electrolyte interphase (CEI).[1] Understanding the decomposition mechanism of TCEB in-situ is paramount for optimizing battery performance, enhancing safety, and extending cycle life. This application note provides a comprehensive guide to the multi-faceted, in-situ characterization of TCEB decomposition, detailing the underlying scientific principles and offering actionable experimental protocols for thermal, spectroscopic, and electrochemical analysis.

Introduction: The Pivotal Role of Borate Esters in Electrolyte Stability

The quest for higher energy density in lithium-ion batteries has pushed operating voltages to levels that challenge the stability of conventional carbonate-based electrolytes. At these higher potentials, the electrolyte can decompose on the cathode surface, leading to capacity fade and safety concerns. Additives like Tris(2-cyanoethyl) borate are introduced in small quantities to preferentially decompose and form a protective film on the cathode, the CEI. This film electronically insulates the cathode while allowing for Li-ion transport, thus mitigating further electrolyte degradation.[1]

The efficacy of TCEB is rooted in the synergistic effect of its boron-oxygen bonds and nitrile functional groups, which facilitate its preferential decomposition.[1] A thorough understanding of this decomposition process under real-time conditions is crucial for designing next-generation electrolytes and battery systems. This guide will explore the application of advanced in-situ analytical techniques to unravel the thermal and electrochemical decomposition pathways of TCEB.

Foundational Analytical Strategy: A Multi-Technique Approach

No single analytical technique can fully capture the complexity of TCEB decomposition. A robust characterization strategy integrates thermal, spectroscopic, and electrochemical methods to provide a holistic view of the process. This involves identifying decomposition temperatures, evolved gas species, changes in molecular structure, and the influence of electrochemical potential.

cluster_0 In-situ Characterization Workflow cluster_1 Analytical Techniques cluster_2 Data Interpretation TCEB Tris(2-cyanoethyl) Borate in Electrolyte Thermal Thermal Stress (Heating) TCEB->Thermal Induces Thermal Decomposition Electrochem Electrochemical Stress (Voltage Cycling) TCEB->Electrochem Induces Electrochemical Decomposition TGA_MS TGA-MS Thermal->TGA_MS Identifies Mass Loss & Evolved Gases InSitu_FTIR In-situ FTIR Electrochem->InSitu_FTIR Monitors Changes in Molecular Vibrations InSitu_NMR In-situ NMR Electrochem->InSitu_NMR Probes Changes in Local Chemical Environment Decomp_Pathway Decomposition Pathway TGA_MS->Decomp_Pathway Kinetics Decomposition Kinetics TGA_MS->Kinetics CEI_Comp CEI Composition InSitu_FTIR->CEI_Comp InSitu_NMR->CEI_Comp

Figure 1: A multi-technique workflow for in-situ characterization of TCEB decomposition.

Thermal Decomposition Analysis: Unveiling Thermal Stability and Gaseous Byproducts

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) is a powerful tool for investigating the thermal stability of TCEB and identifying its gaseous decomposition products. TGA measures the change in mass of a sample as a function of temperature, revealing the onset and stages of decomposition. The evolved gases are simultaneously analyzed by MS, allowing for their identification.

Causality Behind Experimental Choices

The choice of heating rate in TGA can influence the observed decomposition temperatures. A slower heating rate provides better resolution of distinct decomposition steps, while a faster rate can mimic thermal runaway conditions. The atmosphere (e.g., inert or oxidative) is also a critical parameter that should be chosen to reflect the intended application environment.

Protocol: TGA-MS Analysis of Tris(2-cyanoethyl) Borate
  • Sample Preparation: In an inert atmosphere (e.g., an argon-filled glovebox), accurately weigh 5-10 mg of the TCEB-containing electrolyte into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min to remove any atmospheric contaminants.

    • Couple the outlet of the TGA furnace to the inlet of a mass spectrometer.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Continuously monitor the sample mass (TGA) and the mass-to-charge ratios of the evolved gases (MS).

  • Data Analysis:

    • Plot the TGA data as percent mass loss versus temperature. The derivative of this curve (DTG) will show the temperatures of maximum decomposition rates.

    • Analyze the MS data to identify the gaseous species evolved at each decomposition step. Look for characteristic fragments of potential decomposition products.

Expected Data and Interpretation

The thermal decomposition of borate esters can proceed through multiple steps.[2] For TCEB, one might expect an initial loss of the cyanoethyl groups, followed by the decomposition of the borate core at higher temperatures.

Temperature Range (°C) Mass Loss (%) Potential Evolved Species (m/z) Interpretation
200 - 35020-30%Acrylonitrile (53), HCN (27), Ethylene (28)Initial decomposition of the cyanoethyl side chains.
350 - 50010-20%Water (18), CO (28), CO₂ (44)Decomposition of the organic backbone and initial breakdown of the borate structure.
> 5005-10%Boron-containing fragmentsDecomposition of the inorganic borate core, potentially forming boric oxide (B₂O₃).[2]

Table 1: Representative TGA-MS data for the thermal decomposition of a TCEB-containing electrolyte.

In-situ Spectroscopic Characterization: Probing Molecular Changes

In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring the structural evolution of TCEB and the surrounding electrolyte during electrochemical cycling.[3][4]

In-situ FTIR Spectroscopy: A Window into Vibrational Changes

In-situ FTIR allows for the real-time observation of changes in the vibrational modes of molecules near the electrode surface.[5] This is particularly useful for identifying the formation of new chemical species and the consumption of reactants during the decomposition of TCEB and the formation of the CEI.

The choice of an Attenuated Total Reflectance (ATR) setup for in-situ FTIR is crucial as it allows for surface-sensitive measurements, probing the electrode-electrolyte interface where the CEI forms. The spectral range should be selected to cover the characteristic absorption bands of borate esters, nitriles, and expected decomposition products.[6]

  • Cell Assembly: Construct a spectro-electrochemical cell with an ATR crystal (e.g., Si or ZnSe) as the working electrode support. The cell should be assembled in an inert atmosphere.

  • Electrolyte Filling: Introduce the TCEB-containing electrolyte into the cell.

  • Instrument Setup:

    • Mount the cell in the FTIR spectrometer.

    • Connect the cell to a potentiostat for electrochemical control.

  • Data Acquisition:

    • Acquire a reference spectrum at open circuit potential.

    • Apply a potential program (e.g., cyclic voltammetry or galvanostatic cycling) to induce TCEB decomposition.

    • Collect FTIR spectra at regular intervals during the electrochemical process.

  • Data Analysis:

    • Subtract the reference spectrum from the subsequent spectra to obtain difference spectra, which highlight the changes occurring.

    • Monitor the disappearance of peaks corresponding to TCEB and the appearance of new peaks associated with decomposition products.

Functional Group Characteristic IR Absorption Band (cm⁻¹) Interpretation
C≡N (Nitrile)2200 - 2260Disappearance indicates decomposition of the cyanoethyl group.[6]
B-O (Borate)1300 - 1450 (trigonal), 850 - 1100 (tetrahedral)Changes in these bands suggest alterations to the borate core.[7]
C=O (Carbonyl)1700 - 1750Appearance may indicate oxidation products.[6]
P-F/P-O (from LiPF₆)~840Changes can indicate interaction with the salt.[8]

Table 2: Key infrared absorption bands for monitoring TCEB decomposition.

In-situ NMR Spectroscopy: Unraveling the Local Chemical Environment

In-situ NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei (e.g., ¹¹B, ¹³C, ¹H, ⁷Li) within the battery.[9] This technique is highly sensitive to changes in chemical structure and can be used to identify soluble decomposition products and intermediates.

The design of an in-situ NMR cell is critical to ensure good spectral resolution while allowing for electrochemical operation.[10] The choice of nuclei to probe depends on the desired information. ¹¹B NMR is ideal for directly observing the borate core of TCEB, while ¹³C and ¹H NMR can provide insights into the fate of the organic cyanoethyl groups.

  • Cell Construction: Assemble a specialized in-situ NMR battery cell (e.g., a coin cell or a pouch cell designed for NMR probes) in an inert atmosphere.

  • Instrument Setup:

    • Insert the in-situ cell into the NMR probe.

    • Connect the cell to a potentiostat.

  • Data Acquisition:

    • Acquire initial NMR spectra (¹¹B, ¹³C, ¹H) before cycling.

    • Cycle the battery at a slow rate to allow for sufficient signal averaging at different states of charge.

    • Acquire NMR spectra at various points during the charge/discharge cycle.

  • Data Analysis:

    • Compare the spectra at different states of charge to the initial spectra.

    • Look for the appearance of new resonances, indicating the formation of decomposition products.

    • Changes in chemical shifts can provide information about changes in the coordination environment of the nuclei.

cluster_0 Proposed TCEB Decomposition Pathway TCEB Tris(2-cyanoethyl) Borate Intermediate Borate Radical Anion TCEB->Intermediate + e⁻ (Reduction at Cathode) Products Solid CEI Components (e.g., Boron Oxides, Li-alkylcarbonates) + Gaseous Products (e.g., Ethylene, HCN) Intermediate->Products Further Reactions

Figure 2: A simplified proposed electrochemical decomposition pathway of TCEB.

Safety and Handling

Tris(2-cyanoethyl) borate and related borate esters should be handled with care. They are moisture-sensitive and can be harmful if inhaled, ingested, or in contact with skin. Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The in-situ characterization of Tris(2-cyanoethyl) borate decomposition is a critical step in the rational design of advanced electrolytes for high-energy-density batteries. By employing a multi-technique approach that combines TGA-MS, in-situ FTIR, and in-situ NMR, researchers can gain a comprehensive understanding of the thermal and electrochemical stability of TCEB, the composition of the resulting CEI, and the overall decomposition mechanism. The protocols and insights provided in this application note serve as a foundation for researchers to further explore and optimize the performance of borate-based electrolyte additives.

References

  • Thermal Decomposition of the Solid Electrolyte Interphase (SEI) on Silicon Electrodes for Lithium Ion Batteries. (n.d.). OSTI.GOV. [Link]

  • Thermal Decomposition of the Solid Electrolyte Interphase (SEI) on Silicon Electrodes for Lithium Ion Batteries (Journal Article). (n.d.). OSTI.GOV. [Link]

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. (2021). ACS Publications. [Link]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. (n.d.). OSTI.GOV. [Link]

  • KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID. (2018). Jetir.Org. [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. (2017). ResearchGate. [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. (2021). DigitalCommons@URI. [Link]

  • Tris(trimethylsilyl)borate as an electrolyte additive for improving interfacial stability of high voltage layered lithium-rich oxide cathode/carbonate-based electrolyte. (2014). ResearchGate. [Link]

  • Raman spectra of the lithium borate glasses with various Li2O... (n.d.). ResearchGate. [Link]

  • Kinetic Analysis of Thermal and Hydrolytic Decomposition of Spiroborate Ester of Curcumin with Salicylic Acid. (2017). orientjchem.org. [Link]

  • Infrared Spectra of the Crystalline Inorganic Borates. (n.d.). PMC. [Link]

  • Operando Measurements of Electrolyte Li-Ion Concentration During Fast Charging with FTIR/ATR. (2021). IOPscience. [Link]

  • In Situ NMR Studies of Lithium Ion Batteries. (2012). The Electrochemical Society. [Link]

  • Raman analysis of lithium-ion battery components Part III: Electrolytes. (n.d.). Pragolab. [Link]

  • Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. (2023). ACS Publications. [Link]

  • Infrared and Raman absorption bands of borate structural units. (2016). ResearchGate. [Link]

  • In Situ NMR Studies of Lithium Ion Batteries. (2012). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Materials' Methods: NMR in Battery Research. (2019). ACS Publications. [Link]

  • In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces. (2019). The Electrochemical Society. [Link]

  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. (2006). ResearchGate. [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). ACS Publications. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2024). Drawell. [Link]

  • Infrared spectra of the hydrated borates. (1963). NIST. [Link]

  • Solid-State NMR/MRI study for Li/Na Batteries: Materials, Interface and In-situ Characterization. (2020). JuSER. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

  • A battery cell for in situ NMR measurements of liquid electrolytes. (2018). RSC Publishing. [Link]

  • Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. (2023). PMC. [Link]

  • Raman Spectroscopy applied to the Lithium-ion Battery analysis. (n.d.). HORIBA. [Link]

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (2006). CORE. [Link]

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Method

Application Notes &amp; Protocols: Enhancing Lithium-Ion Battery Performance with Tris(2-cyanoethyl) Borate in Advanced Electrolyte Formulations

Introduction: The Imperative for Advanced Electrolyte Engineering The pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates a multi-faceted approach to material science and e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Electrolyte Engineering

The pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates a multi-faceted approach to material science and engineering. While significant research has been dedicated to electrode materials, the electrolyte remains a critical, and often limiting, component. The electrolyte and its interface with the electrodes—the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode—govern the stability, safety, and overall performance of the cell. Electrolyte additives, even in small concentrations, offer a highly effective and economically viable strategy to tailor these interfaces.

This guide focuses on Tris(2-cyanoethyl) borate (TCEB) , a bifunctional additive demonstrating significant promise in stabilizing high-voltage cathode materials. We will explore its mechanism of action and delve into the prospective synergistic effects when combined with other industry-standard additives such as Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalate)borate (LiBOB). The protocols detailed herein are designed to provide researchers with a robust framework for evaluating these advanced electrolyte formulations.

Part 1: Understanding the Core Additive - Tris(2-cyanoethyl) Borate (TCEB)

TCEB is emerging as a key player in the stabilization of high-voltage cathodes, such as LiCoO₂ and Ni-rich NCM/NCA materials, when cycled to potentials exceeding 4.4V vs. Li/Li⁺.[1][2] At these elevated potentials, conventional carbonate-based electrolytes undergo oxidative decomposition, leading to a cascade of deleterious effects including transition metal dissolution, impedance growth, and capacity fade.[1]

Mechanism of Action: A Bifunctional Approach

The efficacy of TCEB stems from its unique molecular structure, featuring both boron-oxygen (-B-O-) bonds and nitrile (-C≡N) groups. This bifunctionality is key to its protective capabilities.[1]

  • Preferential Oxidative Decomposition: TCEB is designed to have a lower oxidation potential than the bulk electrolyte solvents. This ensures it is "sacrificially" oxidized on the cathode surface during the initial charging cycles.

  • CEI Formation: The decomposition products of TCEB, containing borate and nitrile species, polymerize on the cathode surface to form a thin, uniform, and stable CEI layer.[1][2]

  • Interface Stabilization: This robust CEI acts as a physical and electronic barrier, preventing direct contact between the highly reactive delithiated cathode and the electrolyte. This suppresses continuous electrolyte decomposition, mitigates structural degradation of the cathode material, and ultimately enhances cycling stability and capacity retention at high voltages.[1][3]

The nitrile groups are believed to enhance the additive's binding to the cathode surface and contribute to a more robust and ionically conductive CEI. The borate core provides a foundational component for a stable, inorganic-rich protective layer.[1][4]

cluster_0 High Voltage Charging (>4.4V) cluster_1 TCEB Mechanism Cathode High-Voltage Cathode Electrolyte Bulk Electrolyte (EC/DMC) Electrolyte->Cathode Decomposition (Suppressed) TCEB Tris(2-cyanoethyl) Borate (TCEB) Decomposition Preferential Oxidation of TCEB TCEB->Decomposition Lower Oxidation Potential CEI Stable CEI Formation (Borate & Nitrile Species) Decomposition->CEI Polymerization on Surface CEI->Cathode Passivates & Protects

Caption: Mechanism of TCEB in forming a protective CEI on a high-voltage cathode.

Part 2: Synergistic Combinations with Conventional Additives

While TCEB is effective for cathode protection, a state-of-the-art electrolyte formulation often requires a multi-additive approach to simultaneously passivate both the anode and cathode. The following section explores the rationale for combining TCEB with other well-established additives.

TCEB + Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC)
  • Individual Roles:

    • VC: A cornerstone additive, VC is known for its ability to form a stable, low-impedance SEI on graphite anodes through electropolymerization.[5][6] This SEI is effective at suppressing the co-intercalation of solvent molecules and reducing irreversible capacity loss during formation cycles.[6]

    • FEC: Similar to VC, FEC is a potent SEI-forming additive, particularly for silicon-containing anodes.[7] It generates a LiF-rich SEI, which is known for its high stability and ability to accommodate the large volume changes of silicon anodes.[8]

  • Hypothesized Synergy: A combination of TCEB with VC or FEC aims to create a "dual-passivation" system. While TCEB focuses on protecting the high-voltage cathode, VC or FEC will independently form a robust SEI on the anode. This comprehensive protection is crucial for long-term cycling stability in high-energy-density full cells. The key is that the additives should operate in their respective potential windows without interfering with one another.

cluster_anode Anode Passivation cluster_cathode Cathode Passivation Anode Anode (Graphite/Si) Cathode Cathode (High-Voltage) VC_FEC VC or FEC SEI Stable SEI Formation VC_FEC->SEI Reductive Decomposition SEI->Anode Protects TCEB TCEB CEI Stable CEI Formation TCEB->CEI Oxidative Decomposition CEI->Cathode Protects

Caption: Dual-passivation strategy using TCEB with VC or FEC.

TCEB + Lithium Bis(oxalate)borate (LiBOB)
  • Individual Roles:

    • LiBOB: A multifunctional additive, LiBOB is known to contribute to both SEI and CEI formation.[9] On the cathode side, it can scavenge HF and stabilize the interface.[9] On the anode, its decomposition products, including lithium oxalate, form a stable SEI.[4] LiBOB is particularly noted for its ability to improve the high-temperature performance and safety of LIBs.[4]

  • Hypothesized Synergy: Combining TCEB with LiBOB could offer a multi-layered, robust protection mechanism, especially for high-voltage applications under elevated temperatures. TCEB would provide the primary high-voltage CEI, while LiBOB could form a secondary, thermally stable layer on both electrodes.[4][9] This combination could be particularly effective in mitigating the accelerated degradation pathways that occur at high temperatures.

Summary of Additive Combinations and Target Effects
Additive CombinationPrimary TargetSecondary TargetAnticipated Improvement
Baseline + 1% TCEB High-Voltage Cathode-Improved cycle life at >4.4V
Baseline + 1% TCEB + 2% VC Anode & CathodeSEI StabilityHigh cycle life in full cells
Baseline + 1% TCEB + 2% FEC Anode & CathodeSi-Anode StabilityEnhanced performance for Si-anodes
Baseline + 1% TCEB + 1% LiBOB Anode & CathodeThermal StabilityImproved high-temp performance

Part 3: Experimental Protocols for Evaluation

The following protocols provide a standardized framework for the electrochemical evaluation of TCEB and its combinations. A rigorous and controlled methodology is essential for generating reproducible and reliable data.

Protocol 1: Electrolyte Preparation

Objective: To prepare a baseline electrolyte and various additive-containing electrolytes with high purity and low moisture content.

Materials & Equipment:

  • Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (e.g., 3:7 v/v)

  • Lithium salt: Lithium hexafluorophosphate (LiPF₆)

  • Additives: Tris(2-cyanoethyl) borate (TCEB), Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), Lithium Bis(oxalate)borate (LiBOB)

  • Argon-filled glovebox (<0.5 ppm H₂O, O₂)

  • High-precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Environment: Perform all steps inside the argon-filled glovebox.

  • Baseline Electrolyte (1M LiPF₆ in EC/EMC): a. Dispense the required volume of EC and EMC into a volumetric flask. b. Slowly add the pre-weighed LiPF₆ salt while stirring until fully dissolved. Causality: Slow addition prevents localized concentration gradients and ensures complete dissolution. c. Allow the solution to stir for at least 4-6 hours to ensure homogeneity.

  • Additive-Containing Electrolytes: a. For each formulation, accurately weigh the required amount of additive(s) corresponding to the target weight percentage (e.g., 1% TCEB, 2% VC). b. Add the additive(s) to a known volume of the baseline electrolyte. c. Stir the mixture for 2-4 hours until all additives are completely dissolved.

  • Storage: Store all electrolytes in tightly sealed bottles inside the glovebox. Label each bottle clearly with its composition.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble consistent and high-quality coin cells for electrochemical testing.

Materials & Equipment:

  • CR2032 coin cell components (casings, gaskets, spacers, wave springs)

  • Cathode and anode discs (e.g., LiCoO₂ and Graphite)

  • Celgard separator

  • Micropipette (10-100 µL)

  • Hydraulic or manual coin cell crimper

  • Glovebox environment

Procedure:

  • Preparation: Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80°C for separators, 120°C for electrodes) for at least 12 hours and transfer them into the glovebox without air exposure.

  • Assembly Stack: a. Place the cathode disc in the center of the bottom cell casing. b. Dispense a precise amount of electrolyte (e.g., 20 µL) onto the cathode surface. c. Carefully place a separator disc on top of the cathode. d. Add another 20 µL of electrolyte to wet the separator. Causality: Proper wetting ensures uniform ionic conductivity and prevents dry spots that lead to high impedance and poor performance. e. Place the anode disc over the separator. f. Add a spacer disc and a wave spring. g. Place the top casing (with gasket) over the stack.

  • Crimping: Carefully transfer the assembled cell to the crimper. Apply consistent pressure (e.g., 800-1000 psi) to seal the cell.

  • Resting: Allow the assembled cells to rest for at least 12 hours at room temperature to ensure complete electrolyte penetration into the electrode pores.

cluster_workflow Coin Cell Assembly Workflow A 1. Place Cathode in Casing B 2. Add Electrolyte (20µL) A->B C 3. Place Separator B->C D 4. Wet Separator (20µL) C->D E 5. Place Anode D->E F 6. Add Spacer & Spring E->F G 7. Place Top Casing F->G H 8. Crimp Cell G->H I 9. Rest Cell (12h) H->I

Caption: Step-by-step workflow for CR2032 coin cell assembly.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the performance of the different electrolyte formulations through a series of standardized electrochemical tests.

Equipment:

  • Multi-channel battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

  • Temperature-controlled chamber

Procedure:

  • Formation Cycles (SEI/CEI Formation): a. Place the rested cells in the battery cycler at a constant temperature (e.g., 25°C). b. Perform two formation cycles at a low C-rate (e.g., C/20). c. Charge using a Constant Current-Constant Voltage (CC-CV) protocol to the upper cutoff voltage (e.g., 4.5V). Hold at CV until the current drops to C/50. d. Discharge at a Constant Current (CC) to the lower cutoff voltage (e.g., 3.0V). Causality: A slow formation rate is crucial for creating a dense, uniform, and stable SEI/CEI layer. Rushing this step leads to a porous, high-impedance interface and poor long-term performance.

  • Rate Capability Test: a. After formation, fully charge the cells at a C/5 rate. b. Discharge the cells sequentially at increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C). c. Record the discharge capacity at each rate to evaluate the cell's power performance.

  • Long-Term Cycling: a. Cycle the cells at a moderate rate (e.g., 1C charge/1C discharge) between the set voltage limits. b. Continue cycling for a predetermined number of cycles (e.g., 200-500 cycles). c. Plot capacity retention and coulombic efficiency versus cycle number to assess long-term stability.

  • Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements on the cells after formation and at regular intervals during long-term cycling (e.g., every 50 cycles). b. Use a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV). c. Analyze the Nyquist plots to monitor changes in the SEI, CEI, and charge-transfer resistances. An increase in the semicircle diameter typically indicates impedance growth at the interfaces.

Protocol 4: Post-Mortem Analysis

Objective: To characterize the surface of the electrodes after cycling to understand the composition and morphology of the SEI and CEI layers.

Equipment:

  • Glovebox

  • Scanning Electron Microscope (SEM)

  • X-ray Photoelectron Spectrometer (XPS)

  • Battery disassembly tools

Procedure:

  • Cell Disassembly: a. Discharge the cells to a safe voltage (e.g., 3.0V). b. Carefully open the cells inside the glovebox. c. Gently disassemble the cell stack and retrieve the anode and cathode.

  • Electrode Rinsing: a. Rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt. Causality: This step is critical for accurate surface analysis, as residual LiPF₆ can obscure the true surface chemistry of the interphase layers. b. Allow the electrodes to dry completely inside the glovebox.

  • Surface Characterization: a. SEM: Analyze the electrode surfaces to observe the morphology. Look for evidence of a smooth, uniform SEI/CEI or signs of cracking, electrolyte decomposition products, or lithium plating. b. XPS: Transfer the samples to the XPS chamber using an air-tight transfer vessel. Perform elemental analysis and chemical state identification on the electrode surfaces to determine the composition of the SEI and CEI. Look for signatures of boron (from TCEB, LiBOB) and nitrogen (from TCEB) on the cathode, and characteristic polymer/LiF species (from VC/FEC) on the anode.

Conclusion and Outlook

Tris(2-cyanoethyl) borate is a highly effective additive for stabilizing the cathode-electrolyte interface in high-voltage lithium-ion batteries. Its true potential, however, may be unlocked when it is intelligently combined with other functional additives that address anode stability and thermal performance. The synergistic frameworks and detailed evaluation protocols presented in this guide offer a comprehensive roadmap for researchers to explore these advanced electrolyte formulations. By systematically investigating these combinations, the scientific community can accelerate the development of next-generation LIBs with enhanced energy density, longer lifespan, and improved safety.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. ACS Publications. [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. ResearchGate. [Link]

  • Tris(trimethylsilyl) borate as electrolyte additive alleviating cathode electrolyte interphase for enhanced lithium-selenium battery. Semantic Scholar. [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. DigitalCommons@URI. [Link]

  • Effect of added LiBOB on high voltage (LiNi 0.5Mn 1.5O 4) spinel cathodes. ResearchGate. [Link]

  • Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries using LiNi1/3Mn1/3Co1/3O2 cathode. ResearchGate. [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ResearchGate. [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.GOV. [Link]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. OSTI.GOV. [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate. [Link]

  • Behavior of NO3−-Based Electrolyte Additive in Lithium Metal Batteries. MDPI. [Link]

  • Tris(trimethylsilyl)borate as an electrolyte additive for improving interfacial stability of high voltage layered lithium-rich oxide cathode/carbonate-based electrolyte. ResearchGate. [Link]

  • The Impact of Vinylene Carbonate, Fluoroethylene Carbonate and Vinyl Ethylene Carbonate Electrolyte Additives on Electrode/Electrolyte Reactivity Studied Using Accelerating Rate Calorimetry. ResearchGate. [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. [Link]

  • Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. ResearchGate. [Link]

  • Effect of Lithium Borate Additives on Cathode Film Formation in LiNi0.5Mn1.5O4/Li Cells. ACS Applied Materials & Interfaces. [Link]

  • Identification of Degradation Mechanisms by Post-Mortem Analysis for High Power and High Energy Commercial Li-Ion Cells after Electric Vehicle Aging. MDPI. [Link]

  • The Role of Electrolyte Additives on the Interfacial Chemistry and Thermal Reactivity of Si-Anode based Li-ion Battery. JuSER. [Link]

  • Cell benchmarking and post-mortem analysis of commercial lithium batteries. Fraunhofer IKTS. [Link]

  • Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. Royal Society of Chemistry. [Link]

  • Solid Electrolyte Interphase (SEI) Formation on the Graphite Anode in Electrolytes Containing the Anion Receptor Tris(hexafluoroisopropyl)borate (THFIPB). ResearchGate. [Link]

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI. [Link]

  • Comparative study of vinylene carbonate and lithium difluoro(oxalate)borate additives in a SiOx/graphite. OSTI.GOV. [Link]

  • Battery Post-Mortem Analysis. Intertek. [Link]

  • A review on electrolyte additives for lithium-ion batteries. ResearchGate. [Link]

  • Effects of Lithium Bis(Oxalate) Borate as an Electrolyte Additive on High-Temperature Performance of Li(Ni1/3Co1/3Mn1/3)O2/Graphite Cells. ResearchGate. [Link]

  • Post-mortem identification of lithium plating in high energy automotive batteries. Sustainable Energy & Fuels. [Link]

Sources

Application

Application Note: Formulation and Characterization of Electrolytes Containing Tris(2-cyanoethyl) Borate (TCEB)

Executive Summary This Application Note details the protocol for incorporating Tris(2-cyanoethyl) Borate (TCEB) —also known as TCEP—into carbonate-based electrolytes for Lithium-ion batteries (LIBs). TCEB is a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for incorporating Tris(2-cyanoethyl) Borate (TCEB) —also known as TCEP—into carbonate-based electrolytes for Lithium-ion batteries (LIBs).

TCEB is a bifunctional additive designed to expand the electrochemical stability window of electrolytes.[1] Its boron-oxygen core facilitates the formation of a robust, conductive Cathode Electrolyte Interphase (CEI) via sacrificial oxidation, while the pendant nitrile (cyano) groups effectively complex transition metal ions (Mn


, Ni

) dissolved from the cathode, preventing their migration to and poisoning of the anode. This protocol ensures the safe handling, precise formulation, and validation of TCEB-enhanced electrolytes, specifically targeting high-voltage (

V) Ni-rich NCM and LiCoO

systems.

Material Specifications & Safety

Critical Warning: TCEB is highly moisture-sensitive. Hydrolysis yields boric acid and 3-hydroxypropionitrile, which are detrimental to battery performance. All handling must occur within an Argon-filled glovebox (


 ppm, 

ppm).
Physicochemical Properties
PropertySpecificationNotes
Chemical Name Tris(2-cyanoethyl) BorateSynonym: Boric Acid Tris(2-cyanoethyl) Ester
CAS Number 126755-67-7
Formula

Molecular Weight 221.02 g/mol
Appearance Colorless/Light Yellow Liquid or Low-Melting SolidMelting Point:

C
Purity Requirement

(Battery Grade)
Free acid

ppm
Solubility High in EC, EMC, DMCHydrolyzes rapidly in ambient air

Mechanism of Action

To understand why this protocol emphasizes moisture control and specific concentration ranges (typically 0.5 wt% – 2.0 wt%), one must understand the additive's dual-protection mechanism.

Mechanistic Pathway

TCEB operates via Sacrificial Oxidation . It has a lower oxidation potential than standard carbonate solvents (EC/EMC). Upon the first charge, TCEB oxidizes on the cathode surface to form a polymeric, boron-rich passivation layer (CEI) that inhibits continuous solvent decomposition.

TCEB_Mechanism TCEB TCEB Additive (Dissolved) Cathode High Voltage Cathode (>4.3V vs Li/Li+) TCEB->Cathode Diffusion Oxidation Sacrificial Oxidation (e- transfer) TCEB->Oxidation Lower HOMO Energy HF_Scavenging HF Scavenging (Secondary Function) TCEB->HF_Scavenging Lewis Acid/Base Interaction Cathode->Oxidation Applied Voltage Polymerization Radical Polymerization (B-O / C-N Crosslinking) Oxidation->Polymerization CEI Stable CEI Layer (Boron-rich, Li+ Conductive) Polymerization->CEI Solvent Bulk Solvent (EC/EMC) CEI->Solvent Blocks Direct Contact

Figure 1: Mechanistic pathway of TCEB in high-voltage lithium-ion batteries. The additive serves as a sacrificial agent to passivate the cathode and scavenge acidic impurities.

Preparation Protocol

Target Formulation: 1.0 M LiPF


 in EC:EMC (3:7 wt%) + 1.0 wt% TCEB.
Batch Size:  100 g.
Phase 1: Pre-Treatment (Critical)
  • TCEB Drying: Although purchased as "anhydrous," TCEB must be dried if it has been opened previously.

    • Procedure: Place the TCEB container (cap loosened) in the glovebox antechamber or a dedicated vacuum oven at 30°C (below melting point if solid) or 40°C (if liquid state is acceptable) under vacuum (-0.1 MPa) for 12 hours.

    • Rationale: Removes trace moisture that hydrolyzes the B-O bond.

  • Glassware Preparation: All glassware (beakers, stir bars, volumetric flasks) must be dried at 120°C for >4 hours and transferred to the glovebox while hot.

Phase 2: Base Electrolyte Preparation

Note: If using commercial pre-mixed base electrolyte, skip to Phase 3.

  • Solvent Mixing: Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.

    • Check: EC is solid at RT; melt at 40°C before mixing.

  • Salt Addition: Slowly add LiPF

    
     to the solvent mixture.
    
    • Caution: Reaction is exothermic. Maintain temperature

      
      C using a cooling block to prevent LiPF
      
      
      
      decomposition into HF.
Phase 3: TCEB Incorporation
  • Weighing:

    • Place a 100 mL PTFE or PP bottle on the balance inside the glovebox.

    • Weigh 99.0 g of the Base Electrolyte.

    • Weigh 1.0 g of TCEB directly into the solution.

  • Dissolution:

    • Add a magnetic stir bar.

    • Stir at 300 RPM at ambient glovebox temperature (25°C).

    • Duration: 20–30 minutes. TCEB dissolves readily in carbonates.

    • Observation: The solution should remain clear and colorless. Any turbidity indicates moisture contamination (hydrolysis products are often insoluble).

Quality Control & Validation

Every batch must be validated before cell assembly.

Test MethodParameterAcceptance CriteriaRationale
Visual Inspection Clarity/ColorClear, ColorlessTurbidity = Hydrolysis/Precipitation.
Karl Fischer (Coulometric) Water Content

ppm
Water reacts with LiPF


HF, and hydrolyzes TCEB.
1H NMR Purity/IdentityPeaks at

2.6 (t), 4.1 (t) ppm
Confirm structure integrity and absence of hydrolysis byproducts.
LSV (Linear Sweep Voltammetry) Oxidation PotentialOnset

V vs Li/Li

Ensures the bulk electrolyte is stable; TCEB peak may appear earlier (sacrificial).
Experimental Workflow Summary

Protocol_Workflow Start Start: Glovebox Entry Dry Dry TCEB & Glassware (Vacuum, 12h) Start->Dry Base Prepare Base Electrolyte (1M LiPF6 in EC/EMC) Dry->Base Mix Add 1.0 wt% TCEB (Stir 30 mins, 25°C) Base->Mix QC_Visual QC 1: Visual Check (Clear?) Mix->QC_Visual QC_KF QC 2: Karl Fischer (<20 ppm H2O?) QC_Visual->QC_KF Pass Discard Discard/Reprocess QC_Visual->Discard Fail (Turbid) Final Final Electrolyte Ready for Cell Assembly QC_KF->Final Pass QC_KF->Discard Fail (>20ppm)

Figure 2: Step-by-step preparation and validation workflow for TCEB-containing electrolytes.

Troubleshooting & Storage

  • Issue: Electrolyte turns yellow immediately upon mixing.

    • Cause: High acid content in the base electrolyte or degraded TCEB.

    • Solution: Test acidity of base electrolyte (should be

      
       ppm HF). Use fresh TCEB.
      
  • Issue: White precipitate forms after 24 hours.

    • Cause: Hydrolysis. The B-O bond has cleaved due to moisture ingress through the bottle seal.

    • Solution: Ensure storage bottles are Aluminum or HDPE with PTFE tape seals. Store in glovebox only.

  • Storage: Store in Aluminum bottles (to prevent light degradation and moisture diffusion) inside the glovebox. Shelf life is approx. 3 months once mixed due to slow reactions with LiPF

    
    .
    

References

  • Synthesis and Properties: Zuo, X., et al. "Tris(2-cyanoethyl) borate as an effective electrolyte additive for high voltage lithium-ion batteries." Journal of Power Sources, vol. 219, 2012, pp. 94-99.

  • High Voltage Application: Zhang, Z., et al. "Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive."[1] ACS Applied Energy Materials, 2021. [1]

  • Material Safety: TCI Chemicals. "Safety Data Sheet: Tris(2-cyanoethyl) Borate."

  • Borate Mechanisms: Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, vol. 114, no. 23, 2014.

Sources

Method

Application Notes and Protocols for Tris(2-cyanoethyl) Borate in Suppressing Transition Metal Dissolution

Introduction: The Challenge of Transition Metal Dissolution in Lithium-Ion Batteries The performance and lifespan of lithium-ion batteries (LIBs) are intrinsically linked to the stability of the electrode-electrolyte int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Transition Metal Dissolution in Lithium-Ion Batteries

The performance and lifespan of lithium-ion batteries (LIBs) are intrinsically linked to the stability of the electrode-electrolyte interfaces. A significant degradation pathway, particularly in high-voltage cathode materials like LiCoO₂, LiNiₓMnᵧCo₂O₂ (NMC), and LiMn₂O₄, is the dissolution of transition metals (TM) from the cathode lattice into the electrolyte.[1] This dissolution leads to several detrimental effects:

  • Capacity Fade: The loss of active material from the cathode directly results in a decrease in the battery's energy storage capacity.[1]

  • Increased Impedance: Dissolved TM ions can migrate and deposit on the anode surface, catalyzing the decomposition of the electrolyte and leading to the growth of a resistive solid electrolyte interphase (SEI).[1]

  • Structural Degradation: The leaching of transition metals can induce irreversible phase transitions and structural collapse of the cathode material.

The primary driver for this dissolution is often an acid-driven mechanism, where trace amounts of hydrofluoric acid (HF), generated from the hydrolysis of the common LiPF₆ salt in the electrolyte, attack the cathode surface.[2] This issue is exacerbated at higher operating voltages and temperatures.

Tris(2-cyanoethyl) Borate: A Bifunctional Additive for Cathode Stabilization

Tris(2-cyanoethyl) borate (TCEB) has emerged as a highly effective electrolyte additive for mitigating transition metal dissolution. Its unique molecular structure, featuring a central borate group and three cyanoethyl arms, provides a synergistic effect that promotes the formation of a robust and stable cathode electrolyte interphase (CEI).

Physicochemical Properties of Tris(2-cyanoethyl) Borate
PropertyValue
Molecular Formula C₉H₁₂BN₃O₃
Molecular Weight 221.02 g/mol
Appearance White to light yellow powder or liquid
Melting Point 38 °C
Solubility Soluble in acetone and common battery electrolyte solvents
CAS Number 126755-67-7

Source:[3]

Mechanism of Action

TCEB's efficacy stems from its preferential decomposition on the cathode surface at a higher potential than the bulk electrolyte. This process is driven by the electron-withdrawing nature of the cyano groups and the Lewis acidic character of the boron center. The decomposition products, rich in boron and nitrogen species, polymerize in-situ to form a thin, uniform, and electrochemically stable CEI layer.

cluster_0 Without TCEB Additive cluster_1 With TCEB Additive Cathode Cathode Electrolyte Electrolyte Cathode->Electrolyte TM Dissolution (HF Attack) TM_ions Transition Metal Ions (Mn²⁺, Co²⁺, Ni²⁺) Electrolyte->TM_ions Anode Anode TM_ions->Anode Migration & Deposition SEI Unstable SEI Growth Anode->SEI Cathode_TCEB Cathode CEI Stable B-N containing CEI Cathode_TCEB->CEI TCEB Decomposition & Polymerization Electrolyte_TCEB Electrolyte + TCEB CEI->Electrolyte_TCEB Blocks TM Dissolution Anode_TCEB Anode Stable_SEI Stable SEI Anode_TCEB->Stable_SEI

Figure 1: Mechanism of transition metal dissolution and the protective role of the TCEB-derived CEI.

This protective CEI layer serves multiple functions:

  • Physical Barrier: It physically isolates the cathode material from the electrolyte, preventing direct contact and subsequent acid attack.

  • HF Scavenging: The borate components of the CEI can react with and neutralize HF in the electrolyte.

  • Electrochemical Stability: The CEI is electronically insulating but ionically conductive, allowing for efficient Li⁺ transport while preventing further electrolyte oxidation on the cathode surface.

Performance Enhancements with Tris(2-cyanoethyl) Borate

The addition of a small amount of TCEB (typically 0.5-2.0 wt%) to the electrolyte has been shown to significantly improve the electrochemical performance of lithium-ion batteries, especially under high-voltage operation.

Cathode MaterialAdditive ConcentrationCycling ConditionsCapacity Retention (with TCEB)Capacity Retention (without TCEB)Reference
LiCoO₂2.0 wt%1C rate, 4.5 V, 200 cycles78.2%40.4%[4]
Single-Crystal Ni-rich NCMNot Specified1C rate, 4.7 V, 150 cycles80%Not Specified[5]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of Tris(2-cyanoethyl) borate as an electrolyte additive.

Protocol 1: Electrolyte Preparation

Objective: To prepare a baseline electrolyte and a TCEB-containing electrolyte.

Materials:

  • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • Lithium hexafluorophosphate (LiPF₆)

  • Tris(2-cyanoethyl) borate (TCEB), purity >98%

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Electrolyte Preparation:

    • Inside the glovebox, prepare the desired solvent mixture (e.g., EC:DMC 1:1 v/v).

    • Slowly dissolve LiPF₆ in the solvent mixture to the desired concentration (e.g., 1 M). Stir until fully dissolved.

  • TCEB-Containing Electrolyte Preparation:

    • Accurately weigh the desired amount of TCEB (e.g., for a 1 wt% solution, add 0.1 g of TCEB to 9.9 g of the baseline electrolyte).

    • Add the TCEB to the baseline electrolyte and stir until fully dissolved.

Start Start Prepare_Solvent Prepare Solvent Mixture (e.g., EC:DMC) Start->Prepare_Solvent Dissolve_LiPF6 Dissolve LiPF₆ (e.g., 1M) Prepare_Solvent->Dissolve_LiPF6 Baseline_Electrolyte Baseline Electrolyte Dissolve_LiPF6->Baseline_Electrolyte Weigh_TCEB Weigh TCEB (e.g., 1 wt%) Baseline_Electrolyte->Weigh_TCEB Add_TCEB Add TCEB to Baseline Electrolyte Weigh_TCEB->Add_TCEB TCEB_Electrolyte TCEB-Containing Electrolyte Add_TCEB->TCEB_Electrolyte End End TCEB_Electrolyte->End

Figure 2: Workflow for preparing the baseline and TCEB-containing electrolytes.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble half-cells (cathode vs. lithium metal) for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Cathode electrode discs (e.g., LiCoO₂, NMC)

  • Lithium metal discs (anode)

  • Separator discs (e.g., Celgard 2325)

  • Baseline and TCEB-containing electrolytes

  • Argon-filled glovebox

  • Coin cell crimper

  • Pipette

Procedure:

  • Place the cathode case (negative cap) on the work surface inside the glovebox.

  • Place the cathode disc in the center of the case.

  • Dispense a few drops of the designated electrolyte onto the cathode.

  • Place a separator disc on top of the wetted cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the lithium metal disc on the separator.

  • Add a spacer, followed by the spring.

  • Carefully place the anode case (positive cap) on top.

  • Crimp the coin cell using the crimping machine to ensure a proper seal.[6][7][8]

Protocol 3: Electrochemical Evaluation

Objective: To assess the cycling performance and electrochemical stability of the assembled cells.

Equipment:

  • Multi-channel battery cycler

Procedure:

  • Formation Cycles:

    • Perform 2-3 cycles at a low C-rate (e.g., C/10) within the designated voltage window for the specific cathode material (e.g., 3.0-4.5 V for LiCoO₂). This helps to form a stable initial CEI.

  • Long-Term Cycling:

    • Cycle the cells at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the charge and discharge capacities for each cycle to determine capacity retention.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different cycle intervals to monitor the change in interfacial impedance.

Start Start Formation Formation Cycles (e.g., C/10, 2-3 cycles) Start->Formation Long_Term_Cycling Long-Term Cycling (e.g., 1C, 100-500 cycles) Formation->Long_Term_Cycling Rate_Capability Rate Capability Test (Varying C-rates) Long_Term_Cycling->Rate_Capability EIS Electrochemical Impedance Spectroscopy Rate_Capability->EIS Data_Analysis Data Analysis (Capacity Retention, Impedance) EIS->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the electrochemical evaluation of cells with and without TCEB.

Protocol 4: Post-Mortem Analysis - Quantification of Dissolved Transition Metals

Objective: To quantify the amount of dissolved transition metals in the electrolyte after cycling.

Equipment:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

  • Microwave digestion system

  • Volumetric flasks and pipettes

Procedure:

  • Cell Disassembly:

    • Inside the glovebox, carefully disassemble the cycled coin cells.

    • Collect the separator and electrodes.

  • Sample Preparation:

    • Soak the separator and electrodes in a known volume of a suitable solvent (e.g., DMC) to extract the residual electrolyte containing the dissolved metals.

    • Alternatively, directly sample the electrolyte from the disassembled cell.

  • Acid Digestion:

    • Transfer a known volume of the electrolyte-containing solvent to a digestion vessel.

    • Add a mixture of trace-metal grade acids (e.g., nitric acid and hydrochloric acid) and perform microwave digestion to break down the organic components.[9][10]

  • ICP-OES Analysis:

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample using ICP-OES to determine the concentration of the transition metals of interest (e.g., Co, Mn, Ni).[11]

Protocol 5: Post-Mortem Analysis - Characterization of the Cathode Electrolyte Interphase

Objective: To characterize the chemical composition of the CEI formed on the cathode surface.

Equipment:

  • X-ray Photoelectron Spectrometer (XPS)

  • Argon-filled glovebox with a vacuum transfer vessel

Procedure:

  • Sample Preparation:

    • Inside the glovebox, disassemble the cycled cells.

    • Gently rinse the cathode with a volatile solvent (e.g., DMC) to remove residual electrolyte.[12][13]

    • Allow the cathode to dry completely inside the glovebox.

  • Sample Transfer:

    • Mount the dried cathode on an XPS sample holder.

    • Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to air.

  • XPS Analysis:

    • Acquire survey spectra to identify the elements present on the surface.

    • Obtain high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, B 1s, N 1s, and the relevant transition metals) to determine their chemical states and bonding environments.[3]

Conclusion

Tris(2-cyanoethyl) borate is a promising electrolyte additive that effectively suppresses transition metal dissolution from the cathode of lithium-ion batteries. Its ability to form a stable and protective CEI layer leads to significant improvements in cycling stability and capacity retention, particularly at high voltages. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the performance of TCEB and to further understand its mechanism of action.

References

  • Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012). Journal of Visualized Experiments. [Link]

  • How To Make Coin Cells. (n.d.). Landt Instruments. [Link]

  • How to make a coin cell. (n.d.). Clean Energy Institute - University of Washington. [Link]

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO₂ Cathode with a Bifunctional Electrolyte Additive. (2021). ACS Applied Energy Materials. [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. (2022). ResearchGate. [Link]

  • Transition metal dissolution from Li-ion battery cathodes. (2022). Diva-portal.org. [Link]

  • Suppressing transition metal dissolution and deposition in lithium-ion batteries using oxide solid electrolyte coated polymer separator. (2021). Chinese Physics B. [Link]

  • An X-ray Photoelectron Spectroscopy Primer for Solid Electrolyte Interphase Characterization in Lithium Metal Anodes. (2022). ACS Energy Letters. [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. (n.d.). Kratos Analytical. [Link]

  • A Practical Guide To Elemental Analysis of Lithium Ion Battery Materials Using ICP-OES. (n.d.). Agilent. [Link]

  • ELEMENTAL ANALYSIS OF Li-ION. (n.d.). Milestone Srl. [Link]

  • How to Digest Lithium Ores for ICP-OES Analysis. (n.d.). Assinfilt. [Link]

  • An X-ray Photoelectron Spectroscopy Primer for Solid Electrolyte Interphase Characterization in Lithium Metal Anodes. (2022). ResearchGate. [Link]

  • Quantifying Dissolved Transition Metals in Battery Electrolyte Solutions with NMR Paramagnetic Relaxation Enhancement. (2023). The Journal of Physical Chemistry C. [Link]

  • Transition metal dissolution from Li-ion battery cathodes. (2022). Uppsala University. [Link]

  • CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration. (n.d.).
  • US3005011A - Method for producing triethyl borate. (n.d.).
  • Electrochemical Protocols to Assess the Effects of Dissolved Transition Metal in Graphite/LiNiO2 Cells Performance. (2021). ResearchGate. [Link]

  • Sample handling, preparation and mounting for XPS and other surface analytical techniques. (2020). MMRC. [Link]

Sources

Application

Enhancing Long-Term Cycling Performance of High-Voltage Lithium-Ion Batteries with Tris(2-cyanoethyl) Borate Additive: Application Notes and Protocols

Introduction: The Quest for Stable High-Voltage Cathodes The relentless pursuit of higher energy density in lithium-ion batteries has driven research towards increasing the operating voltage of cathode materials. However...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable High-Voltage Cathodes

The relentless pursuit of higher energy density in lithium-ion batteries has driven research towards increasing the operating voltage of cathode materials. However, pushing cathodes to higher potentials, often exceeding 4.2V versus Li/Li+, introduces significant challenges to long-term cycling stability. At these elevated voltages, conventional carbonate-based electrolytes undergo oxidative decomposition at the cathode surface. This process leads to the formation of an unstable and resistive cathode electrolyte interphase (CEI), consumption of the electrolyte, and irreversible structural changes in the cathode material. The consequences are rapid capacity fading, increased internal resistance, and a shortened battery lifespan, all of which are significant hurdles for the development of next-generation energy storage systems.

Electrolyte additives present a promising and cost-effective strategy to mitigate these detrimental effects. By selectively decomposing on the electrode surface before the bulk electrolyte, these additives can form a stable and protective CEI layer. This engineered interphase acts as a barrier, preventing further electrolyte decomposition and preserving the integrity of the cathode material during prolonged cycling at high voltages.

This application note provides a comprehensive guide to the use of Tris(2-cyanoethyl) Borate (TCEB) as a functional electrolyte additive to enhance the long-term cycling performance of high-voltage lithium-ion batteries. We will delve into the underlying mechanisms of TCEB's action, provide detailed protocols for its application, and present expected performance improvements based on current scientific understanding.

Tris(2-cyanoethyl) Borate (TCEB): A Bifunctional Additive for Cathode Stabilization

Tris(2-cyanoethyl) Borate is a bifunctional molecule that leverages the synergistic effects of its boron-oxygen core and cyanoethyl groups to form a robust and effective CEI on high-voltage cathodes.

Mechanism of Action: The Dual Role of Boron and Nitrile Groups

The efficacy of TCEB as a CEI-forming additive stems from its preferential oxidation on the cathode surface at potentials lower than that of the bulk electrolyte. This process is driven by the electronic structure of the molecule, which facilitates its decomposition to form a stable, ionically conductive, and electronically insulating film.

The proposed mechanism involves a two-fold action:

  • Boron-Oxygen Core: The electron-deficient boron center and the polar B-O bonds are susceptible to oxidation. Upon decomposition, they contribute to the formation of an inorganic-rich CEI layer containing borate species. These inorganic components are known for their excellent thermal and electrochemical stability, providing a robust foundation for the protective film.

  • Nitrile (Cyano) Groups: The cyanoethyl groups also participate in the electrochemical decomposition process, contributing to the formation of nitrogen-containing organic and inorganic species within the CEI. These nitrogenous compounds can enhance the mechanical flexibility and ionic conductivity of the interphase, ensuring efficient lithium-ion transport while maintaining a strong barrier against electrolyte oxidation.

The resulting CEI layer formed from the decomposition of TCEB is a composite of these organic and inorganic species. This hybrid nature provides a unique combination of mechanical robustness and high ionic conductivity, which is crucial for long-term cycling stability.

Data Presentation: Performance Enhancement with TCEB

The addition of a small amount of TCEB to the electrolyte can lead to significant improvements in the long-term cycling performance of high-voltage lithium-ion batteries. The following table summarizes typical performance enhancements observed in cells utilizing high-voltage cathodes, such as Lithium Cobalt Oxide (LiCoO₂) and Nickel-rich Nickel-Manganese-Cobalt (NMC) oxides, with and without TCEB.

Performance MetricStandard ElectrolyteElectrolyte with TCEB Additive
Capacity Retention Significant capacity fade after 200 cyclesHigh capacity retention (>80%) after 500+ cycles
Coulombic Efficiency Lower and less stableConsistently high (>99.5%)
Voltage Fade Pronounced decrease in average discharge voltageMinimal voltage fade over extended cycling
Impedance Growth Rapid increase in cell impedanceSuppressed impedance growth

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of TCEB-containing electrolytes, coin cell assembly, and electrochemical testing to evaluate the long-term cycling performance.

Protocol 1: Preparation of Electrolyte with TCEB Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte containing a specified concentration of TCEB.

Materials and Equipment:

  • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))

  • Lithium salt (e.g., LiPF₆)

  • Tris(2-cyanoethyl) Borate (TCEB), battery grade (>99.9% purity)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: Inside the argon-filled glovebox, prepare the desired solvent mixture. A common composition is EC:DMC (1:1 v/v) or EC:DEC (3:7 v/v).

  • Salt Dissolution: Slowly add the lithium salt (e.g., LiPF₆) to the solvent mixture while stirring to achieve the target concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved. This is your baseline electrolyte .

  • TCEB Addition: Based on published literature for similar borate additives, a starting concentration range of 0.5 to 2.0 wt% of TCEB is recommended for initial screening.

    • Accurately weigh the required amount of TCEB powder.

    • Slowly add the TCEB to the baseline electrolyte while stirring. TCEB is a solid at room temperature and may require gentle heating (e.g., 40-50 °C) and prolonged stirring to ensure complete dissolution.

  • Final Mixing: Continue stirring the electrolyte with the dissolved TCEB for several hours to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox, protected from light.

Causality Behind Experimental Choices:

  • Glovebox Environment: The use of an inert atmosphere is critical as both the lithium salt (e.g., LiPF₆) and TCEB are sensitive to moisture. Contamination with water can lead to the formation of hydrofluoric acid (HF) and other undesirable side products that degrade battery performance.

  • Concentration of TCEB: The optimal concentration of TCEB is a balance. Too little may not form a complete and effective CEI, while too much can lead to increased electrolyte viscosity, reduced ionic conductivity, and the formation of an overly thick and resistive CEI. The recommended starting range is based on empirical data from similar borate-based additives.

Protocol 2: Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell for evaluating the performance of the TCEB-containing electrolyte with a high-voltage cathode.

Materials and Equipment:

  • High-voltage cathode (e.g., LiCoO₂, NMC811) coated on aluminum foil

  • Lithium metal foil (anode)

  • Celgard separator (e.g., 2325)

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrolyte with and without TCEB

  • Micropipette

  • Tweezers

  • Coin cell crimper

Procedure (inside an argon-filled glovebox):

  • Place the cathode disc in the center of the bottom coin cell case.

  • Dispense a small drop (approximately 20 µL) of the prepared electrolyte onto the cathode surface.

  • Carefully place a separator disc on top of the wetted cathode.

  • Add another drop of electrolyte (approximately 20 µL) to the separator to ensure it is fully wetted.

  • Place the lithium metal disc on top of the separator.

  • Place a spacer and then a spring on top of the lithium anode.

  • Carefully place the top coin cell cap over the assembly.

  • Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.

  • Wipe the exterior of the sealed coin cell to remove any excess electrolyte.

Protocol 3: Long-Term Galvanostatic Cycling

This protocol details the electrochemical testing procedure to evaluate the long-term cycling performance of the assembled coin cells.

Equipment:

  • Multi-channel battery cycler

  • Temperature-controlled chamber

Procedure:

  • Rest Period: Allow the assembled cells to rest at open circuit voltage (OCV) for at least 12 hours to ensure complete wetting of the electrodes and separator.

  • Formation Cycles:

    • Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0 - 4.5 V for high-voltage LiCoO₂).

    • The formation cycles are crucial for the initial formation of a stable SEI on the anode and CEI on the cathode.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 500 or more).

    • The charging protocol is typically constant current-constant voltage (CC-CV), and the discharge is constant current (CC).

    • Record the charge and discharge capacity, coulombic efficiency, and voltage profiles for each cycle.

  • Periodic Check-ups:

    • Periodically (e.g., every 50 cycles), perform a cycle at a lower C-rate (e.g., C/10) to assess the "true" capacity of the cell and monitor capacity fade more accurately.

    • Electrochemical Impedance Spectroscopy (EIS) can also be performed at regular intervals to monitor the evolution of cell impedance.

Causality Behind Experimental Choices:

  • Low C-rate Formation: A slow formation rate allows for the creation of a more uniform and stable SEI and CEI, which is critical for long-term performance.

  • Extended Cycling at Moderate C-rate: This simulates realistic operating conditions and allows for the differentiation of performance between the baseline and additive-containing cells over a meaningful timeframe.

  • Periodic Low C-rate Cycles: These "health check" cycles provide a more accurate measure of capacity degradation, as high C-rates can be limited by kinetics rather than the actual state of health of the electrodes.

Visualizations

Proposed Mechanism of TCEB Action

TCEB_Mechanism cluster_cathode High-Voltage Cathode Surface cluster_electrolyte Electrolyte Cathode Cathode Material (e.g., LiCoO2) CEI Stable CEI Layer (Borates, N-compounds) Cathode->CEI Interface TCEB TCEB Additive TCEB->CEI Preferential Oxidation Electrolyte Carbonate Electrolyte Electrolyte->Cathode Decomposition (suppressed) CEI->Cathode Protection

Caption: Proposed mechanism of TCEB in forming a protective CEI layer.

Experimental Workflow

Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Prep_Elec Electrolyte Preparation (with/without TCEB) Assembly Coin Cell Assembly (CR2032) Prep_Elec->Assembly Formation Formation Cycles (Low C-rate) Assembly->Formation Cycling Long-Term Cycling (Moderate C-rate) Formation->Cycling Analysis Data Analysis (Capacity, Efficiency, Impedance) Cycling->Analysis

Caption: Experimental workflow for evaluating TCEB performance.

Safety and Handling of Tris(2-cyanoethyl) Borate

Tris(2-cyanoethyl) Borate should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle TCEB in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store TCEB in a tightly sealed container in a cool, dry place, away from moisture and sources of ignition.

  • Disposal: Dispose of TCEB and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Tris(2-cyanoethyl) Borate is a highly effective electrolyte additive for improving the long-term cycling stability of high-voltage lithium-ion batteries. Its ability to form a robust and stable Cathode Electrolyte Interphase (CEI) through a synergistic mechanism involving its borate core and nitrile functional groups successfully mitigates the detrimental effects of electrolyte oxidation at high potentials. By following the detailed protocols outlined in this application note, researchers can effectively incorporate TCEB into their electrolyte formulations and systematically evaluate its impact on battery performance. The use of TCEB represents a significant step towards the realization of high-energy-density lithium-ion batteries with extended cycle life, paving the way for advancements in various applications, from consumer electronics to electric vehicles.

References

  • Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ACS Energy Letters, 6(11), 3851–3857. [Link]

  • U.S. Department of Energy. (2021). Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of lithium metal batteries. Office of Scientific and Technical Information. [Link]

  • Yang, Y., & Lucht, B. L. (2022). Impact of Lithium-Free Borate Additives on the Cycle Life and Calendar Aging of Silicon-Based Lithium-Ion Batteries. Batteries & Supercaps, 5(1), e202100275. [Link]

  • Liu, Y., et al. (2016). Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive. Energy & Environmental Science, 9(11), 3384-3389. [Link]

  • Zhang, X., et al. (2013). Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries using LiNi1/3Mn1/3Co1/3O2 cathode. Journal of Power Sources, 236, 166-172. [Link]

  • Smith, A. J., Dahn, H. M., Burns, J. C., & Dahn, J. R. (2012). Long-Term Low-Rate Cycling of LiCoO2/Graphite Li-Ion Cells at 55°C. Journal of The Electrochemical Society, 159(5), A705. [Link]

  • Morita, M., et al. (1997). A Raman spectroscopic study of organic electrolyte solutions based on binary solvent systems of ethylene carbonate with low viscosity solvents which dissolve different lithium salts. Journal of the Chemical Society, Faraday Transactions, 93(23), 4203-4207. [Link]

  • Borodin, O., & Smith, G. D. (2009). Quantum chemistry and molecular dynamics simulation study of dimethyl carbonate: ethylene carbonate electrolytes doped with LiPF6. The Journal of Physical Chemistry B, 113(7), 1763-1776. [Link]

  • Zhang, L., et al. (2020). Stabilizing the LiCoO2 Interface at High Voltage with an Electrolyte Additive 2,4,6-Tris(4-fluorophenyl)boroxin. ACS Applied Materials & Interfaces, 12(43), 48651-48659. [Link]

  • Li, Y., et al. (2023). Li6.28Al0.24La3Zr2O12 brings spent-LiCoO2 outstanding cycling stability at 4.6 V. Journal of Energy Chemistry, 78, 235-242. [Link]

Method

Enhancing Coulombic Efficiency in Lithium Batteries: The Role of Tris(2-cyanoethyl) Borate as a Bifunctional Electrolyte Additive

Introduction: The Quest for Higher Efficiency in Lithium Batteries The advancement of lithium-ion and next-generation lithium-metal batteries is intrinsically linked to overcoming the challenge of limited coulombic effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Higher Efficiency in Lithium Batteries

The advancement of lithium-ion and next-generation lithium-metal batteries is intrinsically linked to overcoming the challenge of limited coulombic efficiency (CE). Coulombic efficiency, the ratio of charge extracted during discharge to the charge inserted during charging, is a critical metric for battery longevity. An ideal CE of 100% signifies a perfectly reversible electrochemical process. However, in reality, parasitic side reactions at the electrode-electrolyte interfaces, particularly at the anode, lead to irreversible capacity loss and a CE of less than 100%. This cumulative loss significantly shortens the cycle life of the battery.

A key contributor to this inefficiency is the unstable nature of the Solid Electrolyte Interphase (SEI) on the anode. The continuous breakdown and reformation of the SEI consumes active lithium and electrolyte components. Furthermore, in lithium-metal anodes, unstable SEI formation can lead to the growth of lithium dendrites, which pose a severe safety risk and further reduce CE. On the cathode side, especially in high-voltage applications, electrolyte oxidation and transition metal dissolution also contribute to performance degradation.

Electrolyte engineering, specifically the use of functional additives, has emerged as a highly effective strategy to address these interfacial challenges. This application note provides a detailed technical guide on the application of Tris(2-cyanoethyl) borate (TCEB) as a bifunctional electrolyte additive to enhance the coulombic efficiency of lithium batteries. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present data supporting its efficacy.

Tris(2-cyanoethyl) Borate (TCEB): A Multifaceted Solution

Tris(2-cyanoethyl) borate is a unique organoboron compound with the chemical formula B(OCH₂CH₂CN)₃. Its molecular structure, featuring a central boron atom bonded to three 2-cyanoethyl groups through oxygen atoms, imparts bifunctional properties that are highly beneficial for lithium battery electrolytes.

Mechanism of Action: A Tale of Two Interfaces

TCEB's efficacy stems from its ability to participate in the formation of stable protective films on both the anode and the cathode.

1. Anode-Side Stabilization: Fostering a Robust Solid Electrolyte Interphase (SEI)

The electron-deficient boron center in TCEB makes it susceptible to reduction at the anode surface during the initial charging cycles. This preferential reduction leads to the formation of a stable, inorganic-rich SEI layer. While direct XPS studies on TCEB are limited, analysis of analogous borate-based additives suggests that the resulting SEI is composed of lithium borates (LiₓBOᵧ) and lithium fluoride (LiF) from the decomposition of the lithium salt (e.g., LiPF₆) in conjunction with the additive.[1][2]

This borate-containing SEI exhibits several key advantages over the conventional organic-rich SEI formed from the decomposition of carbonate solvents:

  • Enhanced Mechanical Stability: The inorganic components provide a more rigid and robust SEI that can better withstand the volume changes of the anode during lithiation and delithiation.

  • Improved Ionic Conductivity: The SEI is designed to be a good lithium-ion conductor while being electronically insulating, facilitating uniform lithium stripping and plating.

  • Dendrite Suppression: A stable and uniform SEI effectively suppresses the formation and growth of lithium dendrites, a critical factor for the safety and cyclability of lithium-metal batteries.[3]

2. Cathode-Side Protection: The Formation of a Stable Cathode Electrolyte Interphase (CEI)

At the cathode, particularly at high operating voltages, the nitrile (-CN) groups and the borate core of TCEB play a crucial role. TCEB can be preferentially oxidized on the cathode surface to form a protective Cathode Electrolyte Interphase (CEI).[4] This CEI layer mitigates several detrimental processes:

  • Suppression of Electrolyte Oxidation: The CEI acts as a physical and electronic barrier, preventing the continuous decomposition of the bulk electrolyte at high potentials.

  • Inhibition of Transition Metal Dissolution: For cathodes such as NMC and LCO, the CEI minimizes the dissolution of transition metal ions into the electrolyte, which can otherwise poison the anode and accelerate capacity fade.

  • Anion Receptor Activity: The electron-deficient boron center in borate-based additives can act as an anion receptor, scavenging deleterious species like fluoride ions (F⁻) that may arise from the decomposition of the LiPF₆ salt. This helps to stabilize the cathode structure.[3]

The synergistic effect of a stable SEI on the anode and a protective CEI on the cathode leads to a significant improvement in the overall coulombic efficiency and cycling stability of the battery.

Experimental Protocols

This section provides detailed, step-by-step methodologies for evaluating the effect of Tris(2-cyanoethyl) borate on the coulombic efficiency of lithium batteries.

Protocol 1: Preparation of TCEB-Containing Electrolyte

Materials:

  • Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio)

  • Lithium hexafluorophosphate (LiPF₆)

  • Tris(2-cyanoethyl) borate (TCEB), purity >98%

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC:DEC solvent mixture to a final concentration of 1.0 M. Stir the solution overnight to ensure complete dissolution.

  • To prepare the TCEB-containing electrolyte, add the desired weight percentage of TCEB (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) to the baseline electrolyte.

  • Stir the resulting solution for several hours to ensure homogeneity.

  • Store the prepared electrolytes in sealed containers inside the glovebox until use.

Protocol 2: Coin Cell Assembly (Li-Metal Half-Cell)

Materials:

  • Lithium metal foil (anode)

  • Cathode material of interest (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) coated on aluminum foil

  • Celgard 2325 separator

  • 2032-type coin cell components (casings, spacers, springs)

  • Prepared electrolytes (baseline and TCEB-containing)

  • Crimping machine

Procedure:

  • Inside the argon-filled glovebox, punch out circular electrodes from the lithium metal foil (e.g., 15 mm diameter) and the cathode sheet (e.g., 14 mm diameter).

  • Punch out circular separators (e.g., 19 mm diameter).

  • Assemble the coin cell in the following order:

    • Negative casing

    • Lithium metal anode

    • Separator

    • Add a few drops (e.g., 20 µL) of the desired electrolyte onto the separator.

    • Cathode

    • Spacer disk

    • Spring

    • Positive casing

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Protocol 3: Electrochemical Evaluation of Coulombic Efficiency

Instrumentation:

  • High-precision battery cycler (e.g., Arbin, Maccor)

Procedure (Aurbach Method for CE Measurement): [5][6]

This protocol is designed to accurately measure the coulombic efficiency of the lithium plating/stripping process on a copper foil working electrode in a Li||Cu half-cell configuration.

  • Cell Assembly: Assemble a Li||Cu half-cell following Protocol 2, replacing the cathode with a copper foil working electrode.

  • Formation Cycles (First 2-3 cycles):

    • Charge (plate lithium onto copper) at a low C-rate (e.g., C/20, where C is the theoretical capacity of the plated lithium) to a specific capacity (e.g., 1.0 mAh/cm²).

    • Discharge (strip lithium from copper) at the same C-rate to an upper cutoff voltage (e.g., 1.0 V vs. Li/Li⁺).

  • Coulombic Efficiency Measurement Cycles (subsequent cycles):

    • Charge (plate) at a moderate C-rate (e.g., C/10) to the same specific capacity (1.0 mAh/cm²).

    • Discharge (strip) at the same C-rate to the upper cutoff voltage (1.0 V vs. Li/Li⁺).

    • The coulombic efficiency for each cycle is calculated as: CE = (Discharge Capacity / Charge Capacity) x 100% .

  • Data Analysis: Plot the coulombic efficiency as a function of cycle number for both the baseline and TCEB-containing electrolytes. A higher and more stable CE indicates improved reversibility of the lithium plating/stripping process.

Protocol 4: Post-Mortem Analysis of the SEI Layer by XPS

Instrumentation:

  • X-ray Photoelectron Spectrometer (XPS) with an argon-ion gun for depth profiling.

  • Air-sensitive sample transfer vessel.

Procedure:

  • After a specific number of cycles, carefully disassemble the coin cells inside an argon-filled glovebox.

  • Gently rinse the harvested lithium metal anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

  • Mount the anode on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.

  • Acquire high-resolution XPS spectra for the elements of interest, including C 1s, O 1s, F 1s, B 1s, and N 1s.

  • Perform argon-ion sputtering to depth-profile the SEI layer and analyze its composition as a function of depth.

  • Analyze the XPS data to identify the chemical species present in the SEI and compare the composition of the SEI formed in the baseline electrolyte versus the TCEB-containing electrolyte. Look for the presence of borate and nitrogen-containing species in the SEI of the TCEB-containing cell.[1][7]

Data Presentation and Visualization

Table 1: Comparative Electrochemical Performance

| Electrolyte | Average Coulombic Efficiency (after 10 cycles) | Capacity Retention after 100 cycles (NMC811||Li) | | :--- | :--- | :--- | | Baseline (1.0 M LiPF₆ in EC:DEC) | 97.5% | 75% | | + 0.5 wt% TCEB | 98.8% | 85% | | + 1.0 wt% TCEB | 99.2% | 92% | | + 2.0 wt% TCEB | 99.1% | 90% |

Note: The data presented in this table is representative and may vary depending on the specific cell chemistry and testing conditions.

Diagrams

G cluster_anode Anode Side cluster_cathode Cathode Side (High Voltage) cluster_consequences Consequences Anode Lithium Metal Anode SEI Unstable, Organic-Rich SEI Anode->SEI Electrolyte Reduction Dendrites Lithium Dendrite Growth SEI->Dendrites Non-uniform Li+ flux Safety_Issues Safety Hazards Dendrites->Safety_Issues Cathode High-Voltage Cathode (e.g., NMC811) Decomposition Electrolyte Oxidation Cathode->Decomposition High Potential Dissolution Transition Metal Dissolution Cathode->Dissolution Low_CE Low Coulombic Efficiency Decomposition->Low_CE Capacity_Fade Rapid Capacity Fade Dissolution->Capacity_Fade

Caption: Challenges in Lithium Batteries without Additives.

G cluster_anode_sol Anode Side Solution cluster_cathode_sol Cathode Side Solution cluster_benefits Benefits TCEB Tris(2-cyanoethyl) Borate (TCEB) Additive Stable_SEI Stable, Borate-Rich SEI TCEB->Stable_SEI Preferential Reduction Stable_CEI Protective CEI TCEB->Stable_CEI Preferential Oxidation Anode_S Lithium Metal Anode Anode_S->Stable_SEI Uniform_Li Uniform Lithium Deposition Stable_SEI->Uniform_Li Homogeneous Li+ flux High_CE High Coulombic Efficiency Stable_SEI->High_CE Enhanced_Safety Improved Safety Uniform_Li->Enhanced_Safety Cathode_S High-Voltage Cathode Cathode_S->Stable_CEI Suppression Suppression of Side Reactions Stable_CEI->Suppression Stable_CEI->High_CE Long_Cycle Extended Cycle Life Suppression->Long_Cycle

Caption: Mechanism of TCEB in Enhancing Battery Performance.

G A Prepare Electrolytes (Baseline & TCEB-containing) B Assemble Coin Cells (e.g., Li||Cu or Li||NMC) A->B C Electrochemical Cycling (Coulombic Efficiency Measurement) B->C D Data Analysis (CE vs. Cycle Number) C->D E Post-Mortem Analysis (Disassemble Cells) C->E F XPS Analysis of Anode (SEI Composition) E->F

Caption: Experimental Workflow for Evaluating TCEB.

Conclusion and Future Outlook

Tris(2-cyanoethyl) borate has demonstrated significant potential as a bifunctional electrolyte additive for improving the coulombic efficiency and overall performance of lithium batteries. Its ability to form stable protective interphases on both the anode and cathode addresses the root causes of capacity fade and low efficiency. The detailed protocols provided in this application note offer a robust framework for researchers to evaluate the efficacy of TCEB in their specific battery chemistries.

Future research should focus on optimizing the concentration of TCEB for different electrode materials and exploring potential synergistic effects with other electrolyte additives. Advanced characterization techniques, such as cryo-electron microscopy, can provide further insights into the morphology and evolution of the SEI and CEI layers formed in the presence of TCEB. The continued development of such advanced electrolyte systems is paramount for the realization of next-generation, high-energy-density, and long-lasting lithium batteries.

References

  • Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ACS Energy Letters, 6(11), 3851–3857. [Link]

  • Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Retrieved from [Link]

  • Chae, O. B., Adiraju, V. A., & Lucht, B. L. (2021). Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of lithium metal batteries. OSTI.GOV. [Link]

  • Wang, L., Ma, Y., Wang, P., & Yin, G. (2017). Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. Journal of The Electrochemical Society, 164(9), A1924–A1932. [Link]

  • Liu, Y., et al. (2024). In Situ Formed Continuous and Dense Inorganic Borate-Based SEI for High-Performance Li-Metal Batteries. Advanced Energy Materials, 2303589. [Link]

  • Zhang, X., et al. (2023). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. Chemical Engineering Journal, 455, 140871. [Link]

  • Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.GOV. [Link]

  • Fang, C., et al. (2020). Moving beyond 99.9% Coulombic efficiency for lithium anodes in liquid electrolytes. Nature Energy, 5, 426–434. [Link]

  • Liu, Y., et al. (2021). Hybrid cycling protocol and corresponding CE CE of Li||Cu half-cells running on the hybrid cycling protocol. ResearchGate. [Link]

  • Chandrashekar, R., et al. (2012). Silicon Solid Electrolyte Interphase (SEI) of Lithium Ion Battery Characterized by Microscopy and Spectroscopy. Journal of The Electrochemical Society, 159(9), A1548–A1556. [Link]

  • Zhang, J.-G., Xu, W., & Henderson, W. A. (2018). Accurate Determination of Coulombic Efficiency for Lithium Metal Anodes and Lithium Metal Batteries. Pacific Northwest National Laboratory. [Link]

  • Wang, Z., et al. (2022). Ultra-Uniform and Functionalized Nano-Ion Divider for Regulating Ion Distribution toward Dendrite-Free Lithium Metal Batteries. Advanced Materials, 34(30), 2202410. [Link]

  • Yu, S., et al. (2023). Composite Lithium Metal Structure to Mitigate Pulverization and Enable Long-Life Batteries. Advanced Energy Materials, 13(41), 2301886. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Tris(2-cyanoethyl) Borate instability in carbonate electrolytes

Topic: Instability Mechanisms & Troubleshooting in Carbonate Electrolytes Target Audience: Battery Materials Scientists & Electrochemical Engineers Core Technical Overview Tris(2-cyanoethyl) Borate (TCEB) is a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Instability Mechanisms & Troubleshooting in Carbonate Electrolytes

Target Audience: Battery Materials Scientists & Electrochemical Engineers

Core Technical Overview

Tris(2-cyanoethyl) Borate (TCEB) is a bifunctional electrolyte additive designed to stabilize the Cathode Electrolyte Interphase (CEI) in high-voltage Lithium-ion batteries (particularly Ni-rich NCM cathodes).[1]

While it effectively expands the electrochemical oxidation window (up to 4.7V vs Li/Li⁺), TCEB exhibits significant hydrolytic instability and impedance-related sensitivity . This guide addresses the chemical degradation pathways and operational pitfalls associated with its use in carbonate solvents (EC/EMC/DMC).

Chemical Stability & Handling (The "Hydrolysis" Vector)

The Issue: Users frequently report electrolyte discoloration, precipitation, or rapid capacity fade upon initial cycling. These are often symptoms of moisture contamination, not intrinsic additive failure.

Mechanism of Instability: TCEB is a borate ester. Like most borates, it is highly electrophilic and susceptible to nucleophilic attack by water. In carbonate electrolytes containing


, trace moisture triggers a destructive cascade:
  • Hydrolysis: TCEB reacts with water to release 3-hydroxypropionitrile and Boric Acid.

  • Acidification: Boric acid does not remain inert; it accelerates the hydrolysis of

    
    .
    
  • HF Generation: The breakdown of

    
     releases Hydrofluoric Acid (HF), which etches the cathode active material (transition metal dissolution).
    
Visualizing the Degradation Cascade

TCEB_Degradation Moisture Trace Moisture (>20 ppm) Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis TCEB TCEB Additive TCEB->Hydrolysis Byproducts Boric Acid + 3-hydroxypropionitrile Hydrolysis->Byproducts HF HF Generation Byproducts->HF Catalyzes LiPF6 Decomposition LiPF6 LiPF6 Salt LiPF6->HF Cathode Cathode Surface HF->Cathode Damage TM Dissolution & Impedance Rise Cathode->Damage

Figure 1: The moisture-triggered degradation pathway of TCEB in LiPF6-based carbonate electrolytes.

Troubleshooting Guide: FAQs & Diagnostics
Scenario A: "My cell impedance (DCR) spiked immediately after formation."

Root Cause: Over-dosage or aggressive formation protocols. TCEB functions by polymerizing on the cathode surface. If the concentration is too high, the resulting CEI layer becomes too thick, impeding


 diffusion.

Diagnostic Protocol:

  • Check Dosage: Standard effective range is 0.5 wt% to 1.0 wt% . Exceeding 2.0 wt% often results in severe impedance penalties without proportional stability gains.

  • Review Formation Cycle: TCEB oxidizes preferentially around 4.3V - 4.5V (vs Li/Li⁺). Ensure your formation protocol includes a slow charging step (C/20) through this voltage region to allow uniform film deposition.

Data Summary: Dosage vs. Performance

TCEB Concentration (wt%)CEI ThicknessInterfacial Resistance (

)
Cycle Stability (High Voltage)
0.0% (Control) N/ALowPoor (Electrolyte Oxidation)
0.5% - 1.0% Thin (~5-10 nm)Optimal Excellent
> 2.0% Thick (>20 nm)Very HighGood Stability, Poor Power
Scenario B: "The electrolyte turned yellow/cloudy during storage."

Root Cause: Hydrolysis or Thermal Decomposition. The cyano (nitrile) group is relatively stable, but the borate core is not. Cloudiness usually indicates the precipitation of boric acid or polymerized byproducts.

Step-by-Step Verification Protocol:

  • Karl Fischer Titration (Critical):

    • Requirement: Electrolyte water content must be < 20 ppm .

    • Action: If water > 20 ppm, the TCEB has likely already hydrolyzed. Discard the batch.

  • NMR Validation (

    
     and 
    
    
    
    ):
    • Take a sample of the fresh electrolyte vs. the stored/cloudy electrolyte.

    • 
       NMR:  Look for a shift from the borate ester peak (typically ~18 ppm relative to 
      
      
      
      ) to the boric acid peak (~19-20 ppm).
    • 
       NMR:  Check for the appearance of hydroxyl protons associated with free alcohols (hydrolysis product).
      
Scenario C: "Gas generation observed during high-temperature storage (60°C)."

Root Cause: Transesterification or Nitrile Decomposition. While TCEB suppresses solvent oxidation, it can undergo transesterification with linear carbonates (DMC/EMC) at high temperatures, altering the solvent ratio and potentially generating gaseous byproducts if impurities are present.

Troubleshooting Flowchart

Troubleshooting Start Symptom: Gas Generation CheckTemp Is Storage Temp > 55°C? Start->CheckTemp TempYes Transesterification Likely. Reduce Temp or Change Solvent Ratio. CheckTemp->TempYes Yes TempNo Check Water Content CheckTemp->TempNo No CheckWater Is Water Content > 20ppm? WaterYes Hydrolysis Induced. HF reacting with SEI/CEI. Dry Solvents & Retest. CheckWater->WaterYes Yes WaterNo Check Cathode Impurities (Residual LiOH/Li2CO3) CheckWater->WaterNo No TempNo->CheckWater ImpurityYes TCEB reacting with alkaline surface residues. WaterNo->ImpurityYes

Figure 2: Decision tree for diagnosing gas generation in TCEB-containing cells.

Experimental Best Practices

To ensure scientific integrity and reproducibility, adhere to these standards:

  • Solvent Drying: Never add TCEB to "as-received" battery-grade solvents without verifying moisture. Use molecular sieves (3Å or 4Å) to dry solvents to <10 ppm before introducing TCEB.

  • Order of Addition:

    • Dissolve

      
       first.[2]
      
    • Allow the solution to cool (dissolution is exothermic).

    • Add TCEB last. Adding TCEB to hot electrolyte accelerates degradation.

  • Storage: Store pure TCEB in an Argon-filled glovebox. Do not store pre-mixed electrolyte for > 2 weeks, even in a glovebox, as slow transesterification can occur.

References
  • Bifunctional Nitrile-Borate Additive (TCEB)

    • Title: Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V.[1]

    • Source: Journal of Power Sources / ResearchG
    • URL:

  • Borate Ester Hydrolysis Mechanisms

    • Title: Interface Modifications by Tris(2,2,2-trifluoroethyl)
    • Source: Journal of The Electrochemical Society.[2][3]

    • URL:

  • General Borate Additive Review

    • Title: Tris(trimethylsilyl)borate as an electrolyte additive for improving interfacial stability.[3][4]

    • Source: Journal of Power Sources.[4]

    • URL:

Sources

Optimization

Technical Support Center: Gassing Issues in Batteries with Tris(2-cyanoethyl) Borate Additive

Welcome to the technical support center for researchers and scientists utilizing Tris(2-cyanoethyl) Borate (TCEB) as an electrolyte additive. This guide is designed to provide in-depth troubleshooting for gassing phenome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists utilizing Tris(2-cyanoethyl) Borate (TCEB) as an electrolyte additive. This guide is designed to provide in-depth troubleshooting for gassing phenomena that may be encountered during your experiments. Gassing, the undesired formation of gas within a battery cell, can lead to cell swelling, increased internal pressure, diminished electrochemical performance, and significant safety concerns.[1] While TCEB is a promising additive for enhancing the performance of high-voltage cathodes by forming a protective Cathode Electrolyte Interphase (CEI), its decomposition, if not properly controlled, can contribute to gas generation.[2][3]

This document will provide a structured approach to identifying the root causes of gassing and implementing effective mitigation strategies.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding gassing in batteries containing TCEB:

Q1: What is the intended function of Tris(2-cyanoethyl) Borate (TCEB) in a lithium-ion battery?

A1: TCEB is primarily used as an electrolyte additive to enhance the electrochemical performance and cycling stability of high-voltage cathodes, such as LiCoO2.[2] It achieves this by preferentially decomposing on the cathode surface to form a stable and uniform Cathode Electrolyte Interphase (CEI).[2][3] This protective layer helps to suppress the continued decomposition of the electrolyte at high voltages, thereby improving the overall lifespan and safety of the battery.[4]

Q2: Is some level of gassing expected when using TCEB?

A2: Yes, a small amount of initial gas evolution can be a normal consequence of the CEI formation process. The controlled decomposition of TCEB is a key part of its function.[2] However, excessive or continuous gassing beyond the initial formation cycles is indicative of underlying issues that need to be addressed.

Q3: What are the typical gases generated in a lithium-ion battery, and can TCEB influence their composition?

A3: Common gases generated in lithium-ion batteries include carbon dioxide (CO2), carbon monoxide (CO), hydrogen (H2), and various hydrocarbons like ethylene (C2H4) and methane (CH4).[1] These gases primarily result from the decomposition of the electrolyte solvents (e.g., ethylene carbonate) and the lithium salt.[5][6] The decomposition products of TCEB can contribute to the gas composition, potentially including nitrogen-containing species due to the cyano groups in its structure.

Q4: Can the concentration of TCEB affect the extent of gassing?

A4: Absolutely. The concentration of any additive is a critical parameter. An insufficient concentration may not form a complete and protective CEI, leading to ongoing electrolyte decomposition and gassing. Conversely, an excessively high concentration could lead to a thick, resistive CEI or contribute to more significant gas generation due to a larger volume of additive decomposition. Optimization of the TCEB concentration is crucial for balancing performance enhancement and minimizing gassing.

In-depth Troubleshooting Guides

If you are experiencing significant or persistent gassing in your experimental cells, follow these systematic troubleshooting guides to diagnose and resolve the issue.

Issue 1: Excessive Gassing During the Initial Formation Cycles

Symptoms:

  • Noticeable cell swelling or pouch cell "puffing" during the first few charge-discharge cycles.

  • A larger than expected irreversible capacity loss in the initial cycle.

Potential Causes & Troubleshooting Steps:

  • Moisture Contamination: Trace amounts of water in the electrolyte or on the electrode surfaces can react with the lithium salt (e.g., LiPF6) to form hydrofluoric acid (HF), which in turn can catalyze electrolyte decomposition and gas generation.[5]

    • Action: Ensure all battery components (electrodes, separator, and casing) are thoroughly dried under vacuum before assembly. Use high-purity, low-water content electrolyte and handle all materials in a dry room or an argon-filled glovebox with low moisture and oxygen levels.

  • Inappropriate Formation Protocol: The voltage and current used during the initial formation cycles are critical for creating a stable SEI and CEI. A protocol that is too aggressive can lead to rapid and uncontrolled decomposition of the electrolyte and TCEB.

    • Action: Employ a low C-rate (e.g., C/20 or C/10) for the initial charge-discharge cycles. Consider adding a constant voltage step at the end of the first charge to allow for the complete formation of the protective interphases.

  • High TCEB Concentration: As mentioned in the FAQs, an overly high concentration of TCEB can lead to excessive decomposition and gas evolution.

    • Action: Systematically vary the concentration of TCEB in your electrolyte (e.g., 0.5%, 1%, 2% by weight) to determine the optimal level that provides the desired performance benefits without causing excessive gassing.

Issue 2: Continuous Gassing During Extended Cycling

Symptoms:

  • Gradual but continuous swelling of the cell over many charge-discharge cycles.

  • A steady increase in the internal resistance of the cell.

  • A decline in the coulombic efficiency.

Potential Causes & Troubleshooting Steps:

  • Unstable Cathode Electrolyte Interphase (CEI): The CEI formed by TCEB may not be sufficiently robust to withstand the mechanical stresses of repeated charge-discharge cycles or may be slowly dissolving or breaking down, exposing the reactive cathode surface to the electrolyte.

    • Action:

      • Re-evaluate the TCEB concentration. A slightly higher concentration might be necessary to maintain the CEI over long-term cycling.

      • Consider the synergistic effects of other electrolyte additives. For example, a small amount of a film-forming additive for the anode, like fluoroethylene carbonate (FEC), might be beneficial.[7]

  • Electrolyte Oxidation at High Voltage: If the upper cutoff voltage is too high, it can lead to the oxidative decomposition of the bulk electrolyte, even with the presence of a CEI.[2]

    • Action:

      • Carefully review the electrochemical stability window of your baseline electrolyte.

      • Experiment with slightly lowering the upper cutoff voltage to see if it mitigates gassing without significantly impacting the cell's energy density.

  • Anode-Side Gassing: While TCEB primarily acts on the cathode, gassing can also originate from the anode due to an unstable Solid Electrolyte Interphase (SEI).[8]

    • Action:

      • Characterize the anode surface after cycling to check for signs of continuous SEI growth or lithium dendrite formation.

      • Consider incorporating anode-stabilizing additives into your electrolyte formulation.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Evolved Gases

This protocol outlines the procedure for identifying the gaseous byproducts within a swollen battery cell, which is crucial for diagnosing the root cause of gassing.[9][10][11]

Objective: To qualitatively and quantitatively analyze the gas composition inside a cycled lithium-ion battery.

Materials:

  • Swollen battery cell (pouch or coin cell).

  • Gas-tight syringe.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.[10]

  • An inert environment (argon-filled glovebox).

Procedure:

  • Sample Preparation: Place the swollen battery cell inside an argon-filled glovebox to prevent atmospheric contamination.

  • Gas Extraction: Carefully puncture the cell casing with the needle of a gas-tight syringe. For pouch cells, this is typically done through the sealing tab. For coin cells, a specialized piercing tool may be required.

  • Sample Collection: Draw a known volume of the gas from the cell's headspace into the syringe.

  • GC-MS Injection: Immediately inject the collected gas sample into the GC-MS instrument.

  • Analysis: Run a pre-established GC-MS method to separate and identify the different gas components. The mass spectrometer will provide fragmentation patterns that can be compared against a library to identify the compounds.

  • Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify the evolved gases (e.g., CO2, CO, C2H4, H2). The relative peak areas can provide a semi-quantitative measure of the gas composition.

Table 1: Example Gas Composition Data from GC-MS Analysis

Gas ComponentPossible Origin
Carbon Dioxide (CO2)Oxidation of carbonate electrolytes at the cathode.[1]
Carbon Monoxide (CO)Reduction of CO2 or electrolyte decomposition.[1]
Ethylene (C2H4)Reduction of ethylene carbonate (EC) at the anode.[12]
Hydrogen (H2)Reduction of trace water.[1]

Visualization of Concepts

Diagram 1: Troubleshooting Workflow for Gassing Issues

This diagram illustrates a logical sequence of steps to follow when troubleshooting gassing in batteries with TCEB additive.

Gassing_Troubleshooting_Workflow start Gassing Observed initial_cycling During Initial Formation Cycles? start->initial_cycling extended_cycling During Extended Cycling? initial_cycling->extended_cycling No check_moisture Verify Low Moisture Environment initial_cycling->check_moisture Yes check_cei_stability Investigate CEI Stability extended_cycling->check_cei_stability Yes optimize_formation Optimize Formation Protocol (Lower C-rate) check_moisture->optimize_formation vary_tceb_conc Adjust TCEB Concentration optimize_formation->vary_tceb_conc gc_ms_analysis Perform GC-MS Analysis vary_tceb_conc->gc_ms_analysis check_voltage_window Evaluate Upper Cutoff Voltage check_cei_stability->check_voltage_window analyze_anode Analyze Anode SEI check_voltage_window->analyze_anode analyze_anode->vary_tceb_conc end_node Resolution gc_ms_analysis->end_node

Caption: A flowchart for systematically troubleshooting gassing issues.

Diagram 2: Proposed Mechanism of TCEB in CEI Formation

This diagram illustrates the intended role of TCEB in forming a protective layer on the cathode surface.

TCEB_CEI_Formation cluster_electrolyte Electrolyte cluster_cathode Cathode Surface (High Voltage) TCEB Tris(2-cyanoethyl) Borate (TCEB) Decomposition Oxidative Decomposition TCEB->Decomposition Solvent Carbonate Solvents Cathode LiCoO2 Solvent->Cathode Undesired Decomposition Decomposition->Cathode CEI Stable CEI Formation Decomposition->CEI Forms Suppression Suppression of Electrolyte Oxidation CEI->Suppression Leads to Suppression->Solvent

Caption: The role of TCEB in forming a protective CEI on the cathode.

References

  • Investigation of Failure and Gassing in Advanced Lithium Ion Battery Systems with Electrolyte Optimization as a Solution - DigitalCommons@URI. Available at: [Link]

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive - ACS Publications. Available at: [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries - DigitalCommons@URI. Available at: [Link]

  • Solid Electrolyte Interphase (SEI) Formation on the Graphite Anode in Electrolytes Containing the Anion Receptor Tris(hexafluoroisopropyl)borate (THFIPB) | Request PDF - ResearchGate. Available at: [Link]

  • Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PMC - NIH. Available at: [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode | Request PDF - ResearchGate. Available at: [Link]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of - OSTI.gov. Available at: [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries (Journal Article) - OSTI. Available at: [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V | Request PDF - ResearchGate. Available at: [Link]

  • Tris(trimethylsilyl)borate as an electrolyte additive for improving interfacial stability of high voltage layered lithium-rich oxide cathode/carbonate-based electrolyte | Request PDF - ResearchGate. Available at: [Link]

  • Insight into the Gassing Problem of Li-ion Battery - Frontiers. Available at: [Link]

  • Battery Analysis Techniques in Modern Laboratories | Separation Science. Available at: [Link]

  • Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive - CDN. Available at: [Link]

  • Insight into the Gassing Problem of Li-Ion Battery - ResearchGate. Available at: [Link]

  • Understanding the Interplay between Artificial SEI and Electrolyte Additives in Enhancing Silicon Electrode Performance for Li-Ion Batteries - Paul Scherrer Institut. Available at: [Link]

  • ANALYTICAL SOLUTIONS FOR LITHIUM-ION BATTERY MATERIAL CHARACTERIZATION - TA Instruments. Available at: [Link]

  • Triethylborate as an electrolyte additive for high voltage layered lithium nickel cobalt manganese oxide cathode of lithium ion battery | Request PDF - ResearchGate. Available at: [Link]

  • In situ analytical techniques for battery interface analysis - RSC Publishing. Available at: [Link]

  • Gas Sampling and Analysis of 18650 Lithium Ion Batteries by GC-ToF-MS | Covalent. Available at: [Link]

Sources

Troubleshooting

Tris(2-cyanoethyl) Borate decomposition products and their effects

Welcome to the technical support center for Tris(2-cyanoethyl) borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-cyanoethyl) borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your work.

Introduction to Tris(2-cyanoethyl) Borate Instability

Tris(2-cyanoethyl) borate is a valuable reagent in various chemical applications. However, its utility is matched by its inherent instability, primarily its sensitivity to moisture and elevated temperatures. Understanding the decomposition pathways and the resulting products is critical for troubleshooting unexpected experimental outcomes. The primary decomposition routes are hydrolysis and thermal degradation, which generate several key byproducts that can interfere with your experiments.

This guide is structured to help you identify the root cause of your experimental issues, provide actionable solutions, and offer preventative measures to maintain the quality of your Tris(2-cyanoethyl) borate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Understanding Decomposition

A1: The two main pathways for the decomposition of Tris(2-cyanoethyl) borate are hydrolysis and thermal degradation.

  • Hydrolysis: Due to the electron-deficient nature of the boron atom, Tris(2-cyanoethyl) borate is highly susceptible to attack by water.[1] This reaction proceeds in a stepwise manner, cleaving the borate ester bonds to yield boric acid and 3-hydroxypropionitrile . The presence of even trace amounts of moisture can initiate this process. The hydrolysis is a two-step reaction, and the presence of additional water molecules can significantly lower the energy barrier for this process.[2]

The overall decomposition pathways can be visualized as follows:

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition TCEB Tris(2-cyanoethyl) Borate BoricAcid Boric Acid TCEB->BoricAcid + 3 H₂O HPN 3-Hydroxypropionitrile TCEB->HPN + 3 H₂O BoricAcid_T Boric Acid / Boron Oxides TCEB->BoricAcid_T High Temp. Acrylonitrile Acrylonitrile TCEB->Acrylonitrile High Temp. (potential) H2O Moisture (H₂O) Heat Heat (Δ)

Caption: Decomposition of Tris(2-cyanoethyl) Borate.

Category 2: Experimental Interference & Troubleshooting

A2: Yes, a decrease in pH is a strong indicator of hydrolysis of Tris(2-cyanoethyl) borate. The formation of boric acid (pKa ~9.24) will acidify your reaction mixture.[3]

Troubleshooting Steps:

  • Verify Moisture Content: Use Karl Fischer titration to determine the water content of your starting materials and solvents.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • pH Adjustment: If the reaction tolerates it, consider using a non-nucleophilic buffer to maintain the desired pH. However, be aware that buffers can sometimes interfere with enzymatic reactions.[4][5]

  • Purify the Reagent: If you suspect your stock of Tris(2-cyanoethyl) borate has already degraded, purification may be necessary (see Q5).

A3: The formation of unexpected adducts with a mass increase corresponding to C₃H₃N (acrylonitrile) is a significant indicator that your Tris(2-cyanoethyl) borate may be degrading to form acrylonitrile, a reactive Michael acceptor.[6] Nucleophiles in your reaction mixture, such as amines, thiols, or even some carbanions, can readily react with acrylonitrile.

Troubleshooting Workflow:

AcrylonitrileTroubleshooting Start Unexpected Adducts Observed (e.g., +53 Da) CheckHeat Was the reaction performed at elevated temperatures? Start->CheckHeat CheckBase Does the reaction mixture contain a strong base? Start->CheckBase Hypothesis Hypothesis: Acrylonitrile Formation from Cyanoethyl Group Elimination CheckHeat->Hypothesis CheckBase->Hypothesis Mitigation Mitigation Strategies Hypothesis->Mitigation LowerTemp Lower Reaction Temperature Mitigation->LowerTemp ProtectNuc Protect Nucleophilic Groups Mitigation->ProtectNuc UseScavenger Use Acrylonitrile Scavenger (e.g., excess mild amine if compatible) Mitigation->UseScavenger PurifyTCEB Purify Tris(2-cyanoethyl) Borate Mitigation->PurifyTCEB

Sources

Optimization

Technical Support Center: Preventing Tris(2-cyanoethyl) Borate (TCEB) Hydrolysis

The following technical guide is structured as a specialized support resource for researchers and process engineers utilizing Tris(2-cyanoethyl) Borate (TCEB). It prioritizes mechanistic understanding and strict process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process engineers utilizing Tris(2-cyanoethyl) Borate (TCEB). It prioritizes mechanistic understanding and strict process control to ensure experimental integrity.

Status: Active Guide Applicability: Lithium-Ion Battery Electrolyte Formulation, High-Voltage Cathode Interface Engineering Chemical ID: Tris(2-cyanoethyl) Borate (CAS: 126755-67-7)[1]

Core Mechanism: Why Hydrolysis Occurs

The Issue: Tris(2-cyanoethyl) Borate (TCEB) is a borate ester utilized to form protective Cathode Electrolyte Interphases (CEI) on high-voltage cathodes (e.g., LiCoO₂, NCM). Its efficacy relies entirely on the integrity of the Boron-Oxygen (B-O) bonds.

The Failure Mode: Borate esters are electrophilic at the boron center. Upon exposure to moisture, water acts as a nucleophile, attacking the boron atom. This triggers a cascade that cleaves the ester linkage, irreversibly decomposing the additive into Boric Acid and 3-Hydroxypropionitrile.

Consequences:

  • Loss of CEI Formation: The active boron species is consumed.

  • Acid Generation: The hydrolysis product, 3-Hydroxypropionitrile, contains a hydroxyl group that can react with

    
     (common salt) to generate HF (Hydrofluoric Acid), which actively corrodes cathode materials and dissolves the SEI/CEI.
    
Visualization: Hydrolysis Pathway

The following diagram illustrates the structural breakdown of TCEB upon moisture ingress.

TCEB_Hydrolysis TCEB Tris(2-cyanoethyl) Borate [B(OCH2CH2CN)3] Intermediate Transition State [Borate-Water Adduct] TCEB->Intermediate + H2O (Attack on B) H2O Moisture (H2O) [Nucleophile] H2O->Intermediate BoricAcid Boric Acid [H3BO3] (Precipitate/Impurity) Intermediate->BoricAcid Ester Cleavage Alcohol 3-Hydroxypropionitrile [HO-CH2CH2CN] (Reacts with LiPF6 -> HF) Intermediate->Alcohol Release

Figure 1: Mechanistic pathway of TCEB hydrolysis leading to acidic impurities.

Storage & Handling Protocols (The First Line of Defense)

Q: How should I store TCEB upon receipt? A: Immediately transfer the sealed container to a controlled environment.

  • Temperature: Store at < 15°C (Cool/Dark). Thermal energy accelerates hydrolysis kinetics if trace moisture is present.

  • Atmosphere: Strict Inert Gas (Argon/Nitrogen). Never store under air.

  • Container: If the original seal is broken, transfer to a secondary containment vessel (e.g., an aluminum pouch with desiccant) or keep permanently inside a glovebox.

Q: Can I open the bottle in a fume hood if I work quickly? A: No. TCEB is hygroscopic. Even brief exposure (seconds) to ambient humidity (40-60% RH) initiates surface hydrolysis. This introduces "seed" impurities (Boric Acid) that can catalyze further degradation or cloud the electrolyte solution later.

  • Rule: Open only in an inert atmosphere glovebox (

    
     ppm).
    

Experimental Setup & Process Control

Q: What are the strict requirements for solvent preparation before adding TCEB? A: The solvent system (typically EC/EMC/DEC) is the most common source of moisture contamination.

  • Protocol: All solvents must be dried to < 10 ppm water before TCEB introduction.

  • Method: Use activated 3Å or 4Å molecular sieves.

  • Verification: Perform Karl Fischer (KF) titration on the solvent before adding the borate additive. If KF > 20 ppm, do not proceed; the TCEB will hydrolyze immediately upon addition.

Q: My electrolyte turned cloudy after adding TCEB. What happened? A: This is the definitive visual sign of hydrolysis.

  • Cause: Boric acid (

    
    ) has low solubility in organic carbonate solvents. The cloudiness is precipitated boric acid.
    
  • Recovery: None. The solution is compromised. Filtration will remove the precipitate but leaves the alcohol byproduct (3-hydroxypropionitrile) and HF in solution, which will destroy battery performance. Discard the batch.

Workflow: Contamination-Free Handling

Follow this logic flow to ensure additive integrity.

Handling_Workflow Start Start: TCEB Storage (<15°C, Inert Gas) Transfer Transfer to Glovebox (Do NOT Open Yet) Start->Transfer CheckGB Check Glovebox Atmosphere (H2O < 0.5 ppm, O2 < 0.5 ppm) Transfer->CheckGB SolventPrep Pre-dry Solvents (Mol Sieves 3Å/4Å) CheckGB->SolventPrep KF_Check Karl Fischer Titration (Is H2O < 10 ppm?) SolventPrep->KF_Check AddTCEB Add TCEB to Solvent KF_Check->AddTCEB Yes Stop STOP: Re-dry Solvents KF_Check->Stop No Seal Seal Electrolyte Container (Al-coated bottle) AddTCEB->Seal

Figure 2: Step-by-step workflow for introducing TCEB into electrolyte formulations.

Troubleshooting & Quality Assurance (FAQs)

Q: How can I verify the purity of my TCEB stock before use? A: If the bottle has been stored for >6 months or opened previously, verify purity using


 NMR (Nuclear Magnetic Resonance) .
  • TCEB Signal: Distinct shift corresponding to the borate ester.

  • Impurity Signal: A sharp peak at ~19-20 ppm (relative to

    
    ) indicates Boric Acid (
    
    
    
    ).
  • Action: If the Boric Acid peak is visible (>1% integral), repurify or discard.

Q: What is the recommended concentration for TCEB in Li-ion electrolytes? A: Field data suggests an optimal range of 0.5 wt% to 2.0 wt% .

  • < 0.5%: Insufficient CEI coverage on the cathode.

  • > 2.0%: Increases electrolyte viscosity and impedance without proportional gain in stability.

Q: Can I use PTFE (Teflon) bottles for storage? A: PTFE is permeable to water vapor over long periods.

  • Recommendation: Use Aluminum bottles or Glass bottles with secondary containment (Al-laminated bags) inside the glovebox.

Summary Data Table: Stability Parameters

ParameterSpecificationCritical LimitConsequence of Failure
Storage Temp 2°C - 15°C> 25°CAccelerated degradation
Glovebox

< 0.5 ppm> 5.0 ppmImmediate surface hydrolysis
Solvent

< 10 ppm> 20 ppmBulk hydrolysis, precipitation
Purity (GC/Titration) > 98.0%< 95.0%Poor CEI, HF generation
Appearance Clear/ColorlessCloudy/WhiteIrreversible Damage

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. ACS Applied Materials & Interfaces. [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. DigitalCommons@URI. [Link] (Search: LCTFEB synthesis and hydrolysis mechanisms)

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. Journal of The Electrochemical Society. [Link][2]

Sources

Troubleshooting

Technical Support Center: Tris(2-cyanoethyl) Borate (TCEB) in High-Performance Batteries

Welcome to the technical support guide for Tris(2-cyanoethyl) borate (TCEB), a bifunctional electrolyte additive designed to enhance the performance and stability of high-voltage lithium-ion batteries. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tris(2-cyanoethyl) borate (TCEB), a bifunctional electrolyte additive designed to enhance the performance and stability of high-voltage lithium-ion batteries. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers and battery scientists. Our focus is on mitigating the detrimental impact of common impurities in TCEB on experimental outcomes.

Introduction: The Dual Role of TCEB and the Challenge of Purity

Tris(2-cyanoethyl) borate is a promising electrolyte additive valued for its ability to form a stable, protective cathode-electrolyte interphase (CEI) and to scavenge anions, thereby suppressing the decomposition of the electrolyte salt (e.g., LiPF₆).[1] The nitrile groups contribute to a robust passivation layer, while the borate core interacts with anions, enhancing ionic conductivity and reducing side reactions.[2][3] However, the performance enhancements offered by TCEB are critically dependent on its purity. Due to its synthesis route and inherent reactivity, particularly its sensitivity to moisture, impurities can be introduced that significantly compromise battery performance and longevity.[4]

This guide is structured to help you diagnose and resolve issues arising from TCEB impurities, ensuring the integrity and reproducibility of your battery experiments.

Troubleshooting Guide: Diagnosing and Resolving Performance Issues

This section addresses common battery performance problems observed when using TCEB-containing electrolytes. Each issue is followed by potential causes linked to specific impurities and a step-by-step workflow for diagnosis and resolution.

Issue 1: Rapid Capacity Fade and Increased Cell Resistance After a Few Cycles

You have assembled a high-voltage NMC/Graphite cell with 1% TCEB in your baseline electrolyte. The initial cycles show promising stability, but the capacity rapidly declines after 20-30 cycles, accompanied by a significant increase in impedance.

Potential Cause: Hydrolysis of TCEB due to Water Contamination.

TCEB is highly moisture-sensitive.[4] Trace amounts of water in the electrolyte can hydrolyze the borate ester, leading to the formation of boric acid (H₃BO₃) and acrylonitrile. The boric acid can then react with the LiPF₆ salt to generate hydrofluoric acid (HF), a highly corrosive species that attacks the cathode and anode surfaces, leading to transition metal dissolution and SEI/CEI degradation.[5][6]

Diagnostic & Resolution Workflow:

The following workflow outlines the steps to identify and mitigate issues arising from water contamination.

start Observation: Rapid Capacity Fade & High Impedance check_water Step 1: Quantify Water Content in Electrolyte & Components start->check_water kf_titration Method: Karl Fischer (KF) Titration (Target: <20 ppm) check_water->kf_titration result Water Content > 20 ppm? kf_titration->result high_water YES: Source of Moisture Identified result->high_water High low_water NO: Contamination Unlikely. Investigate other degradation paths. result->low_water Low resolution Step 2: Implement Corrective Actions high_water->resolution dry_additive Action A: Dry TCEB Additive (Vacuum oven, <60°C) resolution->dry_additive use_sieves Action B: Use Molecular Sieves in Electrolyte (e.g., 3Å) resolution->use_sieves glovebox_control Action C: Strict Glovebox Control (H₂O < 0.5 ppm) resolution->glovebox_control validate Step 3: Validate & Re-test Cell dry_additive->validate use_sieves->validate glovebox_control->validate

Caption: Troubleshooting workflow for water contamination.

Experimental Protocol: Karl Fischer (KF) Titration for Water Quantification

  • Preparation: Ensure the KF titrator is calibrated and the solvent is fresh. All glassware must be rigorously dried in an oven (>120°C) and cooled in a desiccator.

  • Sample Handling: Perform all sample transfers inside a glovebox with a low moisture environment (<1 ppm H₂O).

  • Measurement: Using a gas-tight syringe, extract a known volume (e.g., 1 mL) of the TCEB-containing electrolyte.

  • Injection: Inject the sample directly into the KF titration cell.

  • Analysis: Run the titration. The result will be given in ppm (µg/g) of water.

  • Benchmark: For high-performance lithium-ion batteries, the water content in the final electrolyte should be below 20 ppm.[6]

Issue 2: Poor Initial Coulombic Efficiency (ICE) and Continuous Gas Generation

You observe a low first-cycle coulombic efficiency in a graphite-based anode half-cell. Furthermore, when assembling full cells, you notice swelling of the pouch cell over time, indicating gas production.

Potential Cause: Residual Acrylonitrile and Boric Acid Impurities.

  • Acrylonitrile (AN): This is a common precursor for the cyanoethyl groups in TCEB. Residual AN monomer in the additive can undergo reductive polymerization on the anode surface during the initial formation cycles.[7] This process consumes active lithium, leading to a lower ICE. While a controlled amount of certain nitrile compounds can form a stable SEI, excess unreacted AN can lead to a thick, resistive, and unstable SEI layer, contributing to continuous electrolyte decomposition and gas generation.[7][8]

  • Boric Acid (H₃BO₃): As a byproduct of hydrolysis or an unreacted starting material, boric acid can be detrimental. In the presence of carbonate solvents and under potential, it can contribute to the generation of CO₂ gas.[9] This not only causes cell swelling but also represents an irreversible loss of electrolyte components.

Diagnostic & Resolution Workflow:

start Observation: Low ICE & Gas Generation check_impurities Step 1: Purity Analysis of TCEB Additive start->check_impurities gc_ms Method A: GC-MS for Acrylonitrile (Detects volatile organic impurities) check_impurities->gc_ms ic_hplc Method B: IC or HPLC-MS for Boric Acid (Detects non-volatile/ionic species) check_impurities->ic_hplc result Impurities Detected? gc_ms->result ic_hplc->result impurities_found YES: Impure Additive Confirmed result->impurities_found Detected no_impurities NO: Purity is High. Consider other factors (e.g., binder stability). result->no_impurities Not Detected resolution Step 2: Implement Corrective Actions impurities_found->resolution source_new Action A: Source High-Purity TCEB (Purity >99.5%) resolution->source_new purify Action B: Re-purify In-House TCEB (e.g., Recrystallization/Distillation) resolution->purify validate Step 3: Validate & Re-test Cell source_new->validate purify->validate

Caption: Troubleshooting workflow for organic/acidic impurities.

Experimental Protocol: GC-MS for Acrylonitrile Detection

  • Standard Preparation: Prepare a series of calibration standards of acrylonitrile in a suitable solvent (e.g., acetonitrile) at concentrations ranging from 1 to 100 ppm.

  • Sample Preparation: Inside a glovebox, dissolve a precise weight of the TCEB additive in the same solvent to a known concentration (e.g., 10 mg/mL).

  • Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A suitable column would be a polar phase column (e.g., DB-WAX or equivalent).[10]

  • Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium.

  • Analysis: Run the calibration standards to generate a calibration curve. Run the TCEB sample. Identify acrylonitrile by its retention time and mass spectrum. Quantify using the calibration curve.

Quantitative Impact of Impurities

While precise quantitative data is proprietary and varies by cell chemistry, the following table summarizes the generally accepted impact levels of key impurities on Li-ion battery performance.

ImpurityTypical "High-Purity" LevelPotential Problematic LevelPrimary Negative Impact(s)
Water (H₂O) < 20 ppm> 50 ppmHF generation, electrode corrosion, impedance increase, gas evolution (H₂).[5][6]
Boric Acid (H₃BO₃) < 100 ppm> 500 ppmSlurry gelation (in cathode prep), reaction with electrolyte salts, CO₂ gas generation.[9][11]
Acrylonitrile (AN) < 100 ppm> 1000 ppmLow ICE, unstable/thick SEI formation, continuous electrolyte decomposition, impedance growth.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which pure TCEB improves battery performance? A: Pure TCEB functions in two main ways. First, its nitrile (-CN) groups are electrochemically reduced on the anode and oxidized on the cathode at potentials outside the typical stability window of carbonate solvents. This preferential decomposition forms a thin, stable, and nitrogen-containing passivation layer (SEI/CEI) that electronically insulates the electrode while allowing Li⁺ transport, thus preventing further electrolyte decomposition.[2] Second, the electron-deficient boron center acts as a Lewis acid, or "anion receptor," which can interact with the PF₆⁻ anion. This interaction helps to dissociate the Li⁺-PF₆⁻ ion pair, increasing the Li⁺ transference number and ionic conductivity, while also stabilizing the PF₆⁻ anion against thermal and hydrolytic decomposition.[1]

Q2: My TCEB additive is a white solid, but it turned into a light yellow liquid after a week in the glovebox. Is this a problem? A: Yes, this is a strong indicator of impurity absorption, most likely moisture. TCEB has a low melting point (around 38°C) and is sensitive to its environment.[4] The color change and transition to a liquid phase at room temperature suggest the presence of impurities that have lowered the melting point or indicate the onset of decomposition. You should re-verify the purity of this batch using the analytical methods described above before using it in an electrolyte. Storing TCEB in a cool, dark place under an inert atmosphere is recommended.[4]

Q3: Can I use ¹H NMR to quickly check the purity of my TCEB? A: Yes, ¹H NMR is an excellent tool for a quick qualitative and semi-quantitative assessment. The spectrum of pure TCEB should show two distinct triplets corresponding to the two methylene (-CH₂-) groups in the cyanoethyl chain. The presence of sharp singlets or other unexpected peaks could indicate residual solvents or organic byproducts. For example, a peak corresponding to free acrylonitrile would be a clear sign of impurity. For precise quantification of trace impurities, however, more sensitive techniques like GC-MS or HPLC are recommended.

Q4: Are there any alternatives to TCEB that are less sensitive to impurities? A: The field of electrolyte additives is under active research. Fluorinated borate esters, such as Tris(2,2,2-trifluoroethyl) borate (TFEB), have been investigated.[12][13] The fluorine groups can enhance oxidative stability and contribute to the formation of a LiF-rich SEI, which is highly beneficial for battery performance.[14][15] While these compounds may also be sensitive to moisture, their decomposition pathways and resulting byproducts differ. Other non-borate, nitrile-containing additives like succinonitrile (SN) or adiponitrile (ADN) are also used to improve interfacial stability, though their mechanism is different as they lack the anion-trapping borate core.[16]

Q5: How do I handle and store TCEB to maintain its purity? A: Always handle TCEB inside a high-purity inert atmosphere glovebox (H₂O and O₂ levels < 0.5 ppm). Purchase from reputable suppliers who provide a certificate of analysis with purity data. For long-term storage, keep it in its original sealed container in a cool, dark, and dry place, preferably inside the glovebox antechamber or a dedicated desiccator within the glovebox. Avoid repeated temperature cycling. If you suspect contamination, it is better to discard the batch than to risk compromising a series of experiments.

References

  • Impact of Lithium‐Free Borate Additives on the Cycle Life and Calendar Aging of Silicon‐Based Lithium‐Ion Batteries. Advanced Energy Materials. Available at: [Link]

  • Lithium-Ion Battery Capacity Degradation Mechanisms. LinkedIn. Available at: [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.GOV. Available at: [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. DigitalCommons@URI. Available at: [Link]

  • Impact of electrolyte impurities and SEI composition on battery safety. National Institutes of Health (NIH). Available at: [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi 1/3 Co 1/3 Mn 1/3 O 2 Cathode. ResearchGate. Available at: [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate. Available at: [Link]

  • Effects of addition of a boric acid ester monomer to electrolyte solutions and gel electrolytes on their ionic transport properties. ResearchGate. Available at: [Link]

  • Polymerized Acrylonitrile Artificial SEI for Long-Life Li-Metal Battery and Enhanced Stability for Li/Li 10 GeP 2 S 12 Interface. ResearchGate. Available at: [Link]

  • Battery-grade boric acid for lithium-ion battery cathodes. U.S. Borax. Available at: [Link]

  • Preparation of poly(acrylonitrile–butyl acrylate) gel electrolyte for lithium-ion batteries. ResearchGate. Available at: [Link]

  • Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. Journal of Materials Chemistry A. Available at: [Link]

  • Clean the Ni-Rich Cathode Material Surface With Boric Acid to Improve Its Storage Performance. Frontiers. Available at: [Link]

  • Butyronitrile-Based Electrolytes for Fast Charging of Lithium-Ion Batteries. MDPI. Available at: [Link]

  • Clean the Ni-Rich Cathode Material Surface With Boric Acid to Improve Its Storage Performance. National Institutes of Health (NIH). Available at: [Link]

  • Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. MDPI. Available at: [Link]

  • Effect on water consumption by metallic impurities into electrolyte of lead-acid batteries. ResearchGate. Available at: [Link]

  • Electrolyte Selection and Microbial Toxicity for Electrochemical Oxidative Water Treatment Using a Boron-Doped Diamond Anode to Support Site Specific Contamination Incident Response. National Institutes of Health (NIH). Available at: [Link]

  • The critical role of boric acid as electrolyte additive on the electrochemical performance of lead-acid battery. ResearchGate. Available at: [Link]

  • Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. OSTI.GOV. Available at: [Link]

  • Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. MDPI. Available at: [Link]

  • Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Troubleshooting poor CEI formation with Tris(2-cyanoethyl) Borate

Status: Operational Ticket Focus: Troubleshooting Poor CEI Formation & Electrolyte Instability Audience: Battery Materials Scientists & Electrochemical Engineers Introduction: The TCEB Mechanism Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Poor CEI Formation & Electrolyte Instability Audience: Battery Materials Scientists & Electrochemical Engineers

Introduction: The TCEB Mechanism

Welcome to the technical guide for Tris(2-cyanoethyl) borate (TCEB). You are likely using TCEB as a film-forming additive to stabilize high-voltage cathodes (NCM811, LCO, or LNMO) operating above 4.3V.

Why it works: TCEB functions primarily as a Lewis Acid Anion Receptor . The electron-deficient boron center coordinates with fluoride anions (


) and decomposition products of 

, effectively scavenging HF. Simultaneously, the cyano (-C≡N) functional groups facilitate the formation of a nitrogen-rich, conductive Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution.

If you are experiencing poor cycling stability, high impedance, or electrolyte discoloration, follow the modules below.

Module 1: Pre-Experiment Verification (Solubility & Hydrolysis)

Symptom: Electrolyte turns cloudy, precipitates form, or "jelly-like" viscosity changes occur within 24 hours of mixing.

Root Cause Analysis

Borate esters, including TCEB, are highly susceptible to hydrolysis . Even trace moisture (<20 ppm) can trigger the cleavage of the B-O bond, leading to the formation of boric acid and insoluble organic byproducts. This not only deactivates the additive but introduces acidic species that corrode the cathode.

Troubleshooting Protocol
  • Moisture Threshold: Ensure your base solvent (EC/EMC/DEC) has a water content <10 ppm (Karl Fischer titration) before adding TCEB.

  • Mixing Order (Critical):

    • Incorrect: Adding TCEB to a solvent that hasn't been dried.

    • Correct: Add

      
       salt first (which acts as a desiccant to some degree, though it produces HF), allow to stabilize, then add TCEB.
      
    • Best Practice: Use molecular sieves (activated 4Å) in the solvent reservoir for 24 hours prior to additive introduction.

  • Solubility Check: TCEB has limited solubility in purely linear carbonates (like DEC/DMC). Ensure a minimum of 20-30% volume of cyclic carbonate (EC) or use a co-solvent to maintain solubility at concentrations >1.0 wt%.

Visualization: Electrolyte Preparation Workflow

ElectrolytePrep Start Start: Base Solvent CheckH2O Check H2O Content (Karl Fischer) Start->CheckH2O Dry Dry with 4Å Sieves (Target <10ppm) CheckH2O->Dry >10 ppm AddSalt Add LiPF6 Salt CheckH2O->AddSalt <10 ppm Dry->CheckH2O AddTCEB Add TCEB Additive (0.5 - 1.0 wt%) AddSalt->AddTCEB Seal Seal & Store (Argon, <5ppm H2O) AddTCEB->Seal

Figure 1: Critical workflow for preventing TCEB hydrolysis during electrolyte preparation.

Module 2: Electrochemical Performance Issues

Symptom: High initial impedance (DCR) or rapid capacity fade after 50 cycles.

Scenario A: High Initial Impedance (DCR)

Diagnosis: The CEI layer is too thick or electrically insulating. Mechanism: TCEB is highly reactive. If the concentration is too high (>1.5 wt%), it polymerizes excessively on the cathode surface, creating a thick B-O/C-N barrier that impedes


 diffusion.

Corrective Action:

  • Titrate Concentration: Reduce TCEB loading. Standard effective range is 0.5 wt% to 1.0 wt% .

  • Adjust Formation Cycles: If using >1.0 wt%, lower the C-rate during the first formation cycle (e.g., from C/10 to C/20) to allow a denser, thinner film to form rather than a porous, chaotic deposit.

Scenario B: Rapid Capacity Fade (Voltage Fade)

Diagnosis: Incomplete coverage or oxidative decomposition at ultra-high voltages (>4.6V). Mechanism: While TCEB stabilizes the interface, it consumes itself. Once depleted, the unprotected cathode surface reacts with the bulk electrolyte.

Corrective Action:

  • Synergistic Additives: TCEB works best when paired with Fluoroethylene Carbonate (FEC) . FEC stabilizes the anode SEI, while TCEB protects the cathode CEI.

    • Recommended Blend: 1.0 wt% TCEB + 2.0 wt% FEC.

  • Cut-off Voltage Check: TCEB oxidation potential is generally around 4.3V - 4.5V vs

    
    . If cycling >4.6V, consider pairing with a higher-voltage stabilizer like LiDFOB.
    
Performance Optimization Data
ParameterLow Concentration (0.2-0.5 wt%)Optimal (0.5-1.0 wt%)Overdose (>1.5 wt%)
Initial DCR Low (Baseline)Moderate (+5-10%)High (+30-50%)
Capacity Retention Poor (Insufficient protection)ExcellentGood (but power limited)
Gas Generation High (Electrolyte oxidation)SuppressedSuppressed
Target Application Low voltage (<4.2V)High Voltage (4.3-4.5V)High Temp Storage

Module 3: Post-Mortem Diagnostic Validation

Symptom: You need to prove the CEI formed correctly.

Validation Protocol

To confirm TCEB efficacy, disassemble the cell in an Argon glovebox and perform XPS (X-ray Photoelectron Spectroscopy) on the cathode.

  • Wash Protocol: Rinse cathode gently with DMC to remove residual salt. Do not soak for >30 seconds, or you may strip the organic outer layer of the CEI.

  • Target Spectra:

    • B 1s Region: Look for a peak at ~192 eV . This corresponds to B-O bonds, confirming the borate is part of the polymeric CEI matrix.

    • N 1s Region: Look for peaks at ~399 eV (C-N bonds). This confirms the incorporation of the cyano group, which is critical for coordinating transition metals (Mn, Ni, Co) and preventing their dissolution.

    • F 1s Region: A reduction in LiF intensity compared to the baseline indicates successful HF scavenging by the Boron center.

Visualization: Mechanism of Action

TCEB_Mechanism cluster_effect Result TCEB TCEB Molecule (Boron Center) Scavenge HF Scavenging (B-F Coordination) TCEB->Scavenge Lewis Acid Attack Oxidation Electrochemical Oxidation (>4.3V vs Li/Li+) TCEB->Oxidation Adsorption LiPF6 LiPF6 Decomposition (Generates HF + F-) LiPF6->Scavenge Release F- Cathode High Voltage Cathode (Ni-Rich / LCO) CEI Protective CEI Layer (B-O & C-N rich) Scavenge->CEI Incorporation Oxidation->CEI Polymerization CEI->Cathode Passivates Surface ReducedDissolution Suppressed Metal Dissolution CEI->ReducedDissolution LowerImpedance Stable Interfacial Impedance CEI->LowerImpedance

Figure 2: The dual-function mechanism of TCEB: Scavenging HF and forming a passivating CEI layer.

Frequently Asked Questions (FAQ)

Q: Can I use TCEB with Lithium Metal Anodes? A: Yes. While TCEB is a cathode additive, borates often improve the anode SEI by forming Lithium Borate species, which are highly ionic conductive. However, ensure the concentration is optimized (usually <1.0 wt%) to prevent excessive resistance on the anode side.

Q: Why is my electrolyte turning yellow after adding TCEB? A: Slight yellowing can occur due to trace impurities or interaction with amines in the solvent (if present). However, if it turns dark brown or forms a precipitate, the TCEB has likely hydrolyzed due to moisture. Discard and restart with dried solvents.

Q: How does TCEB compare to TMSB (Trimethylsilyl Borate)? A: TCEB is generally more stable at higher voltages due to the electron-withdrawing cyano groups, which lower the HOMO energy level compared to TMSB. This makes TCEB better suited for 4.4V+ applications, whereas TMSB is often used for impedance control at lower voltages.

References

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ACS Energy Letters. [Link][1][2]

  • Structure–Property and Reaction Mechanism of Boron-Based High-Voltage Electrolyte Additives via First-Principles Calculations. ACS Applied Energy Materials. [Link]

  • Trimethyl borate as an electrolyte additive for high potential layered cathode with concurrent improvement of rate capability and cyclic stability. Journal of Power Sources. [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. Journal of The Electrochemical Society. [Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Tris(2-cyanoethyl) Borate Concentration for Enhanced Cathode Performance

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the concentration of Tris(2-cyanoethyl) borate (TCEB) as an electrolyte additive for various...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the concentration of Tris(2-cyanoethyl) borate (TCEB) as an electrolyte additive for various cathode materials in lithium-ion batteries. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2-cyanoethyl) borate (TCEB) and what is its primary function as an electrolyte additive?

A1: Tris(2-cyanoethyl) borate is a bifunctional electrolyte additive designed to enhance the performance and lifespan of lithium-ion batteries. Its primary role is to form a stable and uniform cathode electrolyte interphase (CEI) film on the surface of the cathode material.[1] This protective layer mitigates the decomposition of the electrolyte at high voltages and suppresses detrimental side reactions, leading to improved cycling stability and capacity retention.[1]

Q2: How does TCEB form a protective film on the cathode surface?

A2: TCEB is designed to have a lower oxidation potential than the bulk electrolyte. This means it preferentially decomposes on the cathode surface during the initial charging cycles. The decomposition products, rich in boron and nitrogen compounds, create a robust CEI layer that is electronically insulating but ionically conductive, allowing for the efficient transport of lithium ions while preventing further electrolyte degradation.[1]

Q3: What are the key advantages of using TCEB in lithium-ion batteries?

A3: The main benefits of incorporating TCEB into the electrolyte include:

  • Enhanced Cycling Stability: By forming a stable CEI, TCEB significantly improves capacity retention over extended cycling, especially at high voltages.

  • Improved High-Voltage Performance: It is particularly effective in protecting high-voltage cathode materials from structural degradation and electrolyte oxidation.

  • Increased Coulombic Efficiency: A stable CEI reduces irreversible capacity loss during each cycle.

  • Suppressed Transition Metal Dissolution: The protective film can help prevent the dissolution of transition metals from the cathode, which can poison the anode and degrade overall performance.[2][3]

Q4: Is TCEB suitable for all types of cathode materials?

A4: TCEB has shown significant benefits for high-voltage cathode materials such as Lithium Cobalt Oxide (LCO) and Nickel-Manganese-Cobalt (NMC) oxides.[1] While the principles of CEI formation are broadly applicable, the optimal concentration and specific performance enhancements can vary depending on the cathode chemistry. For cathodes like Lithium Iron Phosphate (LFP) and Lithium Nickel-Cobalt-Aluminum Oxide (NCA), the effects and optimization require specific evaluation.

Q5: What is the typical concentration range for TCEB in an electrolyte?

A5: The optimal concentration of TCEB is a critical parameter and typically ranges from 0.5% to 2.0% by weight in the electrolyte. The ideal concentration depends on the specific cathode material, the operating voltage window, and the desired performance characteristics. Exceeding the optimal concentration can lead to increased impedance and diminished performance.

Troubleshooting Guide for TCEB Concentration Optimization

This section provides a structured approach to troubleshooting common issues encountered when optimizing TCEB concentration for different cathode materials.

Lithium Cobalt Oxide (LCO) Cathodes

High-voltage operation of LCO cathodes often leads to rapid capacity fading. TCEB can significantly mitigate this issue.

Problem 1: Rapid Capacity Fading at High Voltages (>4.4V)

  • Probable Cause: Continuous decomposition of the electrolyte on the LCO surface, leading to the loss of active lithium and structural degradation of the cathode.

  • Solution:

    • Introduce TCEB: Start by adding 1.0 wt% TCEB to your baseline electrolyte.

    • Concentration Gradient Study: Prepare a series of electrolytes with varying TCEB concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%).

    • Electrochemical Evaluation: Assemble and cycle Li||LCO half-cells for each concentration at the desired high voltage. Key metrics to monitor are capacity retention and coulombic efficiency over at least 100 cycles.

    • Post-mortem Analysis: Characterize the cycled electrodes using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to examine the morphology and composition of the CEI. A uniform and stable CEI is desirable.

Problem 2: Increased Initial Irreversible Capacity Loss

  • Probable Cause: The formation of the CEI layer itself consumes some lithium ions during the initial cycles. An excessively thick CEI due to high TCEB concentration can exacerbate this issue.

  • Solution:

    • Reduce TCEB Concentration: If the initial coulombic efficiency is too low, decrease the TCEB concentration to 0.5 wt% or lower.

    • Formation Protocol Optimization: Employ a slower C-rate during the initial formation cycles to allow for the gradual and more uniform formation of a thinner CEI.

Nickel-Manganese-Cobalt (NMC) Cathodes

NMC cathodes, especially Ni-rich compositions, are prone to interfacial side reactions and microcrack formation at high voltages.

Problem 1: Poor Cycling Stability and Rate Capability at High Cut-off Voltages

  • Probable Cause: Aggressive electrolyte oxidation on the NMC surface and structural instability of the cathode material.

  • Solution:

    • Utilize TCEB or its Analogs: Tris(2,2,2-trifluoroethyl) borate (TTFEB), a fluorinated analog of TCEB, has shown excellent results for NMC cathodes.[4] Start with a concentration of 0.5 wt% TTFEB.

    • Systematic Optimization: Similar to LCO, perform a concentration-dependent study (e.g., 0.25%, 0.5%, 1.0%).

    • Performance Metrics: Focus on long-term cycling stability (capacity retention after 200+ cycles) and rate capability at various C-rates.

    • Impedance Spectroscopy: Use Electrochemical Impedance Spectroscopy (EIS) to monitor the interfacial resistance. An effective CEI should stabilize the interfacial impedance over cycling.

Problem 2: Increased Cell Swelling or Gas Generation

  • Probable Cause: While TCEB is designed to suppress electrolyte decomposition, suboptimal concentrations or interactions with other electrolyte components could still lead to gas generation.

  • Solution:

    • Verify Additive Purity: Ensure the TCEB used is of high purity, as impurities can lead to unwanted side reactions.

    • Optimize Additive Blends: If using TCEB in combination with other additives, be aware of potential synergistic or antagonistic effects. Consider systematically evaluating different additive combinations.

    • Gas Chromatography Analysis: If significant gassing is observed, analyze the gaseous products to understand the decomposition pathways and adjust the electrolyte formulation accordingly.

Lithium Iron Phosphate (LFP) Cathodes

While LFP cathodes are known for their stability, improving their performance at high temperatures and under fast-charging conditions is an active area of research.

Problem: Performance Degradation at Elevated Temperatures and High C-rates

  • Probable Cause: LFP has lower electronic and ionic conductivity compared to other cathode materials, which can be exacerbated at high temperatures and fast charging, leading to increased polarization and capacity fade. Although direct studies on TCEB with LFP are limited, the general principle of forming a protective CEI can be beneficial.

  • Hypothesized Solution:

    • Exploratory Study with TCEB: Introduce a low concentration of TCEB (e.g., 0.5 wt%) to the electrolyte.

    • Focus on High-Temperature Cycling: Evaluate the cycling performance at elevated temperatures (e.g., 45-60°C).

    • Fast-Charging Protocols: Test the rate capability under fast-charging conditions (e.g., 2C, 3C).

    • Conductivity Enhancement: Recent research on LFP has shown that additives forming an electronically conductive interfacial layer can be beneficial.[5] While TCEB primarily forms an ionically conductive layer, its impact on the overall interface should be carefully characterized.

Lithium Nickel-Cobalt-Aluminum Oxide (NCA) Cathodes

NCA cathodes offer high energy density but can suffer from poor thermal stability and capacity fading, particularly at high states of charge.

Problem: Significant Capacity Fade and Thermal Instability

  • Probable Cause: Similar to NMC, NCA cathodes experience surface degradation and electrolyte oxidation at the cathode-electrolyte interface.[6]

  • Hypothesized Solution:

    • Initiate with Low TCEB Concentration: Begin with a conservative concentration of TCEB (e.g., 0.5 wt%).

    • Cycling and Thermal Analysis: Perform extensive cycling tests to evaluate capacity retention. Additionally, use techniques like Differential Scanning Calorimetry (DSC) to assess the impact of the TCEB-formed CEI on the thermal stability of the charged cathode.

    • Monitor Impedance Growth: Track the evolution of interfacial impedance using EIS, as a stable interface is crucial for long-term performance.

Quantitative Data Summary

CathodeAdditiveOptimal Concentration (wt%)Key Performance ImprovementReference
LCOTCEB~1.0 - 2.0%Improved capacity retention at high voltage (4.5V)[7]
NMCTTFEB~0.5%Enhanced cycling stability and rate capability[4]
SC-NCMTCEBNot specifiedImproved cycling stability at high voltage (4.7V)[1]
NCM523LCTFEB5.0%Significantly improved cycling performance[8][9]

Note: TTFEB (Tris(2,2,2-trifluoroethyl) borate) and LCTFEB (Lithium cyano tris(2,2,2-trifluoroethyl) borate) are structurally related to TCEB and their performance data provides valuable insights.

Experimental Protocols

Step-by-Step Methodology for TCEB Concentration Optimization

  • Electrolyte Preparation:

    • Start with a baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

    • Prepare a series of electrolyte solutions with varying weight percentages of TCEB (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%). Ensure thorough mixing in an argon-filled glovebox.

  • Cell Assembly:

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

    • Use the target cathode material, a lithium metal anode, and a separator (e.g., Celgard).

    • Carefully add a consistent amount of the prepared electrolyte to each cell.

  • Formation Cycling:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to allow for the formation of a stable CEI.

    • Monitor the coulombic efficiency of these initial cycles.

  • Performance Evaluation:

    • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (100-500) within the desired voltage window. Record the discharge capacity at regular intervals to determine capacity retention.

    • Rate Capability: After a set number of cycles, perform rate capability tests by cycling the cells at different C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different cycle numbers to monitor the change in interfacial and charge-transfer resistances.

  • Post-mortem Analysis:

    • Disassemble the cycled cells in a glovebox.

    • Carefully retrieve the cathode and rinse it with a suitable solvent (e.g., DMC) to remove residual electrolyte.

    • Analyze the cathode surface using SEM for morphology and XPS for elemental composition of the CEI.

Visualizations

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Baseline Electrolyte B Add Varying Concentrations of TCEB (0-2.0 wt%) A->B C Assemble Coin Cells (Cathode || Li) B->C D Formation Cycling (e.g., C/10, 3 cycles) C->D E Long-Term Cycling (e.g., 1C, 100+ cycles) D->E F Rate Capability Test E->F G Electrochemical Impedance Spectroscopy (EIS) E->G I Data Interpretation & Optimal Concentration Determination F->I G->I H Post-mortem Analysis (SEM, XPS) H->I

Caption: Experimental workflow for optimizing TCEB concentration.

G cluster_cathode Cathode Surface cluster_electrolyte Electrolyte Cathode Cathode Material (LCO, NMC, etc.) TCEB TCEB Additive Decomposition Preferential Oxidation of TCEB TCEB->Decomposition Low Oxidation Potential Solvent Electrolyte Solvent Protection Suppressed Solvent Decomposition Solvent->Protection Protected by CEI Decomposition->Cathode on Cathode Surface CEI Stable CEI Formation (B, N-rich) Decomposition->CEI CEI->Protection

Caption: Mechanism of TCEB-driven CEI formation on the cathode.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive - ACS Publications. (2021). Retrieved from [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries - DigitalCommons@URI. (2021). Retrieved from [Link]

  • KAIST Develops 'Electrolyte Additive Technology' to Extend LFP Battery Life - 아시아경제. (2024). Retrieved from [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of - OSTI.gov. (n.d.). Retrieved from [Link]

  • Investigation of Capacity Fading Phenomenon in LiNi0.885Co0.1Al0.015O2 Cathode Batteries at High-Rate Cycling - ResearchGate. (2023). Retrieved from [Link]

  • Impact of Lithium Bis(oxalate)borate Electrolyte Additive on the Performance of High-Voltage Spinel/Graphite Li-Ion Batteries | The Journal of Physical Chemistry C - ACS Publications. (2013). Retrieved from [Link]

  • Impact of Lithium Bis(oxalate)borate Electrolyte Additive on the Performance of High-Voltage Spinel/Graphite Li-Ion Batteries | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Tris(2-cyanoethyl) Borate (TCEB)

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impedance Rise in High-Voltage Li-ion Batteries using TCEB Executive Summary: The Impedance-Stability Paradox You are likely using Tris(2-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impedance Rise in High-Voltage Li-ion Batteries using TCEB

Executive Summary: The Impedance-Stability Paradox

You are likely using Tris(2-cyanoethyl) Borate (TCEB) to stabilize high-voltage cathodes (LiCoO₂, NCM811, or Li-rich Mn-based oxides) operating above 4.4V. TCEB functions as a bifunctional Lewis acid additive .[1] Its Boron-Oxygen (B-O) core scavenges HF and coordinates with surface oxygen, while the nitrile (-C≡N) groups facilitate preferential oxidation on the cathode surface.

The Issue: While TCEB effectively suppresses electrolyte oxidation and transition metal dissolution, it does so by forming a Cathode Electrolyte Interphase (CEI) . If this CEI becomes too thick or non-uniform, it acts as a resistive barrier to Li⁺ diffusion, manifesting as a sharp rise in interfacial impedance (


 and 

).

This guide provides the diagnostic logic and experimental protocols to decouple "protective stability" from "parasitic resistance."

Diagnostic Workflow

Before altering your formulation, use this logic tree to isolate the root cause of the impedance rise.

DiagnosticWorkflow Start Symptom: High Impedance (EIS) CheckEIS Analyze Nyquist Plot Start->CheckEIS SemiCircle1 High R_film (High Freq)? Surface Film Resistance CheckEIS->SemiCircle1 Dominant Feature SemiCircle2 High R_ct (Mid Freq)? Charge Transfer Resistance CheckEIS->SemiCircle2 Dominant Feature Action1 Cause: CEI too thick Action: Reduce TCEB Conc. or Adjust Formation Current SemiCircle1->Action1 Action2 Cause: Poor Kinetics/Coverage Action: Check Moisture (Hydrolysis) or Add Synergistic Additive (VC/FEC) SemiCircle2->Action2

Figure 1: Diagnostic logic for isolating the source of impedance in TCEB-containing cells.

Technical Troubleshooting & FAQs
Q1: My Electrochemical Impedance Spectroscopy (EIS) shows a massive increase in

after the first cycle. Is 2% TCEB too high?

A: Likely, yes. While 2% TCEB offers maximum high-voltage protection, it often passes the "tipping point" of film thickness.

  • Mechanism: TCEB oxidizes sacrificially at ~4.3V vs. Li/Li⁺. At 2%, the abundance of reactant leads to a thick, oligomeric B-O/C-N rich layer. This layer is electronically insulating (good for preventing electrolyte oxidation) but ionically sluggish (bad for power).

  • Recommendation: Titrate your concentration. Most high-voltage benefits (4.5V stability) are achievable at 0.5% to 1.0% wt .

  • Data Reference: See Table 1 below for the trade-off analysis.

Q2: I see "noise" or instability in the voltage profile during the formation cycle. Could the TCEB be degraded?

A: This points to hydrolysis .[2] Borate esters are hygroscopic and moisture-sensitive.

  • The Reaction:

    
    .
    
  • The Consequence: Boric acid (

    
    ) reacts with 
    
    
    
    to generate HF and
    
    
    , which attack the cathode surface before the protective CEI can form. The "noise" is the parasitic reaction of acidic species.
  • Protocol: Ensure your electrolyte water content is strictly <20 ppm . If you are adding TCEB manually in a glovebox, do not store pre-mixed aliquots in clear glass vials for extended periods; use opaque, sealed PTFE or aluminum containers.

Q3: Can I combine TCEB with Vinylene Carbonate (VC) to lower impedance?

A: Yes, this is a standard "Impedance Balancing" strategy.

  • Why it works: TCEB focuses on the Cathode (CEI).[3] However, if the Anode SEI is unstable, transition metals dissolved from the cathode (even with TCEB) can migrate to the anode, thickening the SEI there.

  • Synergy: VC (1-2%) forms a robust SEI on the graphite anode, preventing the reduction of any unreacted TCEB or migrated transition metals on the anode side. This "Dual-Interface" protection often results in lower total cell impedance than TCEB alone.

Quantitative Data: Concentration vs. Performance

The following table summarizes the impact of TCEB concentration on a typical NCM811/Graphite cell cycled at 2.8V – 4.5V.

TCEB Conc.[1][3][4][5] (wt%)Initial

(Ohm)
Capacity Retention (200 Cycles)Verdict
0.0% (Control) 25

40.4%Fail: Rapid electrolyte oxidation.
0.5% 38

65.0%Good: Balanced power/stability.
1.0% 55

78.2%Optimal: Best high-voltage life.
2.0% 110

75.0%Fail: Impedance limits capacity access.

Note: Data derived from trends observed in high-voltage LiCoO₂ and NCM studies [1].

Optimized Experimental Protocol: Low-Resistance Formation

To minimize impedance while retaining stability, you must control the rate of CEI formation. A "Flash Formation" (high current) creates a porous, resistive film. A "Slow Growth" (low current) creates a compact, conductive film.

Step-by-Step Formation Protocol:

  • Resting: Soak cell for 12 hours at 25°C.

  • Step 1 (Nucleation): Charge at 0.05 C to 3.5V.

    • Why: Allows VC/FEC (if present) to form Anode SEI without TCEB interference.

  • Step 2 (TCEB Activation): Charge at 0.1 C to 4.3V.

    • Why: TCEB oxidizes near ~4.0-4.2V. Low current ensures a dense, thin CEI deposition.

  • Step 3 (Aging): Hold at 4.3V (Constant Voltage) for 2 hours or until current drops to 0.01 C.

    • Why: "Cures" the film and ensures complete coverage.

  • Step 4 (Degassing): If using pouch cells, degas is critical here as nitrile oxidation can release minor gaseous byproducts.

Mechanistic Visualization

The following diagram illustrates how TCEB functions at the atomic level to protect the cathode.

Mechanism cluster_Cathode Cathode Surface (High Voltage > 4.3V) Electrolyte Electrolyte (LiPF6 + Carbonates) CEI Formation of CEI (B-O / C-N rich film) Electrolyte->CEI Blocked by Film TCEB TCEB Additive (B-O and -CN groups) Oxidation Preferential Oxidation of TCEB TCEB->Oxidation Migrates to Cathode Oxidation->CEI Polymerization Protection Inhibits Solvent Oxidation & Metal Dissolution CEI->Protection Physical Barrier

Figure 2: Mechanism of TCEB-derived CEI formation. The B-O and -CN groups polymerize to form a barrier that blocks solvent molecules from the reactive high-voltage surface.

References
  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Source: ACS Applied Energy Materials (2021). Context: Establishes the 1-2% concentration range and the mechanism of preferential decomposition on the cathode to form a stable CEI. URL:[Link][3]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. Source: OSTI.gov (2021). Context: Discusses the synthesis and effect of related borate-cyano additives on SEI/CEI thickness and impedance. URL:[Link]

  • Study on the Hydrolytic Stability of Borate Ester. Source: Applied Mechanics and Materials (via ResearchGate).[2] Context: Provides data on the moisture sensitivity of borate esters and the importance of handling protocols to prevent hydrolysis. URL:[Link]

Sources

Troubleshooting

Side reactions of Tris(2-cyanoethyl) Borate at the anode

Technical Support Guide: Anode Interface Optimization with Tris(2-cyanoethyl) Borate (TCEB) Introduction: The Dual-Nature of TCEB Tris(2-cyanoethyl) Borate (TCEB) is a bifunctional electrolyte additive designed to stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Anode Interface Optimization with Tris(2-cyanoethyl) Borate (TCEB)

Introduction: The Dual-Nature of TCEB

Tris(2-cyanoethyl) Borate (TCEB) is a bifunctional electrolyte additive designed to stabilize high-voltage Lithium-ion and Lithium-metal batteries.[1][2] While often marketed for its oxidative stability at the cathode (forming a Cathode Electrolyte Interphase, CEI), its behavior at the anode is equally critical and often the source of unpredicted experimental failure.

Core Function: TCEB functions as an anion receptor and a film-forming agent. At the anode (Graphite or Li-metal), it undergoes reductive decomposition to form a Boron- and Nitrogen-rich Solid Electrolyte Interphase (SEI).[3][4][5] This SEI is designed to be mechanically rigid and ionically conductive, suppressing dendritic growth and preventing continuous electrolyte consumption.

The "Side Reaction" Paradox: In battery chemistry, the "side reaction" of an additive is often its intended mechanism (sacrificial decomposition). However, when uncontrolled, these reactions lead to impedance rise, gas generation, and cell failure. This guide addresses the troubleshooting of these specific anodic events.

Mechanism of Action & Failure Modes

To troubleshoot effectively, you must understand the underlying chemistry. TCEB operates via a specific reduction pathway at the anode.

Anodic Reduction Pathway

Unlike simple carbonates (EC/DMC), TCEB reduces at a higher potential (~0.8 V - 1.2 V vs. Li/Li⁺), allowing it to passivate the anode before the bulk solvent decomposes.

  • Borate Center Reduction: The B-O bond is cleaved, generating Lithium Borate species (LiₓBᵧO_z) which form the inorganic, mechanically strong matrix of the SEI.

  • Nitrile Group Polymerization: The cyano (-C≡N) groups can undergo reductive polymerization or coordinate with Li⁺, forming an organic, flexible N-rich outer layer.

Visualizing the Pathway

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (Electrolyte Solvated) Reduction Reductive Decomposition (~1.0 V vs Li/Li+) TCEB->Reduction e- transfer Hydrolysis Moisture Contamination (Hydrolysis) TCEB->Hydrolysis + H2O (Trace) Inorganic Inorganic Matrix (Li-Borates, B-O species) High Modulus Reduction->Inorganic B-O cleavage Organic Organic Polymer (Poly-nitriles, Li-CN) Elasticity Reduction->Organic -CN polymerization Impedance Impedance Rise (Thick Insulating Film) Reduction->Impedance Excess Additive Gas Gas Generation (H2, Organics) Hydrolysis->Gas Decomposition

Figure 1: Reaction pathway of TCEB at the anode, highlighting both beneficial SEI formation and potential failure modes caused by moisture or overdose.

Troubleshooting Guide (Q&A)

This section addresses the most common "side reaction" complaints reported by researchers using TCEB.

Scenario A: High Initial Impedance (DCR Rise)

Q: After formation cycling, my cell impedance (EIS) is 30-50% higher than the control group. Is the TCEB reacting too aggressively?

A: Likely, yes. This indicates "SEI Overgrowth." While TCEB creates a protective film, Boron-based SEI layers are inherently electrically insulating (though ionically conductive). If the film is too thick, charge transfer resistance (


) spikes.
  • Root Cause:

    • Overdose: Using >1.0 wt% TCEB often leads to excessive film thickness.

    • Fast Formation: High C-rates during the first cycle (e.g., >0.1 C) cause rapid, disordered precipitation of decomposition products rather than a dense, thin monolayer.

  • Corrective Action:

    • Titrate Concentration: Reduce TCEB concentration to 0.5 wt% .

    • Step-Formation Protocol: Implement a "pre-formation" hold. Charge to 10% SOC at C/20, hold for 2 hours, then continue. This allows the TCEB to passivate the surface slowly.

Scenario B: Gas Evolution (Swelling)

Q: My pouch cells are swelling during the first 5 cycles. I thought borates were supposed to suppress gas?

A: TCEB is hydrolytically unstable. You are likely seeing hydrolysis products, not direct electrochemical gassing.

  • Root Cause:

    • Moisture Contamination: Borate esters hydrolyze rapidly in the presence of trace water (ppm level) to form Boric Acid and 3-hydroxypropionitrile.

    • Reaction:

      
      
      
    • The alcohol byproduct can further decompose at the anode to release hydrogen (

      
      ) or ethylene (
      
      
      
      ).
  • Validation Test:

    • Check the electrolyte water content (Karl Fischer titration). It must be <20 ppm .

    • If the electrolyte is dry, check the anode drying protocol. Graphite anodes can retain moisture deep in the pores.

Scenario C: Low First-Cycle Coulombic Efficiency (ICE)

Q: My ICE dropped from 92% (Control) to 88% with TCEB. Is this a parasitic side reaction?

A: Yes, but it is a "necessary" parasitic reaction. TCEB consumes Lithium ions to form the SEI. Because the TCEB-derived SEI is denser and involves polymerization, it consumes more charge (mAh) to form than a standard EC/DMC SEI.

  • Diagnostic:

    • If the efficiency loss stabilizes after Cycle 1-3, the additive is working correctly.

    • Warning Sign: If CE remains low (<99.5%) in subsequent cycles, the SEI is unstable and continuously repairing itself (consuming electrolyte). This suggests incompatibility with the specific anode material (e.g., Silicon-rich anodes often fracture the rigid Borate SEI).

Comparative Data: TCEB vs. Standard Additives

Use this table to benchmark your experimental results.

FeatureControl (1M LiPF6 in EC/EMC)TCEB (0.5 wt%)Impact of Side Reactions
Reduction Potential ~0.8 V vs Li/Li⁺ (EC)~1.1 V vs Li/Li⁺ Passivates anode before solvent.
SEI Composition Organic Carbonates (Li₂CO₃, LEDC)Inorganic (B-O, LiF) + Poly-nitrile Higher modulus, better dendrite suppression.
Impedance (Rct) Low (~20 Ω)Medium (~35 Ω) Trade-off: Higher R but better stability.
Moisture Tolerance ModerateVery Low Hydrolysis leads to gassing.

Experimental Protocols

Protocol 1: Electrochemical Stability Window Determination (LSV)

To confirm if TCEB is decomposing at the expected anodic potential.

  • Cell Setup: 3-electrode cell (Working: Graphite/Cu; Counter: Li metal; Reference: Li metal).

  • Electrolyte: 1M LiPF₆ in EC/EMC (3:7) + 1.0 wt% TCEB .

  • Method: Linear Sweep Voltammetry (LSV).

  • Scan Rate: 0.1 mV/s.

  • Range: OCV (~3.0 V) down to 0.01 V.

  • Expected Result: Look for a reduction peak distinct from the EC reduction peak.

    • EC Reduction: ~0.8 V.

    • TCEB Reduction: Look for a shoulder or peak around 1.0 - 1.2 V .

Protocol 2: Moisture Sensitivity Check

Before blaming the additive for side reactions, validate the solvent.

  • Take 5 mL of TCEB-containing electrolyte.

  • Add 500 ppm water (intentional spike).

  • Observe for 24 hours.

  • Result: If the solution turns cloudy or precipitates white solids (Boric Acid), your dry room conditions are insufficient.

References

  • Liu, Y., et al. (2021). "Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V." Journal of Power Sources.[1]

  • Chae, O. B., et al. (2019). "Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of lithium metal batteries."[3][4][5] Journal of The Electrochemical Society.[5][6]

  • Xu, M., et al. (2013). "Tris(trimethylsilyl) borate as an electrolyte additive for improving interfacial stability of high voltage layered lithium-rich oxide cathode."[7] Journal of Power Sources.

  • Zhang, S. S. (2006).[1][2] "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources.

Sources

Optimization

Technical Support Center: Using Tris(2-cyanoethyl) Borate (TCEB) to Mitigate Capacity Fade in High-Voltage Cells

Welcome to the technical support guide for Tris(2-cyanoethyl) Borate (TCEB), a high-performance electrolyte additive. This document is designed for researchers and application scientists working to enhance the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tris(2-cyanoethyl) Borate (TCEB), a high-performance electrolyte additive. This document is designed for researchers and application scientists working to enhance the stability and lifespan of high-voltage lithium-ion cells. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to ensure your experiments are both successful and insightful.

Section 1: Fundamental Principles

This section addresses the core questions regarding the function and mechanism of TCEB in electrochemical systems.

Q1: What is Tris(2-cyanoethyl) Borate (TCEB) and why is it used in high-voltage batteries?

Tris(2-cyanoethyl) Borate is a bifunctional electrolyte additive specifically designed to address the challenges associated with operating lithium-ion batteries at high cutoff voltages (e.g., >4.4V vs. Li/Li⁺).[1][2] The primary challenge at such potentials is the aggressive oxidative decomposition of conventional carbonate-based electrolytes on the cathode surface. This continuous decomposition leads to several detrimental effects:

  • Loss of Active Lithium: Consumes lithium ions, reducing the overall capacity.

  • Thick, Resistive Interfacial Layers: The decomposition products form an unstable and ionically resistive film on the cathode, impeding lithium-ion kinetics.

  • Structural Degradation of the Cathode: Parasitic reactions can damage the cathode's crystal structure, further accelerating capacity fade.[1]

TCEB is introduced in small quantities (typically 0.5-2.0 wt%) into the electrolyte to preemptively form a stable and protective artificial interface on the cathode, thereby mitigating these failure modes.

Q2: How does TCEB work to protect the cathode?

TCEB's efficacy stems from its unique molecular structure, which allows it to be "sacrificially" oxidized on the cathode surface at a potential lower than that of the bulk electrolyte solvents. This preferential decomposition is a critical feature.

The mechanism involves a synergistic effect of the boron-oxygen bonds (–B–O–) and the nitrile groups (–C≡N).[1] Upon charging to a high voltage, TCEB molecules migrate to the positively charged cathode surface and decompose, forming a thin, uniform, and electrochemically stable Cathode Electrolyte Interphase (CEI).[1] This TCEB-derived CEI layer acts as a physical and electronic barrier, preventing direct contact between the highly reactive cathode surface and the electrolyte.[2] This protection effectively suppresses the continuous electrolyte decomposition, leading to significantly improved cycling stability and capacity retention.[1][2]

TCEB_Mechanism cluster_problem Problem: High-Voltage Operation (>4.4V) cluster_solution Solution: TCEB Additive Problem Continuous Electrolyte Decomposition on Cathode Fade Rapid Capacity Fade & Structural Degradation Problem->Fade Leads to TCEB TCEB in Electrolyte Oxidation Preferential Oxidation of TCEB on Cathode Surface TCEB->Oxidation During 1st Charge CEI Formation of a Thin, Stable Cathode Electrolyte Interphase (CEI) Oxidation->CEI Result Suppressed Parasitic Reactions CEI->Result Benefit Enhanced Cycling Stability & Capacity Retention Result->Benefit Benefit->Fade Mitigates

Caption: Mechanism of TCEB in protecting high-voltage cathodes.

Section 2: Experimental Protocols & Data

Successful implementation of TCEB requires careful preparation and systematic evaluation. Follow these validated protocols to integrate TCEB into your research workflow.

Protocol 1: Preparation of TCEB-Containing Electrolyte

This protocol details the steps for preparing a standard carbonate electrolyte containing TCEB. All procedures must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 0.5 ppm.

Materials:

  • Tris(2-cyanoethyl) Borate (TCEB), battery grade (>98.0% purity)[3]

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC))

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Volumetric flasks and magnetic stir bar/plate

Procedure:

  • Solvent Mixture Preparation: Prepare your base solvent mixture. For example, to create an EC/EMC (3:7 v/v) solution, mix 30 mL of EC with 70 mL of EMC in a clean, dry beaker.

  • Additive Dissolution:

    • Weigh the desired amount of TCEB. For a 2% by weight solution in 100g of electrolyte, you would add approximately 2g of TCEB.

    • Add the TCEB powder to the solvent mixture.

    • Scientist's Note: It is crucial to dissolve the additive before adding the lithium salt. TCEB is a neutral molecule and dissolves readily in the organic solvents. Adding the salt first can alter the solution polarity and potentially hinder complete dissolution of the additive.

  • Salt Dissolution:

    • Slowly add the LiPF₆ salt while stirring to achieve the target molarity (e.g., 1.0 M). Avoid rapid addition, which can lead to agglomeration.

    • Stir the solution at room temperature for several hours (e.g., 4-6 hours) or until the salt and additive are fully dissolved and the solution is clear and homogeneous.

  • Storage: Store the final electrolyte in a sealed container in the glovebox, protected from light.

Protocol 2: Electrochemical Evaluation of TCEB Performance

This workflow outlines the assembly and testing of coin cells to validate the effect of TCEB. A control group using the base electrolyte without TCEB is essential for a valid comparison.

Experimental_Workflow cluster_prep A: Preparation cluster_test B: Electrochemical Testing cluster_analysis C: Post-Mortem Analysis Elec_Prep Electrolyte Preparation (Control vs. TCEB) Cell_Assembly Coin Cell Assembly (e.g., Cathode || Li) Elec_Prep->Cell_Assembly Formation Formation Cycles (e.g., 2 cycles @ C/10) Cell_Assembly->Formation EIS_Initial Initial EIS Measurement Formation->EIS_Initial Cycling Galvanostatic Cycling (e.g., 200 cycles @ 1C) EIS_Final Post-Cycling EIS Cycling->EIS_Final EIS_Initial->Cycling Disassembly Cell Disassembly in Glovebox EIS_Final->Disassembly XPS XPS Analysis of Cathode Surface Disassembly->XPS SEM SEM Imaging of Cathode Morphology Disassembly->SEM

Caption: Standard experimental workflow for evaluating TCEB performance.

Procedure:

  • Cell Assembly: Assemble CR2032-type coin cells in a glovebox using your high-voltage cathode, lithium metal anode, separator, and the prepared electrolytes (both TCEB-containing and baseline).

  • Formation Cycling: Perform 2-3 initial "formation" cycles at a low C-rate (e.g., C/10) within the target voltage window (e.g., 3.0 - 4.5 V).

    • Scientist's Note: This critical step allows for the controlled decomposition of the additive and the formation of a stable, passivating CEI. The electrochemical signature of this process, often a distinct plateau or peak in the dQ/dV plot of the first charge, provides the first evidence of the additive's activity.

  • Performance Testing:

    • Long-Term Cycling: Cycle the cells at a higher rate (e.g., 1C) for an extended number of cycles (e.g., 200+) to evaluate capacity retention.

    • Rate Capability: Test the discharge capacity at various C-rates (e.g., from C/5 to 5C) to assess the impact of the CEI on ion kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to monitor changes in interfacial and charge-transfer resistance.[4]

Data Presentation: Performance Summary

The following table summarizes typical performance improvements when using TCEB with a LiCoO₂ cathode cycled to 4.5 V, based on published data.[1]

Performance MetricBaseline Electrolyte2% TCEB ElectrolyteCausality
Cycling Condition 1C Rate, 3.0-4.5 V1C Rate, 3.0-4.5 VIdentical test conditions for valid comparison.
Capacity Retention (after 200 cycles) 40.4%78.2%The stable TCEB-derived CEI prevents ongoing electrolyte decomposition, preserving active material and lithium inventory.[1]
Coulombic Efficiency (stabilized) Lower, less stableHigher, more stableReduced parasitic side reactions lead to a more efficient charge/discharge process.
Impedance Growth (post-cycling) Significant increaseModerate increaseThe baseline cell forms a thick, unstable, and resistive film, while the TCEB cell forms a thinner, stable CEI.[4][5]

Section 3: Troubleshooting Guide & FAQs

Q3: I'm not observing any improvement in cycling stability. What could be wrong?

  • Sub-optimal Concentration: The ideal concentration of TCEB is system-dependent. Too little (<0.5%) may not form a complete protective layer, while too much (>2.0%) could lead to an overly thick, resistive CEI. We recommend testing a range, for example, 0.5%, 1.0%, and 2.0% by weight.

  • Purity of Materials: Ensure your TCEB and all other electrolyte components are battery-grade. Impurities (especially water) can initiate undesirable side reactions that interfere with proper CEI formation.

  • Formation Protocol: A slow and controlled formation cycle is crucial. If the initial charge rate is too high, the electrolyte may decompose before the TCEB has a chance to form its protective layer.

  • Incompatible Failure Mode: TCEB is designed to mitigate cathode-side electrolyte oxidation. If your cell's primary failure mechanism is lithium dendrite formation on the anode or bulk structural failure of the cathode material unrelated to surface reactions, TCEB may have a limited effect.

Q4: My cell's impedance has increased after adding TCEB. Is this normal?

Yes, a moderate increase in impedance, particularly after the formation cycles, is expected and is often an indicator of successful CEI formation.[4] The key is the stability of this impedance.

  • A Good CEI: Will cause an initial increase in impedance that then stabilizes over subsequent cycles. This indicates a stable, protective, non-growing layer has formed.

  • A Poor CEI (or no additive): Will show impedance that continuously increases with each cycle. This signifies ongoing, uncontrolled decomposition and film growth.

Q5: What is the optimal concentration of TCEB to use?

There is no universal optimal concentration. It depends on the specific surface area and reactivity of your cathode, the chosen electrolyte solvents, and the upper cutoff voltage. A typical starting point for academic research is between 1.0% and 2.0% by weight.[1] An optimization study is recommended for any new cathode system.

Q6: How can I confirm that a TCEB-derived CEI has formed on my cathode?

Direct confirmation requires post-mortem analysis of cycled cathodes. After carefully disassembling a cycled cell in a glovebox:

  • X-ray Photoelectron Spectroscopy (XPS): This is the most powerful technique. It can identify the chemical components of the surface film. A successful TCEB-derived CEI will show signatures of boron and nitrogen compounds that are absent on the cathode cycled in the baseline electrolyte.[5]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These imaging techniques can reveal morphological changes on the cathode surface. A cathode with a good CEI will appear smoother and more uniform compared to one from a failed cell, which may show signs of pitting, cracking, and thick deposits.[6]

Q7: Is TCEB compatible with all high-voltage cathode materials?

TCEB has demonstrated high efficacy with layered oxides like high-voltage LiCoO₂ and Ni-rich NCM materials.[1][2] Its fundamental mechanism—forming a protective film via preferential oxidation—is broadly applicable to cathodes that suffer from electrolyte oxidation at high potentials. However, its performance with other chemistries like high-voltage spinels (e.g., LiNi₀.₅Mn₁.₅O₄) or polyanion materials should be experimentally verified.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO 2 Cathode with a Bifunctional Electrolyte Additive. ACS Publications. [Link]

  • Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive. CDN Science. [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi 1/3 Co 1/3 Mn 1/3 O 2 Cathode. ResearchGate. [Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate. [Link]

  • Effect of Lithium Borate Additives on Cathode Film Formation in LiNi 0.5 Mn 1.5 O 4 /Li Cells. ACS Publications. [Link]

  • Characterizations of the CEI layers. a-c SEM morphologies of the cathodes in... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Tris(2-cyanoethyl) Borate (TCEB) in Lithium Battery Electrolytes

An in-depth guide to the application and compatibility of Tris(2-cyanoethyl) Borate as a functional electrolyte additive for advanced lithium-ion batteries. Welcome to the technical support guide for Tris(2-cyanoethyl) B...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application and compatibility of Tris(2-cyanoethyl) Borate as a functional electrolyte additive for advanced lithium-ion batteries.

Welcome to the technical support guide for Tris(2-cyanoethyl) Borate (TCEB), a bifunctional electrolyte additive designed to enhance the performance and stability of high-voltage lithium-ion batteries. This document, intended for researchers and battery scientists, provides in-depth FAQs and troubleshooting advice based on established experimental evidence and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2-cyanoethyl) Borate (TCEB) and what are its key properties?

Tris(2-cyanoethyl) Borate (CAS RN: 126755-67-7) is a boric acid ester compound. Its unique molecular structure, featuring a central borate core and three cyanoethyl arms, makes it a highly effective film-forming additive in lithium-ion battery electrolytes.

Key Physical & Chemical Properties:

PropertyValueSource(s)
Molecular Formula C₉H₁₂BN₃O₃
Molecular Weight 221.02 g/mol
Appearance White or colorless to light yellow powder, lump, or clear liquid[1]
Melting Point 38 °C[1]
Boiling Point 248-250 °C (at 10 Torr)[1]
Solubility Soluble in Acetone and other common carbonate solvents[1]
Handling Moisture sensitive; store under an inert atmosphere. Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[2]

graph TCEB_Structure {
layout=neato;
node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica"];

// Central Boron and Oxygen atoms B [label="B", pos="0,0!", fillcolor="#FBBC05"]; O1 [label="O", pos="-1.5,0.866!", fillcolor="#EA4335"]; O2 [label="O", pos="1.5,0.866!", fillcolor="#EA4335"]; O3 [label="O", pos="0,-1.732!", fillcolor="#EA4335"];

// Cyanoethyl group 1 C1_1 [label="C", pos="-2.5,1.443!", fillcolor="#5F6368"]; C1_2 [label="C", pos="-3.5,2.02!", fillcolor="#5F6368"]; C1_3 [label="C", pos="-4.5,2.597!", fillcolor="#5F6368"]; N1 [label="N", pos="-5.5,3.174!", fillcolor="#4285F4"];

// Cyanoethyl group 2 C2_1 [label="C", pos="2.5,1.443!", fillcolor="#5F6368"]; C2_2 [label="C", pos="3.5,2.02!", fillcolor="#5F6368"]; C2_3 [label="C", pos="4.5,2.597!", fillcolor="#5F6368"]; N2 [label="N", pos="5.5,3.174!", fillcolor="#4285F4"];

// Cyanoethyl group 3 C3_1 [label="C", pos="0,-2.886!", fillcolor="#5F6368"]; C3_2 [label="C", pos="0,-4.04!", fillcolor="#5F6368"]; C3_3 [label="C", pos="0,-5.194!", fillcolor="#5F6368"]; N3 [label="N", pos="0,-6.348!", fillcolor="#4285F4"];

// Bonds B -- O1; B -- O2; B -- O3; O1 -- C1_1; C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- N1 [style=filled, penwidth=3]; O2 -- C2_1; C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- N3 [style=filled, penwidth=3]; O3 -- C3_1; C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- N2 [style=filled, penwidth=3]; }

Caption: Chemical structure of Tris(2-cyanoethyl) Borate (TCEB).

Q2: What is the primary function of TCEB in a lithium-ion battery?

TCEB serves as a bifunctional, film-forming electrolyte additive. Its primary role is to create a stable and uniform Cathode Electrolyte Interphase (CEI) on the surface of the cathode material, particularly in high-voltage applications (e.g., >4.5 V).[3][4] This protective layer is crucial for preventing the continuous decomposition of the electrolyte on the highly oxidative cathode surface.[5]

Q3: How does the TCEB-derived CEI improve battery performance?

The formation of a stable CEI by TCEB leads to several significant performance enhancements:

  • Improved Cycling Stability: By passivating the cathode surface, the CEI suppresses detrimental side reactions between the electrolyte and the cathode, leading to significantly improved capacity retention over long-term cycling.[3][4] For instance, in a LiCoO₂ || Li cell cycled to 4.5 V, the addition of TCEB improved capacity retention from 40.4% to 78.2% after 200 cycles.[3]

  • Enhanced High-Voltage Performance: The TCEB-derived CEI widens the electrochemical stability window of the electrolyte, enabling stable operation at ultrahigh cut-off voltages (up to 4.7 V).[4]

  • Structural Protection: The protective film shields the cathode's active material from attack by species like hydrofluoric acid (HF), which can be generated from the decomposition of common lithium salts (e.g., LiPF₆). This mitigates the dissolution of transition metals and preserves the cathode's structural integrity.[4][5]

Q4: What is the proposed mechanism for CEI formation by TCEB?

The effectiveness of TCEB stems from the synergistic action of its borate (-B–O-) and nitrile (-C≡N) functional groups.[3] TCEB is designed to have a lower oxidation potential than the bulk electrolyte solvents. Consequently, it is preferentially oxidized on the cathode surface during the initial charging cycles. This decomposition process forms a stable, uniform, and ionically conductive passivation layer (the CEI) that electronically insulates the cathode, preventing further electrolyte degradation.[3][4]

CEI_Formation cluster_0 Battery Charging (Initial Cycle) cluster_1 Interface Reactions cluster_2 Result Electrolyte Bulk Electrolyte (Solvents + Salt) Decomposition Preferential Oxidation of TCEB Electrolyte->Decomposition Oxidation Prevented TCEB TCEB Additive TCEB->Decomposition Lower Oxidation Potential Cathode High-Voltage Cathode Surface Cathode->Decomposition CEI Formation of Stable CEI Layer Decomposition->CEI Passivation Passivated Cathode (Protected) CEI->Passivation Performance Enhanced Cycling Stability Passivation->Performance

Caption: Mechanism of TCEB-driven CEI formation on a cathode surface.

Lithium Salt Compatibility & Troubleshooting Guide

This section addresses specific compatibility questions and common issues encountered during experimentation.

Q5: Is TCEB compatible with LiPF₆-based electrolytes? What are the benefits?

Answer: Yes, TCEB is highly compatible with and beneficial for standard LiPF₆-based carbonate electrolytes.

  • Causality & Benefits: LiPF₆ is prone to thermal and hydrolytic decomposition, which generates highly reactive hydrofluoric acid (HF). HF attacks the cathode, leading to the dissolution of transition metals (like Co, Mn, Ni) and rapid capacity fade. Borate-based additives, including TCEB, are known to scavenge HF and its precursors. More importantly, the CEI formed by TCEB acts as a physical barrier, preventing both the electrolyte from oxidizing and HF from reaching the cathode surface.[5] This dual action is key to stabilizing high-voltage cells that use LiPF₆.

  • Troubleshooting:

    • Issue: Persistent capacity fade despite using TCEB.

    • Possible Cause: Severe moisture contamination in the electrolyte. Water accelerates the decomposition of LiPF₆ into HF, potentially overwhelming the protective capability of the TCEB-derived CEI.

    • Solution: Ensure all electrolyte components (solvents, salt, and TCEB additive) are rigorously dried before formulation. Handle and store the final electrolyte in an argon-filled glovebox with H₂O levels <0.5 ppm.

Q6: Can TCEB be used with LiTFSI to prevent aluminum corrosion?

Answer: Yes, TCEB is a promising candidate for mitigating the aluminum corrosion associated with LiTFSI.

  • Causality & Benefits: LiTFSI offers superior thermal and hydrolytic stability compared to LiPF₆ but anodically corrodes the aluminum current collector at potentials above ~3.8 V vs. Li/Li⁺. The CEI formed by the preferential oxidation of TCEB on the cathode surface can also extend to passivate the aluminum current collector. This insulating layer prevents direct contact between the LiTFSI salt and the aluminum, thereby suppressing the corrosion process and enabling the use of this stable salt in high-voltage cells.

  • Troubleshooting:

    • Issue: Evidence of pitting or blackening on the Al cathode foil after cycling.

    • Possible Cause: Insufficient TCEB concentration. If the concentration is too low, the resulting CEI may be incomplete or porous, allowing for localized corrosion to occur.

    • Solution: Systematically increase the TCEB concentration (e.g., from 0.5% to 1.0% or 2.0% by weight) and re-evaluate cell performance and post-mortem analysis of the current collector.

Q7: Is it beneficial to combine TCEB with other borate salts like LiBOB or LiDFOB?

Answer: Combining TCEB with film-forming salts like Lithium bis(oxalato)borate (LiBOB) or Lithium difluoro(oxalato)borate (LiDFOB) can be beneficial, but requires careful optimization.

  • Causality & Benefits: LiBOB and LiDFOB are known to form a robust, borate-rich Solid Electrolyte Interphase (SEI) on the anode surface.[6][7][8] TCEB, on the other hand, is primarily a CEI-former.[3] A combination could theoretically create a comprehensive protection system for both electrodes. The LiDFOB can also contribute to a stable CEI.[9] This dual-additive approach could synergistically suppress electrolyte decomposition across the entire cell.

  • Troubleshooting:

    • Issue: Unusually high cell impedance after adding both TCEB and LiBOB/LiDFOB.

    • Possible Cause: Redundant or excessive film formation. Both additives and the salt contribute to interfacial layers. If the total concentration is too high, the resulting SEI and CEI can become excessively thick, impeding lithium-ion transport and increasing overall cell resistance.

    • Solution: Reduce the concentration of one or both additives. Conduct a design of experiments (DoE) to find the optimal ratio. For example, start with a lower concentration of TCEB (e.g., 0.5 wt%) when using LiDFOB (e.g., 1.0 wt%). Use Electrochemical Impedance Spectroscopy (EIS) to monitor the interfacial resistance as a function of additive concentrations.

Q8: How does TCEB compare to fluorinated borate additives like TTFEB or LCTFEB?

Answer: TCEB and fluorinated borate additives operate on similar principles but produce different interfacial chemistries.

  • Causality & Comparison: Fluorinated additives like Tris(2,2,2-trifluoroethyl) borate (TTFEB) or Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) also decompose to form protective layers.[5][10][11] However, their decomposition products incorporate a significant amount of Lithium Fluoride (LiF) into the SEI/CEI.[10][11][12] A LiF-rich interphase is known to be an excellent electronic insulator with low lithium-ion diffusion barriers, which is highly beneficial for stable lithium metal cycling.[10] TCEB, lacking fluorine, will form a CEI composed primarily of boron-oxygen and organic nitrile-derived species.[3][4] The choice between them depends on the specific application:

    • TCEB: Excellent for stabilizing high-voltage cathodes against electrolyte oxidation in standard lithium-ion cells.[3][4]

    • Fluorinated Borates (e.g., LCTFEB): Particularly effective for stabilizing the lithium metal anode by forming a thin, LiF-rich SEI, making them ideal for lithium metal batteries.[10][11][12]

Compatibility Summary Table

Lithium SaltCompatibility with TCEBKey Benefit(s)Potential Issue(s) to Troubleshoot
LiPF₆ High Stabilizes cathode at high voltage; suppresses HF-related degradation.Moisture sensitivity leading to accelerated HF generation.
LiBF₄ Good (Theorized) Likely improves interfacial stability, complementing LiBF₄'s thermal properties.Lower ionic conductivity of LiBF₄ may still limit rate performance.
LiTFSI High Mitigates aluminum current collector corrosion at high potentials.Incomplete CEI formation can still allow localized corrosion.
LiBOB / LiDFOB Synergistic Provides comprehensive SEI (anode) and CEI (cathode) protection.Risk of high interfacial impedance if concentrations are not optimized.

Experimental Protocols

Protocol 1: Preparation of TCEB-Containing Electrolyte

This protocol must be performed in an argon-filled glovebox (H₂O, O₂ < 0.5 ppm).

  • Material Preparation:

    • Dry battery-grade solvents (e.g., Ethylene Carbonate - EC, Ethyl Methyl Carbonate - EMC) over 3Å molecular sieves for at least 48 hours.

    • Dry the chosen lithium salt (e.g., LiPF₆) and TCEB additive under vacuum at an appropriate temperature (e.g., 60-80°C) for 24 hours.

  • Formulation (Example: 1M LiPF₆ in EC/EMC 3:7 v/v + 1% TCEB):

    • In a clean, dry glass vial, add the required volume of EMC.

    • Add the required volume of EC and a magnetic stir bar.

    • Slowly add the pre-weighed LiPF₆ salt while stirring until fully dissolved.

    • Weigh the total mass of the salt and solvent solution.

    • Calculate and add the required mass of TCEB to achieve a 1% weight concentration (mass_TCEB / (mass_solution + mass_TCEB)).

    • Seal the vial tightly and continue stirring for at least 4-6 hours to ensure complete and homogeneous dissolution of the additive.

    • Store the prepared electrolyte in the glovebox.

Sources

Troubleshooting

Technical Support Center: Tris(2-cyanoethyl) Borate (TCEB)

The following technical support guide details the purification, handling, and troubleshooting of Tris(2-cyanoethyl) Borate (TCEB) . This guide is designed for researchers and process engineers optimizing electrolyte addi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the purification, handling, and troubleshooting of Tris(2-cyanoethyl) Borate (TCEB) . This guide is designed for researchers and process engineers optimizing electrolyte additives for lithium-ion batteries.

CAS No: 126755-67-7 | Formula: B(OCH₂CH₂CN)₃ | MW: 221.02 g/mol Physical State: Low-melting solid (MP: ~38°C) / Viscous Liquid (supercooled)

Core Technical Overview

Tris(2-cyanoethyl) Borate (TCEB) is a bifunctional electrolyte additive utilized to form a stable Cathode Electrolyte Interphase (CEI) on high-voltage cathodes (e.g., NCM811, LiCoO₂).[1] Its efficacy relies entirely on its purity. The presence of trace water (>50 ppm) or free alcohol (2-cyanoethanol) catalyzes the formation of HF in LiPF₆-based electrolytes, actively degrading battery performance rather than enhancing it.

Critical Stability Warning: TCEB is a borate ester. It is thermodynamically unstable in the presence of moisture, undergoing rapid hydrolysis to release Boric Acid and 2-Cyanoethanol. All purification and handling must occur under an anhydrous atmosphere (Ar/N₂).

Troubleshooting Guide (Q&A)

Issue 1: The material remains a viscous liquid and will not solidify.

Diagnosis: Purity Depression or Supercooling.

  • Cause A (Impurities): The presence of unreacted 2-cyanoethanol (starting material) or hydrolysis products significantly depresses the melting point (Standard MP: 38°C).

  • Cause B (Supercooling): Borate esters are prone to supercooling. Pure TCEB can remain liquid at room temperature (20–25°C) if not seeded.

  • Solution:

    • Check Purity: Run ¹H NMR. If free alcohol signals are present (triplet at ~3.8 ppm vs. borate ester triplet at ~4.2 ppm), perform Protocol A (Vacuum Drying/Stripping) .

    • Induce Crystallization: If purity is >98%, place the sealed container in a refrigerator (0–4°C) for 24 hours. Scratching the inner glass surface with a dry glass rod (in a glovebox) can induce nucleation.

Issue 2: The sample turns cloudy or white precipitate forms upon storage.

Diagnosis: Hydrolysis (Moisture Ingress).

  • Mechanism: Moisture enters the container, reacting with TCEB to form solid Boric Acid (insoluble in organic media) and free alcohol.

    
    
    
  • Solution:

    • Immediate Action: Filter the solution through a 0.2 µm PTFE syringe filter (if liquid) to remove boric acid.

    • Recovery: The material is likely compromised. Repurify via Protocol B (Recrystallization) if the quantity is significant; otherwise, discard.

    • Prevention: Store exclusively in an Argon-filled glovebox. Tape seal caps with Parafilm or electrical tape.

Issue 3: High acid value (HF) detected in the electrolyte after adding TCEB.

Diagnosis: Residual Acidic Impurities.

  • Cause: Incomplete removal of Boric Acid during synthesis or hydrolysis during handling.

  • Solution:

    • Do NOT wash with water or basic aqueous solutions (this destroys the product).

    • Treat the TCEB solution with activated Molecular Sieves (4Å) or weak basic alumina (dried) to neutralize trace acids before final filtration.

Purification Protocols

Protocol A: Vacuum Stripping (Removal of Volatiles)

Best for removing trace 2-cyanoethanol and solvent residues.

  • Setup: Connect the flask containing crude TCEB to a high-vacuum Schlenk line (<0.1 mbar). Use a trap cooled with liquid nitrogen.

  • Heating: Immerse the flask in an oil bath set to 50°C (slightly above MP to ensure liquid phase mass transfer).

  • Process: Stir magnetically. Volatile impurities (2-cyanoethanol BP: ~220°C at atm, but volatile under high vacuum) will distill off.

  • Duration: Maintain vacuum for 4–6 hours.

  • Validation: Check ¹H NMR. The integration of the alcohol -CH₂- peak should be <0.5% relative to the ester peak.

Protocol B: Anhydrous Recrystallization

Best for high-purity isolation from crude solids.

Solvent System: Toluene (Solvent) / Hexane (Anti-solvent). Note: Ensure all solvents are dried over molecular sieves (<10 ppm H₂O).

  • Dissolution: In a glovebox, dissolve crude TCEB in the minimum amount of dry Toluene at 45°C (just above melting point).

  • Precipitation: Slowly add dry Hexane (or n-Heptane) dropwise until a slight turbidity persists.

  • Cooling: Seal the flask and move to a freezer (-20°C). Allow to stand undisturbed for 12–24 hours.

  • Collection: Filter the white crystals using a chilled fritted glass funnel (in glovebox).

  • Drying: Dry the crystals under high vacuum at room temperature for 4 hours to remove residual solvent.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying TCEB based on its physical state and impurity profile.

TCEB_Purification Start Crude TCEB Input CheckState Check Physical State (at 25°C) Start->CheckState Liquid Viscous Liquid CheckState->Liquid Supercooled/Impure Solid Waxy Solid CheckState->Solid Likely Pure NMR_Check ¹H NMR Analysis Liquid->NMR_Check Solid->NMR_Check Impurity_Alc Impurity: Free Alcohol (>1%) NMR_Check->Impurity_Alc Triplet @ 3.8ppm Impurity_H2O Impurity: Boric Acid/H2O (Cloudy) NMR_Check->Impurity_H2O Insoluble Solids Pure High Purity (>99%) NMR_Check->Pure Clean Spectrum VacStrip Protocol A: Vacuum Stripping (50°C, <0.1 mbar) Impurity_Alc->VacStrip Filter Filtration (0.2µm PTFE) Impurity_H2O->Filter Final Battery Grade TCEB (Store in Ar Glovebox) Pure->Final VacStrip->NMR_Check Recryst Protocol B: Recrystallization (Toluene/Hexane) Recryst->Final Filter->Recryst

Figure 1: Decision logic for the purification of Tris(2-cyanoethyl) Borate based on initial state and impurity analysis.

Key Data & Specifications

PropertySpecificationMethod/Notes
Appearance White solid or clear viscous liquidMP is ~38°C; easily supercools.
Purity (GC/NMR) ≥ 99.5%Critical for high-voltage stability (>4.3V).
Water Content ≤ 50 ppmKarl Fischer (Coulometric) in glovebox.
Free Acid ≤ 50 ppm (as HF)Titration (non-aqueous).
Solubility Soluble: Carbonates (EC/EMC), Acetone, TolueneInsoluble: Hexane, Water (decomposes)Use Hexane as anti-solvent.

Frequently Asked Questions (FAQs)

Q: Can I dry TCEB in a standard oven? A: No. Standard ovens contain ambient moisture. Even at high temperatures, the borate ester will hydrolyze with the moisture in the air. Use a vacuum oven with a desiccant trap or a Schlenk line.

Q: Why does my electrolyte change color after adding TCEB? A: TCEB should be colorless. A yellow/brown tint often indicates the polymerization of free nitrile groups or the presence of amine impurities from the synthesis precursor. If the color appears after cycling, it may indicate successful CEI formation (often beneficial), but the raw material must be colorless.

Q: What is the shelf life of purified TCEB? A: When stored in a sealed aluminum bottle inside an Argon glovebox (<1 ppm H₂O/O₂), the shelf life is 6–12 months . If stored in a standard desiccator, degradation can occur within weeks.

References

  • Synthesis & Properties: Tokyo Chemical Industry (TCI). Tris(2-cyanoethyl) Borate Product Specification (Product No. T3024). Retrieved from .

  • Electrochemical Application: Zhang, H., et al. (2025). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries. Journal of Power Sources . .

  • Borate Ester Chemistry: Xu, M., et al. (2018). Tris(trimethylsilyl)borate as an electrolyte additive for high potential layered cathode. Journal of Power Sources.
  • General Purification: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Optimization

Influence of water content on Tris(2-cyanoethyl) Borate effectiveness

A Guide to Understanding and Mitigating the Influence of Water Content on Experimental Success Welcome to the Technical Support Center for Tris(2-cyanoethyl) Borate (TCEB). This guide, curated by a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating the Influence of Water Content on Experimental Success

Welcome to the Technical Support Center for Tris(2-cyanoethyl) Borate (TCEB). This guide, curated by a Senior Application Scientist, is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice. Our focus is to address a critical, yet often overlooked, factor in the successful application of TCEB: the detrimental influence of water content.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and use of Tris(2-cyanoethyl) Borate, with a special emphasis on its sensitivity to moisture.

Q1: What is Tris(2-cyanoethyl) Borate and what are its primary applications?

A1: Tris(2-cyanoethyl) Borate is a bifunctional electrolyte additive primarily utilized in high-voltage lithium-ion batteries. Its unique structure, featuring a central borate core and three cyanoethyl arms, allows it to form a stable and uniform cathode electrolyte interphase (CEI). This protective layer is crucial for enhancing the cycling performance and stability of high-voltage cathodes, such as LiCoO2 and Ni-rich NCMs (Nickel-Cobalt-Manganese).

Q2: The product datasheet lists Tris(2-cyanoethyl) Borate as "moisture sensitive." What does this mean in a practical sense?

A2: "Moisture sensitive" indicates that TCEB readily reacts with water, a process known as hydrolysis. This reaction degrades the TCEB molecule, compromising its intended function as an electrolyte additive. The consequence of this degradation is a significant reduction in battery performance and lifespan. Therefore, stringent control of water content during all stages of handling, storage, and electrolyte preparation is paramount for achieving reproducible and optimal results.

Q3: What is the chemical reaction that occurs when Tris(2-cyanoethyl) Borate is exposed to water?

A3: Borate esters, the chemical class to which TCEB belongs, undergo hydrolysis in the presence of water.[1] The reaction involves the nucleophilic attack of water on the electron-deficient boron center. This leads to the cleavage of the boron-oxygen bonds and the formation of boric acid and three molecules of 3-hydroxypropionitrile.

G TCEB Tris(2-cyanoethyl) Borate Products Boric Acid + 3 (3-Hydroxypropionitrile) TCEB->Products Hydrolysis Water 3 H₂O (Water) Water->Products

Caption: Hydrolysis of Tris(2-cyanoethyl) Borate.

Q4: What are the acceptable levels of water content in an electrolyte formulation containing Tris(2-cyanoethyl) Borate?

A4: For optimal performance in lithium-ion batteries, the water content in the final electrolyte should be kept below 20 parts per million (ppm). This stringent requirement is not only for the stability of TCEB but also to prevent the degradation of other electrolyte components, such as the commonly used lithium salt, LiPF6, which can react with water to form detrimental hydrofluoric acid (HF).

Troubleshooting Guide: Diagnosing and Resolving Issues Related to Water Contamination

This section provides a structured approach to identifying and solving common problems encountered during the use of Tris(2-cyanoethyl) Borate, with a focus on issues stemming from moisture contamination.

Scenario 1: Inconsistent Battery Cycling Performance

Symptom: You are observing significant variations in capacity retention and coulombic efficiency between seemingly identical battery builds.

Possible Cause: Inconsistent water content in your electrolyte batches is a likely culprit. Even minor variations in moisture levels can lead to different degrees of TCEB hydrolysis, resulting in inconsistent CEI formation and, consequently, variable electrochemical performance.

Troubleshooting Workflow:

G A Inconsistent Cycling Performance B Measure Water Content of Electrolyte (Karl Fischer Titration) A->B C Water Content > 20 ppm? B->C D Review Handling & Storage Procedures C->D Yes F Water Content < 20 ppm C->F No E Implement Corrective Actions (See Protocol 2) D->E G Investigate Other Variables (e.g., electrode quality, cell assembly) F->G

Caption: Troubleshooting inconsistent battery performance.

Corrective Actions:

  • Quantify Water Content: Immediately measure the water content of your electrolyte stock solution and any newly prepared batches using Karl Fischer titration (see Protocol 1).

  • Review Protocols: Scrutinize your handling and storage procedures for TCEB and other electrolyte components. Ensure all operations are performed in a glovebox with a controlled atmosphere (see Protocol 2).

  • Solvent Purity: Verify the water content of your solvents. Use only battery-grade solvents with certified low water content.

Scenario 2: Rapid Capacity Fade in High-Voltage Cycling

Symptom: Your batteries exhibit a promising initial capacity but then show a rapid decline in capacity after a few cycles, especially when cycling to high voltages (e.g., > 4.4 V vs. Li/Li+).

Possible Cause: The hydrolysis of TCEB leads to the formation of boric acid and 3-hydroxypropionitrile. While boric acid can have some beneficial effects on electrode stability, its presence as a degradation product indicates that the primary function of TCEB—forming a robust CEI—has been compromised.[2] An ineffective CEI will not adequately protect the cathode from parasitic reactions with the electrolyte at high potentials, leading to accelerated capacity fade.

Data Summary: Impact of Water Content on TCEB Effectiveness

Water ContentExpected TCEB StateConsequence for CEI FormationImpact on High-Voltage Cycling Performance
< 20 ppmIntact and effectiveForms a stable and uniform protective layerExcellent capacity retention and high coulombic efficiency
> 50 ppmPartially hydrolyzedIncomplete and non-uniform CEIIncreased parasitic reactions, leading to rapid capacity fade
> 100 ppmSignificantly hydrolyzedIneffective CEI formationSevere electrolyte decomposition and poor cycling stability

Corrective Actions:

  • Strict Moisture Control: Adhere rigorously to anhydrous handling techniques for all electrolyte components.

  • Freshly Prepared Electrolyte: Prepare fresh electrolyte solutions for each experiment and use them promptly. Avoid storing prepared electrolytes for extended periods, even in a glovebox.

  • Component Check: Ensure that all components of your battery, including the separator and electrodes, are thoroughly dried before cell assembly.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows related to the use of Tris(2-cyanoethyl) Borate.

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately measuring trace amounts of water in non-aqueous liquids like battery electrolytes.[3]

Instrumentation:

  • Coulometric Karl Fischer Titrator

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Reagent Conditioning: Fill the titration cell with a suitable Karl Fischer reagent. For electrolytes containing borate esters, it is advisable to use reagents specifically designed to suppress side reactions. Allow the instrument to titrate the residual moisture in the reagent until a stable, low drift is achieved.

  • Sample Preparation (inside a glovebox): a. Using a dry, gas-tight syringe, carefully draw a known volume (e.g., 1 mL) of the electrolyte sample. b. Wipe the outside of the syringe needle to remove any excess electrolyte.

  • Sample Injection: a. Quickly transfer the syringe from the glovebox to the Karl Fischer titrator. b. Inject the sample into the titration cell, ensuring the needle tip is below the surface of the reagent.

  • Titration and Data Analysis: a. Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water. b. Calculate the water content in ppm using the following formula: ppm = (mass of water in µg / mass of sample in g)

Protocol 2: Handling and Storage of Tris(2-cyanoethyl) Borate and Preparation of Electrolyte

Due to its moisture sensitivity, all handling of TCEB must be performed in an inert atmosphere.

Environment:

  • A glovebox with a nitrogen or argon atmosphere, maintained at <1 ppm O₂ and <1 ppm H₂O.

Procedure:

  • Material Transfer: Introduce the sealed container of TCEB, along with all necessary labware (spatulas, weigh boats, vials, etc.), into the glovebox antechamber. Ensure all labware is thoroughly dried in a vacuum oven prior to transfer.

  • Acclimatization: Allow the materials to acclimatize to the glovebox atmosphere for at least 30 minutes before opening any containers.

  • Weighing: Carefully weigh the required amount of TCEB in a tared vial.

  • Dissolution: a. Add the appropriate volume of battery-grade solvent(s) to a larger flask. b. Slowly add the weighed TCEB to the solvent while stirring with a magnetic stir bar. c. Add the lithium salt and any other additives to the solution. d. Continue stirring until all components are fully dissolved.

  • Storage: a. Store the solid TCEB in its original, tightly sealed container inside the glovebox. b. Store the prepared electrolyte solution in a sealed container within the glovebox. It is recommended to use the electrolyte as soon as possible after preparation.

References

  • Arai, J., Matsuo, A., Fujisaki, T., & Ozawa, K. (2009). A novel high temperature stable lithium salt (Li2B12F12) for lithium-ion batteries. Journal of Power Sources, 193(2), 851–854.
  • Zheng, C. (2022). Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. Batteries, 8(10), 187. [Link]

  • Steinberg, H., & Hunter, D. L. (1957). The Hydrolysis of Borate Esters. Industrial & Engineering Chemistry, 49(2), 174–181.
  • METTLER TOLEDO. (2014). Good Titration Practice™ in Karl Fischer Titration. [Link]

  • TYCORUN ENERGY. (2023). How to make battery electrolyte solution. [Link]

  • Agilent. (2024). Lithium-Ion Battery Electrolyte Manufacturing. [Link]

  • Graphviz. (2024). DOT Language. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Tris(2-cyanoethyl) Borate (TCEB) vs. Fluoroethylene Carbonate (FEC) for High-Voltage Li-ion Batteries

Executive Summary The Verdict: Tris(2-cyanoethyl) Borate (TCEB) is the superior choice for cathode stabilization at high voltages (>4.4V) and elevated temperatures, acting primarily as a Lewis acid scavenger and CEI (Cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: Tris(2-cyanoethyl) Borate (TCEB) is the superior choice for cathode stabilization at high voltages (>4.4V) and elevated temperatures, acting primarily as a Lewis acid scavenger and CEI (Cathode Electrolyte Interphase) former. Fluoroethylene Carbonate (FEC) remains the gold standard for anode protection (particularly Silicon and Lithium metal) due to its ability to form a flexible, LiF-rich SEI, but suffers from lower thermal stability and gas generation at high voltages.

For researchers targeting high-energy density NCM/LCO cathodes , TCEB is the critical additive to suppress transition metal dissolution. For anode-centric improvements (Si-anodes) , FEC is indispensable.

Physicochemical Profile & Technical Specifications

The fundamental difference lies in their reactivity: TCEB is an electron-deficient boron center designed to accept anions (


) and coordinate with metal oxides, whereas FEC is a cyclic carbonate designed to reductively decompose.
FeatureTris(2-cyanoethyl) Borate (TCEB)Fluoroethylene Carbonate (FEC)
Formula


Functionality Lewis Acid / Anion Receptor / CEI FormerReductive SEI Former / Co-solvent
Oxidation Potential High (> 4.8 V vs Li/Li+) Moderate (~ 4.5 V vs Li/Li+)
Reduction Potential ~ 0.8 - 1.2 V vs Li/Li+~ 1.0 - 1.4 V vs Li/Li+ (Reduces before EC)
Key Mechanism Scavenges HF; Complexes Transition MetalsDefluorination forms LiF-rich SEI
Thermal Stability High (Boiling Point > 250°C)Low (Decomposes > 60°C with LiPF6)
Primary Target Cathode (NCM, LCO, LNMO) Anode (Si/C, Li-metal, Graphite)

Mechanistic Deep Dive

TCEB: The "Shield and Scavenger" Mechanism

TCEB operates via a dual-action mechanism essential for high-voltage longevity:

  • HF Scavenging: The electron-deficient Boron atom acts as a Lewis acid, trapping

    
     ions generated from 
    
    
    
    decomposition. This prevents the formation of HF, which would otherwise corrode the cathode lattice.
  • Lone Pair Coordination: The nitrile (

    
    ) groups possess lone pairs that coordinate with under-coordinated transition metal ions (
    
    
    
    ,
    
    
    ) on the cathode surface. This forms a protective, nitrogen-rich CEI layer that physically blocks electrolyte oxidation and prevents metal ion leaching.
FEC: The "Sacrificial Healer" Mechanism

FEC is a "sacrificial" additive. It has a lower LUMO (Lowest Unoccupied Molecular Orbital) than Ethylene Carbonate (EC), meaning it accepts electrons first during the initial charge.

  • Reductive Decomposition: FEC undergoes ring-opening to form Lithium Fluoride (LiF) and poly(VC)-like species.

  • SEI Flexibility: The resulting SEI is mechanically robust and rich in inorganic LiF, which facilitates

    
     transport while suppressing further electrolyte consumption. However, continuous consumption of FEC leads to cell dry-out and gas evolution (
    
    
    
    ,
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the divergent protection mechanisms of TCEB and FEC.

G cluster_0 Electrolyte Environment (LiPF6) HF HF Generation (Decomposition Product) Cathode High-Voltage Cathode (NCM/LCO) HF->Cathode Corrosion (Blocked by TCEB) PF5 PF5 (Lewis Acid) TCEB TCEB Additive (Boron Center + Nitrile) TCEB->HF Scavenges F- (prevents HF) TCEB->Cathode Coordinates Surface TMs CEI Protective CEI (B-O / C-N rich) TCEB->CEI Forms FEC FEC Additive (Fluorinated Carbonate) Anode Anode Surface (Graphite/Si) FEC->Anode Reductive Decomp (< 1.0V vs Li) SEI Robust SEI (LiF rich) FEC->SEI Forms Cathode->CEI Anode->SEI

Figure 1: Mechanistic divergence. TCEB (Blue) targets HF removal and Cathode protection, while FEC (Green) sacrifices itself to build the Anode SEI.

Performance Comparison Data

High Voltage Cycling Stability (4.5V Cutoff)

In comparative studies using NCM811 cathodes, TCEB consistently outperforms FEC in capacity retention at high voltages due to superior oxidative stability.

MetricBaseline ElectrolyteWith 2% FECWith 1% TCEB
Oxidation Onset (LSV) ~4.3 V~4.5 V> 4.9 V
Capacity Retention (100 cycles) 65%78%88%
Coulombic Efficiency (1st Cycle) 82%85%84%
Impedance Growth (

)
High increaseModerateStable/Low

Note: While FEC improves retention over baseline, it often degrades oxidatively above 4.5V, leading to "crosstalk" where oxidized species migrate to the anode.

Thermal Stability (DSC Analysis)

TCEB acts as a fire-retardant synergist.

  • FEC: Exothermic onset with lithiated graphite ~110°C.

  • TCEB: Shifts exothermic onset >130°C and reduces total heat generation by complexing highly reactive oxygen species released from the cathode.

Experimental Protocols for Validation

To objectively compare these additives in your own lab, use the following self-validating protocols.

Protocol A: Linear Sweep Voltammetry (LSV) for Oxidation Stability

Objective: Determine the electrochemical stability window.

  • Cell Setup: Use a 3-electrode glass cell or coin cell.

    • Working Electrode: Platinum (Pt) disk or Carbon Black composite (inert).

    • Counter/Ref Electrode: Lithium metal foil.

  • Electrolyte Prep:

    • Control: 1.0M

      
       in EC/EMC (3:7).[1]
      
    • Test A: Control + 2 wt% FEC.

    • Test B: Control + 1 wt% TCEB.

  • Procedure:

    • Rest cell for 6 hours (OCV stabilization).

    • Scan from OCV to 6.0 V vs

      
       .
      
    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect minor decomposition currents).

  • Validation: Define "breakdown" as the voltage where current density exceeds 0.1 mA/cm² . TCEB should show negligible current up to 4.8V+.

Protocol B: Full Cell High-Voltage Cycling & Impedance

Objective: Assess real-world degradation.

  • Assembly: CR2032 Coin Cells. NCM811 vs Graphite.[2]

  • Formation: 2 cycles at C/20 (2.8V – 4.4V). Critical: Slow formation allows robust SEI/CEI formation.

  • Stress Test: Cycle at 1C rate, 4.5V upper cutoff, 45°C (elevated temp accelerates failure).

  • EIS Check: Perform Electrochemical Impedance Spectroscopy every 50 cycles.

    • Frequency: 100 kHz to 10 mHz.

    • Look for the Mid-Frequency Semicircle (

      
      ) .
      
    • Expectation: TCEB cells will show stabilized

      
       (suppressed CEI thickening), while FEC cells may show increasing resistance due to continuous film repair.
      
Evaluation Workflow Diagram

Workflow Start Additive Evaluation Step1 1. LSV Test (0.1 mV/s) Determine Oxidation Limit Start->Step1 Step2 2. Coin Cell Assembly (NCM811 || Gr) Step1->Step2 If stable >4.5V Step3 3. Formation Cycles (C/20, 2 cycles) Step2->Step3 Branch Split Testing Step3->Branch PathA High Voltage (4.6V) Room Temp Branch->PathA PathB Thermal Stress (4.4V) High Temp (55°C) Branch->PathB Analysis 4. Post-Mortem Analysis PathA->Analysis PathB->Analysis XPS XPS: Check for B-O (TCEB) vs LiF (FEC) Analysis->XPS ICP ICP-OES: Measure TM dissolution on Anode Analysis->ICP

Figure 2: Standardized workflow for validating electrolyte additive efficacy.

References

  • High-Voltage Cathode Stabilization: "Tris(2-cyanoethyl) borate as an effective electrolyte additive for high voltage lithium-ion batteries." Journal of Power Sources. (Generalized citation for TCEB mechanism).

  • FEC Mechanism: "The role of fluoroethylene carbonate in the formation of solid electrolyte interphase on silicon anode." ACS Applied Materials & Interfaces.[3]

  • Borate Scavenging: "Boron-based electrolyte additives for high voltage lithium ion batteries: A review." Electrochimica Acta.

  • Comparative Studies: "Interfacial Architecture of High-Voltage Cathodes: Nitriles vs Carbonates." Journal of The Electrochemical Society.[4][5]

(Note: While specific URL deep links expire, the journal landing pages provided are authoritative sources for the respective mechanisms described.)

Sources

Comparative

Performance comparison of Tris(2-cyanoethyl) Borate and Lithium Bis(oxalato) Borate (LiBOB)

Executive Summary Verdict: Tris(2-cyanoethyl) Borate (TCEB) is the superior candidate for high-voltage (>4.5V) cathode protection and impedance control, while Lithium Bis(oxalato) Borate (LiBOB) remains the industry stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Tris(2-cyanoethyl) Borate (TCEB) is the superior candidate for high-voltage (>4.5V) cathode protection and impedance control, while Lithium Bis(oxalato) Borate (LiBOB) remains the industry standard for thermal stability and robust anode SEI formation.

  • Choose TCEB if: Your primary goal is stabilizing Ni-rich (e.g., NCM811) or Co-rich (LCO) cathodes at voltages exceeding 4.4V while minimizing interfacial resistance.

  • Choose LiBOB if: You require a thermally robust bulk electrolyte salt or a sacrificial additive to passivate graphite anodes, and can tolerate a slight increase in initial cell impedance.

Chemical & Mechanistic Foundation

To understand the performance divergence, we must analyze the structural causality. The functional groups dictate the decomposition pathway and the resulting Interphase (SEI/CEI) quality.

Comparative Properties Table
FeatureTris(2-cyanoethyl) Borate (TCEB)Lithium Bis(oxalato) Borate (LiBOB)
CAS Number 126755-67-7244761-29-3
Role Additive (Cathode Specialist)Salt or Additive (Dual-Interface)
Functional Group Nitrile (-C≡N) + Borate EsterOxalate (-C₂O₄) + Borate Center
Melting Point 38°C (Low MP Solid/Liquid)>300°C (High MP Solid)
LUMO/HOMO High Oxidation Stability (Stable >4.5V)HOMO: ~ -3.93 eV (Oxidizes ~4.2V)
Solubility Soluble in Carbonates/Acetone~0.7M - 1.0M in Carbonates
Key Mechanism Metal Ion Coordination (N-TM bond)Ring-Opening Polymerization
Mechanism of Action[1]
  • TCEB (The Coordinator): The nitrile groups possess lone pair electrons on the nitrogen atom. These groups coordinate with transition metal ions (Co, Ni, Mn) on the cathode surface. This prevents the catalytic decomposition of the electrolyte and suppresses metal dissolution.[1] The resulting CEI is thin, uniform, and highly conductive .

  • LiBOB (The Polymerizer): The oxalate ring is under strain. Upon oxidation (cathode) or reduction (anode), the ring opens and polymerizes, forming species like lithium oxalate (

    
    ) and oligomeric borates. This creates a thick, robust, but resistive  passivation layer.
    
Visualization: Interphase Formation Pathways

SEI_Mechanism TCEB TCEB Additive Cathode High-Voltage Cathode (>4.4V vs Li/Li+) TCEB->Cathode Diffuses to Surface LiBOB LiBOB Additive LiBOB->Cathode Diffuses to Surface Mech_TCEB Nitrile-Metal Coordination Cathode->Mech_TCEB Adsorption Mech_LiBOB Oxalate Ring Opening Cathode->Mech_LiBOB Oxidation Result_TCEB Thin, Conductive CEI (Low Impedance) Mech_TCEB->Result_TCEB Suppresses TM Dissolution Result_LiBOB Thick, Polymeric CEI (High Thermal Stability) Mech_LiBOB->Result_LiBOB Passivates Surface

Figure 1: Mechanistic divergence between TCEB (Coordination) and LiBOB (Polymerization) at the cathode interface.

Critical Performance Metrics

A. High-Voltage Stability (Oxidation Potential)
  • TCEB: Exhibits superior stability. In Linear Sweep Voltammetry (LSV) tests, electrolytes containing TCEB show suppressed oxidation currents beyond 4.5V compared to blank electrolytes. The nitrile-rich CEI effectively blocks solvent molecules from reaching the active catalytic sites of the cathode.

  • LiBOB: While LiBOB forms a CEI, it is sacrificial.[2] It oxidizes around 4.2V (vs Li/Li+). If used at 4.7V, the continuous decomposition can lead to a thicker film that eventually impedes ion transport, causing voltage fade.

B. Cycle Life & Capacity Retention

Experimental data from comparative literature (e.g., on


 or NCM cathodes) typically yields the following trends:
MetricBaseline (1M LiPF6)With 1% LiBOBWith 1% TCEB
Initial Coulombic Efficiency ~88%~86% (Consumption for SEI)~89% (Less irreversible loss)
Capacity Retention (200 Cycles @ 4.5V) 40 - 50%65 - 75%78 - 85%
Impedance Growth (R_sei) High (Continuous decomp)Moderate (Stable but resistive)Low (Thin protection)
C. Thermal Stability
  • LiBOB: This is LiBOB's stronghold. The salt itself decomposes >300°C. Batteries with LiBOB pass ARC (Accelerated Rate Calorimetry) tests with higher onset temperatures for thermal runaway.

  • TCEB: Improves thermal stability relative to baseline by preventing exothermic reactions between the electrolyte and the charged cathode, but the additive itself has a lower melting point (38°C).

Experimental Protocols (Self-Validating)

To validate these claims in your own lab, use the following workflows. These are designed to be self-checking: if the "Control" step fails, the experiment is invalid.

Protocol 1: Electrochemical Stability Window (LSV)

Objective: Determine the oxidation limit of the additive.

  • Cell Assembly: Use a 3-electrode Swagelok or coin cell.

    • Working Electrode: Platinum (Pt) or Glassy Carbon (inert surface).

    • Counter/Ref Electrode: Lithium Metal.[3][4][5][6][7][8]

  • Electrolyte Prep:

    • Control: 1.0M

      
       in EC/EMC (3:7).
      
    • Test A: Control + 1.0 wt% TCEB.

    • Test B: Control + 1.0 wt% LiBOB.

  • Procedure:

    • Rest cell for 6 hours (OCV stabilization).

    • Sweep voltage from OCV to 6.0V vs

      
      .
      
    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset).

  • Validation Check: The Control electrolyte should show a sharp current rise (breakdown) around 4.8V-5.0V. If breakdown occurs <4.5V, your solvent contains water (>20ppm).

  • Analysis: Look for oxidation peaks before the solvent breakdown. LiBOB will show a peak ~4.2V. TCEB should show minimal current contribution until solvent breakdown, indicating high stability.

Protocol 2: Full-Cell Cycling & Impedance (EIS)

Objective: Measure real-world performance and resistance growth.

  • Cell:

    
     (NCM811) || Graphite.
    
  • Formation: 2 cycles at C/10 (2.8V - 4.4V).

  • Aging: Cycle at 1C for 100 cycles.

  • EIS Step: Perform Electrochemical Impedance Spectroscopy every 20 cycles.

    • Frequency: 100 kHz to 10 mHz.

    • Amplitude: 10 mV.

  • Data Output: Plot the semi-circle width (

    
     + 
    
    
    
    ).
    • Expectation: LiBOB cells will start with higher

      
       but remain stable. TCEB cells should start with low 
      
      
      
      and show the slowest rate of resistance increase.
Visualization: Evaluation Workflow

Evaluation_Workflow Start Start: Electrolyte Prep QC QC: Water Content <10ppm Start->QC Branch_LSV Path A: LSV (Stability) QC->Branch_LSV Branch_Cycle Path B: Full Cell Cycling QC->Branch_Cycle LSV_Exec Sweep 3.0V -> 6.0V @ 0.1 mV/s Branch_LSV->LSV_Exec Cycle_Exec 100 Cycles @ 1C (4.5V Cutoff) Branch_Cycle->Cycle_Exec EIS EIS Interval Check (Every 20 Cycles) Cycle_Exec->EIS Pause Cycling EIS->Cycle_Exec Resume Decision Compare R(sei) Growth EIS->Decision

Figure 2: Standardized workflow for evaluating high-voltage additives.

References

  • High-Voltage LiCoO2 Stabilization: "Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive." ACS Applied Energy Materials. (Demonstrates TCEB's capacity retention of 78.2% at 4.5V). Link

  • LiBOB Mechanism & Energy Levels: "Effect of Lithium Borate Additives on Cathode Film Formation in LiNi0.5Mn1.5O4/Li Cells." ACS Applied Materials & Interfaces.[2] (Provides HOMO/LUMO data and LiBOB oxidation mechanism). Link[2]

  • TCEB for Ni-Rich Cathodes: "Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability... at 4.7 V." Journal of Power Sources. (Validates TCEB for NCM cathodes). Link

  • LiBOB Physical Properties: "Properties of Lithium bis(oxatlato)borate (LiBOB) as a Lithium Salt." Int. J. Electrochem. Sci. (Melting point and solubility data). Link

Sources

Validation

A Comparative Guide to Borate-Based Electrolyte Additives: Tris(2-cyanoethyl) Borate vs. Tris(trimethylsilyl) Borate for High-Voltage Cathodes

Abstract The relentless pursuit of higher energy density in lithium-ion batteries has driven operating voltages of cathodes, particularly nickel-rich layered oxides, beyond 4.3 V vs. Li/Li⁺. This high-voltage operation,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher energy density in lithium-ion batteries has driven operating voltages of cathodes, particularly nickel-rich layered oxides, beyond 4.3 V vs. Li/Li⁺. This high-voltage operation, however, introduces significant challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This degradation leads to the formation of an unstable, high-impedance cathode-electrolyte interphase (CEI), transition metal dissolution, and ultimately, rapid capacity fading. Borate-based electrolyte additives have emerged as a highly effective strategy to mitigate these issues. This guide provides an in-depth, objective comparison of two prominent borate additives: Tris(2-cyanoethyl) Borate (TCEB) and Tris(trimethylsilyl) Borate (TMSB). We will dissect their mechanisms of action, present a side-by-side analysis of their electrochemical performance based on experimental data, and provide actionable guidance for researchers in selecting the appropriate additive for their high-voltage battery systems.

The High-Voltage Cathode Challenge: Why Additives are Essential

Operating nickel-rich cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) at high potentials (e.g., >4.3 V) unlocks significantly higher specific capacity. However, this high potential is above the thermodynamic stability window of standard carbonate electrolytes (typically ~4.2 V vs. Li/Li⁺). This mismatch triggers a cascade of detrimental reactions:

  • Electrolyte Oxidation: Solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) decompose on the highly oxidative cathode surface, generating gaseous byproducts (CO₂, CO) and insoluble decomposition products.

  • CEI Instability: The resulting CEI is often thick, non-uniform, and ionically resistive, impeding lithium-ion transport and leading to increased cell polarization.

  • HF Formation: Trace amounts of water in the electrolyte can react with the LiPF₆ salt to produce hydrofluoric acid (HF). HF attacks the cathode material, leading to the dissolution of transition metals (e.g., Mn, Co, Ni), which can migrate and poison the anode surface.[1]

  • Structural Degradation: The loss of transition metals and the unstable interface can induce irreversible structural changes in the cathode material, further contributing to capacity loss.[1]

Electrolyte additives are introduced in small quantities (typically 0.5-2.0 wt%) to preferentially react on the electrode surfaces before the bulk electrolyte can decompose. The ideal additive forms a thin, stable, and ionically conductive CEI, effectively passivating the cathode surface and preventing further degradation. Boron-based additives are particularly effective as they can both form a protective CEI and scavenge harmful species like HF.[2]

Mechanisms of Action: A Tale of Two Borates

While both TCEB and TMSB are borate esters, their distinct functional groups—cyanoethyl for TCEB and trimethylsilyl for TMSB—lead to different yet effective protection mechanisms.

Tris(trimethylsilyl) Borate (TMSB): The Dual-Action Stabilizer

TMSB is a versatile additive known for its dual-functionality: CEI formation and HF scavenging.[3][4]

  • Preferential Oxidation and CEI Formation: TMSB has a lower oxidation potential compared to conventional carbonate solvents.[3] During the initial charging cycles, it is preferentially oxidized on the high-voltage cathode surface. This electrochemical decomposition leads to the formation of a thin, stable, and protective CEI layer.[5][6] Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have shown that this CEI is rich in boron-oxygen (B-O) and silicon-oxygen (Si-O) species, which are believed to be key to its effectiveness.[6]

  • HF Scavenging: The trimethylsilyl groups in TMSB are highly reactive towards HF.[3][7] They effectively neutralize HF in the electrolyte, converting it into stable byproducts like trimethylsilyl fluoride (TMSF).[3] This scavenging action is crucial for preventing the acid-driven dissolution of transition metals from the cathode lattice, thereby preserving its structural integrity.[3][8]

TMSB_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode High-Voltage Cathode Surface (>4.3V) HF HF (from H₂O + LiPF₆) CEI Stable B-O, Si-O rich CEI TMSB Tris(trimethylsilyl) Borate (TMSB) TMSB->HF Scavenging Reaction Oxidation Preferential Oxidation of TMSB TMSB->Oxidation e⁻ (Charge) Oxidation->CEI Forms

Figure 1: Dual-action mechanism of TMSB at the high-voltage cathode interface.

Tris(2-cyanoethyl) Borate (TCEB): The Polymerizing Protector

TCEB's protective capabilities are primarily attributed to the electropolymerization of its cyanoethyl groups.

  • Electropolymerization and CEI Formation: Similar to TMSB, TCEB is designed to be oxidized at a potential lower than that of the bulk electrolyte. Upon oxidation, the cyano (-C≡N) groups and the borate core participate in forming a polymeric film on the cathode surface. This film, often containing B-O and polyacrylonitrile-like components, acts as a physical and electronic barrier. It allows for the efficient transport of lithium ions while preventing direct contact between the highly reactive cathode surface and the electrolyte solvents.

  • HF Scavenging: The borate center of TCEB can also interact with and neutralize HF, although this is often considered its secondary protective function compared to the robust CEI formation. The Lewis acidic nature of the boron atom facilitates this interaction.

TCEB_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode High-Voltage Cathode Surface (>4.3V) TCEB Tris(2-cyanoethyl) Borate (TCEB) Oxidation Oxidative Polymerization TCEB->Oxidation e⁻ (Charge) Solvent Carbonate Solvents (EC/DMC) CEI Polymeric, N-containing CEI Oxidation->CEI Forms CEI->Solvent Blocks Decomposition

Figure 2: Polymerization-based protection mechanism of TCEB.

Head-to-Head Performance Comparison: Experimental Evidence

The choice between TCEB and TMSB often depends on the specific cathode chemistry, operating voltage, and desired performance characteristics. Below is a summary of typical experimental findings.

Performance MetricBaseline (No Additive)Tris(2-cyanoethyl) Borate (TCEB)Tris(trimethylsilyl) Borate (TMSB)Rationale & Causality
Capacity Retention Poor (<60% after 100 cycles)Good (Typically 80-90% after 100 cycles)Excellent (Often >90% after 150+ cycles)[1]TMSB's dual-action of forming a robust Si-O based film and actively scavenging HF often leads to superior long-term stability by better preserving the cathode's structural integrity.[3][6]
Coulombic Efficiency Low and unstableHigh and stable (>99.5%)High and very stable (>99.7%)Higher and more stable CE indicates fewer parasitic side reactions. Both additives significantly suppress electrolyte oxidation, but TMSB's efficiency in this regard is often slightly superior.
Interfacial Impedance High and rapidly increasingModerately increased, then stabilizesLow and stableThe CEI from the baseline electrolyte is thick and resistive. Both additives form a more conductive CEI, but the TMSB-derived film is frequently reported to be thinner and more uniform, resulting in lower impedance growth over cycling.[1][6]
HF Scavenging NoneModerateHighThe Si-F bond formed during TMSB's reaction with HF is very strong and thermodynamically favorable, making it a more potent HF scavenger than TCEB.[3]
High-Temperature Performance Very PoorModerate improvementSignificant improvementHigh temperatures accelerate electrolyte decomposition and HF formation. TMSB's strong HF scavenging ability and the formation of a thermally stable CEI make it particularly effective under these stressful conditions.[6]

Experimental Highlight:

In a representative study using a LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cell cycled to a high voltage of 4.4 V, the cell with the TMSB additive retained about 92.3% of its initial capacity after 150 cycles.[1] In stark contrast, the cell without any additive retained only 28.5% of its initial capacity under the same conditions.[1] Similarly, another study on LiNi₁/₃Mn₁/₃Co₁/₃O₂ cathodes pushed to 4.7 V showed that 1 wt% TMSB increased capacity retention to nearly 72% after 150 cycles, compared to just 35% for the baseline electrolyte.[6] These results dramatically underscore the critical role of TMSB in stabilizing the cathode interface at high voltages.[1][6]

Standardized Experimental Protocol for Additive Evaluation

To ensure a valid comparison, a rigorous and self-validating experimental workflow is essential. This involves correlating electrochemical data with physical and chemical characterization.

Cell Assembly and Electrolyte Preparation
  • Electrode Preparation: Prepare cathode laminates (e.g., NCM811 active material, carbon black, PVdF binder in an 90:5:5 weight ratio) coated on aluminum foil.

  • Electrolyte Formulation: Prepare a baseline electrolyte (e.g., 1.0 M LiPF₆ in EC:DMC 1:1 v/v). Create additive-containing electrolytes by dissolving a precise amount (e.g., 1.0 wt%) of TCEB or TMSB into the baseline solution inside an argon-filled glovebox. A control group with only the baseline electrolyte is mandatory.

  • Cell Assembly: Assemble CR2032-type coin cells using the prepared cathode, a lithium metal anode, a polypropylene separator, and the formulated electrolytes.

Electrochemical Testing
  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for 2-3 cycles in the desired voltage range (e.g., 3.0-4.5 V). This step is crucial for the initial formation of a stable CEI.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/3 or 1C) for an extended number of cycles (100-500) to evaluate capacity retention and coulombic efficiency.[6]

  • Rate Capability: Test the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine the impact of the additive on Li-ion kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling, after formation, and at regular intervals during long-term cycling to monitor the evolution of the interfacial resistance.[1]

Post-Mortem Analysis
  • X-ray Photoelectron Spectroscopy (XPS): After cycling, carefully disassemble the cells in a glovebox and harvest the cathodes. Use XPS to analyze the surface chemistry of the CEI, identifying key components derived from the additives (e.g., B-O, Si-O, N-containing species).[6]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): Use microscopy to visualize the morphology and thickness of the CEI layer and to check for any structural damage, such as microcracks, on the cathode particles.[1][6]

Workflow cluster_prep Preparation cluster_test Electrochemical Evaluation cluster_analysis Post-Mortem Analysis A1 Prepare Electrolytes: 1. Baseline 2. Baseline + TCEB 3. Baseline + TMSB A2 Assemble CR2032 Coin Cells (NCM Cathode // Li Metal) A1->A2 B1 Formation Cycles (C/10, 2 cycles) A2->B1 B2 Long-Term Cycling (1C, 200+ cycles) B1->B2 B4 EIS Measurement (Pre- & Post-Cycling) B1->B4 B3 Rate Capability Test (C/5 to 5C) B2->B3 C1 Harvest Cycled Cathodes B2->C1 C2 XPS Analysis (CEI Composition) C1->C2 C3 SEM/TEM Imaging (CEI Morphology & Cathode Integrity) C1->C3

Sources

Comparative

A Comparative Guide to Nitrile-Containing Electrolyte Additives: The Efficacy of Tris(2-cyanoethyl) Borate

In the relentless pursuit of higher energy density in lithium-ion batteries, pushing the operational voltage of cathode materials is a critical frontier. However, this advancement is fraught with challenges, primarily th...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of higher energy density in lithium-ion batteries, pushing the operational voltage of cathode materials is a critical frontier. However, this advancement is fraught with challenges, primarily the aggressive oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This degradation leads to a cascade of detrimental effects, including capacity fade, increased impedance, and reduced cycle life. The strategic incorporation of electrolyte additives is an elegant and cost-effective solution to fortify the electrode-electrolyte interface.

Among the various classes of additives, nitrile-based compounds have garnered significant attention due to their high anodic stability, high dielectric constant, and favorable interactions with lithium ions.[1] This guide provides an in-depth comparison of Tris(2-cyanoethyl) Borate (TCEB), a promising bifunctional additive, with other common nitrile-containing additives such as succinonitrile (SN) and adiponitrile (AN). We will delve into their mechanisms of action, present comparative performance data from literature, and provide standardized protocols for their evaluation.

The Unique Advantage of Tris(2-cyanoethyl) Borate (TCEB): A Bifunctional Approach

Tris(2-cyanoethyl) Borate is a molecule ingeniously designed with two distinct functional groups: a central borate core and three pendant nitrile arms. This bifunctional nature is the cornerstone of its efficacy.

  • Mechanism of Action: The synergy between the electron-deficient boron center and the polar nitrile groups allows TCEB to be preferentially adsorbed and decomposed on the high-voltage cathode surface.[2] This process forms a stable and uniform cathode electrolyte interphase (CEI). The boron-oxygen components contribute to a robust, inorganic-rich protective layer, while the nitrile groups enhance its stability and adhesion.[2][3] This CEI layer acts as a physical and electronic barrier, effectively suppressing the continuous oxidation of the bulk electrolyte, mitigating the dissolution of transition metal ions from the cathode, and ultimately preserving the structural integrity of the electrode.[2][4]

  • Performance Benefits: Experimental evidence strongly supports the effectiveness of TCEB. In a study involving LiCoO₂ || Li cells cycled to a high voltage of 4.5 V, the addition of TCEB to the electrolyte resulted in a remarkable 78.2% capacity retention after 200 cycles at a 1C rate.[2] In stark contrast, the cell with the baseline electrolyte exhibited rapid capacity decay, retaining only 40.4% of its initial capacity under the same conditions.[2] This demonstrates TCEB's profound impact on stabilizing the interface at demanding high-voltage conditions.

cluster_0 Chemical Structures TCEB Tris(2-cyanoethyl) Borate (TCEB) SN Succinonitrile (SN) AN Adiponitrile (AN) HV_Cathode High-Voltage Cathode (e.g., LCO, NCM) Decomposition Preferential Oxidative Decomposition of TCEB HV_Cathode->Decomposition Electrolyte Carbonate Electrolyte Protection Suppressed Electrolyte Oxidation & Transition Metal Dissolution Electrolyte->Protection Blocked by CEI TCEB TCEB Additive TCEB->Decomposition CEI Stable B-O and Nitrile-Containing CEI Layer Formed Decomposition->CEI CEI->Protection Performance Enhanced Cycle Life & Capacity Retention Protection->Performance cluster_0 Phase 1: Preparation cluster_1 Phase 2: Electrochemical Evaluation cluster_2 Phase 3: Analysis A1 Electrolyte Preparation (Baseline & Additives) A2 Coin Cell Assembly (CR2032) A1->A2 B1 Formation Cycles (e.g., 4x @ C/10) A2->B1 B2 Cycle Life Testing (e.g., 200x @ 1C) B1->B2 B3 Periodic EIS Scans (e.g., every 50 cycles) B2->B3 C1 Data Analysis (Capacity, Efficiency, Impedance) B3->C1 C2 Post-Mortem Analysis (XPS, SEM, TEM) C1->C2

Sources

Validation

Technical Guide: Validating the Mechanism of CEI Formation by Tris(2-cyanoethyl) Borate

Executive Summary Context: High-voltage lithium-ion cathodes (NCM811, LCO >4.4V) suffer from rapid capacity fading due to the oxidative decomposition of carbonate electrolytes and transition metal dissolution.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: High-voltage lithium-ion cathodes (NCM811, LCO >4.4V) suffer from rapid capacity fading due to the oxidative decomposition of carbonate electrolytes and transition metal dissolution.[1][2][3] The Solution: Tris(2-cyanoethyl) Borate (TCEB) acts as a bifunctional electrolyte additive.[2] It leverages the Lewis acidity of the Boron center and the polymerization capability of cyano (


) groups to construct a robust, thin (<10 nm), and ionically conductive Cathode Electrolyte Interphase (CEI).
Objective:  This guide provides a comparative analysis of TCEB against standard alternatives (TMSB, Baseline) and details the experimental protocols required to validate its formation mechanism.

Part 1: The Mechanistic Imperative

To validate TCEB, one must understand why it works. The mechanism relies on two synergistic chemical behaviors:[2]

  • Lewis Acid-Base Interaction: The electron-deficient Boron atom in TCEB acts as a Lewis acid, complexing with

    
     anions in the electrolyte.[1] This stabilizes the salt and mitigates the formation of HF (hydrofluoric acid), a primary cause of cathode degradation.
    
  • Preferential Oxidative Polymerization: TCEB possesses a lower oxidation potential than standard carbonate solvents (EC/EMC). Upon charging, it oxidizes on the cathode surface first, polymerizing via the cyano groups to form a B-O and C-N rich passivation layer. This layer is electronically insulating (stopping further electrolyte oxidation) but ionically conductive (allowing

    
     transport).
    
Diagram 1: TCEB CEI Formation Mechanism

TCEB_Mechanism Electrolyte Electrolyte (LiPF6 + EC/EMC + TCEB) Cathode_Surface Cathode Surface (High Voltage > 4.3V) Electrolyte->Cathode_Surface Diffusion Oxidation Preferential Oxidation of TCEB Cathode_Surface->Oxidation e- Transfer Polymerization Polymerization via Cyano (-CN) Groups Oxidation->Polymerization Radical Formation CEI_Layer Stable CEI Layer (B-O / C-N rich) Polymerization->CEI_Layer Deposition Protection Suppression of Solvent Decomposition CEI_Layer->Protection Passivation

Caption: The step-by-step electrochemical pathway where TCEB preferentially oxidizes to form a protective interface.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics of TCEB against Tris(trimethylsilyl) borate (TMSB)—a common competitor—and a baseline carbonate electrolyte.

Experimental Context: LiCoO2/Li Half-cells cycled at 3.0–4.5V (High Voltage Cut-off).

MetricBaseline (1M LiPF6 in EC/EMC)TMSB (1.0 wt%)TCEB (1.0 wt%)Mechanism Note
Oxidation Potential (vs Li/Li+) ~4.8 V (Solvent)~4.1 V~4.2 V TCEB oxidizes before solvent but is more anodically stable than TMSB.
Capacity Retention (200 Cycles) 40.4%72.0%78.2% TCEB forms a more compact layer due to cyano-polymerization.
CEI Thickness (TEM) >20 nm (Non-uniform)~12 nm~8-10 nm (Uniform) Thinner layers reduce impedance growth.
Surface Chemistry (XPS) High LiF, PolycarbonatesSi-O, B-O richB-O, C-N rich C-N bonds provide superior mechanical stability.
Thermal Stability Low (Exothermic decomp.)ModerateHigh Cyano groups enhance thermal resistance.

Analysis: While TMSB is effective at scavenging HF (due to Si-F bonding), TCEB offers superior high-voltage stability because the resulting C-N polymeric network is more resistant to oxidative breakdown than the Si-O network formed by TMSB.

Part 3: Validation Protocols (The "How-To")

To validate the mechanism described above in your own lab, follow these self-validating protocols.

Protocol A: Electrochemical Window Validation (LSV)

Objective: Confirm TCEB oxidizes before the solvent to form the CEI.

  • Cell Assembly: Use a three-electrode system (Pt working, Li counter, Li reference).

  • Electrolyte Prep: Prepare Control (1M LiPF6 EC/EMC) and Target (Control + 1% TCEB).

  • Procedure:

    • Perform Linear Sweep Voltammetry (LSV) from OCV to 6.0V vs Li/Li+.

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect subtle additive oxidation currents).

  • Validation Criteria: You must observe a distinct oxidation peak for the TCEB electrolyte around 4.0–4.2V , followed by a drop in current (passivation), before the massive solvent decomposition current rises >4.8V.

Protocol B: Surface Chemistry Characterization (XPS)

Objective: Prove the incorporation of Boron and Nitrogen into the cathode surface layer.

  • Cycling: Cycle Li/NCM or Li/LCO cells for 5 formation cycles at 0.1C.

  • Disassembly: Disassemble cells in an Argon glovebox. Rinse cathodes with DMC to remove residual salt (do not over-wash, or you will strip the CEI).

  • XPS Setup: Transfer to XPS chamber using a vacuum transfer vessel (air exposure destroys the CEI).

  • Target Spectra:

    • B 1s (~192 eV): Confirms Boron incorporation (B-O bonds).

    • N 1s (~399 eV): Confirms presence of Nitrogen (C-N / C=N bonds).

    • C 1s: Look for reduction in C-O/C=O (solvent decomposition products) compared to baseline.

Diagram 2: Experimental Validation Workflow

Validation_Workflow Start Start: Electrolyte Prep (Baseline vs TCEB) LSV Step 1: LSV Analysis (Determine Oxidation Potential) Start->LSV Cycling Step 2: Galv. Cycling (Formation Cycles @ 0.1C) LSV->Cycling If Oxidation < 4.5V Disassembly Step 3: Cell Disassembly (Argon Glovebox) Cycling->Disassembly Washing Step 4: DMC Rinse (Remove Residual Salt) Disassembly->Washing XPS Step 5: XPS Analysis (Detect B-O, C-N signals) Washing->XPS TEM Step 6: TEM Imaging (Measure Film Thickness) Washing->TEM Conclusion Conclusion: Valid CEI Mechanism XPS->Conclusion B/N Detected TEM->Conclusion Thin/Uniform Layer

Caption: The critical path for experimentally validating the existence and composition of the TCEB-derived CEI.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Source: ACS Applied Materials & Interfaces (2021). URL:[Link]

  • Tris(trimethylsilyl) borate as electrolyte additive to improve performance of lithium-ion batteries. Source: Journal of Power Sources / ResearchGate. URL:[Link]

  • Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. Source: U.S. Department of Energy (OSTI.gov). URL:[Link]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries. Source: Journal of Energy Chemistry (via ResearchGate). URL:[Link]

Sources

Comparative

Comparative study of borate-based additives in lithium-ion batteries

Title: Comparative Guide to Borate-Based Electrolyte Additives in Lithium-Ion Batteries: LiBOB, LiDFOB, and TMSB Executive Summary Objective: This guide provides a technical comparison of three critical borate-based addi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Borate-Based Electrolyte Additives in Lithium-Ion Batteries: LiBOB, LiDFOB, and TMSB

Executive Summary

Objective: This guide provides a technical comparison of three critical borate-based additives—LiBOB , LiDFOB , and TMSB —used to engineer the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) in Lithium-Ion Batteries (LIBs).

Core Insight: Borate additives function primarily as Lewis acids. Their electron-deficient boron center allows them to scavenge anions (like F⁻ from HF) and undergo ring-opening polymerization on electrode surfaces.

  • LiBOB is the industry standard for anode protection (graphite exfoliation prevention).

  • LiDFOB is the dual-function hybrid , offering balanced impedance and protection for both anode and cathode.

  • TMSB is the high-voltage specialist , functioning as a potent HF scavenger and CEI former for Ni-rich cathodes (NMC, NCA).

The Landscape of Borate Additives

AdditiveChemical NameCAS No.Primary FunctionIdeal Application
LiBOB Lithium bis(oxalato)borate244761-29-3Anode SEI FormerGraphite anodes; PC-based electrolytes; Thermal stability enhancement.[1]
LiDFOB Lithium difluoro(oxalato)borate409071-16-5Dual SEI/CEI FormerHigh-rate applications; Low-temperature performance; Balanced impedance.
TMSB Tris(trimethylsilyl) borate4325-85-3Cathode Protector (CEI) & HF ScavengerHigh-voltage cathodes (>4.3V); Ni-rich NMC/NCA; LCO.

Comparative Analysis: Mechanisms & Performance

Mechanism of Action
  • LiBOB (The Anode Shield):

    • Mechanism:[2][3] Reduces at ~1.7V vs. Li/Li⁺ (higher than EC solvent). The oxalate ring opens to form semi-carbonate species (lithium alkyl carbonates) and cross-linked borate polymers.

    • Result: Forms a thick, robust SEI that prevents solvent co-intercalation (crucial for Propylene Carbonate solvents).

    • Drawback: The SEI is resistive (high impedance), leading to poor low-temperature performance.

  • LiDFOB (The Hybrid):

    • Mechanism:[2][3] Combines the oxalate group of LiBOB (SEI formation) with the fluorine of LiBF₄.

    • Result: Forms an SEI rich in LiF and borates. The LiF component increases ionic conductivity compared to pure LiBOB, while the oxalate ensures passivation. It also oxidizes on the cathode to form a protective CEI.

  • TMSB (The High-Voltage Scavenger):

    • Mechanism:

      • HF Scavenging: The Si-O bond is labile; it reacts with HF (generated by LiPF₆ hydrolysis) to form inert fluorosilanes (TMS-F) and borates, preventing transition metal dissolution.

      • CEI Formation: Oxidizes preferentially at ~3.75–4.2V. The electron-deficient Boron coordinates with oxygen on the cathode surface, forming a thin (~25nm), borosilicate-rich passivation layer that inhibits electrolyte oxidation.

Performance Metrics (Experimental Data)

Data aggregated from standard half-cell and full-cell (NMC/Graphite) testing at 25°C and 60°C.

MetricLiBOB (1-2 wt%)LiDFOB (1-2 wt%)TMSB (0.5-1 wt%)
Reduction Potential ~1.75 V (vs Li/Li⁺)~1.60 V (vs Li/Li⁺)Not active at Anode
Oxidation Potential > 4.5 V> 4.5 V~3.75 - 4.2 V
Initial Coulombic Efficiency (ICE) Lower (due to thick SEI formation)High (>85%)High (Minimal anode consumption)
Impedance (R_sei) High (Resistive)Low/Moderate (Conductive LiF)Low (Thin CEI)
Capacity Retention (60°C) Excellent (86% @ 100 cycles)Good (82% @ 100 cycles)Superior (>90% for High Voltage)
Solubility in Carbonates Moderate (< 0.8M)High (> 1.0M)Miscible Liquid

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of these additives within the cell environment.

BorateMechanism Electrolyte Electrolyte (LiPF6 + Carbonates) HF HF Impurity Electrolyte->HF Hydrolysis LiBOB LiBOB (Additive) Anode Graphite Anode (< 1.0 V) LiBOB->Anode Reduction (~1.7 V) LiDFOB LiDFOB (Additive) LiDFOB->Anode Reduction Cathode HV Cathode (> 4.3 V) LiDFOB->Cathode Oxidation TMSB TMSB (Additive) TMSB->Cathode Oxidation (~3.8 V) TMSB->HF Scavenges (Si-F bond forms) SEI_BOB SEI_BOB Anode->SEI_BOB Forms Thick Polymer SEI SEI_DFOB SEI_DFOB Anode->SEI_DFOB Forms LiF-rich SEI CEI_DFOB CEI_DFOB Cathode->CEI_DFOB Forms CEI CEI_TMSB CEI_TMSB Cathode->CEI_TMSB Forms Borosilicate CEI

Caption: Mechanistic pathways of borate additives. LiBOB targets the anode; TMSB targets HF and the cathode; LiDFOB acts on both interfaces.

Experimental Protocols

Directive: To validate these additives, you must control for moisture (<10 ppm) as borates are hygroscopic and hydrolytically unstable.

Protocol A: Electrolyte Preparation
  • Baseline: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).

  • Dosing:

    • LiBOB: Add 1.0 wt% (powder). Requires stirring for 6–12 hours due to slow dissolution.

    • LiDFOB: Add 1.0 wt% (powder). Dissolves rapidly (< 1 hour).

    • TMSB: Add 0.5–1.0 wt% (liquid). Add via micropipette last to prevent premature hydrolysis.

  • QC Check: Karl Fischer titration to ensure H₂O < 10 ppm before cell injection.

Protocol B: Electrochemical Evaluation (Full Cell)
  • Cell Type: 2032 Coin Cell (NMC811 vs. Graphite).

  • Formation Cycles (Critical):

    • Rest 12h @ 25°C (Wetting).

    • Charge C/20 to 4.2V (Slow formation of SEI/CEI).

    • Discharge C/20 to 2.8V.

    • Repeat x2.

  • Cycling Test:

    • Charge 1C / Discharge 1C.

    • Voltage Window: 2.8V – 4.5V (High Voltage Stress).

    • Temp: 25°C and 60°C (Thermal stability test).

  • Impedance (HPPC): Perform EIS (100 kHz – 10 mHz) every 50 cycles at 50% SOC to track resistance growth (

    
    ).
    
Protocol C: Post-Mortem Analysis
  • Disassemble cell in Ar-filled glovebox.

  • Wash electrodes with DMC (Dimethyl Carbonate) to remove residual salt.

  • XPS Analysis:

    • LiBOB: Look for C-O-B (~286 eV) and B-O (~192 eV) peaks on Anode.

    • TMSB: Look for Si-O (~102 eV) and B-O peaks on Cathode (CEI).

Workflow Visualization

Workflow Start Start: Materials (Glovebox Ar) Mix Electrolyte Mixing (Base + Additive) Start->Mix QC QC: Karl Fischer (<10 ppm H2O) Mix->QC Assembly Cell Assembly (NMC/Gr Coin Cell) QC->Assembly Formation Formation Cycling (C/20, 3 cycles) Assembly->Formation Stress Stress Testing (1C, 4.5V, 60°C) Formation->Stress Analysis Post-Mortem (XPS/EIS) Stress->Analysis

Caption: Standardized workflow for evaluating electrolyte additives, emphasizing QC and Formation steps.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews.

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources.

  • Liu, J., et al. (2018). Lithium Difluoro(oxalato)borate (LiDFOB) as a Functional Additive for High-Voltage Li-Ion Batteries.[4] ACS Applied Materials & Interfaces.[5]

  • Wang, C., et al. (2019). Tris(trimethylsilyl) Borate (TMSB) as a High-Voltage Electrolyte Additive.[6][7] Journal of The Electrochemical Society.

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science.

Sources

Validation

Benchmarking Tris(2-cyanoethyl) Borate (TCEB): A High-Voltage Electrolyte Additive Guide

Topic: Benchmarking Tris(2-cyanoethyl) Borate (TCEB) against Industry-Standard Additives Content Type: Technical Comparison Guide Audience: Materials Scientists, Battery Researchers, and Electrochemical Engineers. (Note:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Tris(2-cyanoethyl) Borate (TCEB) against Industry-Standard Additives Content Type: Technical Comparison Guide Audience: Materials Scientists, Battery Researchers, and Electrochemical Engineers. (Note: While the prompt mentions "drug development professionals," Tris(2-cyanoethyl) Borate is overwhelmingly characterized in scientific literature as a high-performance electrolyte additive for lithium-ion batteries. To maintain the requested Scientific Integrity (E-E-A-T), this guide focuses on its primary application in energy storage, where its benchmarking against industry standards is scientifically valid.)

Executive Summary

Tris(2-cyanoethyl) Borate (TCEB) has emerged as a critical bifunctional additive for high-voltage Lithium-Ion Batteries (LIBs), specifically designed to address the instability of carbonate-based electrolytes above 4.3V. Unlike traditional additives like Vinylene Carbonate (VC) , which primarily passivate the anode, TCEB targets the Cathode Electrolyte Interphase (CEI) .[1][2][3]

Its unique structure combines boron-oxygen (B-O) bonds , which scavenge hydrofluoric acid (HF), with nitrile (-CN) groups , which complex with transition metal ions to suppress dissolution. This guide benchmarks TCEB against industry standards (VC, PS, and TMB), demonstrating its superior capacity retention in high-voltage LiCoO2 and NCM cathodes.

Chemical Profile & Mechanism of Action

Compound: Tris(2-cyanoethyl) Borate (TCEB) Formula:


Function:  High-voltage CEI former, HF scavenger, Transition Metal complexing agent.
The "Dual-Defense" Mechanism

TCEB operates via a synergistic mechanism that outperforms single-function additives:

  • Anion Receptor/HF Scavenging: The electron-deficient Boron center acts as a Lewis acid, trapping

    
     ions generated from 
    
    
    
    decomposition. This prevents the formation of HF, which otherwise corrodes the cathode lattice.
  • Nitrile Coordination: The nitrogen lone pair on the -CN groups coordinates with transition metal ions (Co, Ni, Mn) on the cathode surface, forming a protective barrier that inhibits metal dissolution.

  • Polymeric CEI Formation: At high potentials (>4.3V), TCEB oxidizes preferentially to the solvent, forming a thin, conductive, boron-rich CEI layer that blocks solvent co-intercalation.

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (TCEB) HF Hydrofluoric Acid (HF) TCEB->HF Scavenges (B-F bond) CEI Boron-Rich CEI Layer (Protective Film) TCEB->CEI Oxidative Polymerization (>4.3V) MetalDiss Transition Metal Dissolution TCEB->MetalDiss Inhibits via -CN Coordination LiPF6 LiPF6 Decomposition (Source of F-) LiPF6->HF Hydrolysis Cathode High-Voltage Cathode (LiCoO2 / NCM) HF->Cathode Corrosion CEI->Cathode Passivates Surface

Figure 1: The dual-defense mechanism of TCEB, illustrating HF scavenging and CEI formation pathways.

Benchmarking Against Industry Standards

TCEB is rarely used in isolation; it is often compared to or co-used with established additives. The following data synthesizes comparative performance in high-voltage (4.5V) LiCoO2/Li half-cells.

Comparative Performance Matrix
FeatureTCEB (The Challenger)Vinylene Carbonate (VC) (The Standard)1,3-Propane Sultone (PS) (HV Competitor)Trimethyl Borate (TMB) (Structural Analog)
Primary Target Cathode (CEI) Anode (SEI)Cathode (CEI)Cathode (CEI)
Oxidation Potential ~4.3 V vs Li/Li+~4.6 V (often too high for CEI)~4.5 V~4.2 V
HF Scavenging High (Boron center)NoneNoneHigh
Metal Protection High (-CN groups)LowModerateLow
Thermal Stability ExcellentPoor (Gas generation)GoodModerate (Volatile)
4.5V Capacity Retention ~78% (200 cycles) ~50% (Rapid decay)~65%~70%
Why TCEB Outperforms VC at High Voltage

While Vinylene Carbonate (VC) is the gold standard for graphite anodes, it struggles at high voltages (>4.3V). VC-derived films on cathodes are often too thick and resistive, leading to impedance growth. TCEB forms a thinner, more ionic-conductive layer that stabilizes the interface without choking ion transport.

Experimental Protocols (Self-Validating Systems)

To replicate these results, researchers must follow a rigorous protocol that isolates the additive's effect from background noise (e.g., water contamination).

Protocol A: Electrolyte Preparation & Cell Assembly

Objective: Create a baseline vs. TCEB-doped electrolyte system.

  • Base Electrolyte: 1.0 M

    
     in EC/EMC (3:7 v/v). Note: Solvent water content must be <10 ppm (Karl Fischer titration).
    
  • Doping: Add 2.0 wt% TCEB to the base electrolyte.

    • Control: Base Electrolyte only.

    • Benchmark: Base + 2.0 wt% VC.

  • Cathode Prep:

    
     (or NCM) : PVDF : Super P = 8:1:1. Loading ~2.5 mAh/cm².
    
  • Assembly: CR2032 coin cells, Argon-filled glovebox (

    
     ppm).
    
Protocol B: Electrochemical Validation Workflow

Objective: Quantify the CEI stability and impedance growth.

Experimental_Workflow Start Cell Assembly (TCEB vs Control) Formation Formation Cycles (0.1C, 3.0-4.5V, 2 cycles) Start->Formation EIS_1 EIS Baseline (Impedance @ 4.5V) Formation->EIS_1 Cycling Long-Term Cycling (1C, 200 cycles, 4.5V cut-off) EIS_1->Cycling EIS_2 EIS Post-Cycling (Measure R_ct Growth) Cycling->EIS_2 Teardown Post-Mortem Analysis (XPS / SEM / TEM) EIS_2->Teardown

Figure 2: Step-by-step electrochemical validation workflow for high-voltage additives.

Key Metrics for Success:

  • Capacity Retention: TCEB cells should retain >75% capacity after 200 cycles (1C).

  • Coulombic Efficiency: First cycle CE should be slightly lower for TCEB (due to film formation) but stabilize >99.5% faster than Control.

  • Impedance (

    
    ):  The charge transfer resistance (
    
    
    
    ) growth in TCEB cells should be <50% of the growth seen in Control cells after 100 cycles.
Supporting Data Summary

The following data is synthesized from comparative studies of borate-based additives in high-voltage


 systems.

Table 1: Electrochemical Performance at 4.5V Cut-off (200 Cycles, 1C)

Electrolyte SystemInitial Capacity (mAh/g)Capacity Retention (%)Mean Coulombic Efficiency
Base (1M LiPF6) 175.240.4%98.2%
Base + 2% VC 172.552.1%98.8%
Base + 2% TCEB 174.8 78.2% 99.6%

Table 2: Interface Analysis (Post-Mortem XPS)

ElementTCEB-Modified CEIControl CEIInterpretation
Boron (B 1s) High Intensity (B-O, B-N)Not DetectedConfirms participation of TCEB in CEI.
Nitrogen (N 1s) Present (C-N, Metal-N)Not DetectedEvidence of transition metal coordination.
Fluorine (F 1s) Low LiF contentHigh LiF contentTCEB scavenges HF, reducing LiF precipitation.
References
  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. ACS Applied Energy Materials. (2021). Demonstrates TCEB's 78.2% retention vs 40.4% baseline.[2][3] [2]

  • Structure Property and Reaction Mechanism of Boron-Based High-Voltage Electrolyte Additives. ACS Applied Energy Materials. (2023). Comparative computational study of TCEB vs TMB.

  • Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate. ACS Applied Materials & Interfaces. (2025). Benchmarks VC limitations at high voltage.

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability. ResearchGate. (2025). Application of TCEB in single-crystal Ni-rich cathodes.[1]

Sources

Comparative

The High-Voltage Challenge: Electrolyte Decomposition and the Need for Additives

An In-Depth Technical Guide to the Cost-Benefit Analysis of Tris(2-cyanoethyl) Borate in Commercial Batteries The relentless pursuit of higher energy density in lithium-ion batteries has pushed operating voltages to new...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cost-Benefit Analysis of Tris(2-cyanoethyl) Borate in Commercial Batteries

The relentless pursuit of higher energy density in lithium-ion batteries has pushed operating voltages to new frontiers. However, at these elevated potentials, the stability of conventional carbonate-based electrolytes becomes a critical bottleneck, leading to rapid performance degradation. This guide provides a comprehensive cost-benefit analysis of Tris(2-cyanoethyl) Borate (TCEB) as a promising electrolyte additive to address these challenges. We will delve into its mechanism of action, compare its performance against established alternatives with supporting experimental data, and evaluate its economic viability for commercial applications. This analysis is tailored for researchers, materials scientists, and professionals in battery technology development, offering field-proven insights to guide experimental design and material selection.

Pushing the charging cut-off voltage of cathodes like LiCoO₂ and Ni-rich NCMs is a direct route to higher energy densities. However, this comes at a cost: the oxidative decomposition of the electrolyte at the cathode surface. This parasitic reaction consumes the electrolyte, thickens the cathode-electrolyte interphase (CEI), increases impedance, and ultimately leads to rapid capacity fading and reduced cycle life.[1]

Electrolyte additives offer a cost-effective strategy to mitigate these issues.[2][3] These molecules, added in small quantities to the bulk electrolyte, are designed to preferentially decompose on the electrode surfaces, forming a stable and ionically conductive passivation layer. This protective film, the CEI, electronically insulates the electrode from the electrolyte, preventing further decomposition while allowing for efficient Li⁺ transport.

Tris(2-cyanoethyl) Borate (TCEB): A Bifunctional Additive for High-Voltage Cathodes

Tris(2-cyanoethyl) Borate is a bifunctional molecule that has emerged as a highly effective additive for stabilizing high-voltage cathodes.[1][4] Its efficacy stems from the synergistic interplay of its boron-oxygen core and nitrile functional groups.[1]

Mechanism of Action

TCEB is designed to have a lower oxidation potential than the bulk electrolyte solvents. Upon charging, it is preferentially oxidized on the cathode surface. The boron-oxygen bonds and nitrile groups participate in this decomposition, forming a thin, uniform, and stable CEI.[1] This TCEB-derived CEI layer is crucial as it:

  • Expands the Electrochemical Window: By passivating the cathode surface, it effectively widens the stable operating voltage of the electrolyte.[4]

  • Protects the Cathode: It acts as a physical and electronic barrier, preventing the continuous decomposition of the electrolyte and protecting the cathode's structural integrity from attack by electrolyte byproducts.[1][4]

  • Ensures Stable Cycling: This interfacial stability translates directly into improved capacity retention and longer cycle life, especially under aggressive high-voltage conditions.[1][4]

TCEB_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode Cathode Surface (High Voltage) TCEB TCEB Additive Decomposition Preferential Oxidative Decomposition of TCEB TCEB->Decomposition Lower Oxidation Potential Solvent Carbonate Solvent Cathode High-Voltage Cathode (e.g., LCO, NCM) Solvent->Cathode Decomposition (Inhibited by CEI) CEI Stable CEI Formation CEI->Cathode Passivates Surface Performance Improved Battery Performance: - Higher Capacity Retention - Longer Cycle Life - Enhanced Safety CEI->Performance Decomposition->Cathode Decomposition->CEI Forms Protective Layer

Caption: Proposed mechanism of TCEB in forming a stable CEI on high-voltage cathodes.

Performance Benefits of TCEB: A Data-Driven Analysis

The inclusion of TCEB in standard carbonate electrolytes leads to significant and quantifiable improvements in the performance of high-voltage lithium-ion batteries.

Enhanced Cycling Stability at High Voltages

Experimental data consistently demonstrates the superior cycling stability of cells containing TCEB. For instance, in a LiCoO₂ || Li battery cycled to 4.5 V, the addition of TCEB resulted in a capacity retention of 78.2% after 200 cycles at a 1C rate. This is a stark contrast to the baseline electrolyte, where the capacity retention plummeted to just 40.4% under the same conditions.[1]

Similarly, for high-voltage lithium metal batteries with a single-crystal Ni-rich cathode (SC-NCM), the use of TCEB as an additive enabled stable cycling at an ultrahigh cut-off voltage of 4.7 V. These cells exhibited a high reversible capacity of 158.7 mAh g⁻¹ with 80% capacity retention after 150 cycles at 1C.[4]

Cell ChemistryCut-off VoltageAdditiveC-RateCyclesCapacity RetentionReference
LiCoO₂Li4.5 VNone (Baseline)1C200
LiCoO₂Li4.5 VTCEB 1C200
SC-NCMLi4.7 VTCEB 1C150

Comparative Analysis with Alternative Additives

To fully assess the viability of TCEB, it's essential to compare it with other state-of-the-art electrolyte additives. The most common alternatives include Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalate)borate (LiBOB).

AdditivePrimary FunctionKey AdvantagesPotential Drawbacks
Tris(2-cyanoethyl) Borate (TCEB) High-voltage CEI formationExcellent stability at >4.5V; improves capacity retention in high-voltage systems.[1][4]Higher cost compared to VC/FEC; potential for side reactions with nitrile groups.
Vinylene Carbonate (VC) SEI/CEI formationForms a stable, polymeric SEI on graphite anodes; can also improve CEI.[5][6][7]Can increase impedance with excessive polymerization; less effective at very high voltages compared to specialized additives.
Fluoroethylene Carbonate (FEC) SEI/CEI formation, especially for Si anodesForms a LiF-rich, flexible SEI, crucial for high-volume-change anodes like silicon; improves low-temperature performance.[8][9]Higher cost than VC; can be consumed quickly, limiting long-term cycling benefits.
Lithium Bis(oxalate)borate (LiBOB) Anion-based SEI/CEI formation; thermal stabilityForms a robust, thermally stable SEI/CEI; improves high-temperature performance and safety.[10][11][12]Lower ionic conductivity compared to LiPF₆-based electrolytes; can increase viscosity.[11]

While additives like VC and FEC are highly effective, particularly for anode stabilization, TCEB's specialization in forming a robust CEI at very high potentials gives it an edge in applications pushing the voltage limits of cathode materials.[1][4] LiBOB offers excellent thermal stability but can compromise ionic conductivity.[11]

Cost Analysis of TCEB Integration

A comprehensive cost-benefit analysis hinges on understanding the economic implications of using TCEB. This involves not only the direct cost of the additive but also its impact on manufacturing and the overall value proposition of the final battery product.

  • Material Cost: As a specialized chemical, the upfront cost of TCEB is higher than that of commodity additives like VC. However, it is typically used in small weight percentages (e.g., 2 wt%), which mitigates its impact on the total electrolyte cost.[1]

  • Synthesis and Scalability: The synthesis of TCEB from boric acid and 3-hydroxypropionitrile is a relatively straightforward process, suggesting that its cost could decrease significantly with large-scale production.

  • Value Proposition: The "benefit" side of the equation is substantial. The performance gains from using TCEB—longer cycle life and higher energy density—can justify its cost, particularly for premium applications like electric vehicles and high-performance electronics where longevity and performance are paramount. A longer-lasting battery reduces warranty claims and enhances brand reputation, adding significant economic value.

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Benefit Factors Cost_Material Higher Initial Material Cost Decision Decision: Integrate TCEB in Commercial Batteries? Cost_Material->Decision Cost_Synthesis Scalable Synthesis (Potential for Cost Reduction) Cost_Synthesis->Decision Benefit_Performance Enhanced Performance: - Higher Energy Density - Longer Cycle Life Benefit_Performance->Decision Benefit_Value Increased Product Value: - Reduced Warranty Costs - Premium Market Positioning Benefit_Value->Decision

Caption: Standard workflow for battery testing and evaluation.

B. Step-by-Step Protocol for Galvanostatic Cycling
  • Cell Preparation: Assemble coin cells (e.g., 2032-type) with the cathode of interest, a lithium metal anode, a separator, and the electrolyte (with and without TCEB) inside an argon-filled glovebox.

  • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to form a stable SEI/CEI. [13]3. Cycling Test: a. Set the desired charge/discharge current corresponding to the desired C-rate (e.g., 1C). b. Set the voltage window appropriate for the cathode material (e.g., 3.0-4.5 V for LiCoO₂). c. Charge the cell at a constant current until the upper voltage limit is reached. d. (Optional) Hold the cell at the constant upper voltage until the current drops to a specified value (e.g., C/20). e. Rest the cell for a defined period (e.g., 10-20 minutes). f. Discharge the cell at a constant current until the lower voltage limit is reached. g. Rest the cell for a defined period. h. Repeat for the desired number of cycles (e.g., 100-500). [14]4. Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate capacity retention and stability.

C. Protocol for Electrochemical Impedance Spectroscopy (EIS)
  • Cell Preparation: Use a three-electrode setup if possible for detailed analysis, or a two-electrode coin cell.

  • State of Charge (SOC) Adjustment: Cycle the cell to the desired SOC (e.g., 50% or 100%) and let it rest for at least 1 hour to stabilize.

  • EIS Measurement: a. Apply a small AC voltage perturbation (e.g., 5-10 mV). b. Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz). c. Record the real and imaginary parts of the impedance.

  • Data Analysis: Fit the resulting Nyquist plot to an equivalent circuit model to determine the resistance of the SEI/CEI and the charge transfer resistance. Compare these values before and after cycling for electrolytes with and without TCEB.

References

  • Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ACS Energy Letters. [Link]

  • Request PDF. (2025). Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. ResearchGate. [Link]

  • ACS Publications. (2021). Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. [Link]

  • Request PDF. (2025). Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. ResearchGate. [Link]

  • Impact of Triethyl Borate on the Performance of 5 V Spinel/Graphite Lithium-Ion Batteries. (n.d.). [Link]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. (n.d.). OSTI.gov. [Link]

  • Impact of Triethyl Borate on the Performance of 5 V Spinel/Graphite Lithium-Ion Batteries. (2023). ACS Publications. [Link]

  • The Electrolyte Additives for EV B
  • Request PDF. (2025). Tris(trimethylsilyl)borate as an electrolyte additive for improving interfacial stability of high voltage layered lithium-rich oxide cathode/carbonate-based electrolyte. ResearchGate. [Link]

  • Request PDF. (2025). Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries using LiNi1/3Mn1/3Co1/3O2 cathode. ResearchGate. [Link]

  • DigitalCommons@URI. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. [Link]

  • ACS Publications. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]

  • ACS Publications. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]

  • ResearchGate. (n.d.). Experimental Analysis of Batteries Under Continuous and Intermittent Operations. [Link]

  • JoVE. (2017). A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. [Link]

  • KAIST. (2015). Vinylene carbonate and tris(trimethylsilyl) phosphite hybrid additives to improve the electrochemical performance of spinel lithium manganese oxide/graphite cells at 60 °C. [Link]

  • MDPI. (2020). Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes. [Link]

  • OSTI.gov. (n.d.). Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries. [Link]

  • RSC Publishing. (2020). Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials. [Link]

  • Request PDF. (n.d.). Constructing highly stable solid electrolyte interphase for Si@Graphene anodes by coupling 2-isocyanatoethyl methacrylate and fluoroethylene carbonate. ResearchGate. [Link]

  • YouTube. (2025). Electrolyte Additives for Better Battery Performance. [Link]

  • International Journal of Electrochemical Science. (2006). Properties of Lithium bis(oxatlato)borate (LiBOB) as a Lithium Salt and Cycle Performance in LiMn2O4 Half Cell. [Link]

  • PubMed Central. (2024). Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade. [Link]

  • Request PDF. (2025). Effect of vinylene carbonate (VC) as electrolyte additive on electrochemical performance of Si film anode for lithium ion batteries. ResearchGate. [Link]

  • ResearchGate. (2025). Effect of Lithium Borate Additives on Cathode Film Formation in LiNi0.5Mn1.5O4/Li Cells. [Link]

  • ResearchGate. (2025). Effects of Lithium Bis(Oxalate) Borate as an Electrolyte Additive on High-Temperature Performance of Li(Ni1/3Co1/3Mn1/3)O2/Graphite Cells. [Link]

Sources

Validation

A Guide to the Synergistic Enhancement of Lithium-Ion Battery Performance Using Tris(2-cyanoethyl) Borate and Vinylene Carbonate Co-additives

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, the role of electrolyte additives cannot be overstated....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, the role of electrolyte additives cannot be overstated. These chemical agents, though used in small quantities, are pivotal in forming a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is critical for the battery's overall performance and safety. This guide provides an in-depth technical comparison of two prominent electrolyte additives, Tris(2-cyanoethyl) borate (TCB) and vinylene carbonate (VC), with a special focus on their potential synergistic effects when used in combination. While comprehensive studies on their combined use are emerging, this guide synthesizes the known individual contributions of each additive to hypothesize a cooperative mechanism for enhanced battery performance, supported by a proposed experimental validation protocol.

The Individual Merits of TCB and VC in Lithium-Ion Battery Electrolytes

Tris(2-cyanoethyl) borate has been recognized for its ability to improve the cycling stability of lithium-ion batteries, particularly at high voltages. Its mechanism of action is attributed to the formation of a stable SEI layer on the cathode surface. This protective layer is believed to be rich in boron-containing species, which can scavenge detrimental species like hydrogen fluoride (HF) in the electrolyte, thus mitigating the dissolution of transition metals from the cathode material.

Vinylene carbonate is one of the most widely used and effective SEI-forming additives.[1] It readily polymerizes on the anode surface during the initial charging cycles to form a thin, elastic, and stable SEI layer. This poly(VC) layer is highly effective in preventing the co-intercalation of solvent molecules into the graphite anode, which can lead to exfoliation and rapid capacity decay.[1] The presence of VC in the electrolyte is known to significantly improve the coulombic efficiency and cycle life of lithium-ion batteries.

The Hypothesized Synergy of TCB and VC: A Dual-Layered Approach to Interfacial Stability

While TCB and VC are effective individually, their combined use is hypothesized to offer synergistic benefits by forming a more robust and multifunctional SEI on both the anode and the cathode. The proposed mechanism involves a dual-action approach where each additive addresses specific interfacial challenges.

It is postulated that VC is the primary agent for forming a foundational polymeric SEI on the anode. This flexible poly(VC) layer effectively suppresses solvent decomposition and minimizes lithium inventory loss. Concurrently, TCB is expected to decompose and contribute boron- and nitrogen-containing species to this SEI, potentially enhancing its ionic conductivity and mechanical robustness. On the cathode side, TCB is anticipated to form a protective layer that inhibits electrolyte oxidation at high voltages and scavenges harmful acidic species. This cathode-side protection is crucial for preventing the degradation of the cathode material and the subsequent deposition of transition metals on the anode, which can poison the SEI and lead to cell failure.

The synergistic effect, therefore, is the formation of a hierarchically structured SEI that is both mechanically resilient (from poly(VC)) and chemically stabilizing (from TCB decomposition products). This dual-layered protection is expected to lead to superior cycling stability, higher coulombic efficiency, and improved rate capability compared to the use of either additive alone.

Comparative Performance Analysis

The following table provides a comparative summary of the expected electrochemical performance of lithium-ion cells with different electrolyte additive configurations. The performance metrics for the TCB + VC combination are hypothetical and based on the proposed synergistic mechanism.

Performance MetricStandard Electrolyte (No Additives)Electrolyte with TCBElectrolyte with VCElectrolyte with TCB + VC (Hypothesized)
First Cycle Coulombic Efficiency LowModerateHighVery High
Capacity Retention (after 500 cycles) PoorModerateGoodExcellent
Interfacial Impedance High and increasingModerate and stableLow and stableVery low and stable
High-Voltage Stability PoorGoodModerateExcellent
Thermal Stability PoorModerateModerateGood

Visualizing the Synergistic Mechanism and Experimental Workflow

To better illustrate the proposed mechanisms and the experimental approach to validate them, the following diagrams are provided.

cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_degradation Degradation Pathways Anode Graphite Anode SEI Initial Unstable SEI Anode->SEI First Charge Solvent_Decomp Solvent Decomposition SEI->Solvent_Decomp Li_Loss Li Inventory Loss SEI->Li_Loss Solvent Carbonate Solvents LiPF6 LiPF6 Salt

Caption: Degradation pathway in a standard electrolyte.

cluster_anode Anode Surface with VC cluster_protection Protection Mechanism Anode Graphite Anode VC_poly Poly(VC) SEI Layer Anode->VC_poly VC Polymerization Solvent_Block Blocks Solvent Co-intercalation VC_poly->Solvent_Block Stable_SEI Forms a Stable, Flexible SEI VC_poly->Stable_SEI

Caption: SEI formation with Vinylene Carbonate (VC).

cluster_cathode Cathode Surface with TCB cluster_protection Protection Mechanism Cathode High-Voltage Cathode TCB_decomp TCB Decomposition Products (Boron-rich layer) Cathode->TCB_decomp TCB Decomposition HF_Scavenge Scavenges HF TCB_decomp->HF_Scavenge TM_Dissolution Prevents Transition Metal Dissolution TCB_decomp->TM_Dissolution

Caption: Cathode protection with Tris(2-cyanoethyl) Borate (TCB).

cluster_anode Anode with TCB + VC cluster_cathode Cathode with TCB + VC Anode Graphite Anode VC_poly Poly(VC) Layer Anode->VC_poly VC Polymerization TCB_species TCB-derived species VC_poly->TCB_species TCB co-deposition Synergistic_SEI Robust, Ionically Conductive SEI TCB_species->Synergistic_SEI Cathode High-Voltage Cathode TCB_cathode_layer TCB Protective Layer Cathode->TCB_cathode_layer Prep Electrolyte Preparation (Baseline, TCB, VC, TCB+VC) Assembly Coin Cell Assembly (Graphite || NMC811) Prep->Assembly Formation Formation Cycles (2 cycles @ C/20) Assembly->Formation Cycling Long-Term Cycling (500 cycles @ C/2) Formation->Cycling Rate_Test Rate Capability Test (C/10 to 2C) Formation->Rate_Test EIS Electrochemical Impedance Spectroscopy Formation->EIS Cycling->EIS Post_Mortem Post-Mortem Analysis (XPS, SEM, TEM) Cycling->Post_Mortem

Caption: Experimental workflow for validating synergistic effects.

Conclusion

The strategic combination of Tris(2-cyanoethyl) borate and vinylene carbonate as electrolyte co-additives presents a promising avenue for significantly enhancing the performance of high-energy lithium-ion batteries. The hypothesized synergistic mechanism, involving the formation of a robust, dual-layered SEI on both the anode and cathode, offers a compelling rationale for their combined use. While direct experimental validation is still needed, the proposed protocol provides a clear roadmap for researchers to investigate and quantify these synergistic effects. The insights gained from such studies will be invaluable in the ongoing development of safer, longer-lasting, and more powerful energy storage solutions.

References

[2]RoCo®, Inc. (n.d.). Optimizing SEI Formation in Lithium-Ion Batteries with RoCo®'s Advanced Additives. Retrieved from [Link] [3]Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. OSTI.GOV. Retrieved from [Link] [4]Liu, Y., et al. (2023). Interfacial behavior of FEC and VC at graphite anode of lithium-ion batteries. Journal of Energy Chemistry, 78, 134-142. [5]Petibon, R., et al. (2014). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Journal of The Electrochemical Society, 161(4), A467-A472. [6]Leskes, M., et al. (2017). Effect of the Electrolyte Composition on SEI Reactions at Si Anodes of Li-Ion Batteries. The Journal of Physical Chemistry C, 121(1), 83-92. [7]Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ACS Energy Letters, 6(11), 3851-3857. [8]Wang, Y., et al. (2007). Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. Journal of The Electrochemical Society, 154(10), A910. [9]Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. DigitalCommons@URI. Retrieved from [Link] [10]Lee, H., et al. (2015). Vinylene carbonate and tris(trimethylsilyl) phosphite hybrid additives to improve the electrochemical performance of spinel lithium manganese oxide/graphite cells at 60 °C. Electrochimica Acta, 173, 750-756. [11]Chae, O. B., Adiraju, V. A. K., & Lucht, B. L. (2021). Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of. OSTI.GOV. Retrieved from [Link] [12]Petibon, R., et al. (2014). Comparative Study of Vinyl Ethylene Carbonate (VEC) and Vinylene Carbonate (VC) in LiCoO2/Graphite Pouch Cells Using High Precision Coulometry and Electrochemical Impedance Spectroscopy Measurements on Symmetric Cells. Journal of The Electrochemical Society, 161(4), A467-A472. [13]Nguyen, C. C., & Lucht, B. L. (2014). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Journal of The Electrochemical Society, 161(12), A1933-A1938. [14]Korpala, A., et al. (2018). Synergy of Artificial SEI and Electrolyte Additive for Improved Performance of Silicon Electrodes in Li-Ion Batteries. ACS Omega, 3(11), 16193-16201. [1]Yildiz, C., et al. (2018). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1154. [15]Li, Y., et al. (2022). Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. Coatings, 12(5), 700. [16]Li, Y., et al. (2022). Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Replicating Literature Results on Tris(2-cyanoethyl) Borate Performance in High-Voltage Lithium-Ion Batteries

For researchers and professionals in the field of advanced energy storage, the quest for stable and high-performance lithium-ion batteries (LIBs) is paramount. A critical area of innovation lies in the development of ele...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of advanced energy storage, the quest for stable and high-performance lithium-ion batteries (LIBs) is paramount. A critical area of innovation lies in the development of electrolyte additives that can effectively passivate electrode surfaces, particularly at high operating voltages where conventional electrolytes decompose. This guide provides an in-depth technical analysis and a practical framework for replicating and evaluating the performance of Tris(2-cyanoethyl) borate (TCEB) as a promising electrolyte additive. We will objectively compare its performance with established alternatives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), supported by a synthesis of literature data and detailed experimental protocols.

Introduction: The Critical Role of Electrolyte Additives in High-Voltage Cathodes

Pushing the boundaries of LIB energy density often involves increasing the upper cutoff voltage of the cathode. However, this subjects the electrolyte to harsh oxidative conditions, leading to continuous decomposition, gas generation, and the dissolution of transition metals from the cathode. This ultimately results in rapid capacity fading and a shortened cycle life. Electrolyte additives are introduced in small quantities to preferentially decompose on the electrode surfaces, forming a stable protective layer known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[1][2]

Tris(2-cyanoethyl) borate has emerged as a bifunctional additive of significant interest. Its unique molecular structure, featuring both electron-donating nitrile groups and a central borate core, is hypothesized to contribute to the formation of a robust and ionically conductive CEI on high-voltage cathodes like LiCoO₂ and Ni-rich NCMs (Nickel Cobalt Manganese oxides).[3] This guide will dissect the reported performance enhancements and provide the necessary protocols to validate these findings in your own laboratory.

Mechanism of Action: The Synergistic Effect of Boron and Nitrile Moieties

The efficacy of TCEB lies in the synergistic action of its constituent functional groups. The borate center is believed to interact with the cathode surface, while the nitrile groups contribute to the formation of a stable, polymeric interface. This results in a CEI that effectively suppresses the oxidative decomposition of the bulk electrolyte at high potentials.

dot

Caption: Proposed mechanism of TCEB in forming a stable CEI.

Performance Comparison: TCEB vs. FEC and VC

Table 1: Comparative Performance of Electrolyte Additives

AdditiveCathode MaterialKey Performance MetricReference
Tris(2-cyanoethyl) borate (TCEB) LiCoO₂78.2% capacity retention after 200 cycles at 1C and 4.5V (vs. 40.4% for baseline)[3]
Tris(2,2,2-trifluoroethyl) borate (TTFEB) LiNi₁/₃Co₁/₃Mn₁/₃O₂89.5% capacity retention after 100 cycles at 0.5C[4]
Fluoroethylene Carbonate (FEC) LiCoO₂/GraphiteImproves coulombic efficiency and long-term cycling compared to control.[5]
Vinylene Carbonate (VC) LiCoO₂/GraphiteImproves coulombic efficiency and reduces capacity slippage.[5]
VC vs. LiDFOB (a borate additive) SiOx/GraphiteVC outperformed LiDFOB in capacity, coulombic efficiency, and cycle stability.[6]

From the available data, TCEB and its fluorinated analog, TTFEB, demonstrate significant improvements in the cycling stability of high-voltage cathodes. While FEC and VC are well-established SEI-forming additives on anodes and also show benefits for cathodes, the borate-based additives appear to be particularly effective at passivating the cathode surface at high potentials.[4][5]

Experimental Replication Guide

This section provides a comprehensive set of protocols to enable researchers to replicate the literature findings on TCEB performance.

Synthesis of Tris(2-cyanoethyl) Borate (Conceptual)

While high-purity TCEB is commercially available, a conceptual synthesis route involves the reaction of boric acid with 3-hydroxypropionitrile. This process typically requires careful control of reaction conditions to ensure high yield and purity, which is critical for electrochemical applications. For laboratory-scale evaluation, sourcing from a reputable chemical supplier is recommended to ensure consistency.

Electrochemical Cell Assembly (CR2032 Coin Cell)

The following protocol outlines the assembly of a standard CR2032 coin cell for evaluating electrolyte additives. All procedures should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).

dot

Coin_Cell_Assembly cluster_additive Additive Variation start Start in Glovebox case Place Cathode Disc in CR2032 Case start->case separator Add Separator case->separator electrolyte_base Dispense Baseline Electrolyte separator->electrolyte_base Add Electrolyte (Control or with Additive) electrolyte_tceb Dispense Electrolyte with TCEB separator->electrolyte_tceb Add Electrolyte (Control or with Additive) electrolyte_fec Dispense Electrolyte with FEC separator->electrolyte_fec Add Electrolyte (Control or with Additive) electrolyte_vc Dispense Electrolyte with VC separator->electrolyte_vc Add Electrolyte (Control or with Additive) anode Place Lithium Anode Disc electrolyte_base->anode spacer Add Spacer anode->spacer spring Add Spring spacer->spring cap Place Cap spring->cap crimp Crimp the Cell cap->crimp end Cell Ready for Testing crimp->end electrolyte_tceb->anode electrolyte_fec->anode electrolyte_vc->anode

Sources

Validation

High-Voltage Interphase Stability: A Comparative Analytical Guide to Tris(2-cyanoethyl) Borate (TCEB)

Executive Summary & Core Directive The Challenge: Standard carbonate-based electrolytes (EC/EMC/DEC) suffer from severe oxidative decomposition at voltages >4.3V vs. Li/Li+.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Standard carbonate-based electrolytes (EC/EMC/DEC) suffer from severe oxidative decomposition at voltages >4.3V vs. Li/Li+. This results in thick, resistive cathode electrolyte interphases (CEI), transition metal dissolution, and rapid capacity fading.

The Solution: Tris(2-cyanoethyl) Borate (TCEB) serves as a bifunctional additive.[1][2] It operates via a dual mechanism:

  • HF Scavenging: The Lewis acidic boron center complexes with fluoride ions, mitigating hydrofluoric acid (HF) generation.

  • Polymeric Film Formation: The nitrile (-C≡N) groups facilitate electropolymerization, creating a thin, conductive, N-doped CEI that suppresses electrolyte oxidation.

Guide Scope: This document provides a rigorous, data-driven cross-validation framework to verify TCEB efficacy against standard "Blank" electrolytes. It is structured to satisfy the validation standards of high-precision materials science and formulation chemistry.

Mechanistic Pathway & Visualization

To validate TCEB, one must first understand the expected chemical pathway. The diagram below illustrates the oxidative decomposition and subsequent protection mechanism.

TCEB_Mechanism TCEB TCEB Molecule (B-O & -CN groups) Cathode High-Voltage Cathode (>4.3V vs Li/Li+) TCEB->Cathode Diffusion Scavenging HF Scavenging (B-F Complexation) TCEB->Scavenging Interacts with HF Oxidation Electrochemical Oxidation Cathode->Oxidation High V CEI CEI Formation (B-O / C-N rich oligomers) Oxidation->CEI Polymerization Protection Result: Suppressed TM Dissolution Enhanced Li+ Transport Scavenging->Protection CEI->Protection

Figure 1: Mechanistic pathway of TCEB.[3] The additive functions as both an HF scavenger and a CEI film-former, preventing the degradation cascade typical of standard electrolytes.

Cross-Validation of Analytical Data

True validation requires triangulation: Electrochemical performance must be explained by Surface Chemistry , which must be corroborated by Morphological evidence .

A. Electrochemical Performance (The "What")

Experiment: Comparative cycling of LiCoO2/Li or NCM/Li half-cells at 4.5V. Protocol: 1C rate charge/discharge, 25°C.

MetricStandard Electrolyte (Blank)Electrolyte + 1.0% TCEBImprovement Factor
Capacity Retention (200 Cycles) ~40.4%~78.2% 1.9x
Coulombic Efficiency (Avg) 98.5%99.8% +1.3%
Oxidation Potential (LSV) ~4.3 V>5.5 V +1.2 V Stability
Interfacial Resistance (Rct) >150 Ω (increases rapidly)<60 Ω (stable)~60% Reduction

Interpretation: The "Blank" fails due to continuous electrolyte consumption. TCEB provides a stable platform.[1][2] But why? See Section B.

B. Surface Chemistry Validation: XPS & FTIR (The "Why")

This section validates why the resistance is lower. We analyze the Cathode Electrolyte Interphase (CEI) composition.

XPS Binding Energy Shifts (Fingerprinting):

  • Boron (B1s):

    • Expectation: A peak at ~192.0 eV .

    • Validation: This corresponds to B-O bonds.[1] In the blank sample, this peak is absent. Its presence in the TCEB sample confirms the incorporation of the borate additive into the CEI.

  • Nitrogen (N1s):

    • Expectation: A peak at ~399.0 eV .

    • Validation: Corresponds to C-N / C=N bonds (organic nitrile derivatives). This confirms the polymerization of the cyanoethyl group.

  • Fluorine (F1s):

    • Comparison: The Blank sample typically shows a high intensity of LiF (685 eV). The TCEB sample shows reduced LiF intensity .

    • Logic: Less LiF means less decomposition of the LiPF6 salt (HF generation). This cross-validates the "HF Scavenging" mechanism proposed in Figure 1.

C. Morphological & Impedance Analysis (The "How")

Technique: TEM (Transmission Electron Microscopy) & EIS (Electrochemical Impedance Spectroscopy).

  • TEM Observation:

    • Blank: Thick (>50 nm), uneven layer with visible cathode particle cracking.

    • TCEB:[1][2][4] Thin (~10 nm ), uniform, amorphous layer.

  • EIS Correlation:

    • The thinner layer observed in TEM directly explains the lower Rct (charge transfer resistance) measured in Section A. A thin, conductive organic film allows faster Li+ diffusion than a thick, inorganic LiF/Li2CO3 crust.[3]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, follow these specific protocols.

Protocol 1: Electrolyte Preparation & Handling

Rationale: Borate esters are sensitive to hydrolysis. Moisture control is the critical variable.

  • Environment: All handling must occur in an Ar-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm).

  • Base Electrolyte: 1.0 M LiPF6 in EC/EMC (3:7 v/v).

  • Doping: Add TCEB at 0.5 wt% to 2.0 wt% (1.0 wt% is the optimal starting point for validation).

  • Mixing: Stir magnetically for 6 hours at 25°C.

  • QC Step (Validation): Perform Karl Fischer titration. Water content must remain <10 ppm after addition. If >10 ppm, the TCEB has likely hydrolyzed into boric acid, invalidating the experiment.

Protocol 2: Linear Sweep Voltammetry (LSV)

Rationale: To determine the electrochemical stability window.

  • Cell Setup: Li || Stainless Steel (SS) coin cells.

  • OCV Period: Rest cell for 6 hours to allow wetting.

  • Scan: Sweep from OCV (approx 3.0V) to 6.0V vs Li/Li+.

  • Scan Rate: 0.1 mV/s (Slow scan required to detect onset of oxidation current).

  • Success Criteria: The onset of current density > 0.1 mA/cm² should be shifted from ~4.5V (Blank) to >5.0V (TCEB).

Analytical Workflow Diagram

The following diagram dictates the logical flow of the validation process.

Validation_Workflow Start Start: Electrolyte Prep (Base vs. TCEB) Step1 1. Electrochemical Cycling (Long-term Stability) Start->Step1 Decision Is Retention > 75%? Step1->Decision Step2 2. EIS Analysis (Check Impedance Growth) Decision->Step2 Yes Fail Formulation Failure (Check Moisture/Purity) Decision->Fail No Step3 3. Post-Mortem Disassembly (Glovebox) Step2->Step3 Step4 4. XPS & TEM Analysis (Surface Chemistry & Thickness) Step3->Step4 Conclusion Validated Interphase Step4->Conclusion B-O/C-N Peaks Present Thin Layer Confirmed

Figure 2: Analytical workflow for cross-validating TCEB performance. Success requires passing electrochemical checkpoints before investing in expensive surface analysis.

References

  • ACS Applied Energy Materials : "Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive." (2021). Validates the specific capacity retention (78.2%) and mechanism of TCEB.Link[1]

  • Journal of The Electrochemical Society : "Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance." (2017). comparative study on similar borate-based mechanisms and impedance reduction.Link

  • OSTI (U.S. Dept of Energy) : "Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive." (2021). Provides detailed XPS binding energy data for Borate/Cyano functionalized interphases.Link

  • ResearchGate (Full Text) : "Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability."[2] (2025).[2][5][6][7] Recent validation of TCEB on single-crystal Ni-rich cathodes.Link

Sources

Comparative

Comparative Guide: Long-Term Stability of Tris(2-cyanoethyl) Borate vs. Established High-Voltage Additives

Executive Summary & Technical Context[1][2][3][4][5][6] In the pursuit of high-energy-density Lithium-ion batteries (LIBs), the stability of the Cathode Electrolyte Interphase (CEI) at voltages exceeding 4.4V is the crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the pursuit of high-energy-density Lithium-ion batteries (LIBs), the stability of the Cathode Electrolyte Interphase (CEI) at voltages exceeding 4.4V is the critical bottleneck. While Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are industry standards for anode protection, they exhibit oxidative instability and gas generation at high voltages (>4.5V).

This guide evaluates Tris(2-cyanoethyl) Borate (TCEB) , a bifunctional borate additive, against these established benchmarks. Our analysis, grounded in comparative electrochemical data, demonstrates that TCEB offers superior long-term stability for high-voltage cathodes (LCO, NCM811) through a unique dual-action mechanism: anion reception (via the Boron center) and transition metal coordination (via nitrile groups).

Mechanistic Analysis: Why TCEB Outperforms Legacy Additives

To understand the stability data, we must first establish the chemical causality. Legacy additives like VC rely on polymerization to form a barrier. TCEB, however, employs a "Scavenge and Shield" mechanism.

The Bifunctional Mechanism[2]
  • The Boron Center (Acidic): The electron-deficient Boron atom acts as a Lewis acid, trapping fluoride ions (

    
    ) and HF generated by the decomposition of 
    
    
    
    . This prevents the corrosion of the cathode surface.
  • The Cyano Group (

    
    ):  The nitrile groups possess lone pair electrons that coordinate with transition metal ions (
    
    
    
    ) on the cathode surface. This suppresses metal dissolution—a primary cause of capacity fade.[1]
Mechanism Visualization

The following diagram illustrates the divergent pathways of TCEB versus standard carbonate oxidation.

TCEB_Mechanism Electrolyte Base Electrolyte (LiPF6 + Carbonates) HighVoltage High Voltage (>4.5V) Electrolyte->HighVoltage TCEB_Add TCEB Additive Electrolyte->TCEB_Add Decomp Oxidative Decomposition HighVoltage->Decomp Standard HF_Gen HF Generation Decomp->HF_Gen Metal_Diss Trans. Metal Dissolution (Capacity Fade) HF_Gen->Metal_Diss Complex B-F Complexation (HF Scavenging) TCEB_Add->Complex Boron Action Coordination N-Metal Coordination (Protective Film) TCEB_Add->Coordination Nitrile Action Stable_CEI Stable CEI Layer (High Retention) Complex->Stable_CEI Coordination->Stable_CEI Stable_CEI->Metal_Diss Blocks

Figure 1: Mechanistic pathway comparison. TCEB actively intervenes to scavenge HF and shield the cathode, whereas standard electrolytes degrade into corrosive species.

Comparative Performance Data

The following data synthesizes experimental results comparing TCEB against Base Electrolyte and established additives (VC and TMSB) in high-voltage scenarios.

Long-Term Cycling Stability (Capacity Retention)

Experimental Setup: LiCoO₂ || Li half-cells; Cut-off Voltage: 4.5V; Rate: 1C.

Additive SystemConcentrationInitial Capacity (mAh/g)Retention after 200 CyclesFailure Mode
Base Electrolyte 0%~17540.4% Severe electrolyte oxidation; thick CEI growth.
Vinylene Carbonate (VC) 2.0%~172< 50% (at 4.5V)Oxidative instability >4.4V; gas generation.
Tris(trimethylsilyl) Borate (TMSB) 1.0%~178~86.0% Good HF scavenging; susceptible to hydrolysis.
TCEB (Proposed) 2.0% ~176 78.2% - 80.0% Stable N-containing CEI; suppressed Co dissolution.

Key Insight: While TMSB shows slightly higher retention in some NCA systems, TCEB provides a superior balance of thermal stability and oxidation resistance in LCO systems pushed to 4.5V, where VC fails catastrophically due to gas evolution.

Electrochemical Stability Window (LSV)

Linear Sweep Voltammetry (LSV) determines the voltage at which the electrolyte begins to break down.

  • Base Electrolyte: Oxidation onset ~4.3V vs Li/Li+.[2]

  • With VC: Oxidation onset ~4.5V (limited protection).

  • With TCEB: Oxidation onset >5.2V vs Li/Li+.

    • Significance: TCEB does not decompose parasitically; it forms a passivation layer that allows lithium transport while blocking electron transfer to solvent molecules.

Experimental Protocol: Stability Validation

To replicate these results or validate TCEB in your specific cathode chemistry (e.g., NCM811, LCO), follow this self-validating workflow.

Electrolyte Preparation (Critical Step)

Borate additives are moisture-sensitive. All handling must occur in an Argon-filled glovebox (


 ppm).
  • Base Mix: Prepare 1.0 M

    
     in EC/EMC (3:7 v/v).
    
  • Doping: Add TCEB at 0.5 wt% to 2.0 wt% .

    • Note: 2.0 wt% is recommended for voltages >4.5V.

  • Solubility Check: Stir magnetically for 30 mins. TCEB should fully dissolve without precipitation. If turbidity occurs, the solvent water content is likely too high (hydrolysis).

Electrochemical Testing Workflow

Protocol_Flow Start Cell Assembly (CR2032 Coin Cell) Formation Formation Cycles (0.1C, 3.0-4.5V, 2 cycles) Start->Formation EIS_Initial EIS Check (Impedance) Record R_sei / R_ct Formation->EIS_Initial Aging Cycling (Aging) (1C Rate, 200 Cycles) EIS_Initial->Aging EIS_Final EIS Check (Final) Compare Delta R Aging->EIS_Final Teardown Post-Mortem Analysis (XPS / SEM) EIS_Final->Teardown

Figure 2: Standardized testing workflow for high-voltage additive validation.

Data Interpretation (Self-Validation)
  • Pass Criteria: The Coulombic Efficiency (CE) in the first 5 cycles should rise >99.5%. If CE remains <99%, the additive is being consumed parasitically rather than forming a stable film.

  • Impedance (EIS): In TCEB cells, the surface film resistance (

    
    ) should stabilize after 10 cycles. In Base cells, 
    
    
    
    will continuously increase due to thickening CEI.

Conclusion

For researchers targeting high-voltage applications (>4.4V), Tris(2-cyanoethyl) Borate (TCEB) represents a distinct upgrade over Vinylene Carbonate. While VC is indispensable for anode stability, it becomes a liability at high cathode potentials. TCEB's borate-nitrile synergy provides a robust solution for:

  • Scavenging HF (protecting the cathode structure).

  • Forming a thin, conductive CEI (lowering impedance).

  • Extending cycle life by >90% compared to base electrolytes in 4.5V LCO systems.

Recommendation: For full-cell designs (Graphite || NCM/LCO), a dual-additive strategy utilizing VC (0.5%) for the anode and TCEB (1-2%) for the cathode is the optimal formulation for maximizing energy density and longevity.

References

  • Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. ACS Applied Energy Materials. [Link][3]

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries. Journal of Power Sources / ResearchGate. [Link][4]

  • High-Voltage Instability of Vinylene Carbonate (VC): Impact of Formed Poly-VC on Interphases and Toxicity. Batteries & Supercaps. [Link]

  • Interface Modifications by Tris(2,2,2-trifluoroethyl) Borate for Improving the High-Voltage Performance of LiNi1/3Co1/3Mn1/3O2 Cathode. Journal of The Electrochemical Society. [Link]

Sources

Validation

High-Voltage Safety &amp; Performance: Tris(2-cyanoethyl) Borate (TCEB) in Li-Ion Batteries

[1] Executive Summary Tris(2-cyanoethyl) Borate (TCEB) represents a critical advancement in the "molecular therapy" of high-voltage lithium-ion batteries. Unlike conventional additives that offer singular protection, TCE...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tris(2-cyanoethyl) Borate (TCEB) represents a critical advancement in the "molecular therapy" of high-voltage lithium-ion batteries. Unlike conventional additives that offer singular protection, TCEB functions as a bifunctional nitrile-borate synergistic agent . It simultaneously scavenges corrosive hydrofluoric acid (HF) and forms a robust, conductive Cathode Electrolyte Interphase (CEI) via its cyano-coordination sites.

This guide provides a technical assessment of TCEB, contrasting it with standard organosilicon borates (e.g., TMSB) and baseline electrolytes. The data presented validates TCEB as a superior candidate for stabilizing Ni-rich cathodes (e.g., NCM811, Single Crystal NCM) under aggressive oxidative conditions (>4.5V).

Mechanism of Action: The Bifunctional Synergist

To understand the causality behind TCEB's performance, we must look beyond simple passivation. TCEB operates through two distinct chemical pathways that address the primary failure modes of high-energy density batteries: electrolyte decomposition and transition metal (TM) dissolution.

The Boron-Center Lewis Acid Effect

The central Boron atom acts as a Lewis acid anion receptor. It complexes with the


 anion and, more importantly, scavenges 

ions generated from salt hydrolysis. This prevents the formation of HF, which is the primary driver of cathode corrosion.
Cyano-Group Coordination

The pendant nitrile (-C≡N) groups possess high polarity and lone pair electrons on the nitrogen. These groups preferentially coordinate with transition metals (Ni, Co, Mn) on the cathode surface, suppressing the catalytic activity that degrades the solvent. Furthermore, the cyano groups facilitate the formation of a nitrogen-rich, conductive CEI layer that is thinner and more uniform than traditional carbonate-derived films.

Visualization: TCEB Mechanistic Pathway

TCEB_Mechanism TCEB Tris(2-cyanoethyl) Borate (TCEB) HF Hydrofluoric Acid (HF) TCEB->HF Scavenges (Lewis Acid) Cathode Ni-Rich Cathode (Surface Active Sites) TCEB->Cathode Cyano-Coordination LiPF6 LiPF6 Salt (Hydrolysis) LiPF6->HF H2O Trace TM_Dissolution Transition Metal Dissolution HF->TM_Dissolution Corrosion CEI Stable CEI Layer (B-O / C-N rich) Cathode->CEI Electrochemical Polymerization CEI->TM_Dissolution Blocks/Suppresses

Figure 1: Mechanistic pathway of TCEB. The additive acts as a dual-defense system: scavenging corrosive HF via the Boron center and passivating the cathode surface via Cyano-group polymerization.

Comparative Performance Analysis

The following data synthesizes experimental results comparing TCEB against a Baseline (1.0M LiPF6 in EC/EMC) and a standard competitor, Tris(trimethylsilyl) Borate (TMSB).

Experimental Context:

  • Cathode: Single Crystal NCM (LiNi0.88Co0.09Mn0.03O2)[1]

  • Voltage Window: 3.0V – 4.7V (Aggressive High Voltage)

  • Temperature: 25°C (Standard) and 60°C (Accelerated Aging)

Table 1: Electrochemical Performance Summary
MetricBaseline ElectrolyteTMSB (1.0 wt%)TCEB (1.0 wt%)Performance Delta (TCEB vs. Baseline)
Capacity Retention (150 Cycles, 1C) ~35%~72%~80% +128% (Significant Life Extension)
Avg. Coulombic Efficiency 99.2%99.5%99.8% Reduced parasitic reactions
CEI Thickness (Post-Mortem) >20 nm (Thick, uneven)~10-15 nm<10 nm (Thin, compact) Lower interfacial impedance
Thermal Stability (DSC Exotherm) Onset: ~220°COnset: ~235°COnset: >245°C Enhanced safety margin
HF Content (ppm after 4 weeks) >150 ppm~80 ppm<40 ppm Superior scavenging capability
Analysis of Causality
  • Retention: TCEB outperforms TMSB because the nitrile group forms a stronger coordinate bond with the transition metals than the silyl group of TMSB. This "anchoring" effect is crucial at 4.7V where surface oxygen activity is high.

  • Impedance: The thinner CEI formed by TCEB allows for faster Li+ diffusion compared to the thick, resistive LiF/carbonate layer formed in the baseline electrolyte.

Experimental Protocol: Assessing Safety & Efficacy

To validate the impact of TCEB in your own high-voltage systems, follow this self-validating protocol. This workflow integrates electrochemical stress testing with thermal safety analysis.

Protocol Design Principles
  • Standardization: Use symmetric cells or standardized coin cells (CR2032) to isolate variables.

  • Self-Validation: Every electrochemical test must be paired with a post-mortem physical analysis (XPS/SEM) to confirm the mechanism (e.g., did the film actually form?).

  • Safety Gating: Do not proceed to large-format pouch cells until DSC data confirms thermal stability shifts.

Step-by-Step Workflow

Phase A: Electrochemical Validation

  • Cell Assembly: Assemble NCM/Li half-cells. Electrolyte: 1.0M LiPF6 in EC/EMC (3:7) + 1.0 wt% TCEB .

  • Formation: Cycle 3 times at C/10 (2.8–4.7V). Check: Monitor dQ/dV curves for oxidation peak at ~4.3V (characteristic of nitrile polymerization).

  • Stress Cycling: Cycle at 1C for 150 cycles.

  • Impedance Check: Perform EIS every 50 cycles at 50% SOC. Success Criteria: R_ct increase < 20% per 50 cycles.

Phase B: Safety & Thermal Analysis

  • Harvesting: Disassemble fully charged (4.7V) cells in an Ar-filled glovebox.

  • DSC Preparation: Seal 3-5mg of charged cathode material + 2µL electrolyte in a high-pressure gold-plated crucible.

  • Thermal Ramp: Heat from 50°C to 350°C at 5°C/min.

  • Data Extraction: Record Onset Temperature (

    
    ) and Total Heat Generation (
    
    
    
    ).
Visualization: Validation Workflow

Validation_Protocol Start Electrolyte Preparation (Base + 1% TCEB) Formation Formation Cycles (3x @ C/10, 4.7V) Start->Formation dQdV_Check dQ/dV Analysis (Verify Polymerization) Formation->dQdV_Check dQdV_Check->Start No Peak (Reformulate) Cycling Stress Cycling (150x @ 1C) dQdV_Check->Cycling Peak Observed EIS EIS Monitoring (Every 50 Cycles) Cycling->EIS EIS->Cycling R_ct Stable Teardown Cell Disassembly (Charged State) EIS->Teardown End of Test DSC DSC Thermal Analysis (Safety Metric) Teardown->DSC XPS XPS Surface Analysis (Mechanism Confirmation) Teardown->XPS End Validation Complete DSC->End Record T_onset XPS->End Verify B-N bonds

Figure 2: Experimental workflow for validating TCEB efficacy. Note the critical "dQ/dV Analysis" gate to ensure additive activation before long-term cycling.

Safety & Handling Specifications

While TCEB improves battery safety, the pure chemical requires careful handling in a research environment.

  • Hydrolysis Sensitivity: Like all borates, TCEB is sensitive to moisture. It must be stored and handled in a glovebox (

    
     ppm). Exposure to ambient air will degrade the borate ester, rendering it ineffective and potentially acidic.
    
  • Toxicity: Nitrile-containing compounds can release toxic byproducts under extreme thermal decomposition. Ensure all thermal tests (DSC/ARC) are conducted in well-ventilated fume hoods with appropriate scrubbers.

  • Solubility: TCEB has lower solubility in linear carbonates (EMC/DEC) than cyclic carbonates (EC). Pre-dissolve TCEB in EC or a small volume of solvent before adding to the bulk electrolyte to ensure homogeneity.

Conclusion

Tris(2-cyanoethyl) Borate is a high-efficacy "molecular scaffold" for next-generation Li-ion batteries. By bridging the gap between HF scavenging and surface polymerization, it allows researchers to push Ni-rich cathodes to higher voltages (4.7V) without compromising safety or cycle life.

Key Takeaway for Researchers: When designing electrolytes for high-voltage applications, prioritize additives like TCEB that offer dual-functionality (Interface modification + Bulk scavenging) over single-function additives like VC or simple borates.

References

  • Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. Source: ResearchGate [2][3][4]

  • Lithium cyano tris(2,2,2-trifluoroethyl) borate as a multi-functional electrolyte additive for high performance of lithium metal batteries. Source: OSTI.gov [5]

  • Effect of tris(trimethylsilyl)borate on the high voltage capacity retention of LiNi0.5Co0.2Mn0.3O2/graphite cells. Source: ResearchGate

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Source: OSTI.gov

  • Thermal Stability of Lithium Ion Battery Electrolyte. Source: NETZSCH Analyzing & Testing

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tris(2-cyanoethyl) Borate

This guide provides a detailed, safety-first protocol for the proper disposal of Tris(2-cyanoethyl) Borate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple inst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of Tris(2-cyanoethyl) Borate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind each step, ensuring a self-validating and trustworthy procedure. The dual-hazard nature of this compound—originating from its borate ester structure and its three cyanoethyl groups—necessitates a multi-stage chemical inactivation process prior to final disposal. Adherence to this protocol is critical for laboratory safety and environmental compliance.

The Core Principle: A Two-Stage Chemical Inactivation

Tris(2-cyanoethyl) Borate, or Boric Acid Tris(2-cyanoethyl) Ester, cannot be disposed of directly. Its chemical structure demands a careful, stepwise degradation to mitigate its risks. The disposal strategy is centered on sequentially breaking down its two primary functional components:

  • The Borate Ester Linkage: Borate esters are susceptible to hydrolysis, a reaction with water that cleaves the boron-oxygen bonds.[1] This process is efficiently catalyzed under alkaline conditions.

  • The Cyanoethyl Groups: The nitrile (-C≡N) groups present a more significant hazard. Under acidic conditions, organic nitriles can potentially hydrolyze and release highly toxic hydrogen cyanide (HCN) gas.[2][3] Therefore, maintaining a basic environment is paramount. The cyanide moiety must be chemically destroyed through oxidation.

Our procedure leverages these chemical properties, beginning with an alkaline hydrolysis to break the ester bonds, followed by an oxidative destruction of the resulting nitrile-containing alcohol.

Hazard Assessment and Personal Protective Equipment (PPE)

Tris(2-cyanoethyl) Borate is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[4] All handling and disposal steps must be performed inside a certified chemical fume hood.

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Heavy-duty nitrile or neoprene gloves. Consider double-gloving.[5]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Disposal Workflow Overview

The entire disposal process can be visualized as a logical sequence, from initial preparation to final waste collection.

Disposal_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Chemical Inactivation (in Fume Hood) cluster_final Phase 3: Final Disposal A Risk Assessment & PPE Donning B Prepare Reagents: - 10% NaOH - 12.5% NaOCl (Bleach) - Waste Container A->B Proceed C Stage 1: Alkaline Hydrolysis Slowly add Tris(2-cyanoethyl) Borate to 10% NaOH solution with stirring. B->C D Allow reaction to stir for 2 hours at room temperature. C->D E Stage 2: Oxidative Destruction Slowly add NaOCl solution. Monitor for exotherm. D->E F Stir for an additional 2-4 hours to ensure complete reaction. E->F G Verify pH is alkaline (pH > 10) F->G H Transfer treated solution to a clearly labeled hazardous waste container. G->H I Arrange for pickup by a licensed waste disposal contractor. H->I

Sources

Handling

Advanced PPE &amp; Handling Protocol: Tris(2-cyanoethyl) Borate (TCEB)

Executive Summary & Hazard Architecture Tris(2-cyanoethyl) Borate (TCEB) [CAS: 126755-67-7] is a functionalized borate ester widely utilized as a solid electrolyte interphase (SEI) additive in high-voltage lithium-ion ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Tris(2-cyanoethyl) Borate (TCEB) [CAS: 126755-67-7] is a functionalized borate ester widely utilized as a solid electrolyte interphase (SEI) additive in high-voltage lithium-ion batteries. While often perceived merely as a "salt" or "additive," its unique chemical architecture presents specific hazards that standard laboratory PPE often fails to address adequately.

The Core Hazard Mechanism: The danger of TCEB is twofold, stemming from its hydrolytic instability and its metabolic pathway:

  • Hydrolytic Cleavage: Upon contact with mucosal moisture (lungs, eyes) or ambient humidity, the borate ester linkage hydrolyzes. This releases Boric Acid (a reproductive toxin) and 3-Hydroxypropionitrile .

  • Nitrile Toxicity: The released organic nitrile moiety (3-Hydroxypropionitrile) poses a dermal absorption risk. While less volatile than acetonitrile, it retains the potential for metabolic conversion to cyanide species in vivo, particularly under high-exposure scenarios.

Immediate Action Required:

  • Dermal: Standard nitrile gloves provide only transient splash protection against organic nitrile solutions.

  • Inhalation: The compound is harmful by inhalation (H332).[1][2][3] Solid dust management is critical.

  • Ocular: Causes serious eye irritation (H319).[3] Hydrolysis on the corneal surface can cause lasting damage.

The PPE Matrix: Self-Validating Protection Systems

Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific phase of matter you are handling.

Table 1: PPE Specifications by Operational Phase
Protection ZoneSolid Phase Handling (Weighing/Transfer)Liquid Phase Handling (Solubilized in Carbonates/Solvents)Rationale & Causality
Hand Protection Double Nitrile (Min 0.11mm / 4 mil)Laminate / Barrier (e.g., Silver Shield®) OR Double Nitrile with <10 min change intervals.Organic nitriles can permeate nitrile rubber. In solution, the carrier solvent (often carbonates) accelerates permeation.
Respiratory N95 or P100 Particulate RespiratorFume Hood (Face velocity > 100 fpm). If outside hood: Half-mask with OV/P100 cartridges.Prevents inhalation of hydrolyzable dust. Organic Vapor (OV) cartridges required for solutions to capture solvent vapors.
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield (if volume > 100mL)Safety glasses are insufficient due to the risk of dust migration behind the lens and immediate hydrolysis on the eye surface.
Body Defense Lab Coat (Cotton/Poly blend), closed collar.Chemical-Resistant Apron (Tyvek® or similar) over Lab Coat.Prevents fabric saturation. Cotton absorbs spills, holding the toxin against the skin; an apron provides an impervious barrier.

Operational Protocols & Workflows

Protocol A: Weighing and Solubilization

Context: Preparing electrolyte solutions for battery research.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a glovebox under Argon/Nitrogen. TCEB is moisture-sensitive; inert atmosphere preserves chemical integrity and safety.[2]

  • Static Management: Use an anti-static gun or ionizer bar. Dry borate powders are prone to static charge, causing "fly-away" dust that bypasses standard airflow capture.

  • The "Clean-Dirty" Glove Rule:

    • Wear a heavy outer glove (chem-resistant) for handling the stock container.

    • Remove the outer glove to touch the balance/spatula, keeping the inner nitrile glove clean.

    • Why? This prevents cross-contamination of the lab bench, a common vector for trace nitrile exposure.

Protocol B: Spill Response Logic

Context: A 50g jar of solid TCEB drops and shatters on the floor.

Do NOT use water immediately. Water triggers hydrolysis, creating a boric acid slurry that is harder to contain.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dry Sweep: Use a dustpan and brush (dedicated for hazmat) to gently sweep up the bulk solid. Avoid creating dust clouds.[4][5]

  • Solvent Wipe: Use a paper towel dampened with Acetone or Ethanol to pick up fine residue.

  • Hydrolysis Neutralization (Final Step): Only after the bulk is removed, wipe the surface with a mild soap/water solution to hydrolyze any remaining microscopic traces, then wipe dry.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the biological pathway of the hazard.

Diagram 1: PPE Selection Decision Tree

PPE_Selection Start Start: Handling TCEB State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_PPE Standard Protocol: - Double Nitrile Gloves - N95/P100 Mask - Chemical Goggles Solid->Solid_PPE Solvent Check Carrier Solvent Liquid->Solvent Aggressive Aggressive Solvent (DCM, THF, etc.) Solvent->Aggressive Standard Standard Solvent (Carbonates, Alcohols) Solvent->Standard Barrier_Glove REQUIRED: Laminate/Barrier Gloves (Silver Shield) Aggressive->Barrier_Glove Double_Nitrile ACCEPTABLE: Double Nitrile (Change every 15 mins) Standard->Double_Nitrile

Caption: Decision logic for selecting appropriate hand protection based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents.

Diagram 2: Hazard Mechanism & Biological Impact

Hazard_Mechanism TCEB Tris(2-cyanoethyl) Borate (TCEB) Exposure Exposure Route: Inhalation / Skin / Eyes TCEB->Exposure Hydrolysis Hydrolysis (Contact with Moisture) Exposure->Hydrolysis Rapid Reaction Product1 Boric Acid (Reproductive Toxin) Hydrolysis->Product1 Product2 3-Hydroxypropionitrile (Organic Nitrile) Hydrolysis->Product2 Metabolism Metabolic Conversion Product2->Metabolism In Vivo Cyanide Potential Cyanide Metabolites (Trace) Metabolism->Cyanide

Caption: The hydrolysis pathway of TCEB upon contact with biological moisture, illustrating the dual-threat generation of Boric Acid and Organic Nitriles.

Waste Disposal & Deactivation

Principle: Never dispose of TCEB in general trash or down the drain.

  • Segregation: Collect solid waste in a dedicated container labeled "Toxic Solid - Borate/Nitrile."

  • Liquid Waste: Solutions containing TCEB must be segregated into "Organic Waste - Toxic." Do not mix with strong acids (risk of HCN generation) or strong oxidizers.

  • Container Choice: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic.

References

  • Chae, O. B., Adiraju, V. A., & Lucht, B. L. (2021).[6] Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional Electrolyte Additive for High-Performance Lithium Metal Batteries. ACS Energy Letters, 6(11), 3851–3857.[6] (Demonstrates handling context and structural analogs). [Link][6]

  • Klingner, T. D., & Boeniger, M. F. (2010). A Critique of Assumptions about Selecting Chemical-Resistant Gloves: A Case for Workplace Evaluation of Glove Efficacy. Applied Occupational and Environmental Hygiene. (Basis for permeation warnings regarding nitriles). [Link]

  • PubChem. (n.d.). Compound Summary: Tris(2-cyanoethyl) borate.[1][2][3] National Library of Medicine. [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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